molecular formula C10H8ClNO2 B1350398 (3-(4-Chlorophenyl)isoxazol-5-yl)methanol CAS No. 206055-90-5

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Cat. No.: B1350398
CAS No.: 206055-90-5
M. Wt: 209.63 g/mol
InChI Key: YJIXYDFXXAWEMH-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIXYDFXXAWEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376888
Record name [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-90-5
Record name [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-Chlorophenyl)-5-isoxazolyl]methanol
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Foundational & Exploratory

An In-depth Technical Guide to (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in numerous pharmacologically active agents, and this particular derivative serves as a versatile synthetic intermediate for the development of novel therapeutics. This document details the physicochemical properties, a robust synthesis protocol, characterization methods, and a thorough discussion of its potential biological activities and applications, with a focus on its prospective roles in oncology, inflammatory diseases, and neuroscience. Safety and handling protocols are also provided to ensure its proper use in a research setting.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is found in a variety of natural products and synthetic molecules with diverse biological activities. The isoxazole ring is considered a "bioisostere" for various functional groups, meaning it can be incorporated into molecules to modulate their physicochemical and pharmacological properties, such as metabolic stability, solubility, and target binding affinity.

The subject of this guide, this compound (CAS Number: 206055-90-5 ), is a key building block in the synthesis of more complex molecules.[1][2][3] Its structure, featuring a 4-chlorophenyl group at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole ring, offers multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries for high-throughput screening. The presence of the chlorophenyl moiety often enhances the biological activity of isoxazole-containing compounds.[4][5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.

PropertyValueSource
CAS Number 206055-90-5[1][2][3]
Molecular Formula C₁₀H₈ClNO₂[1][2][3]
Molecular Weight 209.63 g/mol [1][2]
Appearance Off-white to white crystalline solid[1][3]
Melting Point 98-104 °C[1][2]
Boiling Point 389.2 °C at 760 mmHg[2]
Purity ≥95-97% (typically by HPLC)[1][3]
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.General knowledge
Storage Store at 0-8°C in a dry, well-ventilated place.[1]

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, a singlet for the isoxazole ring proton, and signals for the methylene and hydroxyl protons of the hydroxymethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the chlorophenyl and isoxazole rings, as well as the methylene carbon.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for O-H stretching (from the alcohol), C-H stretching (aromatic and aliphatic), C=N stretching (isoxazole ring), and C-Cl stretching.

Synthesis of this compound

The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[6] In the case of this compound, the key starting materials are 4-chlorobenzaldehyde oxime (which is converted in situ to the corresponding nitrile oxide) and propargyl alcohol.

Reaction Principle

The synthesis involves a two-step, one-pot procedure. First, 4-chlorobenzaldehyde oxime is converted to 4-chlorobenzohydroximoyl chloride. This intermediate is then treated with a base to generate the highly reactive 4-chlorophenylnitrile oxide in situ. This nitrile oxide then undergoes a [3+2] cycloaddition reaction with the triple bond of propargyl alcohol to form the desired isoxazole ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps 4-chlorobenzaldehyde_oxime 4-Chlorobenzaldehyde Oxime nitrile_oxide_formation In situ Nitrile Oxide Formation (Base, e.g., NaOCl or Et3N) 4-chlorobenzaldehyde_oxime->nitrile_oxide_formation propargyl_alcohol Propargyl Alcohol cycloaddition 1,3-Dipolar Cycloaddition propargyl_alcohol->cycloaddition nitrile_oxide_formation->cycloaddition Reactive Intermediate product This compound cycloaddition->product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Propargyl alcohol

  • Sodium hypochlorite solution (or N-chlorosuccinimide)

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Step 1: Synthesis of 4-Chlorobenzaldehyde Oxime

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain 4-chlorobenzaldehyde oxime, which can often be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve 4-chlorobenzaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (bleach, 1.1 equivalents) dropwise to the stirred solution. Alternatively, N-chlorosuccinimide can be used in a solvent like DMF, followed by the addition of a base like triethylamine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Biological Activity and Applications

While specific biological data for this compound is not extensively published in peer-reviewed literature, the broader class of 3-aryl-isoxazole derivatives has demonstrated significant potential in various therapeutic areas. This compound is a valuable intermediate for the synthesis of molecules with potential applications in oncology, inflammation, and neurodegenerative diseases.[1][7][8]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of isoxazole derivatives.[4][5] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. The 3-(4-chlorophenyl)isoxazole moiety is a common feature in many of these active compounds. It is plausible that derivatives of this compound could be synthesized to target various cancer-related proteins.

Anticancer_Pathway cluster_pathways Potential Cellular Targets Isoxazole_Derivative This compound Derivative Apoptosis Induction of Apoptosis Isoxazole_Derivative->Apoptosis Cell_Cycle Cell Cycle Arrest Isoxazole_Derivative->Cell_Cycle Kinase_Inhibition Kinase Inhibition (e.g., MAPK, PI3K) Isoxazole_Derivative->Kinase_Inhibition Cancer_Cell_Growth Inhibition of Cancer Cell Growth Apoptosis->Cancer_Cell_Growth Cell_Cycle->Cancer_Cell_Growth Kinase_Inhibition->Cancer_Cell_Growth

Caption: Potential anticancer mechanisms of action for isoxazole derivatives.

Anti-inflammatory Activity

Isoxazole-containing compounds have also been investigated for their anti-inflammatory effects.[9][10][11] Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to modulate the activity of enzymes like cyclooxygenase (COX). The structural features of this compound make it a suitable scaffold for the design of novel anti-inflammatory agents.

Neuroprotective Effects

There is growing interest in the potential of isoxazole derivatives for the treatment of neurodegenerative disorders.[12][13][14] Studies have shown that certain isoxazoles can protect neurons from oxidative stress-induced cell death and modulate pathways involved in neuroinflammation. The ability of small molecules to cross the blood-brain barrier is a critical factor in developing treatments for central nervous system disorders, and the physicochemical properties of isoxazole derivatives can be tailored to enhance brain penetration.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as harmful if swallowed. It may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the proven track record of the isoxazole scaffold in biologically active molecules make it a compound of high interest for drug discovery programs. Further derivatization of its hydroxymethyl group can lead to the generation of novel compounds with potentially enhanced efficacy and selectivity for a range of therapeutic targets. This guide provides a solid foundation for researchers to safely handle, synthesize, and explore the potential of this promising chemical entity.

References

  • Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry. 2011.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 2025.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. 2024.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 2025.
  • Safety Data Sheet.
  • Proman. Safety Data Sheet - Methanol. [Link]

  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
  • Isoxazole Derivatives as Regulators of Immune Functions. Molecules. 2018.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. 2020.
  • Anti-inflammatory evaluation of isoxazole deriv
  • Isoxazole derivatives showing anticancer activity (39–47).
  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)
  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports. 2016.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. 2024.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. 2021.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences. 2025.
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses.
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. 2023.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024.
  • Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. [Link]

Sources

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Introduction

This compound (CAS No: 206055-90-5) is a heterocyclic organic compound that serves as a crucial building block in medicinal and agricultural chemistry.[1] Its structure, featuring a 4-chlorophenyl group attached to an isoxazole ring with a hydroxymethyl substituent, makes it a versatile intermediate for synthesizing more complex molecules.[1] Notably, it has been utilized in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory, analgesic, and neurological drug discovery.[1]

This guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with fundamental analytical principles. We will not only present the known properties but also delve into the experimental methodologies required for their verification, providing a framework for robust scientific characterization.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are paramount in drug development, influencing everything from reaction kinetics to formulation and bioavailability. The known properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 206055-90-5[1][2][3]
Molecular Formula C₁₀H₈ClNO₂[1][2][3]
Molecular Weight 209.63 g/mol [1][2]
Appearance Off-white crystals / Solid[1][3]
Melting Point 98-104 °C / 98-100 °C[1][2]
Boiling Point 389.2 °C at 760 mmHg (Predicted)[2]
Density 1.339 g/cm³ (Predicted)[2]
Flash Point 189.2 °C (Predicted)[2]
Purity ≥95-97% (by HPLC)[1][3]
XLogP3 2.49[2]
Polar Surface Area (PSA) 46.3 Ų[2]
Storage Conditions Store at 0-8°C[1]
Analysis of Core Properties
  • Melting Point: The reported melting point range of 98-104 °C is a critical indicator of purity.[1] A sharp melting range (typically ≤ 2 °C) is characteristic of a pure crystalline compound. The broader range reported by some suppliers may suggest the presence of minor impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range, a phenomenon known as melting point depression.[4] Verification of the melting point is a fundamental first step in sample qualification.

  • Solubility: Quantitative solubility data is not widely published. However, the structure provides clues to its expected behavior. The calculated octanol-water partition coefficient (XLogP3) of 2.49 suggests a preference for lipophilic environments and thus limited solubility in water.[2] Conversely, the presence of the hydroxyl (-OH) group allows for hydrogen bonding, which may impart some solubility in polar protic solvents like ethanol and methanol. The molecule's overall character is a balance between the nonpolar chlorophenyl and isoxazole moieties and the polar methanol group. A qualitative solubility analysis is essential for any laboratory application.

  • Acidity/Basicity (pKa): An experimental pKa value for this compound is not available in the literature. The molecule possesses two sites capable of ionization: the weakly acidic hydroxyl proton and the lone pair of electrons on the isoxazole nitrogen, which is very weakly basic. The pKa of the alcohol is expected to be in the range of typical primary alcohols (pKa ~16-18), while the isoxazole nitrogen is significantly less basic than pyridine due to the electron-withdrawing nature of the adjacent oxygen atom. For practical purposes in physiological media (pH ~7.4), the compound is considered neutral.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy
  • Aromatic Protons (Ar-H): Two doublets are expected for the 1,4-disubstituted (para) chlorophenyl ring, likely in the range of δ 7.5-7.9 ppm. These signals would appear as an AA'BB' system, with each doublet integrating to 2H. This is consistent with the spectrum of the related compound 3-(4-chlorophenyl)-5-phenylisoxazole, which shows aromatic signals between δ 7.45-7.85 ppm.[5]

  • Isoxazole Proton (H4): A sharp singlet corresponding to the proton at the 4-position of the isoxazole ring is expected. In analogs like (3-para-tolyl-isoxazol-5-yl)methanol, this proton appears at δ 6.75 ppm.[6] A similar chemical shift is anticipated here.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm. The related (3-(4-bromophenyl)isoxazole-5-yl)methanol shows this signal as a singlet at 4.82 ppm in CDCl₃.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it may appear around δ 3.9 ppm, as seen in the tolyl analog.[6]

¹³C NMR Spectroscopy
  • Isoxazole Carbons: The three carbons of the isoxazole ring are expected to have distinct chemical shifts. Based on data from similar structures, predicted shifts would be approximately δ 170-172 (C5, bearing the CH₂OH), δ 161-163 (C3, bearing the Ar-Cl), and δ 96-98 (C4).[5][6]

  • Aromatic Carbons: Six signals are expected for the chlorophenyl ring, including the ipso-carbon attached to the isoxazole ring (~δ 127-128), the two equivalent carbons ortho to the isoxazole (~δ 128-129), the two equivalent carbons meta to the isoxazole (~δ 129-130), and the carbon bearing the chlorine atom (~δ 136).[5]

  • Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected in the range of δ 55-65 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A strong, broad absorption band between 3200-3500 cm⁻¹ is the most characteristic signal, indicative of the hydrogen-bonded hydroxyl group.[6]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • C=N Stretch: The stretching vibration of the C=N bond within the isoxazole ring is expected around 1600-1660 cm⁻¹.[6]

  • Aromatic C=C Stretch: Multiple sharp peaks in the 1430-1600 cm⁻¹ region.

  • C-O Stretch: A strong band for the primary alcohol C-O stretch is expected in the 1000-1075 cm⁻¹ range.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the C-Cl bond.

Mass Spectrometry (MS)

In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 209.63. A key feature would be the characteristic isotopic pattern of the chlorine atom, with a prominent [M+2] or [M+H+2]⁺ peak at approximately one-third the intensity of the monoisotopic peak.

Experimental Methodologies

To ensure the quality and identity of this compound for research applications, the following experimental protocols are recommended for verification of its physical properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of this compound is essential for ensuring data integrity.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Application-Specific Properties cluster_3 Data Consolidation Sample Receive Sample Visual Visual Inspection (Color, Form) Sample->Visual MP_Screen Rapid Melting Point Screen Visual->MP_Screen HPLC HPLC Purity Analysis MP_Screen->HPLC If passes initial check MP_Accurate Accurate Melting Point HPLC->MP_Accurate Spectroscopy Spectroscopic Analysis (NMR, IR, MS) MP_Accurate->Spectroscopy Solubility Solubility Profiling Spectroscopy->Solubility pKa pKa Determination Spectroscopy->pKa Report Generate Certificate of Analysis Solubility->Report pKa->Report

Caption: Workflow for the comprehensive physical characterization of a chemical intermediate.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol provides an accurate melting point range, a key determinant of purity.[4]

  • Sample Preparation: Place a small amount of the dry, crystalline sample onto a watch glass. If the crystals are large, gently pulverize them into a fine powder. Jab the open end of a capillary tube into the powder until a 2-3 mm column of packed sample is obtained at the sealed end.[7]

  • Instrument Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Approximate Determination: Set a rapid heating rate (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool significantly.

  • Accurate Determination: Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point found in step 3.[7]

  • Data Acquisition: Decrease the heating rate to 1-2 °C/min.[8] Record the temperature (T₁) at which the first droplet of liquid appears and the temperature (T₂) when the entire sample has liquefied. The melting range is T₁-T₂.

Causality: A slow heating rate near the melting point is crucial to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[7]

Protocol 2: Qualitative Solubility Assessment

This protocol establishes a solubility profile in key solvents relevant to organic synthesis and biological assays.[9]

  • Solvent Selection: Prepare test tubes containing 1 mL of each test solvent: Water, Hexane, Toluene, Ethanol, and Dimethyl Sulfoxide (DMSO).

  • Sample Addition: Add approximately 10 mg of the compound to each test tube.

  • Observation: Vigorously shake or vortex each tube for 30 seconds. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

    • Insoluble: The solid appears unchanged.

  • Acid/Base Solubility: For the sample in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH to check for reactions forming soluble salts.[10]

Causality: The principle of "like dissolves like" governs solubility.[11] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Acid-base reactions can dramatically increase aqueous solubility by forming ionic salts.

Protocol 3: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore near an ionizable center, where protonation state affects the UV-Vis spectrum.[12][13]

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[12]

  • Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

  • Sample Preparation: In a series of cuvettes or a 96-well UV-transparent plate, add a fixed volume of the stock solution to each buffer, ensuring the final co-solvent concentration is low (e.g., <2% v/v).[12]

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 230-500 nm) for each sample at each pH.

  • Data Analysis: Plot absorbance at a specific wavelength (where the change between ionized and unionized forms is maximal) against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14][15]

Causality: According to the Beer-Lambert law, the absorbance of a solution is proportional to the concentration of the absorbing species. As pH changes, the equilibrium between the protonated and deprotonated forms of the molecule shifts, altering the concentration of each species and thus the overall absorbance spectrum.[14]

Structural Feature-Property Relationships

The physical properties of this compound are a direct consequence of its distinct structural components.

G cluster_structure Structural Features cluster_properties Resulting Physical Properties Compound This compound Chlorophenyl 4-Chlorophenyl Group Compound->Chlorophenyl Isoxazole Isoxazole Ring Compound->Isoxazole Methanol -CH2OH Group Compound->Methanol MP High Melting Point (Crystal Packing) Chlorophenyl->MP Influences Solubility Lipophilicity (XLogP) (Low Water Solubility) Chlorophenyl->Solubility Increases Spectra Characteristic NMR/IR Signals Chlorophenyl->Spectra Gives Aromatic Signals Isoxazole->MP Contributes to Isoxazole->Solubility Contributes to Isoxazole->Spectra Gives Heterocyclic Signals Methanol->Spectra Gives -OH & -CH2 Signals Hbond Hydrogen Bonding Capacity (Solubility in Alcohols) Methanol->Hbond Enables Hbond->Solubility Modifies

Caption: Relationship between molecular structure and key physical properties.

Conclusion

This compound is a compound of significant interest with well-defined, albeit not exhaustively published, physical properties. Its identity and purity are readily assessed through standard analytical techniques such as melting point determination and HPLC. While direct spectroscopic and quantitative solubility data are sparse, a reliable profile can be predicted from its structure and the analysis of close analogs. The experimental protocols detailed herein provide a robust framework for researchers to independently verify these properties, ensuring the quality and suitability of this intermediate for its intended applications in drug discovery and chemical synthesis.

References

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

  • Muscia, G., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Pharmaguideline. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Academia.edu. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Berkhout, J.H., & Ram, A.H.N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • Khan Academy. Solubility of organic compounds. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Semantic Scholar. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available from: [https://www.semanticscholar.org/paper/A-novel-single-crystal-(3-(4-chlorophenyl)-4%2C5-Benzenesulfonate-Mokhi-Chkirate/18063806f406607211516e507b6e9842c14041a9]([Link]

  • Supporting Information. 3-(4-chlorophenyl)-5-phenylisoxazole (2ea). Available from: [Link]

  • Stanford Research Systems. Melting Point Determination. Available from: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from: [Link]

  • MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available from: [Link]

  • ResearchGate. (2023). (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. Available from: [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available from: [Link]

  • PubChem. (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol. Available from: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

Sources

An In-Depth Technical Guide to (3-(4-Chlorophenyl)isoxazol-5-yl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, a key heterocyclic intermediate in modern medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis, analytical validation, and potential applications. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scientific integrity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in the design of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile pharmacophore.[3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][4]

This compound, in particular, represents a valuable building block. The presence of a 4-chlorophenyl group at the 3-position can enhance biological activity and metabolic stability, while the hydroxymethyl group at the 5-position provides a reactive handle for further synthetic modifications. This guide will elucidate the critical aspects of this compound, from its fundamental properties to its synthesis and characterization, providing a solid foundation for its application in research and development.[3][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any experimental workflow. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈ClNO₂[3][6]
Molecular Weight 209.63 g/mol [3][6]
CAS Number 206055-90-5[3][5]
Appearance Off-white crystals[3][5]
Melting Point 98-104 °C[3][5]
Purity (typical) ≥ 97% (HPLC)[3][5]
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water.Inferred from structure
Storage Conditions Store at 0-8°C[3][5]

Synthesis of this compound

The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3] The following two-step protocol details a reliable method for the preparation of this compound, starting from commercially available 4-chlorobenzaldehyde.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: [3+2] Cycloaddition A 4-Chlorobenzaldehyde E 4-Chlorobenzaldehyde Oxime A->E B Hydroxylamine Hydrochloride (NH₂OH·HCl) B->E C Base (e.g., Sodium Acetate) C->E D Solvent (e.g., Ethanol/Water) D->E F 4-Chlorobenzaldehyde Oxime K This compound F->K G N-Chlorosuccinimide (NCS) G->K H Propargyl Alcohol H->K I Base (e.g., Triethylamine) I->K J Solvent (e.g., Dichloromethane) J->K

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Preparation of 4-Chlorobenzaldehyde Oxime

  • Rationale: The first step is the conversion of the aldehyde to its corresponding aldoxime. This is a crucial intermediate for the subsequent in-situ generation of the nitrile oxide. Hydroxylamine hydrochloride is the standard reagent for this transformation, and a mild base is used to neutralize the HCl released during the reaction.[7]

  • Protocol:

    • To a solution of 4-chlorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq).[7]

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the mixture with ethyl acetate.

    • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-chlorobenzaldehyde oxime as a white solid.

Step 2: Synthesis of this compound via [3+2] Cycloaddition

  • Rationale: This step involves the in-situ generation of 4-chlorophenylnitrile oxide from the oxime using an oxidizing agent like N-chlorosuccinimide (NCS). The nitrile oxide then undergoes a regioselective 1,3-dipolar cycloaddition with the terminal alkyne of propargyl alcohol to form the desired 3,5-disubstituted isoxazole ring.[8] A base, such as triethylamine, is used to facilitate the elimination step in the formation of the nitrile oxide.

  • Protocol:

    • Dissolve 4-chlorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in dichloromethane (DCM).

    • Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution in portions at room temperature.

    • Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as an off-white solid.

Analytical Validation

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized compound. The following section outlines standard protocols for the validation of this compound.

Analytical Workflow Diagram

Analytical_Workflow cluster_purity Purity & Identity Confirmation cluster_structure Structural Elucidation A Synthesized Product B HPLC-MS/MS Analysis A->B C Purity Assessment (%) B->C D Molecular Weight Confirmation ([M+H]⁺) B->D J Validated Compound E Synthesized Product F ¹H NMR Spectroscopy E->F G ¹³C NMR Spectroscopy E->G H Proton Environment & Coupling F->H I Carbon Skeleton Confirmation G->I

Caption: Analytical workflow for the validation of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is a cornerstone technique for assessing the purity of a synthesized compound. A well-developed method will separate the target compound from any unreacted starting materials, byproducts, or impurities.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm).[9]

    • Mobile Phase: A gradient elution system of 0.1% formic acid in water (A) and methanol (B).[9]

    • Gradient Program: A linear gradient from 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detection at 254 nm.

    • Sample Preparation: Dissolve a small amount of the compound in methanol to a concentration of approximately 1 mg/mL.

    • Acceptance Criteria: Purity should be ≥ 97%.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

  • Protocol:

    • Technique: Electrospray Ionization (ESI) in positive ion mode.

    • Instrumentation: Couple the HPLC system to a tandem mass spectrometer (MS/MS).

    • Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 210.03 (calculated for C₁₀H₉ClNO₂⁺).

    • Analysis: The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of the compound. The chemical shifts, integration, and coupling patterns of the signals provide a unique fingerprint of the molecule.

  • ¹H NMR Protocol:

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[10]

    • Expected Signals:

      • Aromatic protons of the chlorophenyl ring (4H, likely two doublets).

      • A singlet for the isoxazole ring proton (1H).

      • A singlet or doublet for the hydroxymethyl protons (CH₂OH, 2H).

      • A broad singlet for the hydroxyl proton (OH, 1H), which may be exchangeable with D₂O.

  • ¹³C NMR Protocol:

    • Solvent: CDCl₃ or DMSO-d₆.[10]

    • Expected Signals:

      • Signals for the two quaternary carbons and four CH carbons of the chlorophenyl ring.

      • Signals for the three carbons of the isoxazole ring.

      • A signal for the hydroxymethyl carbon (CH₂OH).

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate with broad applicability in several scientific domains.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of novel therapeutic agents. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities. It has been utilized in the development of compounds targeting neurological disorders, as well as anti-inflammatory and analgesic agents.[3][5] The isoxazole core is a known bioisostere for other functional groups and can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

  • Agricultural Chemistry: The isoxazole scaffold is present in a number of commercial pesticides and herbicides. This compound serves as a building block for the synthesis of new agrochemicals, potentially leading to more effective and environmentally benign solutions for crop protection.[11]

  • Materials Science: The reactivity of the hydroxymethyl group allows for the incorporation of this isoxazole derivative into polymers and coatings. This can impart desirable properties such as enhanced thermal stability and chemical resistance to the resulting materials.[11]

Conclusion

This technical guide has provided a comprehensive and actionable overview of this compound. By detailing its physicochemical properties, providing a robust and well-rationalized synthesis protocol, and outlining a thorough analytical validation workflow, this document serves as a valuable resource for researchers and developers. The established significance of the isoxazole scaffold in drug discovery and other fields underscores the importance of this versatile intermediate. The methodologies and insights presented herein are intended to empower scientific professionals to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

[1] Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [4] Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [3] [3-(4-Chlorophenyl)-5-isoxazolyl]methanol. Chem-Impex. [12] this compound. Echemi. [13] [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol. CymitQuimica. [2] Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [14] Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [9] Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [11] [3-(4-Chlorophenyl)-5-isoxazolyl]methanol | 206055-90-5. J&K Scientific. [15] [3-(4-chlorophényl)-5-isoxazolyl]méthanol. Chem-Impex. [16] [3-(2-Chlorophenyl)isoxazol-5-yl]methanol. Chem-Impex. [17] (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. [8] Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. NIH. [18] Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- | C16H12ClNO | CID - PubChem. NIH. [19] Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biol. Mol. Chem.. [20] (3-(4-Chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. ResearchGate. [5] [3-(4-Chlorophenyl)-5-isoxazolyl]methanol. Chem-Impex. [6] [3-(4-chlorophenyl)-5-isoxazolyl]methanol AldrichCPR. Sigma-Aldrich. [21] this compound. Echemi. [10] NMR Solvent data chart. Eurisotop. [7] Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. [22] [3-(4-Chlorophenyl)-isoxazol-4-yl]-methanol. Matrix Scientific.

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In-Depth Technical Guide: Structure Elucidation of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Among these, isoxazole derivatives have garnered significant attention due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The precise structural characterization of these molecules is a critical and non-negotiable step in the research and development pipeline, as the three-dimensional arrangement of atoms directly dictates the molecule's function and interaction with biological targets. This guide provides an in-depth, technical walkthrough of the methodologies and analytical logic required for the complete structure elucidation of a specific isoxazole derivative: (3-(4-Chlorophenyl)isoxazol-5-yl)methanol.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of procedures to explain the why behind each experimental choice, grounding the entire process in the principles of scientific integrity and self-validating protocols.

Molecular Overview

This compound is a solid, off-white crystalline compound with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of approximately 209.63 g/mol .[5][6][7] It is a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[7] The core of the molecule is a five-membered isoxazole ring, substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a hydroxymethyl group.

Visualizing the Core Structure

Caption: Molecular structure of this compound.

Synthesis and Purification: The Foundation of Accurate Analysis

A robust and well-characterized synthesis is the bedrock of reliable structure elucidation. Impurities or isomeric byproducts can significantly complicate spectral interpretation. A common and effective route to synthesizing 3,5-disubstituted isoxazoles involves a [3+2] cycloaddition reaction.[8]

Synthetic Pathway Overview

A plausible synthetic route begins with the conversion of 4-chlorobenzaldehyde to its corresponding aldoxime, which is then oxidized in situ to a nitrile oxide. This highly reactive intermediate undergoes a 1,3-dipolar cycloaddition with an appropriate alkyne, in this case, propargyl alcohol, to yield the target molecule.[9]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cycloaddition Cycloaddition 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldoxime 4-Chlorobenzaldoxime 4-Chlorobenzaldehyde->4-Chlorobenzaldoxime Hydroxylamine Hydroxylamine Hydroxylamine Nitrile Oxide Nitrile Oxide 4-Chlorobenzaldoxime->Nitrile Oxide Oxidation (e.g., NCS) Target Molecule Target Molecule Nitrile Oxide->Target Molecule [3+2] Cycloaddition Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Target Molecule

Caption: Generalized synthetic workflow for the formation of the target isoxazole.

Experimental Protocol: Synthesis
  • Oxime Formation: 4-chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in a basic solution (e.g., aqueous sodium hydroxide) and a solvent such as ethanol. The mixture is typically heated to reflux.[10]

  • In Situ Nitrile Oxide Generation and Cycloaddition: The purified 4-chlorobenzaldoxime is dissolved in a suitable solvent (e.g., dichloromethane). A chlorinating agent, such as N-chlorosuccinimide (NCS), is added to generate the nitrile oxide in situ. Propargyl alcohol is then added to the reaction mixture, which is stirred at room temperature to facilitate the cycloaddition.

  • Workup and Purification: The reaction is quenched, and the organic layer is extracted, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization to obtain the final product as a pure solid.[11]

Trustworthiness Check: The purity of the synthesized compound must be rigorously assessed before proceeding to detailed structural analysis. This is typically achieved using Thin Layer Chromatography (TLC) under various solvent systems and High-Performance Liquid Chromatography (HPLC). A sharp melting point is also a good indicator of high purity.[4][7]

Spectroscopic and Spectrometric Analysis: The Core of Elucidation

A multi-technique approach is essential for unambiguous structure determination. Each analytical method provides a unique piece of the structural puzzle.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[13] It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.9Doublet2HAr-H (ortho to isoxazole)Protons on the chlorophenyl ring closest to the electron-withdrawing isoxazole ring are deshielded.
~7.5-7.6Doublet2HAr-H (meta to isoxazole)Protons on the chlorophenyl ring further from the isoxazole ring.
~6.8Singlet1HIsoxazole C4-HThe lone proton on the isoxazole ring typically appears as a sharp singlet in this region.[2][15]
~4.8Singlet/Doublet2H-CH₂OHThe methylene protons adjacent to the hydroxyl group. May appear as a doublet if coupled to the hydroxyl proton.
~2.5-3.5Broad Singlet1H-OHThe hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange.

Protocol for ¹H NMR:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[16]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, baseline correction, and integration).

  • To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Signals:

Chemical Shift (δ, ppm)AssignmentRationale
~170-172Isoxazole C5Carbon bearing the hydroxymethyl group, highly deshielded by the adjacent oxygen and nitrogen atoms.
~162-164Isoxazole C3Carbon attached to the chlorophenyl ring.
~136-138Ar-C (ipso to Cl)The carbon atom directly bonded to the chlorine atom.
~129-131Ar-CH (ortho & meta)Aromatic CH carbons. Due to symmetry, two signals are expected.
~127-129Ar-C (ipso to isoxazole)The aromatic carbon directly attached to the isoxazole ring.
~97-99Isoxazole C4The protonated carbon of the isoxazole ring, typically appearing in this upfield region for 3,5-disubstituted isoxazoles.[15]
~56-58-CH₂OHThe methylene carbon of the hydroxymethyl group.

Protocol for ¹³C NMR:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a spectrum with single lines for each unique carbon atom.

  • For further confirmation, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[13][14]

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): A key piece of information is the mass-to-charge ratio (m/z) of the molecular ion. Given the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should show two molecular ion peaks: [M]⁺ at m/z ≈ 209 and [M+2]⁺ at m/z ≈ 211, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

  • Fragmentation Pattern: The fragmentation of 3,5-disubstituted isoxazoles often proceeds through the cleavage of the N-O bond, followed by rearrangement.[17] Key fragments would likely include the loss of the hydroxymethyl group and fragmentation of the chlorophenyl ring.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the spectrum in positive ion mode.

  • The HRMS data will provide a highly accurate mass, allowing for the unambiguous determination of the molecular formula (C₁₀H₈ClNO₂).[18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3200-3500 (broad)O-HStretching
~3100-3125C-H (isoxazole)Stretching
~3000-3100C-H (aromatic)Stretching
~2850-2960C-H (aliphatic)Stretching
~1610-1620C=N (isoxazole)Stretching[17]
~1400-1500C=C (aromatic)Stretching
~1000-1100C-ClStretching
~1050-1150C-OStretching

Protocol for FTIR:

  • Prepare a sample, typically as a KBr pellet or by depositing a thin film of the compound on a salt plate from a volatile solvent.

  • Acquire the spectrum using an FTIR spectrometer.

  • The presence of a broad peak in the 3200-3500 cm⁻¹ region is strong evidence for the hydroxyl group.

X-ray Crystallography (The Gold Standard)

When a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[11]

Protocol for Single-Crystal X-ray Diffraction:

  • Grow a single crystal of the compound, often by slow evaporation of a saturated solution in a suitable solvent system.

  • Mount the crystal on a goniometer head.

  • Collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure using specialized software. The resulting model will provide precise bond lengths, bond angles, and the overall conformation of the molecule.[11]

Workflow for Structure Elucidation

Elucidation_Workflow Start Pure Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FTIR Spectroscopy Start->IR XRay X-ray Crystallography (if single crystal available) Start->XRay Optional but Definitive Structure_Proposed Propose Structure NMR->Structure_Proposed MS->Structure_Proposed IR->Structure_Proposed Structure_Confirmed Confirm Structure XRay->Structure_Confirmed Structure_Proposed->Structure_Confirmed

Sources

An In-Depth Technical Guide to the Material Safety of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Compound

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol is a heterocyclic organic compound featuring an isoxazole ring structure. Such compounds are of significant interest to the scientific community, serving as versatile intermediates and building blocks in medicinal chemistry and pharmaceutical development.[1][2] The isoxazole scaffold is a key component in a variety of biologically active molecules, and derivatives are investigated for potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][3][4] Given its role in early-stage drug discovery and chemical synthesis, a thorough and nuanced understanding of its safety profile is not merely a regulatory formality but a prerequisite for responsible innovation and the protection of laboratory professionals.

This guide moves beyond a simple recitation of hazard codes to provide a deeper, causality-driven understanding of the safety protocols associated with this compound. It is designed for researchers, scientists, and drug development professionals who handle this or structurally similar molecules.

Section 1: Chemical Identification and Physicochemical Profile

A precise understanding of a compound's identity and physical properties forms the foundation of its safe handling. These parameters dictate storage conditions, predict its behavior in various experimental setups, and inform emergency response procedures.

PropertyValueSource(s)
Chemical Name This compound[1][5]
Synonyms [3-(4-Chlorophenyl)-5-isoxazolyl]methanol[1][6]
CAS Number 206055-90-5[1][2][6][7][8][9][10]
Molecular Formula C₁₀H₈ClNO₂[1][5][6][7]
Molecular Weight 209.63 g/mol [1][5][7]
Appearance Off-white solid / crystals[1]
Melting Point 98-104 °C[1]
Boiling Point 389.2 °C at 760 mmHg[7]
Flash Point 189.2 °C[7]
Density 1.339 g/cm³[7]
Purity ≥ 95-97%[1][6][10]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. This compound is classified with a specific acute hazard, which dictates the primary safety precautions.

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning [5]

  • Hazard Class: Acute Toxicity 4, Oral[5]

  • Hazard Statement: H302 - Harmful if swallowed[5]

Interpretation of the Hazard: The classification "Acute Toxicity 4, Oral" indicates that swallowing the substance can lead to adverse health effects.[5] The GHS07 pictogram serves as a visual alert for this hazard, signifying that while the substance is not acutely fatal, it poses a significant risk upon ingestion.[11] The absence of other specific GHS classifications (e.g., for skin irritation, eye damage, or chronic effects) does not imply a lack of hazard; rather, it often indicates that comprehensive toxicological data for this specific research chemical is not available. Researchers should, therefore, handle the compound with a precautionary principle, assuming it may present uncharacterized risks. Chlorophenol derivatives, as a class, can exhibit toxic properties, including cytotoxicity.[12]

Associated Precautionary Statements (P-Codes):

  • P264: Wash hands and any exposed skin thoroughly after handling.[13]

  • P270: Do not eat, drink or smoke when using this product.[14]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[13]

  • P330: Rinse mouth.[13]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Proactive Safety and Exposure Control

Managing risk in a laboratory setting involves a multi-layered defense strategy known as the "Hierarchy of Controls." This approach prioritizes systemic changes over individual actions to provide more robust and reliable safety.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Hierarchy of controls for safe handling.
  • Engineering Controls : The primary line of defense is to handle this solid compound within a certified chemical fume hood. This contains any dust or aerosols generated during weighing or transfer, preventing inhalation.

  • Administrative Controls : All personnel must be trained on the specific hazards outlined in this guide and follow established Standard Operating Procedures (SOPs). Clear labeling of containers is mandatory.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.[15]

    • Eye/Face Protection : ANSI Z87.1-compliant safety glasses are a minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn.[16]

    • Skin Protection : A standard laboratory coat must be worn and kept buttoned. Disposable nitrile gloves are suitable for incidental contact; however, they should be inspected before use and changed immediately upon contamination.[16]

    • Respiratory Protection : Not typically required when handling small quantities in a fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator may be necessary, which requires enrollment in a respiratory protection program.[16]

Section 4: Emergency Protocols and First Aid

A swift and correct response to an exposure is critical to minimizing harm. The following protocols are based on the known hazards of the compound.

cluster_routes Route of Exposure cluster_actions Immediate First Aid Action start Exposure Event ingestion Ingestion (Swallowing) H302 Hazard start->ingestion skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation action_ingest Rinse mouth with water. Do NOT induce vomiting. Call Poison Control (800-222-1222). ingestion:f0->action_ingest action_skin Remove contaminated clothing. Wash area with soap and water for 15-20 minutes. skin:f0->action_skin action_eye Flush eyes with lukewarm water for at least 15-20 minutes. Remove contact lenses if present. eye:f0->action_eye action_inhale Move person to fresh air. If breathing is difficult, provide respiratory support. inhalation:f0->action_inhale end Seek Immediate Medical Attention action_ingest->end action_skin->end action_eye->end action_inhale->end

First aid response workflow for exposure.
  • If Swallowed : This is the primary classified hazard.[5] Immediately rinse the mouth with water. Do not induce vomiting, as this can cause further complications. Call a poison control center or physician immediately for guidance.[17]

  • If on Skin : Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15-20 minutes.[17] If irritation develops or persists, seek medical attention.

  • If in Eyes : Immediately flush the eyes with large amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[18] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • If Inhaled : Move the individual to fresh air at once. If breathing becomes difficult, administer oxygen if you are trained to do so. If breathing has stopped, begin artificial respiration.[18] Seek immediate medical attention.

Section 5: Fire, Explosion, and Spill Response

Fire and Explosion Data: This compound is classified as a Storage Class 11 Combustible Solid.[5] Combustible solids can ignite and burn when exposed to an ignition source like heat or sparks.[19][20]

  • Flash Point: 189.2 °C[7] - The high flash point indicates that it does not readily form a flammable vapor at ambient temperatures.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. For small fires, dry sand can also be effective.[21] Avoid using a direct stream of water, which can create dust clouds that may explode or spread the material.[22]

  • Hazardous Combustion Products: During a fire, thermal decomposition may produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[23] Firefighters must wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[23]

Accidental Release Measures: A quick and organized response to a spill is essential to prevent exposure and environmental contamination.

start Chemical Spill Occurs step1 Step 1: Alert & Assess - Alert personnel in the immediate area. - Assess the size and risk of the spill. start->step1 decision Is the spill large, volatile, or beyond your capability to clean? step1->decision evacuate Evacuate Area Call Emergency Services (911) & EHS decision->evacuate Yes step2 Step 2: Secure Area & Don PPE - Restrict access to the spill area. - Don appropriate PPE (gloves, goggles, lab coat). decision->step2 No step3 Step 3: Contain & Clean - Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand). - Avoid creating dust. step2->step3 step4 Step 4: Collect & Decontaminate - Carefully sweep the absorbed material into a waste container. - Wipe the area with a damp cloth. step3->step4 end Step 5: Dispose - Seal, label, and dispose of all waste (including PPE) as hazardous chemical waste. step4->end

Workflow for responding to a chemical spill.
  • Alert and Evacuate : Immediately alert personnel in the vicinity. If the spill is large or you are unsure how to proceed, evacuate the area and call for emergency assistance.[24]

  • Control and Protect : Ensure the area is well-ventilated (if safe to do so) and eliminate any nearby ignition sources. Don the appropriate PPE before approaching the spill.[25]

  • Contain and Absorb : For a solid powder spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[26] This prevents the powder from becoming airborne. Do not use water.

  • Clean-Up : Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[27]

  • Decontaminate : Wipe down the spill area with a damp cloth. All cleaning materials, including contaminated gloves and PPE, must be placed in the hazardous waste container.[26]

  • Dispose : Seal and label the container as hazardous waste and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[25]

Section 6: Handling, Storage, and Disposal

  • Handling : Always handle this compound in a well-ventilated area, preferably a fume hood. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling. Maintain a clean and organized workspace to prevent accidental spills.[26]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[19] Recommended storage temperature is between 0-8°C to ensure long-term stability and purity.[1] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal : Disposal must be conducted in accordance with all local, state, and federal regulations. The compound and any contaminated materials should be treated as hazardous chemical waste and disposed of through a licensed contractor or institutional EHS program. Do not dispose of it down the drain or in regular trash.

Section 7: Toxicological and Ecological Information

  • Toxicological Profile : The primary known toxicological effect is harm upon ingestion (Acute Toxicity Category 4).[5] Comprehensive data regarding skin/eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity for this specific compound is not publicly available. The toxicological properties of many chlorophenyl and isoxazole derivatives are an active area of research.[12][28]

  • Ecological Profile : There is no specific data available on the ecotoxicity, persistence, or bioaccumulation potential of this compound. As a standard practice for research chemicals, it should be assumed to be potentially harmful to aquatic life. Prevent its release into the environment, soil, and waterways.

References

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Unveiling the Bio-pharmacological Potential of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] This technical guide focuses on a specific, yet highly promising, isoxazole derivative: (3-(4-Chlorophenyl)isoxazol-5-yl)methanol. This compound has been identified as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drug development.[5] While extensive research has been conducted on various isoxazole-containing molecules, this guide will synthesize the available information on this compound, explore its potential biological activities based on the broader class of isoxazole derivatives, and provide detailed experimental protocols for its comprehensive evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueReference
CAS Number 206055-90-5[5]
Molecular Formula C₁₀H₈ClNO₂[6]
Molecular Weight 209.63 g/mol [6]
Appearance Solid[6]
Melting Point 98-104 °C[5]

Synthesis and Characterization

The synthesis of this compound is a critical first step in its biological evaluation. A general synthetic route involves the reaction of a substituted benzaldehyde with hydroxylamine to form an oxime, followed by a cyclization reaction.[2]

A proposed synthetic pathway is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Reactant1 4-Chlorobenzaldehyde Intermediate1 4-Chlorobenzaldoxime Reactant1->Intermediate1 Reaction with Hydroxylamine Reactant2 Hydroxylamine Reactant2->Intermediate1 Reactant3 Propargyl alcohol Product This compound Reactant3->Product Intermediate1->Product [3+2] Cycloaddition with Propargyl alcohol

Caption: Proposed synthetic workflow for this compound.

Characterization of the synthesized compound is imperative to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Potential Biological Activities and Mechanistic Insights

While direct studies on the biological activities of this compound are limited, the extensive research on related isoxazole derivatives provides a strong rationale for investigating its potential in several key therapeutic areas.

Anticancer Activity

Isoxazole derivatives have emerged as promising anticancer agents, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3][7] The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

A study on a related 3,5-diaryl isoxazole derivative highlighted its selective cytotoxicity against prostate cancer cells (PC3) with a high selectivity index compared to non-tumorigenic cells.[7] Molecular docking studies suggested that this compound binds to and inhibits Ribosomal protein S6 kinase beta-1 (S6K1), a key regulator of cell growth and proliferation.[7]

Hypothesized Anticancer Mechanism of Action:

Anticancer_Pathway cluster_cell Cancer Cell Compound S6K1 S6K1 (Ribosomal protein S6 kinase beta-1) Compound->S6K1 Inhibition Proliferation Cell Proliferation S6K1->Proliferation Promotes Apoptosis Apoptosis S6K1->Apoptosis Inhibits

Caption: Hypothesized inhibition of the S6K1 signaling pathway by this compound.

Antimicrobial Activity

The isoxazole ring is a core component of several clinically used antibacterial drugs.[2] Derivatives of isoxazole have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][8] The proposed mechanisms often involve the disruption of essential cellular processes in microorganisms.

Anti-inflammatory and Analgesic Activity

This compound has been specifically highlighted as a key intermediate in the development of anti-inflammatory and analgesic agents.[5] The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory enzymes and cytokines.[9]

Hypothesized Anti-inflammatory Mechanism of Action:

Anti_inflammatory_Pathway cluster_cell Macrophage Compound NFkB NF-κB (Nuclear Factor kappa B) Compound->NFkB Inhibition MAPK MAPK (Mitogen-Activated Protein Kinase) Compound->MAPK Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates MAPK->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Mediates

Caption: Hypothesized inhibition of NF-κB and MAPK signaling pathways.

Analgesic activity is often evaluated using models of chemically induced pain, which can indicate peripheral and central mechanisms of action.[10][11]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological potential of this compound, a series of well-established in vitro and in vivo assays should be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Protocol:

  • Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate with broth.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.[14]

Protocol:

  • Animal Grouping: Use male Wistar rats or Swiss albino mice, divided into groups (e.g., control, standard drug like indomethacin, and different doses of the test compound).

  • Compound Administration: Administer this compound orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)

This model is used to screen for peripheral analgesic activity.[15]

Protocol:

  • Animal Grouping: Use Swiss albino mice, divided into groups as described for the anti-inflammatory assay.

  • Compound Administration: Administer this compound and the standard drug (e.g., aspirin) orally 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Future Directions and Conclusion

This compound stands as a promising scaffold for the development of novel therapeutic agents. Its role as a key synthetic intermediate for compounds with potential anti-inflammatory and analgesic properties is well-documented.[5] Based on the broader biological activities of the isoxazole class of compounds, further investigation into its anticancer and antimicrobial potential is strongly warranted.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of this compound. Rigorous in vitro and in vivo studies are essential to elucidate its specific mechanisms of action and to validate its therapeutic potential. Future research should also focus on structure-activity relationship (SAR) studies, where modifications to the core structure of this compound could lead to the discovery of even more potent and selective drug candidates. The journey from a promising chemical entity to a clinically approved drug is long and challenging, but the unique properties of the isoxazole scaffold, embodied in compounds like this compound, offer a compelling starting point for innovation in drug discovery.

References

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A Technical Guide to the Core Mechanisms of Action of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile chemical reactivity have enabled its incorporation into a multitude of biologically active molecules, including several marketed drugs.[1][2] This technical guide provides an in-depth exploration of the diverse mechanisms of action through which substituted isoxazoles exert their therapeutic effects across various domains, including oncology, inflammation, infectious diseases, and neurology. By synthesizing data from biochemical assays, structural biology, and computational studies, we elucidate the molecular interactions and pathway modulations that underpin the pharmacological activities of this important class of compounds.

Introduction: The Isoxazole Core

The isoxazole moiety is a cornerstone in the design of novel therapeutics. Found in natural products like ibotenic acid and synthetic drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, its utility is well-established.[1][2][3] The key to its versatility lies in its physicochemical nature. The ring is aromatic, yet possesses a weak N-O bond that can be cleaved under specific reductive or basic conditions.[4] This feature makes isoxazoles not only stable scaffolds for building complex molecular architectures but also valuable synthetic intermediates, allowing for a broad exploration of chemical space and structure-activity relationships (SAR).[4] This guide will dissect the primary mechanisms through which these compounds engage with biological targets to produce a therapeutic effect.

Anticancer Mechanisms: Targeting Cellular Proliferation and Survival

Substituted isoxazoles have emerged as potent anticancer agents that function through a variety of mechanisms, often targeting key pathways involved in tumor growth and metastasis.[5][6]

Inhibition of Protein Kinases

Many isoxazole derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

  • Mechanism of Action: These compounds are designed to fit into the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] By occupying this site, they prevent the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that drive cell proliferation, angiogenesis, and survival. Computational docking studies are instrumental in predicting and rationalizing the binding modes of these inhibitors within the kinase active site.[7]

  • Key Targets: EGFR, VEGFR-2, Cyclin-Dependent Kinases (CDKs), PI3Kα.[5][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Signal_Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signal_Pathway Activates Isoxazole Substituted Isoxazole (Kinase Inhibitor) Isoxazole->RTK Blocks ATP Binding ATP ATP ATP->RTK Transcription Gene Transcription Signal_Pathway->Transcription Regulates Response Proliferation, Angiogenesis, Survival Transcription->Response Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a substituted isoxazole.

Disruption of Microtubule Dynamics

Certain isoxazole derivatives interfere with the polymerization of tubulin, a critical component of the cytoskeleton.

  • Mechanism of Action: By binding to tubulin, these compounds disrupt the formation and stability of microtubules. This interference halts the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly, ultimately leading to programmed cell death (apoptosis).[5][8][9]

Induction of Apoptosis

Beyond cell cycle arrest, many isoxazoles can directly trigger apoptosis in cancer cells.

  • Mechanism of Action: This can occur through various routes, including the inhibition of anti-apoptotic proteins, activation of pro-apoptotic caspases, or by targeting other regulatory proteins like histone deacetylases (HDACs) and topoisomerases.[5][8][10] For example, some isoxazole-containing compounds have been shown to induce apoptosis in lung and breast cancer cells.[5][8]

Experimental Protocol: Caspase Activity Assay

A self-validating protocol to quantify the induction of apoptosis by an isoxazole derivative.

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the test isoxazole compound and a vehicle control for 24-48 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Lysis: Lyse the cells to release cellular contents, including caspases.

  • Assay: Add a luminogenic caspase substrate (e.g., a substrate for caspase-3/7). The substrate is cleaved by active caspases, producing a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: An increase in luminescence relative to the vehicle control indicates caspase activation and induction of apoptosis. The data is validated by the robust signal from the positive control.

Anti-inflammatory Mechanisms: Modulation of the Arachidonic Acid Cascade

Isoxazoles are prominent in the field of anti-inflammatory drugs, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[11]

  • Mechanism of Action: Substituted isoxazoles, most notably the selective COX-2 inhibitor Valdecoxib, bind to the active site of COX enzymes.[12][13] This blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[12] The selectivity for COX-2 over COX-1 is a critical design feature aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs.[12] SAR studies have demonstrated that specific substitutions, such as a sulfonamide moiety, are crucial for this selectivity.[11] Some derivatives also show inhibitory activity against 5-lipoxygenase (5-LOX), providing a dual mechanism of action.[11]

Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation & Pain PGs->Inflammation LTs->Inflammation Isoxazole Substituted Isoxazole (e.g., Valdecoxib) Isoxazole->COX Inhibits

Caption: Inhibition of the arachidonic acid cascade by substituted isoxazoles.

Experimental Protocol: Ex Vivo Whole Blood Assay for COX Selectivity

This protocol provides a physiologically relevant system to assess the selective inhibition of COX-1 and COX-2.

  • Blood Collection: Draw fresh human blood into heparinized tubes.

  • Treatment: Aliquot the blood and pre-incubate with various concentrations of the test isoxazole compound or vehicle control.

  • COX-2 Induction: To one set of aliquots, add lipopolysaccharide (LPS) to induce the expression of COX-2. Incubate for 24 hours.

  • COX-1 Activity: Allow a separate set of treated aliquots to clot at 37°C for 1 hour. This triggers platelet activation and COX-1-mediated thromboxane B2 (TXB2) production.

  • Analysis: Centrifuge all samples to collect plasma or serum. Measure prostaglandin E2 (PGE2) in the LPS-stimulated samples (COX-2 activity) and TXB2 in the clotted samples (COX-1 activity) using ELISA kits.

  • Calculation: Calculate IC50 values for each enzyme. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index. A higher index indicates greater selectivity for COX-2.

Compound Target IC50 Value Selectivity Index (COX-1/COX-2)
ValdecoxibCOX-2~0.005 µM>200
Compound A13COX-213 nM4.63
IndomethacinCOX-1/COX-2~0.01 µM (COX-1)~0.1
Illustrative data based on published studies.[12][14]

Neuromodulatory Activity: Interacting with Glutamate Receptors

Isoxazole derivatives, including the eponymous α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), are crucial tools and therapeutic candidates for modulating excitatory neurotransmission in the central nervous system (CNS).

  • Mechanism of Action: These compounds act on AMPA receptors, a subtype of ionotropic glutamate receptors critical for fast synaptic transmission, learning, and memory.[15] Depending on their substitution pattern, isoxazoles can act as agonists, antagonists, or allosteric modulators.[16][17] For instance, isoxazole-4-carboxamide derivatives have been identified as potent negative modulators of AMPA receptor activity, profoundly altering their biophysical gating properties.[16] They can increase the rate of channel deactivation and decrease desensitization, thereby reducing excitotoxicity, a mechanism relevant to chronic pain and neurodegenerative diseases like Parkinson's.[16][18]

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique provides direct measurement of a compound's effect on ion channel function.

  • Cell Preparation: Use HEK293 cells transiently expressing the desired AMPA receptor subunits (e.g., GluA2).

  • Patching: Form a high-resistance "gigaseal" between a glass micropipette and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Agonist Application: Rapidly apply an agonist (e.g., glutamate or kainate) to the cell to evoke an inward current through the AMPA receptors.

  • Compound Perfusion: Co-apply the test isoxazole derivative with the agonist to observe its modulatory effects on the current's amplitude and kinetics (deactivation and desensitization).

  • Data Acquisition: Record the currents using an amplifier and digitizer.

  • Analysis: Measure the peak current amplitude, the time constant of decay (deactivation), and the extent of current reduction during prolonged agonist application (desensitization). Compare these parameters in the presence and absence of the test compound to determine its modulatory profile.

cluster_workflow Patch Clamp Workflow Prepare Prepare Cells (Expressing AMPA-R) Patch Achieve Whole-Cell Configuration Prepare->Patch Apply_Agonist Apply Agonist (e.g., Glutamate) Patch->Apply_Agonist Record_Baseline Record Baseline Current Apply_Agonist->Record_Baseline Apply_Compound Co-apply Isoxazole + Agonist Record_Baseline->Apply_Compound Record_Modulated Record Modulated Current Apply_Compound->Record_Modulated Analyze Analyze Kinetics: Amplitude, Deactivation, Desensitization Record_Modulated->Analyze

Caption: Experimental workflow for patch clamp analysis of AMPA receptor modulators.

Antimicrobial Mechanisms: A Multifaceted Approach

The isoxazole scaffold is present in several antibacterial drugs, including cloxacillin and flucloxacillin.[11] Their mechanisms of action can be diverse and are not always fully elucidated.

  • Mechanism of Action: Isoxazole derivatives can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, causing bacterial death.[4] The specific mechanism depends on the derivative and the target microorganism.[19] Known mechanisms include the inhibition of essential metabolic pathways, disruption of protein synthesis, and interference with cell wall integrity.[4] Some derivatives have also been reported to inhibit quorum sensing, a bacterial communication process that regulates virulence and biofilm formation.[5] Structure-activity relationship studies are vital in this area, showing that the presence and position of electron-withdrawing groups like halogens often enhance antibacterial potency.[11][13]

Conclusion and Future Perspectives

Substituted isoxazoles exert their biological effects by engaging a wide array of molecular targets with remarkable specificity. Their mechanisms of action span from competitive enzyme inhibition in cancer and inflammation to allosteric modulation of ion channels in the central nervous system. The chemical tractability of the isoxazole ring ensures its continued prominence in drug discovery. Future research will undoubtedly focus on leveraging advanced techniques like X-ray crystallography and computational modeling to design next-generation isoxazole derivatives with enhanced potency, improved selectivity, and novel mechanisms of action, further expanding the therapeutic potential of this exceptional heterocyclic scaffold.[20][21]

References

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Introduction: The Strategic Importance of the Chlorophenyl Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Chlorophenyl Isoxazole Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationship

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties, structural stability, and capacity for diverse substitutions make it a "privileged structure" in the design of novel therapeutic agents.[5] The incorporation of a chlorophenyl moiety onto this scaffold is a deliberate strategic choice, as the electronegative and lipophilic nature of the chlorine atom often enhances binding affinity, improves metabolic stability, and modulates the pharmacological profile of the parent molecule. This synergy has led to the development of chlorophenyl isoxazole derivatives with a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[6][7]

This guide, intended for researchers and drug development professionals, provides a comprehensive review of the synthesis, multifaceted biological activities, and critical structure-activity relationships (SAR) of chlorophenyl isoxazole derivatives. It moves beyond a mere recitation of facts to explore the causality behind experimental designs and the mechanistic underpinnings of their therapeutic potential.

Core Synthesis Strategies: From Chalcones to Cyclization

The predominant and most versatile route to synthesizing 3,5-disubstituted isoxazoles, including chlorophenyl derivatives, involves the cyclocondensation of α,β-unsaturated carbonyl compounds (chalcones) with hydroxylamine hydrochloride.[6][8][9][10] The choice of this pathway is driven by the ready availability of starting materials (substituted acetophenones and benzaldehydes) and the generally high yields and straightforward nature of the reaction.

The overall workflow can be visualized as a two-step process:

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Ring Formation A Chlorophenyl Acetophenone Chalcone α,β-Unsaturated Chalcone A->Chalcone B Aromatic Aldehyde B->Chalcone Isoxazole Chlorophenyl Isoxazole Derivative Chalcone->Isoxazole Cyclocondensation Base Base Catalyst (e.g., NaOH, KOH) Base->Chalcone  Catalyzes  Condensation Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Isoxazole caption General synthesis workflow for chlorophenyl isoxazoles.

Caption: General synthesis workflow for chlorophenyl isoxazoles.

An environmentally conscious alternative involves conducting the cyclization in an aqueous medium without a catalyst.[11] This "green chemistry" approach offers significant advantages, including simplified work-up procedures, milder reaction conditions, and the avoidance of hazardous organic solvents, making it an attractive option for sustainable large-scale synthesis.[11]

Experimental Protocol: Synthesis of 3-(Chlorophenyl)-5-aryl Isoxazole

The following protocol is a representative example adapted from established methodologies for the synthesis of isoxazole derivatives from chalcones.[8][9]

Part A: Synthesis of Chalcone Intermediate

  • Dissolve equimolar quantities (e.g., 0.01 mol) of the appropriate substituted chlorophenyl acetophenone and an aromatic aldehyde in 25-30 mL of ethanol in a round-bottom flask.

  • While stirring vigorously at room temperature, slowly add an aqueous solution of potassium hydroxide (e.g., 15 g in 15 mL of water).[8]

  • Continue stirring the mixture at room temperature for 12-24 hours. The formation of a cloudy precipitate indicates the formation of the chalcone.[12]

  • Acidify the reaction mixture with a 1:1 solution of hydrochloric acid.

  • Collect the resulting solid chalcone by suction filtration, wash with cold water until the filtrate is neutral, and dry. Purify by recrystallization from a suitable solvent like ethanol.

Part B: Cyclization to Isoxazole Derivative

  • Reflux a mixture of the synthesized chalcone (1 mmol), hydroxylamine hydrochloride (approx. 1.5-2 mmol), and a base such as potassium hydroxide or sodium acetate in ethanol for 4-8 hours.[8]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water (approx. 30-40 mL).

  • If a solid precipitates, collect it by filtration, wash with water, and dry.

  • Purify the crude isoxazole derivative by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final product.

A Spectrum of Biological Activity

The chlorophenyl isoxazole scaffold is a versatile pharmacophore, with derivatives demonstrating potent activity against a range of diseases.

Anticancer Activity

Numerous studies have highlighted the potential of chlorophenyl isoxazole derivatives as cytotoxic agents against various human cancer cell lines.[13][14] The mechanism often involves inducing apoptosis and arresting the cell cycle. The 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide backbone, in particular, has been a fruitful starting point for developing new anticancer compounds.[13][14]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic effects of several N-phenyl substituted 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives, demonstrating their potency.

Compound IDN-phenyl SubstituentTarget Cell LineIC₅₀ (µg/mL)Reference
2a 4-(tert-butyl)MCF-7 (Breast)39.80[13]
2d 4-fluoroHeLa (Cervical)15.48[13]
2d 4-fluoroHep3B (Liver)~23[13]
2e 4-chloroHep3B (Liver)~23[13]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.

Antimicrobial Activity

The isoxazole nucleus is integral to several established antibiotics, including cloxacillin, a penicillin derivative containing a 3-(o-chlorophenyl)-5-methyl-isoxazolyl group used to treat bacterial infections.[1] Novel synthetic derivatives continue this legacy, showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7][15]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of newly synthesized isoxazole derivatives is often compared against standard antibiotics.

Compound IDTarget OrganismMIC (µg/mL)Standard (Cloxacillin) MIC (µg/mL)Reference
178d Escherichia coli117120[15]
178e Escherichia coli110120[15]
178f Escherichia coli95120[15]
178d Staphylococcus aureus98100[15]
178e Staphylococcus aureus92100[15]
178f Staphylococcus aureus85100[15]
Anti-inflammatory Activity

Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, which are often attributed to the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform that is upregulated at sites of inflammation.[1][16][17] This mechanism is shared with well-known non-steroidal anti-inflammatory drugs (NSAIDs).

COX_Inhibition_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalyzes Conversion Inflammation Pain, Fever, Inflammation PGs->Inflammation Isoxazole Chlorophenyl Isoxazole Derivative Isoxazole->COX2 Inhibits caption Mechanism of COX-2 inhibition by isoxazole derivatives.

Caption: Mechanism of COX-2 inhibition by isoxazole derivatives.

One study identified a potent derivative, 4-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, which demonstrated significant protection in carrageenan-induced footpad edema, a standard model for acute inflammation.[16][18]

Structure-Activity Relationship (SAR): Decoding the Design

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For chlorophenyl isoxazole derivatives, specific substitutions on the phenyl rings and the core isoxazole structure have profound effects on potency and selectivity.

  • Position of Chlorine: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences activity. For example, the 3-(o-chlorophenyl) substitution is a key feature of the potent antibiotic Cloxacillin.[1]

  • Electron-Withdrawing vs. Donating Groups: Studies have shown that the presence of electron-withdrawing groups (like nitro, fluoro, and chloro) on the phenyl rings generally enhances antibacterial and anticancer activity.[7][15] Conversely, electron-donating groups (like methoxy) can also confer potent activity, suggesting that the electronic and steric effects are complex and target-dependent.[8][10]

  • Substitutions at C-5: The nature of the substituent at the C-5 position of the isoxazole ring is critical. Aromatic and heterocyclic groups at this position are common in active compounds. The presence of groups like methoxy or bromine at the C-5 phenyl ring has been shown to enhance antibacterial effects.[7]

SAR_Diagram cluster_core Core Scaffold: 3-(Chlorophenyl)-5-Aryl Isoxazole cluster_R1_effects Effects at R1 cluster_R2_effects Effects at R2 Core R1 R1 (on C-3 Phenyl Ring) Core->R1 Position of Cl is critical R2 R2 (on C-5 Phenyl Ring) Core->R2 Modulates potency and selectivity R1_EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2, -F) R1_EWG_Activity Generally enhances antibacterial & anticancer activity R1_EWG->R1_EWG_Activity R2_EDG Electron-Donating Groups (e.g., -OCH3) R2_EDG_Activity Potent anti-inflammatory & antimicrobial activity observed R2_EDG->R2_EDG_Activity R2_EWG Halogens (e.g., -Br) R2_EWG_Activity Enhances antibacterial effects R2_EWG->R2_EWG_Activity caption Key structure-activity relationships for chlorophenyl isoxazoles.

Caption: Key structure-activity relationships for chlorophenyl isoxazoles.

Conclusion and Future Perspectives

Chlorophenyl isoxazole derivatives stand out as a highly promising class of heterocyclic compounds with a vast and adaptable therapeutic potential. The synthetic accessibility of the scaffold, combined with the profound impact of targeted substitutions, allows for the fine-tuning of biological activity against cancer, microbial infections, and inflammatory conditions. Future research should focus on elucidating more detailed mechanisms of action, particularly for anticancer derivatives, to identify specific molecular targets. Furthermore, leveraging computational docking and predictive modeling will be crucial for designing next-generation compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, accelerating their journey from the laboratory to clinical application.

References

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). MDPI. Retrieved from [Link]

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  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

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The Emergence of a Versatile Heterocycle: A Technical Guide to (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, a heterocyclic compound that has emerged as a significant building block in medicinal and agricultural chemistry. While the specific historical genesis of this molecule is not prominently documented in a singular discovery paper, its existence is a testament to the broader exploration of the isoxazole scaffold. This guide will illuminate the logical synthetic pathways that led to its availability, its physicochemical properties, and its potential applications, providing a comprehensive resource for researchers in the field.

Introduction: The Isoxazole Scaffold - A Privileged Motif in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in the design of bioactive molecules. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. The subject of this guide, this compound, represents a key intermediate that leverages the inherent potential of the isoxazole core, featuring a halogenated phenyl group at the 3-position and a reactive hydroxymethyl group at the 5-position, making it a versatile precursor for further chemical elaboration.

Physicochemical Properties and Safety Data

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in research and development.

PropertyValueReference
CAS Number 206055-90-5[1]
Molecular Formula C₁₀H₈ClNO₂[1]
Molecular Weight 209.63 g/mol [1]
Appearance Off-white solid/crystals[1]
Melting Point 98-104 °C[1]
Boiling Point 389.2 °C at 760 mmHg[2]
Density 1.339 g/cm³[2]
Flash Point 189.2 °C[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.Inferred from common laboratory practice.
InChI Key YJIXYDFXXAWEMH-UHFFFAOYSA-N

Safety Information: this compound is classified as an acute oral toxin (Category 4). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

The Logical Path to Discovery: A Synthesis-Driven History

The history of this compound is intrinsically linked to the development of synthetic methodologies for the construction of the isoxazole ring. While a singular "discovery" paper for this specific molecule is not readily apparent, its synthesis follows a well-established and logical chemical pathway: the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne. This powerful transformation is the cornerstone for the regioselective synthesis of 3,5-disubstituted isoxazoles.

The most probable and widely utilized synthetic route to this compound involves the following key steps:

  • Formation of the Aldoxime: The synthesis commences with the conversion of 4-chlorobenzaldehyde to its corresponding aldoxime, 4-chlorobenzaldehyde oxime. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.[3][4]

  • In Situ Generation of the Nitrile Oxide: The 4-chlorobenzaldehyde oxime is then oxidized in situ to generate the highly reactive 1,3-dipole, 4-chlorobenzonitrile oxide. Common oxidizing agents for this transformation include sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[5][6]

  • [3+2] Cycloaddition: The generated nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, in this case, propargyl alcohol. This reaction proceeds with high regioselectivity to yield the desired 3-(4-chlorophenyl)-5-(hydroxymethyl)isoxazole.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Reactant1 4-Chlorobenzaldehyde Intermediate1 4-Chlorobenzaldehyde Oxime Reactant1->Intermediate1 Oximation Reactant2 Hydroxylamine HCl Reactant2->Intermediate1 Reactant3 Propargyl Alcohol Product This compound Reactant3->Product Intermediate2 4-Chlorobenzonitrile Oxide (in situ) Intermediate1->Intermediate2 Oxidation Intermediate2->Product [3+2] Cycloaddition

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for similar isoxazole formations.[5]

Part A: Synthesis of 4-Chlorobenzaldehyde Oxime

  • To a solution of hydroxylamine hydrochloride (1.2 eq.) in water, add a solution of 4-chlorobenzaldehyde (1.0 eq.) in a suitable organic solvent (e.g., ethanol) to ensure miscibility.

  • Slowly add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chlorobenzaldehyde oxime. The crude product can be purified by recrystallization.

Part B: Synthesis of this compound

  • Dissolve 4-chlorobenzaldehyde oxime (1.0 eq.) and propargyl alcohol (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the reaction mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (bleach, ~5-6%) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the starting oxime is consumed (monitor by TLC).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Characterization Data (Predicted based on similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.50 (s, 1H, isoxazole-H), 4.85 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.0 (C-5), 162.5 (C-3), 136.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-C), 127.0 (Ar-CH), 101.0 (C-4), 56.0 (-CH₂OH).

  • FT-IR (KBr, cm⁻¹): 3400-3200 (O-H stretch), 3100 (aromatic C-H stretch), 1610 (C=N stretch), 1590, 1480 (aromatic C=C stretch), 1420 (C-O-N stretch), 1090 (C-Cl stretch), 1050 (C-O stretch).

Applications and Future Perspectives

This compound serves as a crucial intermediate in the synthesis of a diverse array of more complex molecules with potential therapeutic or agrochemical applications.[1]

  • Pharmaceutical Development: The hydroxymethyl group at the 5-position is a versatile handle for further chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of various pharmacophores. This makes it a valuable starting material for the synthesis of novel drug candidates targeting a range of diseases, including neurological disorders, inflammation, and cancer.[1]

  • Agricultural Chemistry: The isoxazole scaffold is also present in a number of commercially successful pesticides. The structural motifs present in this compound can be elaborated to develop new and effective herbicides, insecticides, and fungicides.[1]

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Core This compound Pharma1 Neurological Agents Core->Pharma1 Derivatization Pharma2 Anti-inflammatory Drugs Core->Pharma2 Derivatization Pharma3 Anticancer Agents Core->Pharma3 Derivatization Agro1 Herbicides Core->Agro1 Derivatization Agro2 Insecticides Core->Agro2 Derivatization Agro3 Fungicides Core->Agro3 Derivatization

Caption: Potential applications stemming from this compound.

The future of research involving this compound lies in its use as a platform for the generation of compound libraries for high-throughput screening. The exploration of novel derivatives and the systematic evaluation of their biological activities will undoubtedly lead to the discovery of new lead compounds for drug and agrochemical development.

Conclusion

While the precise moment of its first synthesis may not be a celebrated historical event, the existence and availability of this compound are a direct consequence of the robust and elegant chemistry developed for the construction of the isoxazole ring. Its strategic design, combining a halogenated aromatic moiety with a functionalized isoxazole core, positions it as a valuable and versatile tool in the hands of synthetic and medicinal chemists. This technical guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a foundational resource for its continued exploitation in the quest for novel and impactful chemical entities.

References

  • PrepChem. Synthesis of 4-chlorobenzaldoxime. Available from: [Link]

  • ResearchGate. Effect of various solvents on the conversion of 4-chloro benzaldehyde oxime into 4-chlorobenzonitrile. Available from: [Link]

  • Sharghi, H., Hosseini, M. A solventless reaction protocol for synthesizing aldoximes from corresponding aldehydes using ZnO as catalyst. J. Chem. Res.2002, 2002(11), 554-556.
  • ResearchGate. Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. Available from: [Link]

  • Golding, C. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024, 1(2), 118-126.
  • Ali, M. A., et al. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. J. Saudi Chem. Soc.2014, 18(5), 509-512.
  • Villa, C., et al. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. 2020, 2020(3), M1149.
  • ResearchGate. In situ methods of nitrile oxide generation and cycloaddition. Available from: [Link]

  • Frimpong, K., et al. Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Metal. Chem. Sci.2013, 4, 141-145.
  • Wikipedia. 4-Chlorobenzonitrile. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. Buy (5-(4-CHLOROPHENYL)ISOXAZOL-3-YL)METHANOL. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Available from: [Link]

  • PubChem. 4-Chlorobenzonitrile oxide. Available from: [Link]

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An In-depth Technical Guide to (3-(4-Chlorophenyl)isoxazol-5-yl)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of pharmaceutical and agricultural research. Its structural motif, featuring a 3-(4-chlorophenyl) substituted isoxazole core with a hydroxymethyl group at the 5-position, renders it a valuable intermediate for the synthesis of more complex molecules with potential biological activities. This guide provides a comprehensive overview of the known synonyms, chemical properties, a plausible synthetic route, methods for its characterization, and a discussion of its potential applications in drug discovery and development, based on the activities of structurally related compounds.

Nomenclature and Chemical Properties

To ensure clarity and consistency in scientific communication, it is essential to be familiar with the various synonyms and key chemical identifiers for this compound.

Table 1: Synonyms and Chemical Identifiers

IdentifierValue
Systematic Name This compound
CAS Number 206055-90-5[1]
Molecular Formula C₁₀H₈ClNO₂[1]
Molecular Weight 209.63 g/mol [1]
Synonyms [3-(4-Chlorophenyl)-5-isoxazolyl]methanol[1], 3-(4-chlorophenyl)-1,2-oxazol-5-ylmethanol, 4-Chlorophenylisoxazole-5-methanol[1]
Appearance Off-white crystals[1]
Melting Point 98-104 °C[1]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy involves a 1,3-dipolar cycloaddition reaction. This approach is a cornerstone in the formation of five-membered heterocyclic rings like isoxazoles. The causality behind this choice lies in its high regioselectivity and efficiency in constructing the isoxazole core.

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

The synthesis can be logically envisioned in two primary stages: the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with an alkyne.

Synthesis_Pathway cluster_1 Stage 2: Cycloaddition 4-chlorobenzaldehyde 4-Chlorobenzaldehyde 4-chlorobenzaldoxime 4-Chlorobenzaldoxime 4-chlorobenzaldehyde->4-chlorobenzaldoxime + Hydroxylamine hydroxylamine Hydroxylamine nitrile_oxide 4-Chlorophenyl nitrile oxide (in situ) 4-chlorobenzaldoxime->nitrile_oxide + Oxidizing Agent oxidant Oxidizing Agent (e.g., NCS, bleach) target_molecule (3-(4-Chlorophenyl)isoxazol- 5-yl)methanol nitrile_oxide->target_molecule + Propargyl Alcohol [3+2] Cycloaddition propargyl_alcohol Propargyl Alcohol

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven methodology for the synthesis of 3,5-disubstituted isoxazoles and is adapted for the specific synthesis of this compound.

Part 1: Synthesis of 4-Chlorobenzaldoxime

  • Dissolution: Dissolve 4-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate or pyridine, 1.1 equivalents) to the aldehyde solution. The base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine to react with the aldehyde.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-chlorobenzaldoxime.

Part 2: Cycloaddition to form this compound

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • In situ Nitrile Oxide Generation and Cycloaddition: Slowly add a solution of an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), to the reaction mixture at room temperature or with cooling in an ice bath. The oxidizing agent converts the aldoxime to the highly reactive nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with the triple bond of propargyl alcohol.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: A Critical Step for Purity

The crude this compound will likely contain unreacted starting materials and side products. Recrystallization is a robust and scalable method for purification.

Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. A mixture of a soluble solvent (e.g., ethanol, ethyl acetate) and an anti-solvent (e.g., hexane, water) can be effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum to obtain pure this compound.

Analytical Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the chlorophenyl group (doublets in the range of δ 7.4-7.8 ppm), a singlet for the isoxazole ring proton (δ ~6.5 ppm), a singlet or doublet for the methylene protons of the hydroxymethyl group (δ ~4.7 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbons of the chlorophenyl ring, the isoxazole ring (with the carbon bearing the chlorophenyl group being the most downfield), and the methylene carbon of the hydroxymethyl group (δ ~56 ppm).
Mass Spectrometry A molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of 209.63 g/mol . Isotopic peaks characteristic of the presence of a chlorine atom should be observed.
HPLC A single major peak indicating high purity (typically >97%) when analyzed using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

Potential Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of various bioactive molecules.[1] The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives have demonstrated a wide range of biological activities.

Potential_Applications cluster_applications Potential Therapeutic Areas Core_Compound (3-(4-Chlorophenyl)isoxazol- 5-yl)methanol Anti_Inflammatory Anti-inflammatory Agents Core_Compound->Anti_Inflammatory Intermediate for COX-2 Inhibitors Neurological_Disorders Neurological Disorders Core_Compound->Neurological_Disorders Scaffold for GABAA Receptor Modulators Analgesics Analgesics Core_Compound->Analgesics Precursor for Pain Relief Compounds

Caption: Potential therapeutic applications of derivatives of this compound.

Anti-inflammatory and Analgesic Agents

The 3-phenylisoxazole moiety is a key structural feature of the selective COX-2 inhibitor Valdecoxib. This suggests that derivatives of this compound could be synthesized and evaluated for their potential as anti-inflammatory and analgesic agents.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a framework for assessing the COX-2 inhibitory potential of compounds derived from this compound.

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in an appropriate assay buffer.

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test compound (or a known inhibitor like celecoxib as a positive control) for a specified time (e.g., 15 minutes) at 37 °C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Neurological Disorders

The isoxazole ring is present in compounds that modulate the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, a key target for drugs treating anxiety, epilepsy, and other neurological disorders. Therefore, derivatives of this compound could be explored for their potential to interact with this receptor.

Experimental Protocol: GABA-A Receptor Binding Assay

This radioligand binding assay can be used to determine if a compound interacts with the GABA-A receptor.

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4 °C) for a set time to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. Its synthesis, primarily through a 1,3-dipolar cycloaddition, provides a versatile route to this and related structures. While specific biological data for this compound is not yet widely published, the known activities of structurally similar isoxazole derivatives strongly suggest its utility in the discovery of new anti-inflammatory, analgesic, and neuroactive compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, characterize, and evaluate the biological potential of this promising molecule and its derivatives.

References

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The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoxazole Ring in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility, stemming from its unique electronic properties and synthetic tractability, has cemented its status as a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] The isoxazole moiety is not merely a passive structural element; its inherent physicochemical characteristics actively contribute to the pharmacokinetic and pharmacodynamic profiles of drug candidates, influencing factors such as metabolic stability, target binding affinity, and bioavailability.[1] This technical guide provides an in-depth exploration of the key therapeutic targets of isoxazole-based compounds, delving into their mechanisms of action, and presenting detailed experimental protocols for their evaluation.

I. Anti-inflammatory and Immunomodulatory Targets

Isoxazole derivatives have demonstrated significant potential in modulating the immune system and combating inflammation, primarily through the inhibition of key enzymes and receptors involved in these pathways.[3][4]

Cyclooxygenase (COX) Enzymes: Selective Inhibition for Safer Anti-inflammatory Agents

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are well-established targets for anti-inflammatory drugs.[1] Isoxazole-containing compounds, such as the FDA-approved drug Valdecoxib, have been successfully developed as selective COX-2 inhibitors.[1] This selectivity is crucial for mitigating the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[1]

Mechanism of Action: Isoxazole-based COX-2 inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] The isoxazole ring often plays a critical role in orienting the molecule within the enzyme's active site to achieve selective binding.

Quantitative Data: COX-2 Inhibition by Isoxazole Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
ValdecoxibCOX-20.05>2000[1]
Compound C3COX-20.93 ± 0.0124.26[5]
Compound C5COX-20.85 ± 0.0441.82[5]
Compound C6COX-20.55 ± 0.0361.73[5]
Compound 17COX-2Sub-micromolarSelective for COX-2[6]

Experimental Protocol: In Vitro COX-2 Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of isoxazole compounds against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic substrate)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control)

  • Test Isoxazole Compounds

  • DMSO (Solvent)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute and dilute the COX-2 enzyme in COX Assay Buffer as per the manufacturer's instructions. Keep on ice.

    • Prepare a 10X working solution of the test compounds and Celecoxib in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the 10X test compound or control to the respective wells.

    • Add 80 µL of a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately start kinetic readings on a fluorescence plate reader at an excitation of 535 nm and an emission of 587 nm. Record data every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.[7][8][9]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane PLA2 Phospholipase A2 Cell Membrane->PLA2 activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX-2 COX-2 (Target of Isoxazoles) Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain

Caption: The COX-2 signaling cascade leading to inflammation.

Toll-Like Receptor 8 (TLR8): Antagonism for Autoimmune Diseases

Toll-like receptor 8 (TLR8), an endosomal receptor that recognizes single-stranded RNA, plays a crucial role in the innate immune response.[3][10] Dysregulated TLR8 signaling is implicated in autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis, making it a compelling therapeutic target.[2][3][10] Isoxazole-based compounds have emerged as potent and selective TLR8 antagonists.[3][10][11][12]

Mechanism of Action: Isoxazole-based TLR8 antagonists competitively bind to the ligand-binding pocket within the TLR8 dimerization interface.[3][12] This binding stabilizes an inactive conformation of the receptor, preventing the recruitment of the downstream adaptor protein MyD88 and subsequent activation of NF-κB and IRF-dependent signaling pathways, ultimately suppressing the production of pro-inflammatory cytokines.[3][12]

Quantitative Data: TLR8 Antagonism by Isoxazole Derivatives

CompoundTargetIC50 (nM)Cell LineReference
Compound 10TLR8in nanomolar rangeHEK293 cells[3]
Compound 12TLR8in nanomolar rangeHEK293 cells[3]

Experimental Protocol: Cell-Based TLR8 Reporter Assay

This protocol describes a cell-based assay to screen for TLR8 antagonists using a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB promoter.

Materials:

  • HEK293 cells stably co-transfected with human TLR8 and an NF-κB-inducible reporter gene (e.g., SEAP).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • TLR8 agonist (e.g., R848).

  • Test isoxazole compounds.

  • SEAP detection reagent or luciferase assay substrate.

  • 96-well cell culture plates.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed the TLR8 reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test isoxazole compounds in cell culture medium.

    • Add the diluted compounds to the cells and incubate for 1 hour.

  • TLR8 Activation:

    • Add the TLR8 agonist R848 to all wells (except for the unstimulated control) at a final concentration that induces a submaximal response (e.g., EC80).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Reporter Gene Assay:

    • Measure the reporter gene activity according to the manufacturer's instructions. For SEAP, this typically involves collecting the cell culture supernatant and adding a chemiluminescent substrate.

  • Data Analysis:

    • Normalize the reporter activity to the vehicle control (agonist-stimulated cells without inhibitor).

    • Plot the normalized activity against the logarithm of the inhibitor concentration to determine the IC50 value.[3][13]

Signaling Pathway: TLR8-Mediated Inflammatory Response

TLR8_Pathway ssRNA ssRNA TLR8 TLR8 (Target of Isoxazoles) ssRNA->TLR8 MyD88 MyD88 TLR8->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces transcription of

Caption: TLR8 signaling pathway leading to inflammation.[14][15][16][17][18]

II. Anticancer Targets

The isoxazole scaffold is a prominent feature in a diverse array of anticancer agents, targeting various proteins and pathways crucial for tumor growth and survival.

Heat Shock Protein 90 (Hsp90): Disrupting Chaperone Function in Cancer Cells

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of numerous client proteins, many of which are oncoproteins essential for cancer cell proliferation, survival, and metastasis.[14][15] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive strategy for cancer therapy.[14][15] Isoxazole derivatives, such as NVP-AUY922 (luminespib), have been developed as potent Hsp90 inhibitors.[14]

Mechanism of Action: Isoxazole-based Hsp90 inhibitors act as ATP-competitive inhibitors, binding to the N-terminal ATP-binding pocket of Hsp90.[14] This prevents the binding of ATP and disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, including HER2, EGFR, and AKT.[19][20]

Quantitative Data: Hsp90 Inhibition by Isoxazole Derivatives

CompoundTargetIC50 (nM)Cell LineReference
NVP-AUY922Hsp90Sub-micromolarVarious cancer cells[14]
Compound (R)-8nHsp90Sub-micromolarBreast cancer cells[19]

Experimental Protocol: In Vitro Hsp90 Inhibition Assay (Biochemical)

This protocol describes a biochemical assay to measure the inhibition of Hsp90 ATPase activity by isoxazole compounds.

Materials:

  • Recombinant human Hsp90α.

  • Hsp90 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

  • ATP.

  • Malachite green reagent for phosphate detection.

  • Test isoxazole compounds.

  • 96-well clear microplate.

  • Spectrophotometer.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the Hsp90 Assay Buffer.

    • Add the test isoxazole compounds at various concentrations.

    • Add the recombinant Hsp90α enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Phosphate Detection:

    • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate produced in each well.

    • Determine the percentage of Hsp90 ATPase activity inhibition for each compound concentration and calculate the IC50 value.[4]

Experimental Workflow: Hsp90 Inhibition Assay

Hsp90_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilutions Prepare serial dilutions of isoxazole compounds Prepare Reagents->Serial Dilutions Add Reagents Add buffer, Hsp90, and compounds to plate Serial Dilutions->Add Reagents Initiate Reaction Add ATP to start reaction Add Reagents->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Detect Phosphate Add malachite green and measure absorbance Incubate->Detect Phosphate Calculate Inhibition Calculate % inhibition Detect Phosphate->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for determining Hsp90 ATPase inhibition.

Poly(ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA single-strand break repair.[21] Inhibiting PARP in cancers with pre-existing defects in homologous recombination DNA repair, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.[21][22] While no isoxazole-based PARP inhibitors are currently FDA-approved, this scaffold is being actively explored for the development of novel PARP inhibitors.[21]

Mechanism of Action: Isoxazole-based PARP inhibitors are designed to be competitive inhibitors of NAD+, the substrate for PARP enzymes.[21] By binding to the catalytic domain of PARP, they prevent the synthesis of poly(ADP-ribose) chains, thereby trapping PARP on DNA and leading to the accumulation of cytotoxic DNA double-strand breaks.[21][22]

Quantitative Data: PARP Inhibition by Isoxazole and Related Heterocyclic Derivatives

CompoundTargetIC50 (µM)Cell LineReference
Olaparib (Reference)PARP-10.0014-[23]
Rucaparib (Reference)PARP-10.0011-[23]
Niraparib (Reference)PARP-10.0038-[23]
Talazoparib (Reference)PARP-10.00057-[23]
Oxadiazole 5uPARP-1 (predicted)1.4MCF-7[24]
Oxadiazole 5sPARP-1 (predicted)15.3MCF-7[24]

Experimental Protocol: PARP1 Enzymatic Assay (Fluorometric)

This protocol details a fluorometric assay for measuring the activity of PARP1 and its inhibition by isoxazole compounds.

Materials:

  • Recombinant human PARP1.

  • Activated DNA.

  • β-NAD+ (Substrate).

  • PARP Assay Buffer.

  • Developer reagent (containing a fluorescent probe).

  • Test isoxazole compounds.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of PARP1, activated DNA, and β-NAD+ in PARP Assay Buffer.

    • Prepare serial dilutions of the test compounds.

  • Enzyme Reaction:

    • In a 96-well plate, add the test compounds, PARP1 enzyme, and activated DNA.

    • Initiate the reaction by adding β-NAD+.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Add the developer reagent to each well.

    • Incubate for an additional period (e.g., 15-60 minutes) to allow for signal development.

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value.[25][26][27][28]

Estrogen Receptor α (ERα): Targeting Hormone-Dependent Cancers

Estrogen receptor α (ERα) is a key driver of proliferation in the majority of breast cancers.[29][30] Modulating its activity with antagonists is a cornerstone of endocrine therapy.[29][30] Isoxazole-containing compounds have been designed as novel ERα antagonists to overcome resistance to existing therapies.[27][29][30][31][32]

Mechanism of Action: Isoxazole-based ERα antagonists bind to the ligand-binding domain of the receptor, inducing a conformational change that prevents the recruitment of co-activators and the transcription of estrogen-responsive genes, thereby inhibiting tumor cell growth.[11][29][33][34]

Quantitative Data: ERα Antagonism by Isoxazole Derivatives

CompoundTargetIC50 (µM)Cell LineReference
TTI-4ERα2.63MCF-7[29]
TTI-6ERα1.91MCF-7[29]
Compound 4631-P/1ERα≤ 1.0LCC9[27]
Compound 35466-L/1ERα≤ 1.0LCC9[27]

Experimental Protocol: ERα Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of isoxazole compounds for ERα.

Materials:

  • Source of ERα (e.g., recombinant human ERα or nuclear extracts from ER-positive cells).

  • Radiolabeled estrogen (e.g., [3H]-Estradiol).

  • Binding Buffer (e.g., Tris-HCl with additives).

  • Test isoxazole compounds.

  • Non-specific binding control (e.g., a high concentration of unlabeled estradiol).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In microcentrifuge tubes, combine the ERα source, radiolabeled estrogen at a fixed concentration, and varying concentrations of the test isoxazole compounds.

    • Include tubes for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Separate the bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

Signaling Pathway: ERα-Mediated Gene Transcription

ERa_Pathway Estrogen Estrogen ERa ERα (Target of Isoxazoles) Estrogen->ERa Dimerization Dimerization ERa->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation ERE Binding Binds to Estrogen Response Element (ERE) Nuclear Translocation->ERE Binding Gene Transcription Gene Transcription ERE Binding->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation

Caption: Estrogen Receptor α signaling pathway.[1][10][11][33][34]

III. Central Nervous System (CNS) Targets

The isoxazole scaffold is present in compounds that modulate the activity of key receptors in the central nervous system, offering potential treatments for neurological and psychiatric disorders.

GABA-A Receptors: Allosteric Modulation for Anxiolytic and Sedative Effects

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[18][] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, enhance the inhibitory effects of GABA and are used to treat anxiety, insomnia, and seizures.[18][] Isoxazole derivatives have been investigated as novel GABA-A receptor PAMs.[36]

Mechanism of Action: Isoxazole-based GABA-A PAMs bind to an allosteric site on the receptor, distinct from the GABA binding site.[18][] This binding potentiates the effect of GABA, typically by increasing the frequency of chloride channel opening, leading to enhanced neuronal hyperpolarization and inhibition.[18]

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol describes a method to assess the binding of isoxazole compounds to the benzodiazepine site of the GABA-A receptor.

Materials:

  • Rat brain cortical membranes (source of GABA-A receptors).

  • [3H]-Flumazenil (radioligand).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test isoxazole compounds.

  • Diazepam (positive control).

  • Flunitrazepam (for non-specific binding).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, [3H]-Flumazenil, and varying concentrations of the test compound or controls in the binding buffer.

    • Incubate at 0-4°C for a defined period (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the IC50 and subsequently the Ki values for the test compounds.[13][37][38][39][40]

Signaling Pathway: GABA-A Receptor-Mediated Inhibition

GABAA_Pathway GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor binds Cl- Influx Chloride Ion Influx GABA-A Receptor->Cl- Influx enhances Isoxazole PAM Isoxazole PAM Isoxazole PAM->GABA-A Receptor binds to allosteric site Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Neuronal Inhibition Neuronal Inhibition Hyperpolarization->Neuronal Inhibition nAChR_Pathway Acetylcholine Acetylcholine nAChR nAChR (Target of Isoxazoles) Acetylcholine->nAChR binds Cation Influx Na+ / Ca2+ Influx nAChR->Cation Influx opens Depolarization Depolarization Cation Influx->Depolarization Ca2+ Signaling Ca2+ Signaling Cation Influx->Ca2+ Signaling Neuronal Excitation Neuronal Excitation Depolarization->Neuronal Excitation

Caption: Nicotinic acetylcholine receptor signaling pathway. [2][5][31][41][42]

IV. Other Notable Targets

The therapeutic potential of isoxazole compounds extends to other important enzyme families.

p38 Mitogen-Activated Protein Kinase (MAPK): A Target for Inflammatory Diseases

The p38 MAPK signaling pathway is a key regulator of inflammatory responses. [3][7][20][26][43]Isoxazole derivatives have been developed as potent inhibitors of p38α MAPK, showing promise for the treatment of inflammatory conditions. [17][21][44][45] Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of p38α MAPK and preventing the phosphorylation of downstream substrates involved in the production of pro-inflammatory cytokines. [3][][43] Quantitative Data: p38 MAPK Inhibition by Isoxazole Derivatives

CompoundTargetIC50Reference
Compound 4ap38α MAPKTwofold decrease compared to SB-203580[44]

Experimental Protocol: p38 MAPK In Vitro Kinase Assay

This protocol describes a method to measure the inhibition of p38 MAPK activity.

Materials:

  • Active p38α MAPK enzyme.

  • ATF2 (a substrate of p38).

  • Kinase Assay Buffer.

  • [γ-32P]ATP or an antibody-based detection system (e.g., ELISA).

  • Test isoxazole compounds.

Procedure:

  • Kinase Reaction:

    • In a reaction tube, combine the p38α enzyme, ATF2 substrate, and the test compound in the kinase assay buffer.

    • Initiate the reaction by adding ATP (radiolabeled or unlabeled).

    • Incubate at 30°C for a specified time.

  • Detection of Phosphorylation:

    • Stop the reaction and quantify the phosphorylation of ATF2 using either autoradiography (for radiolabeled ATP) or an ELISA with a phospho-specific ATF2 antibody.

  • Data Analysis:

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value. [32][36][46][47] Signaling Pathway: p38 MAPK in Inflammation

p38MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKKs MAPKKKs (e.g., TAK1) Stress/Cytokines->MAPKKKs MKK3/6 MKK3/6 MAPKKKs->MKK3/6 p38 MAPK p38 MAPK (Target of Isoxazoles) MKK3/6->p38 MAPK Downstream Substrates Downstream Substrates (e.g., ATF2, MK2) p38 MAPK->Downstream Substrates Inflammatory Response Pro-inflammatory Cytokine Production Downstream Substrates->Inflammatory Response

Caption: The p38 MAPK signaling pathway. [3][20][30][][43]

Glutathione-Dependent Enzymes: Modulating Cellular Redox State

Glutathione S-transferases (GSTs) and glutathione reductase (GR) are critical enzymes in cellular detoxification and the maintenance of redox homeostasis. [34][48]Aberrant activity of these enzymes is associated with cancer and drug resistance. [34][48]Isoxazole derivatives have been shown to inhibit both GST and GR. [34][37][48] Mechanism of Action: Isoxazole compounds can act as competitive or uncompetitive inhibitors of these enzymes, binding either to the active site or to the enzyme-substrate complex to modulate their activity. [34][48] Quantitative Data: Inhibition of Glutathione-Dependent Enzymes by Isoxazole Derivatives

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeReference
3-(4-Chlorophenyl) isoxazoleGR0.0590.011 ± 0.002Uncompetitive[34]
3-(4-bromophenyl) isoxazoleGST0.0990.059 ± 0.20Competitive[34]

Experimental Protocol: Glutathione Reductase (GR) Activity Assay

This protocol describes a spectrophotometric assay to measure GR activity by monitoring the consumption of NADPH.

Materials:

  • Source of GR (e.g., purified enzyme or cell lysate).

  • Assay Buffer (e.g., potassium phosphate buffer with EDTA).

  • NADPH.

  • Oxidized Glutathione (GSSG).

  • Test isoxazole compounds.

  • 96-well UV-transparent plate.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, NADPH, and the test compound.

    • Add the GR enzyme source.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding GSSG.

    • Immediately measure the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the curve.

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value. [34][38][46][48]

Conclusion: The Future of Isoxazole-Based Drug Discovery

The isoxazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its ability to interact with a wide range of biological targets, coupled with its favorable physicochemical properties, ensures its continued prominence in drug discovery. The examples highlighted in this guide represent just a fraction of the potential applications of isoxazole chemistry. As our understanding of disease biology deepens, the rational design of new isoxazole-based compounds targeting novel and challenging therapeutic targets will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

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An In-Depth Technical Guide to the In Silico Prediction of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery and development, the early-stage assessment of a compound's physicochemical and pharmacokinetic properties is paramount to mitigating late-stage attrition and optimizing resource allocation. In silico predictive models have emerged as indispensable tools, offering rapid and cost-effective alternatives to traditional experimental assays. This technical guide provides a comprehensive, in-depth exploration of the methodologies and workflows for predicting the properties of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol (CAS No: 206055-90-5), a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols for leveraging publicly available computational tools to forecast a molecule's journey through a biological system. We will delve into the prediction of key physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and assess its overall drug-likeness, thereby constructing a comprehensive computational dossier on this molecule of interest.

Introduction: The Imperative of Early-Stage Computational Assessment

The path from a promising lead compound to a marketable therapeutic is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[2] The ability to predict these properties before significant investment in synthesis and in vitro/in vivo testing is a cornerstone of modern medicinal chemistry.[3][4] In silico methods, grounded in quantitative structure-activity relationships (QSAR), machine learning algorithms, and extensive curated databases, provide a powerful lens through which to examine a molecule's potential behavior.[5][6]

This compound, a member of the isoxazole class of heterocyclic compounds, represents a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with this motif, including anti-inflammatory, analgesic, and antimicrobial properties.[1][7] This guide will use this molecule as a case study to illustrate the power and utility of in silico prediction in building a foundational understanding of a novel chemical entity.

Molecular Identity of this compound
PropertyValueSource
CAS Number 206055-90-5[1][8]
Molecular Formula C₁₀H₈ClNO₂[1][8]
Molecular Weight 209.63 g/mol [1][8][9]
InChI Key YJIXYDFXXAWEMH-UHFFFAOYSA-N[8][9]
SMILES OCc1cc(no1)-c2ccc(Cl)cc2[9][10]

Foundational Physicochemical Property Prediction

A molecule's fundamental physicochemical characteristics govern its solubility, permeability, and interactions with biological macromolecules. These properties are the bedrock upon which its pharmacokinetic profile is built.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its absorption, distribution, and metabolism.[11] A balanced logP is often sought for oral drug candidates.

Aqueous Solubility (logS)

Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. Poor solubility can lead to low bioavailability and therapeutic efficacy.

pKa

The ionization state of a molecule at physiological pH (pKa) affects its solubility, permeability, and target binding.

Experimental Protocol: Physicochemical Property Prediction using SwissADME

SwissADME is a free and robust web-based tool for predicting a wide range of physicochemical properties and pharmacokinetic parameters.

Methodology:

  • Navigate to the SwissADME website.

  • Input the Molecule: In the provided text box, paste the SMILES string for this compound: OCc1cc(no1)-c2ccc(Cl)cc2.

  • Initiate Prediction: Click the "Run" button to start the analysis.

  • Data Interpretation: The results page will display a comprehensive table of predicted physicochemical properties.

swissadme_workflow cluster_input Input cluster_tool Prediction Tool cluster_output Output smiles SMILES String (OCc1cc(no1)-c2ccc(Cl)cc2) swissadme SwissADME Web Server smiles->swissadme physchem Physicochemical Properties (logP, logS, pKa, etc.) swissadme->physchem pharma Pharmacokinetics (GI Absorption, BBB Permeation) swissadme->pharma drug_likeness Drug-Likeness (Lipinski, Veber, etc.) swissadme->drug_likeness

Caption: Workflow for predicting molecular properties using the SwissADME web server.

Predicted Physicochemical Properties of this compound
PropertyPredicted Value (SwissADME)Experimental/Supplier Data
Molecular Weight 209.63 g/mol 209.63 g/mol [1][8][9]
logP (Consensus) 2.15XLogP3: 2.48730[8]
logS (ESOL) -2.87-
Water Solubility Poorly soluble-
pKa (strongest acidic) 13.04 (alcohol)-
pKa (strongest basic) -4.83 (isoxazole)-
Topological Polar Surface Area (TPSA) 46.30 Ų46.3 Ų[8]

Expert Analysis: The predicted logP value of 2.15 suggests a moderate lipophilicity, which is often favorable for oral drug absorption. The predicted poor water solubility (logS of -2.87) is a potential liability that may need to be addressed in formulation development. The TPSA is well within the range typically associated with good oral bioavailability.

ADMET Profiling: A Molecule's Journey Through the Body

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component of drug discovery, as it helps to identify potential liabilities that could lead to clinical failure.[12][13]

Absorption

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first and often most challenging step. Key predictors of oral absorption include lipophilicity, solubility, and permeability across the intestinal wall.

Distribution

Once absorbed, a drug is distributed throughout the body via the circulatory system. Important considerations include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism

The biotransformation of drugs, primarily in the liver by cytochrome P450 (CYP) enzymes, is a major determinant of their half-life and potential for drug-drug interactions.[3]

Excretion

The elimination of a drug and its metabolites from the body, typically via the kidneys, is the final step in its pharmacokinetic journey.

Toxicity

Early identification of potential toxicities, such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test), is crucial for ensuring patient safety.[5][14]

Experimental Protocol: ADMET Prediction using pkCSM and ADMETlab 2.0

pkCSM and ADMETlab 2.0 are powerful, freely accessible web servers that provide a wide range of ADMET predictions based on graph-based signatures and machine learning models.[12][15]

Methodology:

  • Access the Web Servers: Navigate to the pkCSM and ADMETlab 2.0 websites.

  • Submit the Molecule: Input the SMILES string OCc1cc(no1)-c2ccc(Cl)cc2 into the respective prediction modules.

  • Execute the Predictions: Initiate the calculations on both platforms.

  • Consolidate and Analyze Data: Collate the predicted ADMET parameters from both servers into a single table for comparative analysis.

admet_workflow cluster_input Molecular Input cluster_tools Prediction Platforms cluster_outputs Predicted ADMET Properties smiles SMILES Representation pkcsm pkCSM smiles->pkcsm admetlab ADMETlab 2.0 smiles->admetlab absorption Absorption (Caco-2, Intestinal) pkcsm->absorption distribution Distribution (VDss, BBB Permeability) pkcsm->distribution metabolism Metabolism (CYP Substrate/Inhibitor) pkcsm->metabolism excretion Excretion (Total Clearance) pkcsm->excretion toxicity Toxicity (Ames, hERG, Hepatotoxicity) pkcsm->toxicity admetlab->absorption admetlab->distribution admetlab->metabolism admetlab->excretion admetlab->toxicity

Caption: A parallel workflow for comprehensive ADMET prediction using pkCSM and ADMETlab 2.0.

Predicted ADMET Profile of this compound
ParameterCategoryPredicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation
Caco-2 Permeability (logPapp) Absorption0.590.91Moderate to high permeability
Intestinal Absorption (%Abs) Absorption91.9%HighLikely well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeability (logBB) Distribution-0.32NoUnlikely to cross the BBB
CYP2D6 Substrate MetabolismNoNoLow potential for metabolism by CYP2D6
CYP3A4 Substrate MetabolismYesNoConflicting predictions; further investigation needed
CYP1A2 Inhibitor MetabolismNoNoLow risk of inhibiting CYP1A2
CYP2C9 Inhibitor MetabolismYesYesPotential for drug-drug interactions
CYP2D6 Inhibitor MetabolismNoNoLow risk of inhibiting CYP2D6
CYP3A4 Inhibitor MetabolismNoNoLow risk of inhibiting CYP3A4
Total Clearance (log ml/min/kg) Excretion0.28-Moderate clearance rate
Ames Toxicity ToxicityNoNoLikely non-mutagenic
hERG I Inhibitor ToxicityNoNoLow risk of cardiotoxicity
Hepatotoxicity ToxicityYesYesPotential for liver toxicity

Expert Analysis: The consensus prediction suggests good intestinal absorption and moderate to high permeability. The molecule is not predicted to cross the blood-brain barrier, which may be desirable depending on the therapeutic target. The conflicting predictions for CYP3A4 substrate liability highlight the importance of using multiple models and underscore that these are predictions, not certainties. The consistent prediction of CYP2C9 inhibition warrants caution and suggests a potential for drug-drug interactions. The prediction of hepatotoxicity is a significant flag that would need to be carefully evaluated in early-stage experimental safety screening.

Drug-Likeness and Lead Optimization

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that are consistent with known drugs.[16] This is often evaluated using rules of thumb, such as Lipinski's Rule of Five, and by identifying any structural motifs that may be associated with toxicity or poor pharmacokinetic properties.

Lipinski's Rule of Five

This rule provides a set of simple physicochemical parameters that are common among orally bioavailable drugs.

Predicted Drug-Likeness of this compound
RuleParameterValueConformance
Lipinski's Rule of Five Molecular Weight209.63Yes (< 500)
logP2.15Yes (< 5)
H-bond Donors1Yes (< 5)
H-bond Acceptors3Yes (< 10)
Overall --Passes all criteria

Expert Analysis: this compound fully adheres to Lipinski's Rule of Five, suggesting that it possesses a favorable physicochemical profile for oral bioavailability.

Conclusion and Future Directions

The in silico analysis of this compound provides a valuable, multi-faceted initial assessment of its potential as a drug candidate. The predictions indicate good oral absorption and a favorable drug-like profile. However, potential liabilities have also been identified, most notably the predicted hepatotoxicity and inhibition of CYP2C9.

This computational dossier serves as a roadmap for further experimental investigation. The immediate next steps should focus on the experimental validation of these predictions. Key in vitro assays would include:

  • Solubility and logP determination: To confirm the fundamental physicochemical properties.

  • Caco-2 permeability assay: To measure intestinal permeability.

  • CYP inhibition panel: To definitively assess the risk of drug-drug interactions.

  • Hepatocyte toxicity assay: To investigate the potential for liver toxicity.

By integrating these computational predictions with targeted experimental validation, researchers can make more informed decisions, accelerating the journey of promising molecules from the bench to the bedside.

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Methodological & Application

Synthesis of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the

Abstract

This document provides a comprehensive guide for the synthesis of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1] The protocol details a robust and efficient two-step synthetic sequence. The first step involves the preparation of 4-chlorobenzaldehyde oxime from 4-chlorobenzaldehyde. The second, and key, step is a one-pot, in situ generation of a nitrile oxide from the oxime, followed by a regioselective 1,3-dipolar cycloaddition with propargyl alcohol to yield the target compound.[2][3] This application note is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical guidance for successful synthesis.

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that serve as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The specific molecule, this compound, acts as a key intermediate in the synthesis of more complex therapeutic agents and agrochemicals.[1] Its structure combines the stable isoxazole core with a reactive hydroxymethyl group, allowing for further functionalization.

The synthetic strategy outlined herein is centered around the [3+2] cycloaddition reaction, a powerful and versatile method for constructing the isoxazole ring.[2] This approach involves the reaction of a nitrile oxide, generated in situ for stability reasons, with an alkyne dipolarophile.[5][6] This method offers high regioselectivity and is amenable to a wide range of substrates, making it a cornerstone of modern heterocyclic chemistry.[7]

Overall Synthetic Workflow

The synthesis is performed in two primary stages, starting from commercially available materials. The workflow is designed for efficiency, culminating in a one-pot cycloaddition reaction to form the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Isoxazole Formation ([3+2] Cycloaddition) A 4-Chlorobenzaldehyde C 4-Chlorobenzaldehyde Oxime A->C Na2CO3, Grinding or Reflux in Ethanol/Water B Hydroxylamine HCl B->C E This compound C->E Sodium Hypochlorite (Bleach) in situ Nitrile Oxide Formation D Propargyl Alcohol D->E

Caption: Overall two-stage synthetic workflow.

Part 1: Synthesis of 4-Chlorobenzaldehyde Oxime

The initial step is the conversion of an aldehyde to its corresponding aldoxime. This reaction is a standard condensation process that forms the necessary precursor for the subsequent cycloaddition.

Reaction Scheme:

C₇H₅ClO + NH₂OH·HCl → C₇H₆ClNO + H₂O + HCl

Causality and Mechanistic Insights: The oximation of an aldehyde involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. The reaction is typically facilitated by a mild base, such as sodium carbonate or pyridine, which neutralizes the hydrochloride salt of hydroxylamine, liberating the free nucleophile.[8][9] The resulting carbinolamine intermediate then dehydrates to form the C=N double bond of the oxime. This protocol presents a solvent-free grinding method, which is environmentally friendly and often leads to high yields in shorter reaction times.[9]

Protocol 1: Preparation of 4-Chlorobenzaldehyde Oxime
ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
4-Chlorobenzaldehyde140.572.81 g20.0 mmol1.0
Hydroxylamine HCl69.491.39 g20.0 mmol1.0
Anhydrous Na₂CO₃105.993.18 g30.0 mmol1.5

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is clean and dry. Use a ceramic mortar and pestle.

  • Mixing Reagents: To the mortar, add 4-chlorobenzaldehyde (2.81 g, 20.0 mmol), hydroxylamine hydrochloride (1.39 g, 20.0 mmol), and anhydrous sodium carbonate (3.18 g, 30.0 mmol).[9]

  • Grinding: Grind the mixture thoroughly at room temperature. The reaction is often complete within 2-5 minutes of vigorous grinding.[9] Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

  • Work-up: After completion, add 100 mL of deionized water to the mortar and stir to dissolve the inorganic salts.

  • Isolation: Filter the solid white product using a Büchner funnel. Wash the solid with an additional 50 mL of cold deionized water.

  • Drying: Allow the product, 4-chlorobenzaldehyde oxime, to air-dry or dry in a desiccator. The expected yield is typically high (>90%). The product can be used in the next step without further purification if TLC shows a single spot.

Part 2:

This core step utilizes the 1,3-dipolar cycloaddition reaction. The nitrile oxide is generated in situ from the oxime using a common household oxidant, sodium hypochlorite (bleach), and immediately trapped by propargyl alcohol to form the isoxazole ring.[3][10]

Reaction Scheme:

C₇H₆ClNO + C₃H₄O --(NaOCl)--> C₁₀H₈ClNO₂

Causality and Mechanistic Insights: The reaction proceeds via a 1,3-dipolar cycloaddition, a type of pericyclic reaction.[2]

  • Nitrile Oxide Formation: The aldoxime is deprotonated by a base (hydroxide from the bleach solution), followed by oxidation and elimination of a chloride ion to generate the highly reactive 4-chlorophenylnitrile oxide intermediate. This species is unstable and prone to dimerization, hence its in situ generation is critical.[2]

  • [3+2] Cycloaddition: The nitrile oxide (the 1,3-dipole) reacts with the C≡C triple bond of propargyl alcohol (the dipolarophile). The reaction is concerted and highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole.[5][7] This regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the dipole's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO) is favored.[6]

G cluster_mech 1,3-Dipolar Cycloaddition Mechanism Oxime 4-Chlorobenzaldehyde Oxime NitrileOxide 4-Chlorophenyl- nitrile Oxide (1,3-Dipole) Oxime->NitrileOxide NaOCl (Oxidation) TransitionState [Concerted Transition State] NitrileOxide->TransitionState Propargyl Propargyl Alcohol (Dipolarophile) Propargyl->TransitionState Product (3-(4-Chlorophenyl)isoxazol- 5-yl)methanol TransitionState->Product Cycloaddition

Caption: Mechanism of isoxazole ring formation.

Protocol 2: One-Pot Cycloaddition
ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
4-Chlorobenzaldehyde Oxime155.581.56 g10.0 mmol1.0
Propargyl Alcohol56.060.67 g (0.73 mL)12.0 mmol1.2
Sodium Hypochlorite (Bleach, ~8%)74.44~56 mL~60.0 mmol6.0
Ethyl Acetate-50 mL--
Deionized Water-50 mL--

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde oxime (1.56 g, 10.0 mmol) and propargyl alcohol (0.73 mL, 12.0 mmol) in 50 mL of ethyl acetate.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Oxidant: Add the sodium hypochlorite solution (~56 mL) dropwise to the stirring mixture over 30-45 minutes using an addition funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the oxime starting material is consumed (typically 2-4 hours).

  • Quenching and Phase Separation: Transfer the reaction mixture to a separatory funnel. Add 50 mL of deionized water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 25 mL portions of ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash them with 50 mL of saturated sodium thiosulfate solution (to remove excess oxidant), followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound. The pure compound appears as off-white crystals.[1]

Expected Product Characteristics

  • Appearance: Off-white crystals[1]

  • Molecular Formula: C₁₀H₈ClNO₂[11]

  • Molecular Weight: 209.63 g/mol [11]

  • Melting Point: 98-104 °C[1][11]

Safety Precautions

  • General: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Chlorobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

  • Hydroxylamine Hydrochloride: Corrosive and can be a skin sensitizer. Handle with care.

  • Sodium Hypochlorite (Bleach): Corrosive. Reacts with acids to produce toxic chlorine gas. Ensure it is not mixed with acidic waste.

  • Propargyl Alcohol: Flammable and toxic. Handle with care.

  • Ethyl Acetate: Flammable liquid. Keep away from ignition sources.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]

  • Royal Society of Chemistry. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]

  • National Institutes of Health (NIH). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]

  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Available at: [Link]

  • ResearchGate. Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. Available at: [Link]

  • MDPI. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Crystals. Available at: [Link]

  • CDN. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]

  • Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. Available at: [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

Sources

Introduction: The Significance of Isoxazoles and One-Pot Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Its five-membered heterocyclic structure containing adjacent nitrogen and oxygen atoms allows it to act as a versatile pharmacophore, participating in various non-covalent interactions like hydrogen bonding.[3][4] Molecules incorporating the 3,5-disubstituted isoxazole motif have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][5]

Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as high costs, laborious purification of intermediates, and significant solvent waste. One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer an elegant solution. These procedures enhance efficiency, improve atom economy, reduce waste, and simplify workflows, making them highly attractive for both academic research and industrial drug development.[6] This guide provides an in-depth exploration of key one-pot strategies for the regioselective synthesis of 3,5-disubstituted isoxazoles, detailing the underlying mechanisms and providing field-proven protocols.

Core Mechanistic Principle: The [3+2] Dipolar Cycloaddition

The most fundamental and widely employed method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition (also known as the Huisgen cycloaddition).[7][8] This reaction involves the fusion of a 1,3-dipole, typically a nitrile oxide , with a dipolarophile, such as an alkyne .

Causality of Regioselectivity: The reaction between a nitrile oxide (R-C≡N⁺-O⁻) and a terminal alkyne (R'-C≡C-H) can theoretically produce two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. In practice, one-pot methods, particularly those that are catalyzed, exhibit high regioselectivity, favoring the formation of the 3,5-disubstituted isomer.[9] This selectivity is governed by the electronic and steric properties of the reactants and is a key advantage of the methods described herein. The primary challenge in these syntheses is the unstable nature of nitrile oxides, which tend to dimerize rapidly.[10] Therefore, successful one-pot strategies rely on the in situ generation of the nitrile oxide from a stable precursor in the presence of the alkyne, ensuring it is trapped efficiently in the cycloaddition reaction.

Caption: General workflow for one-pot isoxazole synthesis.

Synthetic Strategy 1: Copper(I)-Catalyzed One-Pot Synthesis

One of the most robust and widely adopted methods for preparing 3,5-disubstituted isoxazoles is the copper(I)-catalyzed reaction between aldehydes and terminal alkynes.[11][12] This "click chemistry" approach is renowned for its efficiency, reliability, and exceptional regioselectivity.[11][13]

Principle and Mechanistic Insight

This is a one-pot, three-step sequence where none of the intermediates are isolated.[12]

  • Aldoxime Formation: An aldehyde reacts with hydroxylamine to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is then oxidized in situ to a hydroximoyl chloride, which subsequently eliminates HCl to generate the reactive nitrile oxide intermediate. A common and effective oxidizing system is Chloramine-T.[11][12]

  • Copper-Catalyzed Cycloaddition: In the key step, a catalytic amount of copper(I) acetylide is formed from the terminal alkyne. The nitrile oxide then undergoes a stepwise addition to this copper acetylide, which proceeds at ambient temperature and ensures exclusive formation of the 3,5-disubstituted isoxazole.[10][11] The use of a copper catalyst is critical; uncatalyzed reactions often require higher temperatures and yield a mixture of regioisomers.[11]

Copper_Catalyzed_Mechanism Aldehyde R-CHO (Aldehyde) Aldoxime R-CH=NOH (Aldoxime) Aldehyde->Aldoxime NaOH Hydroxylamine NH₂OH·HCl NitrileOxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide) Aldoxime->NitrileOxide -H₂O, -HCl ChloramineT Chloramine-T Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Cycloaddition Alkyne R'-C≡CH (Terminal Alkyne) CuAcetylide [ R'-C≡C-Cu ] (Copper Acetylide) Alkyne->CuAcetylide CuI Cu(I) Catalyst CuI->CuAcetylide Forms CuAcetylide->Isoxazole

Caption: Key steps in the Cu(I)-catalyzed one-pot synthesis.

Application Notes
  • Broad Scope: This method tolerates a wide variety of functional groups on both the aldehyde and alkyne components.[12][13]

  • Mild Conditions: The reaction proceeds efficiently at ambient temperature and can often be performed in aqueous solvent mixtures (e.g., t-BuOH/H₂O), enhancing its green chemistry profile.[11]

  • High Purity: Since all reagents are used in stoichiometric or catalytic amounts, byproduct formation is minimized, often allowing for product isolation via simple filtration or extraction.[12]

  • Self-Validation: The high regioselectivity serves as an internal validation of the copper-catalyzed pathway. The absence of the 3,4-isomer confirms the reaction has proceeded as intended.

Detailed Protocol: Copper(I)-Catalyzed Synthesis

This protocol is adapted from the work of Hansen, Wu, and Fokin.[12]

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.05 eq)

  • Sodium hydroxide (1.05 eq)

  • Chloramine-T trihydrate (1.05 eq)

  • Terminal Alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.03 eq)

  • Copper turnings (~50 mg per 20 mmol scale)

  • Solvent: 1:1 tert-Butanol:Water

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH and water, add the aldehyde (1.0 eq).

  • Add sodium hydroxide (1.05 eq) to the mixture and stir at room temperature for 30 minutes. Monitor the formation of the aldoxime by Thin Layer Chromatography (TLC).

  • Once oxime formation is complete, add the terminal alkyne (1.0 eq).

  • Add CuSO₄·5H₂O (0.03 eq) and a few copper turnings. The copper turnings react with Cu(II) to generate the active Cu(I) catalyst in situ.

  • Add Chloramine-T trihydrate (1.05 eq) in small portions over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 8-16 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Data Summary: Representative Examples
Aldehyde PrecursorAlkyne PartnerYield (%)Reference
trans-Cinnamaldehyde1-Ethynylcyclohexene71%[12]
4-BromobenzaldehydePhenylacetylene76%[11]
Pivalaldehyde1-Dodecyne65%[11]
2-Naphthaldehyde4-Ethynylanisole70%[12]

Synthetic Strategy 2: Metal-Free One-Pot Synthesis with Alkyl Nitrites

To circumvent the use of metal catalysts, which can be costly and require removal from the final product, metal-free alternatives have been developed. A highly effective approach utilizes alkyl nitrites as mild and efficient oxidants to generate nitrile oxides from aldoximes.[14]

Principle and Mechanistic Insight

This method also begins with a pre-formed or in situ-generated aldoxime. The key difference lies in the oxidation step. Alkyl nitrites, such as tert-butyl nitrite (TBN) or isoamyl nitrite, react with the aldoxime to form the nitrile oxide intermediate. This process avoids the use of halogenated oxidants like Chloramine-T. The generated nitrile oxide then undergoes a thermal [3+2] cycloaddition with a terminal alkyne present in the reaction mixture. The reaction is typically heated to facilitate both the oxidation and cycloaddition steps.[14]

Application Notes
  • Metal-Free: This protocol is advantageous for synthesizing compounds intended for biological applications where metal contamination is a concern.

  • Scalability: The procedure is scalable and avoids the use of potentially hazardous or unstable reagents.[14]

  • Substrate Compatibility: The method is compatible with a wide range of aromatic, heterocyclic, and aliphatic aldoximes and alkynes. Steric hindrance, particularly from ortho-substituted aldoximes, may slightly lower yields.[14]

  • Improved Yields: This approach was successfully applied to improve the overall yield of a potent hDGAT1 inhibitor from 16% to 28%, demonstrating its practical utility in complex molecule synthesis.[14]

Detailed Protocol: Alkyl Nitrite-Mediated Synthesis

This protocol is based on the work of Kadam et al.[14]

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Isoamyl nitrite (or tert-butyl nitrite) (1.5 eq)

  • Solvent: Ethyl methyl ketone (MEK) or Dioxane

Procedure:

  • Dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent (e.g., MEK) in a round-bottom flask equipped with a condenser.

  • Add isoamyl nitrite (1.5 eq) to the solution.

  • Heat the reaction mixture to 65-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Synthetic Strategy 3: One-Pot Synthesis via α-Alkynyl Ketones

An alternative regioselective strategy involves constructing the isoxazole ring from aldehydes and terminal alkynes via an α-alkynyl ketone intermediate.[15][16] This method provides a different synthetic pathway and is highly effective for a range of substrates.

Principle and Mechanistic Insight

This one-pot reaction proceeds through a distinct sequence of transformations:

  • Alkoxide Formation: A terminal alkyne is deprotonated with a strong base like n-butyllithium (n-BuLi). The resulting acetylide then attacks an aldehyde to form a propargyl secondary alkoxide.[16][17]

  • Oxidation: The propargyl alkoxide is oxidized in situ to the corresponding α-alkynyl ketone. Molecular iodine (I₂) is a common and effective oxidant for this step.[18]

  • Cyclocondensation: Finally, hydroxylamine is added to the reaction mixture. It condenses with the α-alkynyl ketone, followed by cyclization and dehydration, to yield the 3,5-disubstituted isoxazole with high regioselectivity.[15][16]

Application Notes
  • High Regioselectivity: The defined structure of the α-alkynyl ketone intermediate ensures that the subsequent cyclization with hydroxylamine produces only the 3,5-disubstituted isomer.[15]

  • Orthogonal Approach: This method serves as an excellent alternative to nitrile oxide-based routes, particularly when the required aldoxime precursors are unstable or difficult to prepare.

  • Practicality: The reaction is a practical and straightforward method for preparing a variety of isoxazoles from readily available starting materials.[16]

Conclusion

The one-pot synthesis of 3,5-disubstituted isoxazoles is a powerful tool for researchers in medicinal chemistry and organic synthesis. The copper(I)-catalyzed cycloaddition stands out for its mild conditions, high efficiency, and amenability to aqueous environments. For applications demanding the complete absence of metals, the alkyl nitrite-mediated method provides a robust and scalable alternative. Finally, the pathway proceeding through an α-alkynyl ketone intermediate offers a distinct and highly regioselective approach. The choice of method can be tailored based on substrate availability, functional group tolerance, and downstream application requirements, with each protocol offering a reliable and efficient route to this critical heterocyclic scaffold.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]

  • Ballini, R., Palmieri, A., Pizzo, F., & Righi, P. C. (2010). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 8(20), 4553-4555. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. [Link]

  • Sci-Hub. (n.d.). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • ResearchGate. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry. [Link]

  • Request PDF. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles. [Link]

  • ACS Publications. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. [Link]

  • Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568. [Link]

  • Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • Ramirez-Solano, R., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(3), 1635-1642. [Link]

  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049-58. [Link]

  • Chemical Journal of Chinese Universities. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • Journal of the Indian Chemical Society. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. [Link]

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]

  • Singh, U. P., & Singh, R. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32903–32921. [Link]

  • Sharma, V., Kumar, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 77, 52-91. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. [Link]

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Ultrasound-Assisted Synthesis of Isoxazole Derivatives: A Green Chemistry Approach to Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction

Isoxazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] Traditional synthetic routes to these valuable heterocyclic compounds, however, often require long reaction times, harsh conditions, and the use of hazardous solvents, posing challenges for efficiency and sustainability in the laboratory.[1][4]

This guide details the application of ultrasound-assisted organic synthesis (sonochemistry) as a powerful, green, and efficient alternative for the production of isoxazole derivatives. Sonochemistry harnesses the energy of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[5][6] This phenomenon creates transient, localized "hot spots" with extraordinarily high temperatures (up to 5000 K) and pressures (over 1000 atm), dramatically accelerating reaction kinetics while the bulk medium remains at a much lower temperature.[5][7][8] The primary benefits for researchers and drug development professionals include significantly reduced reaction times, increased yields, enhanced product selectivity, and milder operating conditions, all aligning with the principles of green chemistry.[1][8][9]

This document provides a theoretical overview, comparative data, detailed experimental protocols, and workflow visualizations to enable the seamless adoption of this technology for the synthesis of isoxazole derivatives.

Core Principles: Why Ultrasound?

The efficacy of ultrasound in chemical synthesis is not due to a direct interaction of sound waves with molecules. Instead, it is the physical effect of acoustic cavitation .

  • Nucleation & Growth: Sound waves passing through a liquid create alternating low-pressure (rarefaction) and high-pressure (compression) cycles. During the low-pressure phase, microscopic bubbles or "cavities" form and grow.

  • Violent Implosion: During the subsequent high-pressure phase, these bubbles collapse violently. This implosion is the source of the chemical effects, generating immense localized energy.

  • Chemical Consequences: The energy released facilitates chemical reactions by:

    • Overcoming Activation Barriers: The high temperatures provide the necessary activation energy for reactions to proceed.[7]

    • Enhanced Mass Transfer: The shockwaves and microjets produced by bubble collapse increase mixing at the molecular level, which is particularly effective for heterogeneous or multi-component reactions.[5]

    • Radical Formation: In some cases, the extreme conditions can lead to the homolytic cleavage of bonds, generating highly reactive radical species that can initiate or participate in reactions.[10]

This mechanism allows for reactions to be completed in minutes instead of hours, often at room temperature or with gentle warming, minimizing the formation of degradation byproducts.[1]

Experimental Setup

The most common laboratory setups involve either an ultrasonic bath or a more powerful direct-immersion ultrasonic horn. While baths are suitable for many applications, horns deliver a higher intensity of energy to the reaction medium, which can be beneficial for more challenging transformations.

G cluster_0 Ultrasound-Assisted Reaction Setup ultrasound {Ultrasonic Generator | Frequency (e.g., 20-60 kHz) | Power (e.g., 100-500 W)} transducer {Transducer | (Bath or Horn)} ultrasound->transducer Electrical Energy vessel {Reaction Vessel | Round-bottom flask | Reactants + Solvent} transducer->vessel Acoustic Energy (Cavitation) cooling {Temperature Control | (Water Bath/Chiller)} vessel->cooling Heat Exchange

Caption: A typical experimental setup for sonochemical synthesis.

Synthetic Strategies & Protocols

Ultrasound can be applied to various synthetic routes for isoxazoles. Below are two of the most effective and widely adopted methods: one-pot multi-component synthesis and 1,3-dipolar cycloaddition.

Method 1: One-Pot, Three-Component Synthesis of Isoxazol-5(4H)-ones

This approach is highly efficient for generating 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, which are valuable scaffolds in drug discovery. The reaction condenses an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride in a single step. Ultrasound dramatically accelerates this process, often in green solvent systems.

Causality & Mechanistic Insight: The reaction proceeds through several stages: oxime formation, Knoevenagel condensation, and intramolecular cyclization. Ultrasound enhances each of these steps. The intense mixing facilitates the initial condensation, while the localized energy promotes the subsequent cyclization and dehydration, leading to the final product with high efficiency. Catalysts like pyruvic acid or itaconic acid activate the carbonyl groups, further accelerating the reaction under sonochemical conditions.[1]

Comparative Data: Ultrasound vs. Conventional Heating

Catalyst SystemMethodTemperatureTimeYield (%)Reference
Itaconic AcidConventional100 °C3 hours90%[1]
Itaconic Acid Ultrasound 50 °C 15 min 95% [1]
PyridineConventionalReflux70-90 min66-79%[1]
Pyridine Ultrasound 50 °C 25-60 min 82-96% [1]
Ferrite NPs (Fe₂O₃)Stirring (RT)120 min45%[1]
Ferrite NPs (Fe₂O₃) Ultrasound (90W) Room Temp. 20-35 min 84-91% [1]

Detailed Protocol: Ultrasound-Assisted Synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one

This protocol is based on the highly efficient ferrite-catalyzed method.[1]

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add:

    • Benzaldehyde (1.0 mmol, 106 mg)

    • Ethyl acetoacetate (1.0 mmol, 130 mg)

    • Hydroxylamine hydrochloride (1.2 mmol, 83 mg)

    • Sol-gel synthesized ferrite nanoparticles (Fe₂O₃ NPs) (10 mol%)

  • Solvent Addition: Add deionized water (10 mL) to the flask.

  • Sonication:

    • Place the flask in the center of an ultrasonic bath, ensuring the water level in the bath is slightly higher than the liquid level in the flask.

    • Irradiate the mixture with ultrasound (e.g., 90 W power, 20-60 kHz frequency) at room temperature.[1]

    • Note: The reaction is typically complete within 20-35 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Isolation:

    • Upon completion (as indicated by TLC), add ethyl acetate (20 mL) to the reaction mixture.

    • Separate the organic layer. Use a magnet to hold the ferrite nanoparticle catalyst at the bottom of the flask for easy decantation. The catalyst can be washed, dried, and reused.

    • Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation:

    • The resulting crude solid is often of high purity.[1] If necessary, it can be further purified by recrystallization from an ethanol-water mixture.

    • Self-Validation: Confirm the product identity and purity using standard analytical techniques:

      • ¹H NMR: Expect characteristic peaks for the aromatic protons, the vinylic proton of the arylmethylene group, and the methyl group.

      • Mass Spectrometry: Verify the molecular weight with an [M+H]⁺ peak corresponding to the calculated mass.

Method 2: 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazoles

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a classic and powerful method for constructing the isoxazole ring.[11] A significant challenge is the instability of nitrile oxides, which are often generated in situ. Ultrasound provides an excellent solution by promoting the rapid in situ generation of the nitrile oxide from an aldoxime or aldehyde and its immediate trapping by the alkyne, minimizing side reactions like dimerization.[10][12][13]

G cluster_0 1,3-Dipolar Cycloaddition Workflow cluster_1 In Situ Nitrile Oxide Generation A Aldehyde (Ar-CHO) F Aldoxime (Ar-CH=NOH) A->F Oximation B Hydroxylamine (NH₂OH·HCl) B->F C Oxidant (e.g., TCCA, Oxone) G Nitrile Oxide (Ar-C≡N⁺-O⁻) C->G D Alkyne (R-C≡C-H) H Reaction Mixture + Ultrasound D->H E Product 3,5-Disubstituted Isoxazole F->G Oxidation G->H [3+2] Cycloaddition H->E Work-up & Purification

Caption: Sonication-driven workflow for isoxazole synthesis via cycloaddition.

Detailed Protocol: One-Pot Synthesis of Sulfonamide-Isoxazoline Hybrids

This protocol is adapted from a method using Trichloroisocyanuric acid (TCCA) as a safe and efficient oxidant under ultrasonic activation.[12] While the final product here is an isoxazoline (from an alkene), the principle for isoxazole synthesis (from an alkyne) is identical.

  • Reactant Preparation: In a 25 mL flask, combine:

    • Aromatic aldehyde (1.0 mmol)

    • Hydroxylamine hydrochloride (1.2 mmol, 83 mg)

    • Alkene or Alkyne (e.g., N-allyl-benzenesulfonamide) (1.1 mmol)

  • Solvent & Reagent Addition:

    • Add an ethanol-water mixture (1:1 v/v, 10 mL).

    • Stir the mixture for 5 minutes at room temperature.

    • Add Trichloroisocyanuric acid (TCCA) (0.5 mmol) in one portion.

  • Sonication:

    • Place the flask in an ultrasonic bath (e.g., 80 W, 47 kHz).[10]

    • Irradiate the mixture at room temperature (the bath temperature may slightly increase but is generally kept below 30-35 °C).

    • Note: Reactions are exceptionally fast, often completing within 12-22 minutes.[10] Monitor via TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to neutralize any remaining oxidant.

    • Extract the product with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under vacuum.

  • Purification and Validation:

    • Purify the crude residue by column chromatography on silica gel to yield the pure isoxazole/isoxazoline derivative.

    • Self-Validation: Characterize the final product to confirm its structure. For example, for N-(4-bromophenyl)-N-((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzenesulfonamide:

      • ¹H NMR (DMSO-d₆): Expect multiplets for aromatic protons, a doublet of doublets for the CH proton of the isoxazoline ring, and multiplets for the CH₂ protons.[12]

      • ¹³C NMR (DMSO-d₆): Expect signals for aromatic carbons, the C=N carbon of the isoxazoline ring (~156 ppm), and other aliphatic carbons.[12]

      • MS (EI): Look for the molecular ion peak [M+H]⁺.[12]

Conclusion

Ultrasound-assisted synthesis represents a paradigm shift for the preparation of isoxazole derivatives, offering a potent combination of speed, efficiency, and environmental responsibility.[1][4] By leveraging the extreme localized conditions created by acoustic cavitation, researchers can dramatically shorten reaction times from hours to minutes and increase yields while often using greener solvents and milder conditions.[1][13] The protocols outlined in this guide provide a validated starting point for scientists and drug development professionals to integrate this powerful technology into their workflows, thereby accelerating the discovery and development of new therapeutic agents built upon the versatile isoxazole scaffold.

References

  • Chen, M. T., Li, Y. R., Wang, Z. Q., Jiang, S., Jia, Z. H., & Zhang, D. W. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Available at: [Link]

  • Pawar, A. S., et al. (2023). A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Talha, S. M. W., et al. (2021). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Bioorganic Chemistry. Available at: [Link]

  • Sharma, P., et al. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Topics in Current Chemistry. Available at: [Link]

  • Martínez-Palou, R., et al. (2022). Use of Ultrasound in the Synthesis of Heterocycles of Medicinal Interest. ResearchGate. Available at: [Link]

  • SYNTHESIS OF BIOACTIVE HETEROCYCLES BY USING SONOCHEMISTRY. (n.d.). SlideShare. Available at: [Link]

  • Sharma, P., et al. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. PubMed. Available at: [Link]

  • Al-Qaisi, A. Q., et al. (2025). Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. ACS Omega. Available at: [Link]

  • El-Baih, F. E. F., et al. (2022). Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ChemistrySelect. Available at: [Link]

  • Chen, M. T., et al. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Available at: [Link]

  • Chen, M. T., et al. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Sciety. Available at: [Link]

  • Al-Qaisi, A. Q., et al. (2025). Scheme 1. Thermal and ultrasound assisted synthesis of oxazole derivatives 3a-d using deep eutectic solvent as reaction medium. ResearchGate. Available at: [Link]

  • Jain, A., et al. (2022). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Isoxazole synthesis. (2019). YouTube. Available at: [Link]

  • Ortiz-Rascón, L. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Farag, A. M., et al. (2023). Ultrasound-Assisted 1,3-Dipolar Cycloadditions Reaction Utilizing Ni-Mg-Fe LDH: A Green and Sustainable Perspective. Catalysts. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a bioisostere for various functional groups, enhancing physicochemical properties like metabolic stability and target binding affinity. Its prevalence in approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic leflunomide, underscores its significance in drug design and development.[4] The 1,3-dipolar cycloaddition reaction stands out as the most robust and versatile method for constructing the isoxazole ring, offering a high degree of control over substitution patterns and molecular diversity.[5][6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of the 1,3-dipolar cycloaddition for isoxazole synthesis. We will delve into the mechanistic underpinnings of this reaction, explore various protocols for the critical in situ generation of nitrile oxides, and provide detailed, step-by-step experimental procedures.

Theoretical Framework: The [3+2] Cycloaddition Mechanism

The synthesis of isoxazoles via 1,3-dipolar cycloaddition involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne. This reaction proceeds through a concerted, pericyclic mechanism, forming a five-membered heterocyclic ring in a single step.[9]

Regioselectivity

A key consideration in isoxazole synthesis is regioselectivity. The reaction of a nitrile oxide with an unsymmetrical alkyne can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Under thermal conditions, the reaction is often highly regioselective, predominantly forming the 3,5-disubstituted isomer due to a combination of steric and electronic factors.[5] However, the use of catalysts, particularly copper(I), can further enhance this regioselectivity.[10][11][12][13]

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products (Regioisomers) R1_CNO R¹-C≡N⁺-O⁻ Nitrile Oxide TS [Concerted Transition State] R1_CNO->TS [3+2] Cycloaddition R2_C_CR3 R²-C≡C-R³ Alkyne R2_C_CR3->TS Isoxazole_35 3,5-Disubstituted Isoxazole (Major Product) TS->Isoxazole_35 Favored Pathway Isoxazole_34 3,4-Disubstituted Isoxazole (Minor Product) TS->Isoxazole_34 Disfavored Pathway

Core Experimental Protocols: The Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization, thus they are almost always generated in situ for immediate reaction with the alkyne.[14] The choice of method for nitrile oxide generation depends on the stability of the starting materials and the desired reaction conditions.

Protocol 1: Dehydrohalogenation of Hydroximoyl Chlorides

This is a classic and widely used method. Hydroximoyl chlorides, which are readily prepared from aldoximes, are treated with a base to eliminate HCl and form the nitrile oxide.

Experimental Workflow:

G

Step-by-Step Protocol:

  • Synthesis of Hydroximoyl Chloride:

    • To a solution of the aldoxime (1.0 equiv) in a suitable solvent (e.g., DMF or CHCl₃), add N-chlorosuccinimide (NCS) (1.05 equiv) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • The hydroximoyl chloride can be isolated or used directly in the next step.

  • In situ Generation of Nitrile Oxide and Cycloaddition:

    • To a solution of the hydroximoyl chloride (1.0 equiv) and the alkyne (1.1 equiv) in an appropriate solvent (e.g., toluene, THF, or CH₂Cl₂), add a base such as triethylamine (Et₃N) (1.2 equiv) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of Aldoximes

Direct oxidation of aldoximes offers a more streamlined approach, avoiding the isolation of the hydroximoyl chloride intermediate. Various oxidizing agents can be employed.

A. Using Sodium Hypochlorite (Bleach):

A common and inexpensive method suitable for many substrates.

Step-by-Step Protocol:

  • Dissolve the aldoxime (1.0 equiv) and the alkyne (1.2 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

  • Add an aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, typically 5-10%) dropwise to the vigorously stirred reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

B. Using tert-Butyl Hypoiodite (t-BuOI):

A mild and efficient method for generating nitrile oxides from a wide range of oximes.[7][15]

Step-by-Step Protocol:

  • To a solution of the aldoxime (1.0 equiv), the alkyne (1.0 equiv), sodium iodide (NaI) (1.0 equiv), and 2,6-lutidine (1.0 equiv) in dioxane, add tert-butyl hypochlorite (t-BuOCl) (1.0 equiv) at room temperature.[7]

  • Stir the mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography.

C. Using NaCl/Oxone:

A green and efficient protocol for the in situ generation of nitrile oxides.[16][17]

Step-by-Step Protocol:

  • To a mixture of the aldoxime (1.0 equiv), the alkyne (1.2 equiv), and NaCl (1.0 equiv) in a solvent system such as acetonitrile/water, add Oxone (a source of KHSO₅) (1.0 equiv) portion-wise at room temperature.[16][17]

  • Stir the reaction vigorously until completion as indicated by TLC analysis.

  • Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.

  • Purify by column chromatography.

Protocol 3: Dehydration of Primary Nitro Compounds

Primary nitroalkanes can serve as precursors to nitrile oxides through dehydration, often facilitated by reagents like phenyl isocyanate.

Step-by-Step Protocol:

  • To a solution of the primary nitro compound (1.0 equiv) and the alkyne (1.5 equiv) in a dry, inert solvent (e.g., toluene), add phenyl isocyanate (2.0 equiv) followed by a catalytic amount of a tertiary amine base (e.g., triethylamine).

  • Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any precipitated byproducts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data Summary

ProtocolNitrile Oxide PrecursorReagentsTypical SolventTemperature (°C)General YieldsReference(s)
1Hydroximoyl ChlorideEt₃NToluene, THF25-8060-95%[7][18]
2AAldoximeNaOCl (bleach)CH₂Cl₂2550-90%[7]
2BAldoximet-BuOCl, NaI, 2,6-lutidineDioxane2570-90%[7][15]
2CAldoximeNaCl, OxoneCH₃CN/H₂O2563-81%[16][17]
3Primary Nitro CompoundPhenyl isocyanate, Et₃NToluene80-11050-85%[19][20]

Catalysis in 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

While many 1,3-dipolar cycloadditions proceed well under thermal conditions, catalysis can offer significant advantages, including milder reaction conditions, improved yields, and enhanced regioselectivity.

Copper(I)-Catalyzed Cycloaddition

Copper(I) catalysis is particularly prevalent and effective for the reaction of nitrile oxides with terminal alkynes.[10][11][12][13] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide.

Illustrative Protocol for Copper(I)-Catalyzed Isoxazole Synthesis:

  • In a reaction vessel, combine the terminal alkyne (1.0 equiv), a copper(I) source such as CuI or CuSO₄/sodium ascorbate (1-10 mol%), and a suitable solvent (e.g., toluene, THF, or a mixture of t-BuOH/H₂O).

  • To this mixture, add a solution of the aldoxime (1.1 equiv) and the oxidizing agent (e.g., NaOCl) or the hydroximoyl chloride and a base.

  • Stir the reaction at room temperature until completion.

  • Perform a standard aqueous work-up, often including a wash with aqueous ammonia to remove copper salts.

  • Extract the product, dry the organic layer, and purify by column chromatography.

Troubleshooting and Key Considerations

  • Dimerization of Nitrile Oxide: If the dipolarophile is not sufficiently reactive, the nitrile oxide may dimerize to form a furoxan. To mitigate this, use a slight excess of the alkyne and ensure efficient mixing.

  • Substrate Scope: The electronic nature of both the nitrile oxide and the alkyne can influence the reaction rate and regioselectivity. Electron-deficient alkynes often react faster.

  • Safety: Some reagents used, such as N-chlorosuccinimide and phenyl isocyanate, are hazardous. Always consult the Safety Data Sheet (SDS) and handle them in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The 1,3-dipolar cycloaddition is a powerful and highly adaptable tool for the synthesis of isoxazoles, a privileged scaffold in drug discovery. By selecting the appropriate method for in situ nitrile oxide generation and optimizing reaction conditions, researchers can efficiently access a wide array of substituted isoxazoles for further investigation in medicinal chemistry programs. The protocols outlined in this application note provide a solid foundation for the practical implementation of this important transformation.

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

  • Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications (RSC Publishing). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters - ACS Publications. Available at: [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. PubMed Central. Available at: [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. ResearchGate. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Available at: [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Synfacts. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. Available at: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

  • (PDF) Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. PMC - NIH. Available at: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Available at: [Link]

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Application Notes & Protocols: Leveraging (3-(4-Chlorophenyl)isoxazol-5-yl)methanol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal & Process Chemists

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged five-membered heterocycle in numerous therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have led to its incorporation into a wide spectrum of marketed drugs, including the anti-inflammatory agent Valdecoxib and the antipsychotic Risperidone.[3][4] Isoxazole derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][4][5]

Within this valuable class of compounds, (3-(4-Chlorophenyl)isoxazol-5-yl)methanol emerges as a particularly strategic chemical intermediate. Its structure features three key components for synthetic diversification:

  • A 3-(4-chlorophenyl) group , which can enhance biological activity and provides a site for potential further modification.[6]

  • A stable isoxazole core , acting as a rigid scaffold to orient substituents in a defined three-dimensional space.

  • A reactive 5-hydroxymethyl (-CH2OH) handle , which is the primary site for chemical elaboration, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

This guide provides detailed protocols for the activation and subsequent derivatization of this intermediate, offering researchers a robust starting point for drug discovery campaigns and the synthesis of novel chemical entities.[7]

Compound Profile and Safety Data

A thorough understanding of the intermediate's physical properties and safe handling requirements is paramount for successful and safe experimentation.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 206055-90-5[7][8]
Molecular Formula C₁₀H₈ClNO₂[7][8]
Molecular Weight 209.63 g/mol [7]
Appearance Off-white crystals / Solid[7][8]
Melting Point 98-104 °C[7]
Storage Store at 0-8°C, in a dry, tightly sealed container.[7][9]
Safety & Handling

Researchers must adhere to standard laboratory safety protocols. The following guidelines are based on best practices for handling similar chemical compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9][10]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[9][11]

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][11]

  • Spills: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a suitable container for disposal.[9]

Core Synthetic Workflow: Activation and Derivatization

The primary alcohol of this compound is a versatile functional group, but it is a poor leaving group. To unlock its synthetic potential for building more complex molecules via nucleophilic substitution, it must first be "activated." This is typically achieved by converting the hydroxyl group into a sulfonate ester, such as a tosylate, mesylate, or benzenesulfonate. This transformation dramatically enhances its lability, turning it into an excellent leaving group.

The following workflow outlines the strategic two-step process from the starting intermediate to a diversified product library.

G A Start: (3-(4-Chlorophenyl)isoxazol- 5-yl)methanol B Step 1: Activation (Sulfonylation) A->B Protocol 1 C Activated Intermediate: Sulfonate Ester B->C D Step 2: Derivatization (Nucleophilic Substitution) C->D Protocol 2 E Final Product: Amine, Ether, Thiol, etc. D->E

Caption: General workflow for activating and derivatizing the intermediate.

Protocol 1: Activation via Sulfonylation

Objective: To synthesize (3-(4-Chlorophenyl)isoxazol-5-yl)methyl benzenesulfonate, a key activated intermediate for subsequent nucleophilic substitution reactions. This protocol is adapted from established methods for the sulfonylation of alcohols.[12]

Rationale for Experimental Choices
  • Base (Triethylamine, TEA): A non-nucleophilic organic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the alcohol as a nucleophile.

  • Solvent (Dichloromethane, DCM): An anhydrous, aprotic solvent is chosen to dissolve the starting materials and prevent unwanted side reactions, such as the hydrolysis of the sulfonyl chloride.

  • Temperature (0 °C to Room Temp): The reaction is initiated at a low temperature to control the initial exothermic reaction between the highly reactive benzenesulfonyl chloride and the alcohol. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Materials & Equipment
  • This compound

  • Benzenesulfonyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of Base: Add triethylamine (1.2 eq) to the cooled solution.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes. Ensure the temperature remains below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add water to quench any remaining benzenesulfonyl chloride.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.[13]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired (3-(4-Chlorophenyl)isoxazol-5-yl)methyl benzenesulfonate as a solid.[12]

Protocol 2: Derivatization via Nucleophilic Substitution

Objective: To demonstrate the utility of the activated sulfonate ester by synthesizing a novel tertiary amine, a common motif in pharmacologically active compounds.

Caption: Reaction scheme for the synthesis of a tertiary amine derivative.

Rationale for Experimental Choices
  • Nucleophile (Morpholine): A common and robust secondary amine used here as an example nucleophile.

  • Base (Potassium Carbonate, K₂CO₃): An inexpensive inorganic base used to scavenge the benzenesulfonic acid byproduct, preventing the protonation of the nucleophile.

  • Solvent (Acetonitrile): A polar aprotic solvent that is excellent for Sₙ2 reactions, as it solvates the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity.

  • Heat: Many Sₙ2 reactions with sulfonate esters require thermal energy to proceed at a practical rate.

Materials & Equipment
  • (3-(4-Chlorophenyl)isoxazol-5-yl)methyl benzenesulfonate (from Protocol 1)

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Equipment from Protocol 1, plus a heating mantle/oil bath and column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the sulfonate ester (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Addition of Nucleophile: Add morpholine (1.5 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C for ACN) and maintain for 8-16 hours. Monitor the reaction's progress by TLC.

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and byproducts. Wash the solid with a small amount of acetonitrile or ethyl acetate.

  • Work-up - Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The crude residue is typically an oil or solid. Purify it using flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tertiary amine product.

Troubleshooting and Self-Validation

A successful protocol is one that is reproducible. The following table addresses common issues and provides guidance for validation.

Observation / IssuePotential Cause(s)Recommended Solution(s)
Protocol 1: Incomplete Sulfonylation Insufficient reagents; poor quality (wet) reagents/solvents; reaction time too short.Ensure reagents are anhydrous. Use a slight excess of sulfonyl chloride and base. Increase reaction time and monitor by TLC until starting material is consumed.
Protocol 2: Low Yield of Amine Poor leaving group activation; steric hindrance; side reactions.Confirm complete conversion in Protocol 1 by NMR. For sterically hindered nucleophiles, consider a more reactive solvent (e.g., DMF) or higher temperatures. Ensure the base is anhydrous.
Multiple Spots on TLC after Reaction Incomplete reaction; side product formation (e.g., elimination); decomposition.For elimination, try a less-hindered base or lower reaction temperature. If decomposition occurs, reduce heat or reaction time. Optimize purification to separate products.
Difficulty with Purification Products are very polar or co-elute.For polar amines, consider an alternative chromatography phase or use a modifier in the eluent (e.g., 1% TEA). Recrystallization may be an alternative if the product is a solid.

Conclusion

This compound is a high-value intermediate whose utility is unlocked through the straightforward activation of its C5-hydroxymethyl group. The protocols detailed herein provide a reliable and robust pathway for its conversion into a versatile sulfonate ester and subsequent derivatization to form novel chemical structures. This strategy enables medicinal chemists and researchers to rapidly access a wide range of analogues for structure-activity relationship (SAR) studies, positioning this intermediate as a powerful tool in the quest for new therapeutic agents.

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Application Notes & Protocols: The Isoxazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Relevance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its enduring appeal stems not from structural simplicity, but from a sophisticated combination of physicochemical properties. The ring is aromatic, yet possesses a weak N-O bond that can be strategically cleaved under reductive or basic conditions, rendering it a versatile synthetic intermediate.[2][3] This unique electronic nature allows isoxazole-containing molecules to engage with a wide variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[4]

Furthermore, the isoxazole moiety is a recognized bioisostere for amide and ester functionalities, offering a proven strategy to enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor affinity.[5][6][7] Its incorporation into molecular designs has yielded a remarkable range of FDA-approved therapeutics, validating its importance in the drug discovery pipeline.[8][9] This guide provides an in-depth exploration of the isoxazole scaffold's applications, offering both the strategic rationale behind its use and detailed protocols for its synthesis and evaluation.

Part 1: The Isoxazole Core and its Strategic Value

The strategic deployment of the isoxazole ring in drug design is a testament to its versatile and tunable properties. Its value can be understood through its structural features and its role in successful clinical agents.

Physicochemical & Bioisosteric Properties

The isoxazole ring's utility is rooted in its distinct electronic and structural characteristics. The arrangement of the nitrogen and oxygen atoms creates a dipole moment and provides sites for hydrogen bonding, which are critical for molecular recognition at the active sites of enzymes and receptors. The weak N-O bond, while stable under physiological conditions, offers a unique synthetic handle, allowing the isoxazole to act as a masked β-amino alcohol or other functional group, which can be revealed in later synthetic steps.[2][3]

Caption: Core structure and key features of the isoxazole ring.

Clinically Validated Success

The therapeutic relevance of the isoxazole scaffold is firmly established by its presence in numerous marketed drugs. These compounds span a wide range of indications, demonstrating the scaffold's versatility.

Drug NameTherapeutic ClassMechanism of Action
Valdecoxib Anti-inflammatory (NSAID)Selective COX-2 Inhibitor[8][9]
Leflunomide Antirheumatic (DMARD)Inhibits dihydroorotate dehydrogenase[8][9]
Sulfamethoxazole Antibiotic (Sulfonamide)Inhibits dihydropteroate synthetase[10]
Cloxacillin/Dicloxacillin Antibiotic (Penicillinase-resistant)Inhibits bacterial cell wall synthesis[10]
Danazol Endocrine AgentSynthetic androgen with antigonadotropic activity[11]
Risperidone AntipsychoticDopamine D2 and Serotonin 5-HT2A receptor antagonist[10]

Part 2: Major Therapeutic Applications

The isoxazole scaffold has been successfully exploited in the development of agents for a multitude of diseases. This section details its application in key therapeutic areas, highlighting the mechanistic rationale.

Anticancer Agents

Isoxazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.[12][13]

  • Mechanism of Action: A prominent strategy involves the inhibition of Heat Shock Protein 90 (HSP90), a chaperone protein that is critical for the stability and function of numerous oncoproteins.[14] Isoxazole-based HSP90 inhibitors, such as NVP-AUY922, bind to the ATP-binding pocket of HSP90, leading to the degradation of client proteins and subsequent cell cycle arrest and apoptosis.[14] Other isoxazole compounds have been shown to inhibit critical signaling pathways by targeting kinases, inducing apoptosis, disrupting tubulin polymerization, or acting as selective RET inhibitors.[13][14][15]

HSP90_Inhibition cluster_0 Cancer Cell HSP90 HSP90 Oncoproteins Client Oncoproteins (e.g., HER2, RAF-1, AKT) HSP90->Oncoproteins Stabilizes Downstream Proliferation & Survival Signaling Oncoproteins->Downstream Activates Apoptosis Apoptosis Downstream->Apoptosis Inhibits Isoxazole Isoxazole Inhibitor (e.g., NVP-AUY922) Isoxazole->HSP90 Binds & Inhibits

Caption: Inhibition of HSP90 by isoxazole derivatives.

  • Representative Compounds:

Compound ClassTargetExample ActivityReference
N-phenyl-5-carboxamidyl IsoxazolesCytotoxicIC50 of 2.5 µg/mL against colon 38 and CT-26 tumor cells.[8]
3,4-isoxazolediamides (NVP-AUY922 series)HSP90Low nanomolar IC50 values against various cancer cell lines.[14]
Indole-containing isoxazolessPLA2 InhibitionPotent antiproliferative activity against breast (MCF-7) and prostate (DU145) cancer cells.[15]
Phenyl-isoxazole–carboxamidesCytotoxicIC50 of 0.91 µM against HeLa cells.[16]
Anti-inflammatory Agents

The role of isoxazoles in anti-inflammatory therapy is exemplified by the selective COX-2 inhibitor Valdecoxib.[8] This class of drugs leverages the isoxazole scaffold to achieve selectivity and potency.

  • Mechanism of Action: Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. The COX-2 isoform is typically upregulated at sites of inflammation. Isoxazole-containing COX-2 inhibitors are designed to fit selectively into the active site of the COX-2 enzyme, blocking the production of prostaglandins and thereby reducing inflammation and pain, with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][16] Some derivatives also show dual inhibition of COX and 5-lipoxygenase (5-LOX) pathways.[16][17]

Antibacterial & Antiviral Agents

The isoxazole ring is a cornerstone of several important antimicrobial drugs.

  • Antibacterial: The isoxazolyl penicillins (cloxacillin, dicloxacillin) were developed to combat penicillinase-producing bacteria. The bulky isoxazole group sterically hinders the enzymatic degradation of the β-lactam ring, allowing the antibiotic to effectively inhibit bacterial cell wall synthesis.[10] Other novel isoxazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8][18][19]

  • Antiviral: Isoxazole derivatives have demonstrated efficacy against a range of viruses.[20] For example, isoxazole-amide derivatives containing an acylhydrazone moiety have shown potent in vivo activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), in some cases superior to the commercial agent Ningnanmycin.[21][22] The mechanism can involve inducing host plant resistance by enhancing defense-related enzyme activity.[22] Other compounds have shown activity against human rhinoviruses.[6]

Part 3: Application Protocols: Synthesis

The successful application of isoxazole scaffolds begins with their efficient and reliable synthesis. The following protocols detail both a classic and a modern green chemistry approach. The causality behind key steps is explained to provide a deeper understanding.

Protocol 1: Classic Synthesis of 3,5-Disubstituted Isoxazole via Chalcone Intermediate

This robust two-step method is widely used for its reliability and access to a diverse range of analogs. It first involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclization with hydroxylamine.[18][23]

Chalcone_Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Formation Ketone Aromatic Ketone Base Base (NaOH/KOH) in Ethanol Ketone->Base Aldehyde Aromatic Aldehyde Aldehyde->Base Chalcone Chalcone Intermediate Base->Chalcone Stir 2-4h, RT Isoxazole 3,5-Disubstituted Isoxazole Chalcone->Isoxazole Reflux in Ethanol Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazole Workup Purification (Recrystallization) Isoxazole->Workup Final Pure Product Workup->Final

Caption: Workflow for the synthesis of isoxazoles via a chalcone intermediate.

Step-by-Step Methodology:

Part A: Chalcone Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve the selected aromatic ketone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol.

    • Rationale: Ethanol is a common solvent that effectively dissolves both reactants and is compatible with the basic conditions.

  • Base Addition: While stirring the solution at room temperature, add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise.

    • Rationale: The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Dropwise addition controls the reaction rate and minimizes side reactions.

  • Reaction: Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The reaction progress is monitored to determine the point of maximum product formation before workup.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The chalcone product will precipitate.

    • Rationale: Pouring into ice water quenches the reaction. Acidification neutralizes the excess base and protonates the product, decreasing its solubility in water and causing it to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Part B: Isoxazole Formation

  • Reaction Setup: In a round-bottom flask, reflux a mixture of the purified chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2-1.5 eq) in ethanol.[18]

    • Rationale: Hydroxylamine acts as the nitrogen source for the heterocycle. A slight excess is used to drive the reaction to completion. Refluxing provides the necessary thermal energy for the cyclization reaction.

  • Reaction: The reaction typically proceeds for 4-8 hours. Monitor by TLC.

  • Workup: After cooling, pour the reaction mixture into ice water. The isoxazole product often precipitates. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Rationale: Similar to the chalcone workup, pouring into water precipitates the less polar product. Extraction is used if the product is more soluble or does not solidify.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ultrasound-Assisted Green Synthesis of Isoxazoles

This protocol utilizes sonochemistry to accelerate reaction rates and often allows for the use of greener solvents like water, aligning with the principles of sustainable chemistry.[24][25]

Step-by-Step Methodology (Vitamin B1-Catalyzed Synthesis in Water): [24]

  • Reactant Combination: In a 50 mL round-bottom flask, combine the aldehyde (e.g., 2-methoxybenzaldehyde, 1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (Thiamine hydrochloride, 0.1 mmol) in 10 mL of deionized water.

    • Rationale: This is a one-pot, multi-component reaction, which increases efficiency. Vitamin B1 acts as a biocompatible catalyst. Water is used as a green solvent.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath (e.g., 40 kHz, 300 W). Ensure the water level in the bath is similar to the level of the reaction mixture for efficient energy transfer.

  • Reaction: Irradiate the mixture at a controlled temperature (e.g., 20°C) for approximately 30 minutes.[24]

    • Rationale: Ultrasound irradiation generates acoustic cavitation, creating localized hot spots with immense temperature and pressure. This dramatically accelerates the reaction rate without heating the bulk solution, saving energy and time.[24][25]

  • Isolation and Purification: Monitor the reaction by TLC. Upon completion, the solid product often precipitates directly from the aqueous solution. Collect the precipitate by vacuum filtration and wash with cold water.

  • Final Purification: Recrystallize the crude product from ethanol to afford the pure isoxazole derivative.[24]

Part 4: Application Protocols: Biological Evaluation

Once synthesized, the biological activity of novel isoxazole derivatives must be quantified. The following are standard in vitro protocols.

Protocol 3: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized isoxazole compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin). Incubate for 48-72 hours.

    • Rationale: A dose-response curve is necessary to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Rationale: Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 4: In Vitro Antibacterial Evaluation (Broth Dilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[18]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the isoxazole compounds in a 96-well microtiter plate using the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

References

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Application Notes & Protocols for the Development of Anti-inflammatory Agents from Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of potent anti-inflammatory agents.[1][2][3] Its presence in clinically significant drugs, such as the selective COX-2 inhibitor celecoxib, underscores the therapeutic potential of this heterocyclic motif.[2][4][5] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel isoxazole-based anti-inflammatory compounds. We delve into the core molecular mechanisms, offer detailed, field-tested protocols for a hierarchical screening cascade—from initial in vitro assays to in vivo efficacy models—and provide insights into structure-activity relationships (SAR). The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation for drug discovery programs.

Introduction: The Isoxazole Core in Anti-inflammatory Drug Design

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells.[6][7] While essential for healing, chronic or dysregulated inflammation contributes to a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[8][9] Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most common therapies, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes.[10]

The isoxazole ring system has proven to be a highly versatile scaffold for developing targeted anti-inflammatory drugs.[2][3][11] Its unique electronic and steric properties allow for precise interactions with key enzymatic targets in the inflammatory cascade. The development of selective COX-2 inhibitors like celecoxib and valdecoxib, which feature a central isoxazole ring, revolutionized pain and inflammation management by offering a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][4][5][12] Beyond COX-2, research has shown that isoxazole derivatives can modulate other critical inflammatory pathways, including 5-lipoxygenase (5-LOX) and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][13][14][15] This multi-target potential makes isoxazole a highly attractive starting point for the discovery of next-generation anti-inflammatory therapeutics.

Key Molecular Targets and Signaling Pathways

The anti-inflammatory activity of isoxazole derivatives is primarily attributed to their ability to modulate key enzymatic and signaling pathways. A successful screening program requires a deep understanding of these targets.

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation.[8][16] It activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of the transcription factor NF-κB.[16][17] NF-κB then orchestrates the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[18] Isoxazole derivatives can intervene at multiple points in this cascade.

Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_path NF-κB Pathway Activation TLR4->NFkB_path Activates NFkB_nuc NF-κB NFkB_path->NFkB_nuc Translocation AA Arachidonic Acid (AA) COX2 COX-2 AA->COX2 Substrate LOX5 5-LOX AA->LOX5 Substrate Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces Gene->COX2 Expression Cytokines TNF-α, IL-6 Gene->Cytokines Expression PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs

Caption: Key inflammatory pathways targeted by isoxazole derivatives.

General Synthetic Strategy: From Chalcones to Isoxazoles

A prevalent and efficient method for synthesizing the isoxazole core involves the cyclization of chalcone precursors.[7][19][20] Chalcones (α,β-unsaturated ketones) are readily prepared via a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde.[7] The subsequent reaction of the chalcone with hydroxylamine hydrochloride leads to the formation of the five-membered isoxazole ring.[19][20] This modular approach allows for extensive diversification by varying the substituents on both aromatic rings (R1 and R2), enabling the exploration of structure-activity relationships.

Synthesis of Isoxazoles reagents Acetophenone (R1-substituted) chalcone Chalcone Intermediate reagents->chalcone Claisen-Schmidt Condensation reagents2 Benzaldehyde (R2-substituted) reagents2->chalcone Claisen-Schmidt Condensation isoxazole 3,5-Disubstituted Isoxazole Derivative chalcone->isoxazole Cyclization hydroxylamine Hydroxylamine HCl, Base (e.g., NaOAc) hydroxylamine->isoxazole Cyclization

Caption: General synthetic scheme for isoxazole derivatives.

Experimental Screening Cascade: Protocols and Application Notes

The evaluation of novel isoxazole derivatives should follow a logical, tiered approach, beginning with rapid in vitro assays to establish a pharmacological profile and progressing to more complex in vivo models for lead candidates.

Screening Workflow start Synthesized Isoxazole Derivatives viability Protocol 1: Cell Viability Assay (MTT) (Rule out cytotoxicity) start->viability cox Protocol 2: COX-1/COX-2 Inhibition Assay (Determine potency & selectivity) viability->cox Non-toxic compounds lox Protocol 3: 5-LOX Inhibition Assay (Assess dual inhibition potential) cox->lox cytokine Protocol 4: Cytokine Inhibition Assay (LPS) (Measure effect on TNF-α, IL-6) lox->cytokine in_vivo_acute Protocol 5: Carrageenan Paw Edema (In vivo acute inflammation) cytokine->in_vivo_acute Potent in vitro hits in_vivo_systemic Protocol 6: LPS-Induced Systemic Inflammation (In vivo systemic effects) in_vivo_acute->in_vivo_systemic Active in vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo_systemic->sar lead Lead Candidate sar->lead

Sources

Application Notes & Protocols: (3-(4--Chlorophenyl)isoxazol-5-yl)methanol in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol in material science. While primarily recognized as a key intermediate in pharmaceutical synthesis, its unique molecular architecture—featuring a reactive hydroxyl group, a rigid isoxazole core, and a functionalized phenyl ring—presents significant opportunities for the development of novel functional materials.[1][2] This guide details protocols for its application as a monomer in specialty polymers, a surface functionalization agent for nanoparticles, and a ligand for the synthesis of metal-organic frameworks (MOFs). Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles and expected outcomes.

Introduction: Unlocking the Material Science Potential of a Versatile Isoxazole Derivative

This compound is a versatile heterocyclic compound.[2] The isoxazole moiety is a five-membered ring containing adjacent nitrogen and oxygen atoms, which imparts a unique set of properties including thermal stability and specific electronic characteristics.[3] The presence of a reactive primary alcohol (-CH₂OH) and a 4-chlorophenyl group at opposite ends of the rigid isoxazole core makes this molecule an ideal building block for creating advanced materials with tailored properties. While its applications in medicinal chemistry are noted[2][4], its potential in material science remains an area ripe for exploration. This guide aims to bridge that gap by providing detailed, actionable protocols for its integration into three key areas of material science.

Application I: Synthesis of High-Performance Poly(isoxazole-ether)s

The hydroxyl group of this compound can be readily polymerized to form polyethers. The rigid isoxazole backbone is expected to enhance the thermal stability and mechanical strength of the resulting polymer. The pendant chlorophenyl groups can further be functionalized, offering a platform for creating polymers with tunable properties.

Rationale and Workflow Overview

This protocol describes a Williamson ether synthesis-based polycondensation reaction. The hydroxyl group of this compound is first converted to an alkoxide in situ, which then reacts with a dihaloalkane to form the polyether chain. This method is chosen for its reliability and control over the polymerization process.

Experimental Workflow: Poly(isoxazole-ether) Synthesis

G cluster_0 Activation cluster_1 Polymerization cluster_2 Work-up & Purification A 1. This compound + NaH in dry THF B 2. Formation of Sodium Alkoxide Intermediate A->B C 3. Addition of Dihaloalkane (e.g., 1,6-dibromohexane) B->C D 4. Nucleophilic Substitution (SN2) & Chain Growth C->D E 5. Quenching with Water D->E F 6. Precipitation in Methanol E->F G 7. Filtration & Drying F->G H Poly(isoxazole-ether) G->H Characterization

Caption: Workflow for the synthesis of poly(isoxazole-ether).

Detailed Experimental Protocol

Materials:

ReagentCAS NumberPuritySupplier
This compound206055-90-5>97%J&K Scientific[1]
Sodium Hydride (60% dispersion in mineral oil)7646-69-7Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9>99.9%Sigma-Aldrich
1,6-Dibromohexane629-03-896%Sigma-Aldrich
Methanol67-56-1ACS GradeFisher Scientific
Deionized WaterN/AIn-house

Procedure:

  • Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel.

  • Reagent Addition: Add sodium hydride (0.48 g, 12 mmol, 1.2 eq) to the flask. Wash the NaH dispersion with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane. Add 50 mL of anhydrous THF.

  • Alkoxide Formation: Dissolve this compound (2.09 g, 10 mmol) in 30 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Polymerization: Dissolve 1,6-dibromohexane (2.44 g, 10 mmol) in 20 mL of anhydrous THF and add it dropwise to the reaction mixture at room temperature. After the addition, heat the mixture to reflux (approximately 66 °C) and maintain for 24 hours.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of 10 mL of deionized water. Pour the resulting viscous solution into 500 mL of vigorously stirring methanol.

  • Purification: The polymer will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with methanol (3 x 50 mL).

  • Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.

Characterization
  • ¹H NMR (400 MHz, CDCl₃): To confirm the polymer structure, look for the appearance of new peaks corresponding to the methylene protons of the hexane linker and the ether linkage, and the disappearance of the hydroxyl proton.

  • GPC (Gel Permeation Chromatography): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • TGA (Thermogravimetric Analysis): To assess the thermal stability of the polymer. A high decomposition temperature is expected due to the rigid isoxazole backbone.

  • DSC (Differential Scanning Calorimetry): To determine the glass transition temperature (Tg) of the polymer.

Application II: Surface Functionalization of Gold Nanoparticles

The hydroxyl group of this compound can be converted to a thiol, which can then be used to functionalize the surface of gold nanoparticles (AuNPs). The isoxazole moiety provides a rigid spacer, and the chlorophenyl group can be used for further conjugation or to modulate the electronic properties of the nanoparticle surface.

Rationale and Workflow Overview

This protocol involves a two-step process: 1) Conversion of the hydroxyl group to a thiol via a Mitsunobu reaction followed by hydrolysis, and 2) Functionalization of pre-synthesized AuNPs with the resulting thiol-terminated isoxazole derivative.

Experimental Workflow: AuNP Functionalization

G cluster_0 Thiolation cluster_1 Nanoparticle Functionalization cluster_2 Purification A 1. This compound + PPh3, DIAD, Thioacetic Acid B 2. Thioacetate Intermediate A->B C 3. Hydrolysis (e.g., NaOH/MeOH) B->C D 4. Thiol-functionalized Isoxazole C->D F 6. Addition of Thiol-functionalized Isoxazole D->F E 5. Citrate-capped AuNPs E->F G 7. Ligand Exchange F->G H 8. Centrifugation G->H I 9. Resuspension in Ethanol H->I J Functionalized AuNPs I->J Characterization

Caption: Workflow for the functionalization of gold nanoparticles.

Detailed Experimental Protocol

Part A: Synthesis of (3-(4-Chlorophenyl)isoxazol-5-yl)methanethiol

Materials:

ReagentCAS NumberPuritySupplier
This compound206055-90-5>97%J&K Scientific
Triphenylphosphine (PPh₃)603-35-099%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)2446-83-598%Sigma-Aldrich
Thioacetic Acid507-09-596%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)75-09-2>99.8%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-2Fisher Scientific
Methanol67-56-1ACS GradeFisher Scientific

Procedure:

  • Mitsunobu Reaction: To a solution of this compound (2.09 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol) in 50 mL of anhydrous DCM at 0 °C, add DIAD (2.4 mL, 12 mmol) dropwise. Stir for 15 minutes, then add thioacetic acid (0.85 mL, 12 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to obtain the thioacetate intermediate.

  • Hydrolysis: Dissolve the thioacetate intermediate in 50 mL of methanol. Add a solution of NaOH (0.8 g, 20 mmol) in 10 mL of water. Stir at room temperature for 4 hours.

  • Purification: Neutralize the reaction mixture with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired thiol.

Part B: Functionalization of Gold Nanoparticles

Materials:

ReagentNotes
Citrate-capped AuNPs (e.g., 20 nm)Synthesized via Turkevich method or purchased commercially
(3-(4-Chlorophenyl)isoxazol-5-yl)methanethiolFrom Part A
EthanolACS Grade

Procedure:

  • Ligand Exchange: To 10 mL of a vigorously stirred aqueous solution of citrate-capped AuNPs, add 100 µL of a 10 mM solution of (3-(4-Chlorophenyl)isoxazol-5-yl)methanethiol in ethanol.

  • Incubation: Stir the mixture at room temperature for 24 hours to allow for complete ligand exchange.

  • Purification: Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 rpm for 30 minutes for 20 nm AuNPs).

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in ethanol. Repeat the centrifugation and resuspension steps three times to remove unbound thiol and displaced citrate.

  • Final Product: Resuspend the final pellet in the desired solvent for storage and characterization.

Characterization
  • UV-Vis Spectroscopy: To monitor the surface plasmon resonance (SPR) peak of the AuNPs. A slight red-shift in the SPR peak is expected upon successful functionalization due to the change in the local refractive index.

  • FT-IR Spectroscopy: To confirm the presence of the isoxazole and chlorophenyl groups on the nanoparticle surface.

  • TEM (Transmission Electron Microscopy): To visualize the size and morphology of the functionalized AuNPs and confirm that no significant aggregation has occurred.

  • XPS (X-ray Photoelectron Spectroscopy): To provide elemental analysis of the nanoparticle surface, confirming the presence of S, N, O, and Cl.

Application III: Ligand for Metal-Organic Frameworks (MOFs)

The isoxazole ring contains nitrogen and oxygen atoms that can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of novel Metal-Organic Frameworks (MOFs).[5][6] The hydroxyl group can also participate in coordination or be a site for post-synthetic modification.

Rationale and Workflow Overview

This protocol describes a solvothermal synthesis of a hypothetical MOF using this compound as the organic linker and a metal salt (e.g., Zinc Nitrate) as the metal node. Solvothermal synthesis is a common method for crystallizing MOFs.

Experimental Workflow: MOF Synthesis

G cluster_0 Reactant Preparation cluster_1 Solvothermal Reaction cluster_2 Product Isolation A 1. Dissolve Ligand in DMF C 3. Combine Solutions in a Vial A->C B 2. Dissolve Metal Salt in DMF B->C D 4. Heat in Oven (e.g., 120 °C, 48h) C->D E 5. Cool to Room Temperature D->E F 6. Isolate Crystals by Filtration E->F G 7. Wash with Fresh DMF & Methanol F->G H 8. Solvent Exchange & Activation G->H I Isoxazole-based MOF H->I Characterization

Caption: Workflow for the solvothermal synthesis of an isoxazole-based MOF.

Detailed Experimental Protocol

Materials:

ReagentCAS NumberPuritySupplier
This compound206055-90-5>97%J&K Scientific
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)10196-18-698%Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-2ACS GradeFisher Scientific
Methanol67-56-1ACS GradeFisher Scientific

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (20.9 mg, 0.1 mmol) in 5 mL of DMF. In a separate vial, dissolve zinc nitrate hexahydrate (29.7 mg, 0.1 mmol) in 5 mL of DMF.

  • Reaction Mixture: Combine the two solutions in the scintillation vial. Cap the vial tightly.

  • Solvothermal Synthesis: Place the vial in a programmable oven and heat to 120 °C for 48 hours.

  • Cooling and Isolation: Allow the oven to cool slowly to room temperature. Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL).

  • Activation: To remove the solvent molecules from the pores, immerse the crystals in fresh methanol for 3 days, replacing the methanol daily. Then, heat the crystals under vacuum at 100 °C for 12 hours.

Characterization
  • PXRD (Powder X-ray Diffraction): To determine the crystal structure and phase purity of the synthesized MOF.

  • TGA (Thermogravimetric Analysis): To assess the thermal stability of the MOF and identify the temperature at which the framework collapses.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

  • FT-IR Spectroscopy: To confirm the coordination of the isoxazole ligand to the metal centers.

Safety and Handling

  • This compound: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

  • Sodium Hydride: Highly reactive and flammable. Handle under an inert atmosphere. Reacts violently with water to produce flammable hydrogen gas.

  • DIAD: Toxic and a potential sensitizer. Handle in a fume hood.

  • Solvents: THF, DCM, DMF, and Methanol are flammable and/or toxic. Use in a well-ventilated fume hood and away from ignition sources.

Conclusion

This compound presents a compelling platform for the development of advanced functional materials. The protocols detailed herein provide a foundational framework for its use in creating high-performance polymers, functionalized nanoparticles, and porous metal-organic frameworks. The versatility of this molecule, stemming from its unique combination of a reactive hydroxyl group, a stable isoxazole core, and a modifiable chlorophenyl ring, opens up a wide array of possibilities for future material design and innovation.

References

  • MDPI. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available from: [Link]

  • NIH National Library of Medicine. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Available from: [Link]

  • Wikipedia. Isoxazole. Available from: [Link]

  • CrystEngComm (RSC Publishing). Design of microporous mixed zinc–nickel triazolate metal–organic frameworks with functional ligands. Available from: [Link]

  • YouTube. Undergrads Research Metal-organic Framework at Clarkson University. Available from: [Link]

Sources

Application Note: A Practical Guide to the Design and Execution of Cell-Based Assays for Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a versatile building block for designing pharmacologically active agents.[3][4] Isoxazole derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5][6]

Prominent examples of FDA-approved drugs containing the isoxazole moiety underscore its therapeutic importance. For instance, Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, is widely used as an anti-inflammatory agent and has been studied for its anticancer properties.[7][8] Other derivatives have been shown to target fundamental cellular machinery, such as tubulin, or to induce programmed cell death (apoptosis) in cancer cells.[1][3][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably evaluate the cellular activity of novel isoxazole compounds. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will cover critical preliminary considerations, primary cytotoxicity screening, and key mechanistic assays to elucidate the compound's mode of action.

Critical Preliminary Steps: Ensuring Data Integrity

Before initiating any cell-based assay, it is imperative to properly characterize the test compound's behavior in the experimental system. Overlooking these steps is a common source of artifactual data and poor reproducibility.

Compound Solubility and Stock Solution Preparation

The majority of small molecule inhibitors are hydrophobic and require an organic solvent for solubilization.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and miscibility with aqueous cell culture media.

  • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. This minimizes the final concentration of DMSO in the assay, which can independently affect cell viability.

  • Final DMSO Concentration: Crucially, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be kept below 0.1%. A vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) must be included in every experiment to account for any solvent-induced effects.[10]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation.

Compound Stability in Culture Media

The stability of a compound in aqueous, protein-rich cell culture media at 37°C can vary significantly. An unstable compound may degrade over the course of a multi-day experiment, leading to an underestimation of its true potency. While full characterization requires analytical methods like HPLC-MS, a preliminary assessment can be made by observing for precipitation upon dilution in media.[11]

General Experimental Workflow

The characterization of a novel isoxazole compound typically follows a phased approach, starting with broad screening and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Data Synthesis a Prepare Compound Stock (DMSO) c Perform Cytotoxicity Assay (e.g., MTT or SRB) a->c b Select Cancer Cell Line(s) (e.g., MCF-7, A549, HCT116) b->c d Calculate IC50 Value c->d e Apoptosis Assay (Annexin V / PI Staining) d->e If IC50 is potent f Cell Cycle Analysis (Propidium Iodide Staining) d->f g Western Blot Analysis (Key Signaling Proteins) e->g f->g i Synthesize Data & Propose Mechanism of Action g->i h Target Engagement Assay (Optional) h->i

Caption: General workflow for the cell-based evaluation of a novel isoxazole compound.

Phase 1: Primary Cytotoxicity Screening

The initial goal is to determine the concentration at which the isoxazole compound inhibits cell growth or induces cell death. The half-maximal inhibitory concentration (IC50) is a standard metric for compound potency.

MTT Assay Protocol

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.

Protocol Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the isoxazole compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated (negative) and vehicle (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommendationRationale
Cell Lines Panel of 2-3 diverse cancer lines (e.g., MCF-7, A549)Activity can be cell-type specific.
Seeding Density Optimize to ensure log-phase growth throughout the assayOver-confluence or sparsity can alter sensitivity.[10][13]
Concentration Range Logarithmic scale (e.g., 0.01 µM to 100 µM)To capture the full dose-response curve.
Incubation Time 72 hoursStandard for many cytotoxic agents to account for effects on cell division.
Controls Untreated, Vehicle (DMSO), Positive (e.g., Doxorubicin)Essential for validating assay performance and data interpretation.[10]

Phase 2: Mechanistic Elucidation Assays

If a compound demonstrates potent cytotoxicity, the next step is to investigate how it is killing the cells or inhibiting their growth. The two most common cellular fates are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Assay: Annexin V & Propidium Iodide (PI) Staining

Apoptosis is a highly regulated process.[14] One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells where membrane integrity is lost.[15][16]

Protocol Steps (Flow Cytometry):

  • Cell Treatment: Seed cells in a 6-well plate and treat with the isoxazole compound at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE Express to detach them. Combine all cells and wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Data Interpretation:

Cell PopulationAnnexin V StainingPI Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive
Cell Cycle Analysis: Propidium Iodide (PI) Staining

Many anticancer agents function by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M).[17][18] This arrest can prevent cell division and may ultimately trigger apoptosis. PI staining of DNA content allows for the quantification of cells in each phase.[18][19]

Protocol Steps (Flow Cytometry):

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.[20][21]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.

Data Interpretation: The DNA content histogram will show distinct peaks. The first peak (2n DNA content) represents cells in the G0/G1 phase. The second peak (4n DNA content) represents cells in the G2/M phase. The region between these two peaks represents cells in the S phase, actively synthesizing DNA.[18] An accumulation of cells in any of these phases compared to the vehicle control indicates compound-induced cell cycle arrest. A "sub-G1" peak often represents apoptotic cells with fragmented DNA.[19]

Phase 3: Hypothetical Target Pathway Validation

The results from the mechanistic assays can provide clues about the compound's target. For example, G2/M arrest is often associated with compounds that interfere with microtubule dynamics.[3] To further validate a hypothesized mechanism, one can examine the expression and activation state of key regulatory proteins.

Let us hypothesize that our isoxazole compound, ISO-X , induces apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway , a common mechanism for anticancer agents.[22]

G ISOX Isoxazole Compound (ISO-X) PI3K PI3K ISOX->PI3K Inhibits pAkt p-Akt (Active) PI3K->pAkt Activates Akt Akt pBad p-Bad (Inactive) pAkt->pBad Phosphorylates (Inactivates Bad) Apoptosis Apoptosis pAkt->Apoptosis Inhibits Bad Bad Bcl2 Bcl-2 pBad->Bcl2 Releases Bcl2->Apoptosis Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by an isoxazole compound.

To test this hypothesis, Western Blotting can be used to measure the levels of total Akt and phosphorylated Akt (p-Akt), the active form of the protein. A potent inhibitor of this pathway would cause a decrease in the p-Akt/Akt ratio. This, in turn, would lead to changes in downstream apoptosis regulators like Bad or Bcl-2.[22]

Conclusion

The isoxazole scaffold continues to be a rich source of novel therapeutic candidates. A systematic and logically structured approach to cell-based screening is essential for identifying promising lead compounds and elucidating their mechanisms of action. By integrating primary cytotoxicity assays with more detailed mechanistic studies like apoptosis and cell cycle analysis, researchers can build a comprehensive biological profile of their compounds. The principles and protocols outlined in this guide provide a robust framework for generating reliable, interpretable, and actionable data in the pursuit of new isoxazole-based therapeutics.

References

  • Ling, Y. H., Liebes, L., Zou, Y., & Perez-Soler, R. (2002). PS-341, a Novel Proteasome Inhibitor, Induces Bcl-2 Phosphorylation and Cleavage in Association with G2–M Phase Arrest and Apoptosis. Molecular Cancer Therapeutics, 1(10), 841–849. [Link]

  • Wikipedia. (n.d.). Bortezomib. Retrieved January 12, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bortezomib? Retrieved January 12, 2026, from [Link]

  • Roccaro, A. M., Leleu, X., Sacco, A., Ghobrial, I. M., & Richardson, P. G. (2008). Bortezomib: a novel proteasome inhibitor for the treatment of multiple myeloma. Expert Opinion on Investigational Drugs, 17(3), 405-417. This is a representative citation for the information in the search result which itself is a commentary on an older paper. The original paper is cited as reference 1.
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  • Czerwonka, D., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2865. [Link]

  • Sochacka-Ćwikła, A., & Wujec, M. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(14), 7082. [Link]

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Application Note & Protocol: High-Throughput Screening of Isoxazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Isoxazoles in High-Throughput Discovery

The isoxazole motif, a five-membered heterocycle, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a "privileged scaffold" in drug discovery.[1] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5][6] This wide-ranging therapeutic potential makes libraries of isoxazole derivatives exceptionally valuable reservoirs for identifying novel drug candidates.

High-Throughput Screening (HTS) provides the necessary engine to unlock this potential, enabling the rapid evaluation of thousands to millions of compounds against specific biological targets.[7][8] This document serves as a comprehensive guide to designing and executing robust HTS campaigns for isoxazole derivative libraries, focusing on the principles of rigorous assay development, detailed experimental protocols, and intelligent data analysis to ensure the identification of high-quality, validated hits.

Foundational Principle: Assay Development and Validation

The success of any HTS campaign is fundamentally determined by the quality of the assay.[7][8][9] An optimized assay must be robust, reproducible, and sensitive enough to distinguish true biological activity from experimental noise.[7][] The primary goal is to create a substantial "signal window" between positive and negative controls while minimizing data variability.[9]

Choosing the Assay Format: Biochemical vs. Cell-Based

The initial and most critical decision is the choice between a biochemical (cell-free) and a cell-based assay format.[11][12] This choice is dictated by the nature of the biological target and the desired information.

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[11][13] They are ideal for target-based drug discovery and offer high precision and throughput. Common examples include fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP) assays.[11]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[14] They can assess complex downstream events, such as changes in gene expression, cell viability, or signaling pathways.[14] While powerful, they can exhibit higher variability and require more complex secondary screens to deconvolve the specific target of active compounds.[13]

Assay Type Advantages Disadvantages Best Suited For
Biochemical High precision, lower variability, direct target interaction, easier to automate.[11][13]Lacks physiological context, may miss compounds requiring metabolic activation.Target-based screening (e.g., kinase inhibitors, receptor binders).
Cell-Based High physiological relevance, accounts for cell permeability and toxicity.[13][14]Higher variability, more complex to optimize, target deconvolution may be required.[13]Phenotypic screening, cytotoxicity assays, signaling pathway modulation.
The Litmus Test of Assay Quality: Z'-Factor

Before initiating a full-scale screen, the assay's quality must be statistically validated using the Z'-factor (Z-prime).[15][16][17] The Z'-factor is a statistical measure that quantifies the separation between the distributions of positive and negative controls, providing a single metric for assay robustness.[16][17][18]

The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentA large separation between controls; ideal for HTS.[16][19]
0 to 0.5AcceptableThe assay is usable but may have a higher false-positive/negative rate.
< 0UnacceptableSignificant overlap between controls; the assay is not suitable for screening.[16]

An assay is only deemed ready for HTS when it consistently achieves a Z'-factor greater than 0.5.[19]

Experimental Workflow and Protocols

The HTS process follows a systematic and automated workflow designed for efficiency and reproducibility. This workflow is applicable to both biochemical and cell-based assays, with specific modifications for each.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit Progression Lib Isoxazole Library (in DMSO) Plate Plate Library (384/1536-well) Lib->Plate Dispensing Assay Assay Development & Optimization (Z' > 0.5) Add Add Reagents & Controls Assay->Add Protocol Plate->Add Incubate Incubation Add->Incubate Read Plate Reading (Fluorescence, etc.) Incubate->Read Data Raw Data Analysis Read->Data HitID Primary Hit Identification Data->HitID Confirm Hit Confirmation (Re-testing) HitID->Confirm Dose Dose-Response & IC50/EC50 Confirm->Dose SAR SAR Analysis Dose->SAR

Caption: General workflow for HTS of isoxazole libraries.

Protocol 1: Cell-Based Antiproliferative Assay (Example: HeLa Cells)

This protocol is designed to identify isoxazole derivatives that inhibit the proliferation of cancer cells.

1. Materials and Reagents:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Isoxazole derivative library (10 mM in 100% DMSO)

  • Positive Control: Doxorubicin (10 µM)

  • Negative Control: 0.1% DMSO in media

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 384-well clear-bottom, white-walled assay plates

  • Automated liquid handling system and plate reader

2. Step-by-Step Methodology:

  • Cell Seeding: Using an automated dispenser, seed 2,000 HeLa cells in 40 µL of media per well into a 384-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer 40 nL of the 10 mM isoxazole library compounds to the assay plate wells. This results in a final concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Causality Note: A low final DMSO concentration is critical as DMSO can be cytotoxic at higher concentrations, leading to false positives.[20][21]

    • Dispense positive control (Doxorubicin) and negative control (0.1% DMSO) into dedicated columns on each plate.

  • Second Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

Protocol 2: Biochemical Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)

This protocol identifies isoxazole derivatives that inhibit the activity of a specific kinase enzyme.

1. Materials and Reagents:

  • Purified recombinant kinase

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Isoxazole derivative library (10 mM in 100% DMSO)

  • Positive Control: Staurosporine (1 µM)

  • Negative Control: 0.1% DMSO in buffer

  • ADP-Glo™ Kinase Assay Kit

  • 384-well low-volume white assay plates

  • Automated liquid handling system and plate reader

2. Step-by-Step Methodology:

  • Compound Plating: Dispense 25 nL of the 10 mM isoxazole library compounds, positive control, and negative control into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate solution to each well.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow compounds to bind to the kinase.

    • Causality Note: This pre-incubation step is important for identifying time-dependent inhibitors and ensuring equilibrium is reached before starting the reaction.

  • Reaction Initiation: Add 2.5 µL of a 2X ATP solution to each well to start the kinase reaction. The final volume is 5 µL with a final compound concentration of 5 µM and 0.05% DMSO.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Signal Development:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

Data Analysis and Hit Progression

Raw data from the plate reader is just the beginning. A rigorous data analysis pipeline is essential to identify true hits and eliminate false positives.[22][23][24]

Data_Analysis_Flow cluster_primary Primary Screen Analysis cluster_validation Hit Validation cluster_progression Lead Generation RawData Raw Plate Data Normalization Normalization (% Inhibition or % Viability) RawData->Normalization HitSelection Hit Selection (e.g., >3σ from mean) Normalization->HitSelection Confirmation Confirmatory Screen (Fresh Compound) HitSelection->Confirmation Primary Hits DoseResponse Dose-Response Curve (IC50/EC50 Determination) Confirmation->DoseResponse Confirmed Hits Orthogonal Orthogonal Assay DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR Validated Hits LeadOp Lead Optimization SAR->LeadOp

Caption: Data analysis and hit progression workflow.

Primary Hit Identification
  • Data Normalization: Raw data from each well is normalized relative to the on-plate controls. For an inhibition assay, this is typically calculated as: % Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))

  • Hit Selection: A statistical cutoff is used to define a "hit." A common method is to select compounds whose activity is greater than three standard deviations (σ) from the mean activity of the library plate.[22]

Hit Confirmation and Validation

Primary hits must undergo a stringent validation process to eliminate false positives.[25]

  • Confirmatory Screen: Hits are re-tested using freshly prepared compound solutions to ensure the observed activity is reproducible.[23]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for differentiating truly potent compounds from those with weak activity.

  • Orthogonal Assays: Validated hits should be tested in a different, secondary assay to confirm their mechanism of action and rule out assay-specific artifacts.[25] For example, a hit from a biochemical kinase assay could be tested in a cell-based assay to confirm its activity in a cellular context.

Structure-Activity Relationship (SAR)

Once a set of validated hits is established, preliminary Structure-Activity Relationship (SAR) analysis can begin.[26][27] By comparing the chemical structures of active and inactive isoxazole derivatives, researchers can identify key chemical features required for biological activity.[1][28] This analysis guides the synthesis of more potent and selective analogs, a process known as lead optimization.[29]

References

  • Martis, G. J., & Gaonkar, S. L. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Martis, G. J., & Gaonkar, S. L. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • (2023). On HTS: Z-factor.
  • (n.d.). Z-factor. Wikipedia.
  • (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH.
  • (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
  • (n.d.). Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
  • (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • (n.d.). Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC - NIH.
  • (2017). Analysis of HTS data. Cambridge MedChem Consulting.
  • (n.d.). HTS Assay Development. BOC Sciences.
  • (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review.
  • (n.d.). Application Notes and Protocols for High-Throughput Screening of 2-(p-Tolyl)oxazole Libraries. Benchchem.
  • (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. NIH.
  • (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
  • (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed.
  • (n.d.). High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • (2025). In situ DMSO hydration measurements of HTS compound libraries. Request PDF.
  • (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
  • (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed.
  • (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
  • (2016). DMSO increases mutation-scanning detection sensitivity in clinical samples using high resolution melting. PubMed Central.
  • (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
  • (n.d.). Overview of high-throughput screening. PubMed.

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Quantitative Analysis of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol: Validated HPLC-UV and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides detailed, validated analytical methods for the precise quantification of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis.[1] We present two robust, orthogonal techniques: a High-Performance Liquid Chromatography method with UV detection (HPLC-UV) for routine analysis and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and impurity profiling. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for sample preparation, instrument setup, and data analysis. Crucially, this document details a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, including a forced degradation study to establish the stability-indicating nature of the methods.[2][3][4]

Introduction

This compound is a heterocyclic organic compound recognized for its role as a versatile building block in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and analgesic therapeutic agents. The accurate and precise quantification of this intermediate is paramount throughout the drug development lifecycle. It ensures the purity of the starting material, allows for the optimization of reaction conditions, guarantees the quality and consistency of the final active pharmaceutical ingredient (API), and is essential for pharmacokinetic and stability studies.[5]

This application note addresses the need for reliable analytical procedures by presenting two validated methods. The choice between HPLC-UV and GC-MS allows for flexibility based on laboratory instrumentation, required sensitivity, and the specific analytical challenge, such as routine quality control versus in-depth impurity investigation.[6]

Analyte Profile

  • Compound Name: this compound

  • Synonyms: [3-(4-Chlorophenyl)-5-isoxazolyl]methanol, 3-p-chlorophenyl-5-hydroxymethylisoxazole[7]

  • CAS Number: 206055-90-5[1][7][8]

  • Molecular Formula: C₁₀H₈ClNO₂[1][8]

  • Molecular Weight: 209.63 g/mol [1][8]

  • Structure: Chemical structure of this compound

  • Appearance: Off-white crystals[1]

  • Melting Point: 98-104 °C[1]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Rationale

This method is designed for robust, routine quantification. The analyte possesses a conjugated system involving the chlorophenyl and isoxazole rings, making it an excellent chromophore for UV detection. A reversed-phase C18 column is chosen for its ability to retain the moderately nonpolar analyte, providing excellent separation from polar impurities. The mobile phase, a gradient of acetonitrile and water, is optimized for sharp peak shape and efficient elution.

Materials and Reagents
  • Reference Standard: this compound, purity ≥97%

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade)

  • Equipment: HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Proposed Chromatographic Conditions
ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 40% B; 1-8 min: 40% to 90% B; 8-10 min: 90% B; 10.1-12 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Ret. Time ~6.5 minutes
Standard and Sample Preparation Protocol
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve it in methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in Methanol (Volumetric Flask) weigh->dissolve filtrate Filter Sample (0.45 µm PTFE) dilute Create Working Standards (Dilution) dissolve->dilute dissolve->filtrate For Sample hplc Inject into HPLC System dilute->hplc Transfer to Vial filtrate->hplc Transfer to Vial sep Separation on C18 Column hplc->sep detect UV Detection @ 254 nm sep->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte Concentration integrate->quantify calibrate Generate Calibration Curve (y=mx+c) calibrate->quantify

Caption: Workflow for HPLC-UV quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS offers superior specificity and is ideal for confirmatory analysis and identifying trace-level impurities.[6] The analyte is sufficiently volatile for GC analysis. The method utilizes a non-polar capillary column to separate compounds based on their boiling points. The mass spectrometer fragments the eluting compounds into a unique mass spectrum, providing a highly confident identification and allowing for quantification using a selected ion monitoring (SIM) mode for enhanced sensitivity.

Materials and Reagents
  • Reference Standard: this compound, purity ≥97%

  • Solvents: Dichloromethane (GC grade), Ethyl Acetate (GC grade)

  • Carrier Gas: Helium (99.999% purity)

  • Equipment: GC system with autosampler, split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).

Proposed GC-MS Conditions
ParameterCondition
GC Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 150°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan Mode (m/z 40-400) for identification; SIM mode for quantification
Quantifier Ion m/z 209 (M⁺) - To be confirmed by initial scan analysis
Qualifier Ions To be confirmed by initial scan analysis
Standard and Sample Preparation Protocol
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions (0.1-20 µg/mL): Prepare calibration standards by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Accurately weigh the sample material. Dissolve in ethyl acetate to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL). Transfer to a GC vial.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in Ethyl Acetate weigh->dissolve dilute Create Working Standards dissolve->dilute gc Inject into GC dissolve->gc Transfer to Vial dilute->gc Transfer to Vial sep Capillary Column Separation gc->sep ionize EI Ionization (70 eV) sep->ionize ms Mass Analysis (Scan or SIM) ionize->ms identify Identify via Mass Spectrum ms->identify integrate Integrate Ion Chromatogram identify->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: Workflow for GC-MS quantification.

Analytical Method Validation Protocol (ICH Q2(R2))

A validation protocol must be executed to demonstrate that the chosen analytical procedure is fit for its intended purpose.[3][9] The following tests are critical.

Specificity & Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[10] A forced degradation study is the most effective way to demonstrate this.[11][12][13]

Protocol:

  • Prepare a solution of the analyte at ~50 µg/mL.

  • Expose the solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl, heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH, heat at 60 °C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14][15]

  • Analyze the stressed samples alongside a non-stressed control using the proposed method (e.g., HPLC-UV).

  • Objective: The method must demonstrate the ability to separate the intact analyte peak from all degradation product peaks. Peak purity analysis (using a DAD for HPLC) should be performed. Aim for 5-20% degradation.[14]

Linearity

Prepare and analyze a minimum of five concentrations across the desired range (e.g., for HPLC, 1, 10, 25, 50, 100 µg/mL). Plot the instrument response (peak area) versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Analyze samples of a known concentration (e.g., 50 µg/mL) spiked with the reference standard at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percent recovery for each level.

Precision
  • Repeatability (Intra-day precision): Perform six replicate analyses of a single standard solution (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

Robustness

Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results (e.g., retention time, peak area).[9]

Data Presentation and Acceptance Criteria

System Suitability

Before any analysis, the chromatographic system must pass suitability tests to ensure it is performing adequately.

ParameterHPLC-UV Acceptance CriteriaGC-MS Acceptance Criteria
Tailing Factor (T) T ≤ 2.0T ≤ 2.0
Theoretical Plates (N) N > 2000N > 20000
%RSD of Replicates ≤ 2.0% for 5 injections≤ 5.0% for 5 injections
Validation Data Summary (Example)

The following table summarizes typical acceptance criteria for method validation.[10]

Validation ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all degradant peaks
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ Signal-to-Noise ratio ≥ 10
Robustness Results remain within system suitability limits

Conclusion

The HPLC-UV and GC-MS methods presented provide accurate, precise, and reliable means for quantifying this compound. The HPLC method is well-suited for high-throughput, routine quality control, while the GC-MS method offers enhanced specificity for confirmation and impurity identification. Adherence to the comprehensive validation protocol, grounded in ICH guidelines, ensures that these methods are fit-for-purpose and will generate data of the highest integrity, supporting all stages of pharmaceutical research and development.

References

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • Small Molecule Analysis. AxisPharm. Available from: [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Semantic Scholar. Available from: [Link]

  • Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy. National Institutes of Health (NIH). Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Longdom Publishing. Available from: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]

  • Essential Roles of Organic Chemistry in Pharmaceutical Industry. Novasol Biotech. Available from: [Link]

  • Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. ResearchGate. Available from: [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]

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Application Notes and Protocols for the Derivatization of the Hydroxyl Group on (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic modification of substituents on this heterocyclic system is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The compound (3-(4-Chlorophenyl)isoxazol-5-yl)methanol presents a key opportunity for such molecular refinement. Its terminal hydroxyl group is a prime site for derivatization, allowing for the introduction of various functional groups to modulate properties like solubility, metabolic stability, and target engagement.

This technical guide provides detailed protocols for three fundamental derivatization strategies for the hydroxyl group of this compound: esterification, etherification, and carbamate formation. These methods offer versatile pathways to generate a diverse library of analogs for comprehensive structure-activity relationship (SAR) studies, accelerating the journey from a promising lead compound to a clinical candidate.

Esterification: Modulating Polarity and Pro-drug Potential

Esterification is a widely employed strategy to mask the polarity of a hydroxyl group, which can enhance membrane permeability and oral bioavailability. Furthermore, ester derivatives can act as pro-drugs, undergoing in vivo hydrolysis by esterases to release the active parent alcohol. The Steglich esterification is a particularly mild and effective method, suitable for substrates that may be sensitive to harsh acidic conditions.[3] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5]

Reaction Workflow: Steglich Esterification

Steglich_Esterification Start This compound Product Ester Derivative Start->Product Reaction Reagents Carboxylic Acid (R-COOH) DCC, DMAP Reagents->Product Solvent DCM or THF Solvent->Product Solvent Byproduct Dicyclohexylurea (DCU) (precipitate) Product->Byproduct Formation of

Caption: Workflow for Steglich esterification of this compound.

Detailed Protocol: Steglich Esterification
  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add the desired carboxylic acid (1.2 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq.) portion-wise while stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester derivative.

Etherification: Enhancing Metabolic Stability

The formation of an ether linkage is a common strategy to block a potentially metabolically labile hydroxyl group, thereby increasing the in vivo half-life of a drug candidate. The Williamson ether synthesis is a classic and reliable method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[6][7] This S(_N)2 reaction is most efficient with primary alkyl halides to minimize competing elimination reactions.[8]

Reaction Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis Start This compound Step1 Deprotonation Start->Step1 Alkoxide Alkoxide Intermediate Step1->Alkoxide Base NaH or KH Base->Step1 Step2 SN2 Reaction Alkoxide->Step2 Product Ether Derivative Step2->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Step2

Caption: Two-step workflow for Williamson ether synthesis.

Detailed Protocol: Williamson Ether Synthesis
  • Alkoxide Formation: To a stirred suspension of a strong base such as sodium hydride (NaH) (1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Add the desired alkyl halide (e.g., an alkyl iodide or bromide) (1.5 eq.) to the reaction mixture.

  • Reaction Progression: Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Carbamate Formation: Introducing Hydrogen Bond Donors/Acceptors

Carbamates are versatile functional groups in medicinal chemistry, capable of acting as hydrogen bond donors and acceptors, which can significantly influence a molecule's binding affinity to its biological target. A common and efficient method for carbamate synthesis involves the reaction of an alcohol with an isocyanate, which can be performed with or without a catalyst.

Reaction Workflow: Carbamate Synthesis

Carbamate_Synthesis Start This compound Product Carbamate Derivative Start->Product Reaction Isocyanate Isocyanate (R-N=C=O) Isocyanate->Product Solvent Anhydrous THF or Toluene Solvent->Product Solvent Catalyst DBTDL (optional) Catalyst->Product Catalyst

Caption: Workflow for the synthesis of carbamates from an alcohol and an isocyanate.

Detailed Protocol: Carbamate Synthesis from Isocyanate
  • Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene (0.2 M) under an inert atmosphere.

  • Reagent Addition: Add the desired isocyanate (1.1 eq.) to the solution at room temperature. For less reactive isocyanates or alcohols, a catalytic amount of dibutyltin dilaurate (DBTDL) can be added.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: If the product precipitates upon completion, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel to yield the pure carbamate derivative.

Comparative Summary of Derivatization Methods

Parameter Steglich Esterification Williamson Ether Synthesis Carbamate Synthesis (from Isocyanate)
Derivative Type EsterEtherCarbamate
Key Reagents Carboxylic acid, DCC, DMAPNaH (or other strong base), Alkyl halideIsocyanate, DBTDL (optional)
Reaction Conditions Mild (0 °C to RT)0 °C to elevated temperaturesRoom temperature to gentle heating
Key Advantages Mild conditions, suitable for sensitive substrates.Forms stable ether linkage, enhances metabolic stability.Introduces H-bond donor/acceptor, often high-yielding.
Potential Challenges Removal of DCU byproduct.Requires strictly anhydrous conditions, potential for elimination side reactions.Isocyanates can be moisture-sensitive and toxic.

Conclusion

The derivatization of the hydroxyl group on this compound opens up a vast chemical space for the optimization of its pharmacological properties. The protocols detailed herein for esterification, etherification, and carbamate formation provide robust and versatile methods for generating a diverse library of analogs. Careful selection of the derivatization strategy and reaction conditions, guided by the principles outlined in these application notes, will empower researchers to systematically explore the structure-activity relationships of this promising isoxazole scaffold and accelerate the development of novel therapeutic agents.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link][1]

  • National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Retrieved from [Link][3]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link][9]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][7]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link][8]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link][10]

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Application Notes and Protocols: A Scalable Synthesis of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug development.[1] The described methodology is centered around a robust 1,3-dipolar cycloaddition reaction, offering high regioselectivity and amenability to large-scale production. This guide delves into the underlying chemical principles, provides detailed step-by-step protocols, and addresses critical aspects of process safety, in-process controls, and product purification. The information presented herein is intended to enable researchers and process chemists to confidently and efficiently produce this key isoxazole intermediate on a scale relevant to drug discovery and development campaigns.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic and steric properties allow it to serve as a versatile bioisostere for various functional groups, enhancing metabolic stability and modulating pharmacokinetic profiles. The title compound, this compound, is a particularly useful intermediate, providing a handle for further chemical elaboration in the synthesis of potential therapeutics for a range of diseases.[1] The presence of the 4-chlorophenyl group is a common feature in many bioactive molecules, and the hydroxymethyl group at the 5-position offers a convenient point for derivatization.

Synthetic Strategy: A Regioselective 1,3-Dipolar Cycloaddition

The chosen synthetic route for the scale-up production of this compound is a two-step process commencing from commercially available 4-chlorobenzaldehyde. The key transformation is a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an alkyne.[2][3] This approach is favored for its high regioselectivity, which is crucial for avoiding the formation of undesired isomers that can complicate purification on a larger scale.

The overall synthetic pathway is depicted below:

Synthesis_Pathway A 4-Chlorobenzaldehyde B 4-Chlorobenzaldoxime A->B NH2OH·HCl, Base C 4-Chlorobenzonitrile Oxide (in situ) B->C NaOCl (aq) E This compound C->E [3+2] Cycloaddition D Propargyl Alcohol D->E

Caption: Overall synthetic scheme for this compound.

2.1. Step 1: Synthesis of 4-Chlorobenzaldoxime

The first step involves the conversion of 4-chlorobenzaldehyde to its corresponding aldoxime. This is a classical condensation reaction with hydroxylamine hydrochloride in the presence of a base. For scale-up, careful control of temperature and pH is necessary to ensure complete reaction and minimize side-product formation.

2.2. Step 2: In Situ Generation of 4-Chlorobenzonitrile Oxide and 1,3-Dipolar Cycloaddition

The second and final step is the cornerstone of this synthesis. The 4-chlorobenzaldoxime is oxidized in situ using an aqueous solution of sodium hypochlorite (bleach) to generate the highly reactive 4-chlorobenzonitrile oxide. This intermediate is immediately trapped by propargyl alcohol, which is present in the reaction mixture, to furnish the desired isoxazole ring system. The in situ generation is a critical safety and efficiency consideration, as it avoids the isolation of the potentially unstable nitrile oxide.[4]

Scalable Laboratory Protocol

This protocol is designed for the synthesis of this compound on a multi-gram to hundred-gram scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )PuritySupplier
4-Chlorobenzaldehyde140.57≥98%Commercial Source
Hydroxylamine Hydrochloride69.49≥99%Commercial Source
Sodium Hydroxide40.00≥97%Commercial Source
Propargyl Alcohol56.06≥99%Commercial Source
Sodium Hypochlorite74.4410-15% aqueous solutionCommercial Source
Dichloromethane (DCM)84.93ACS GradeCommercial Source
Ethyl Acetate (EtOAc)88.11ACS GradeCommercial Source
Hexanes-ACS GradeCommercial Source
Anhydrous Sodium Sulfate142.04GranularCommercial Source

3.2. Step-by-Step Procedure

Step 1: Synthesis of 4-Chlorobenzaldoxime

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add hydroxylamine hydrochloride (69.5 g, 1.0 mol) and water (500 mL). Stir until all solids have dissolved.

  • In a separate beaker, prepare a solution of sodium hydroxide (40.0 g, 1.0 mol) in water (200 mL). Cool this solution to room temperature.

  • Add the sodium hydroxide solution dropwise to the hydroxylamine hydrochloride solution over 30 minutes, maintaining the internal temperature below 20 °C using an ice-water bath.

  • In another beaker, dissolve 4-chlorobenzaldehyde (140.6 g, 1.0 mol) in ethanol (500 mL).

  • Add the 4-chlorobenzaldehyde solution to the reaction flask. A white precipitate will form.

  • Heat the reaction mixture to 60-65 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour.

  • Collect the white precipitate by filtration, wash the filter cake with cold water (2 x 200 mL), and dry the solid under vacuum at 40-45 °C to a constant weight.

  • The expected yield of 4-chlorobenzaldoxime is typically 90-95%. The product should be a white crystalline solid with a melting point of 108-110 °C.

Step 2: Synthesis of this compound

  • To a 5 L multi-necked reactor equipped with a robust mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, charge 4-chlorobenzaldoxime (155.6 g, 1.0 mol) and dichloromethane (DCM, 1.5 L). Stir to form a suspension.

  • Add propargyl alcohol (84.1 g, 1.5 mol) to the suspension.

  • Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Slowly add a commercial aqueous solution of sodium hypochlorite (10-15%, approximately 1.2 L, ~1.2 mol) via the dropping funnel over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. This reaction is exothermic, and careful temperature control is essential to prevent the formation of byproducts and ensure safety.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 300 mL).

  • Combine the organic layers, wash with water (500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

3.3. Purification by Crystallization

  • Transfer the crude solid to a suitable flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid.

  • Slowly add hexanes as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.

  • Collect the crystalline product by filtration, wash the crystals with a cold mixture of ethyl acetate and hexanes (1:4 v/v), and dry under vacuum.

  • The expected yield of pure this compound is typically 70-80% from 4-chlorobenzaldoxime. The product should be an off-white to white crystalline solid with a melting point of 98-104 °C.[1]

Process Safety and Handling

4.1. Reagent Hazards

  • Hydroxylamine Hydrochloride: Corrosive and can cause skin and eye irritation. It is also a potential skin sensitizer. Handle with appropriate gloves and eye protection.

  • Sodium Hypochlorite: A strong oxidizing agent and corrosive.[3] Mixing with acids or ammonia can release toxic chlorine or chloramine gas.[5] Ensure adequate ventilation and avoid contact with incompatible materials.[3][5]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

4.2. Reaction Hazards

The in situ generation of 4-chlorobenzonitrile oxide is an exothermic process.[6] Strict temperature control during the addition of sodium hypochlorite is paramount to prevent a runaway reaction. A reliable cooling system and continuous temperature monitoring are essential for safe scale-up.

Analytical Quality Control

5.1. In-Process Controls (IPCs)

  • TLC Analysis: A quick and effective method to monitor the progress of both reaction steps.

    • Step 1: Eluent: 30% EtOAc/Hexanes. Rf (4-chlorobenzaldehyde) > Rf (4-chlorobenzaldoxime).

    • Step 2: Eluent: 50% EtOAc/Hexanes. Rf (4-chlorobenzaldoxime) > Rf (this compound).

  • HPLC Analysis: For more quantitative monitoring of the cycloaddition reaction.

5.2. Final Product Analysis

A validated HPLC method should be used to determine the purity of the final product.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

The final product should also be characterized by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and structure.

Troubleshooting

Issue Potential Cause Suggested Solution
Incomplete oximation (Step 1) Insufficient reaction time or temperature.Increase reaction time or temperature slightly. Ensure adequate mixing.
Low yield in cycloaddition (Step 2) Decomposition of nitrile oxide due to high temperature.Improve cooling efficiency and slow down the rate of NaOCl addition.
Dimerization of the nitrile oxide.Ensure propargyl alcohol is in slight excess and well-mixed.
Difficulty in crystallization Presence of oily impurities.Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient) before crystallization.
Incorrect solvent system.Experiment with other solvent/anti-solvent pairs (e.g., DCM/Hexanes, Toluene/Heptane).

Workflow Visualization

Synthesis_Workflow cluster_prep Step 1: Oxime Formation cluster_cycloaddition Step 2: Cycloaddition cluster_purification Purification cluster_analysis Quality Control A Charge 4-Chlorobenzaldehyde, NH2OH·HCl, Base B Reaction at 60-65 °C A->B C Cooling and Filtration B->C D Drying C->D E Charge 4-Chlorobenzaldoxime, Propargyl Alcohol in DCM D->E F Cool to 0-5 °C E->F G Slow Addition of NaOCl (T < 10 °C) F->G H Work-up and Extraction G->H I Concentration of Crude Product H->I J Crystallization (EtOAc/Hexanes) I->J K Filtration and Drying J->K L HPLC, NMR, MS Analysis K->L

Caption: Detailed workflow for the scale-up synthesis of this compound.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a regioselective 1,3-dipolar cycloaddition and paying close attention to process safety and control, high-purity material can be consistently produced on a scale suitable for further research and development in the pharmaceutical industry.

References

  • YouTube. 1,3-dipolar cycloaddition reactions. Available at: [Link]

  • Stanford Environmental Health & Safety. Sodium Hypochlorite (Bleach). Available at: [Link]

  • Columbia State Community College. Standard Operating Procedure for Sodium Hypochlorite (Bleach). Available at: [Link]

  • MDPI. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Available at: [Link]

  • Frontiers. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Available at: [Link]

  • MDPI. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Available at: [Link]

  • MDPI. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Available at: [Link]

  • JACS Au. Acceleration and Selectivity of 1,3-Dipolar Cycloaddition Reactions Included in a Polar [4 + 2] Octa-imine Bis-calix[5]pyrrole Cage. Available at: [Link]

  • SciSpace. Steric and Electronic Control of 1,3-Dipolar Cycloaddition Reactions in Carbon Nanotube Nanoreactors. Available at: [Link]

  • SciELO. Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Available at: [Link]

  • University of California, Berkeley. Crystallization Solvents.pdf. Available at: [Link]

  • Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Available at: [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available at: [Link]

  • ResearchGate. Development and validation of HPLC method for some azoles in pharmaceutical preparation. Available at: [Link]

  • National Institutes of Health. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Available at: [Link]

  • Stonehouse Process Safety. Thermal Reaction Hazards – Your Problem?. Available at: [Link]

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Application Notes & Protocols for the Synthesis of Isoxazole Rings from Chalcones and Hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][2][4][5] Consequently, efficient and versatile synthetic routes to access this core structure are of paramount importance to the drug development pipeline.

One of the most robust and widely adopted methods for constructing the 3,5-disubstituted isoxazole ring system is the cyclocondensation reaction between a chalcone (an α,β-unsaturated ketone) and hydroxylamine.[6][7][8] Chalcones themselves are readily synthesized via a Claisen-Schmidt condensation and offer a modular "A-ring" and "B-ring" structure, which allows for extensive diversification of the final isoxazole product.[9][10] This application note provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols for both conventional and microwave-assisted synthesis, and insights into the practical application of this valuable transformation.

Mechanistic Insights: The Cyclization Pathway

The formation of an isoxazole from a chalcone and hydroxylamine hydrochloride proceeds through a well-established reaction sequence. The causality behind the experimental choices, such as the use of a base or acid, is rooted in facilitating specific steps of this mechanism.

The reaction is initiated by the nucleophilic attack of hydroxylamine on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (Michael addition). This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring.

ReactionMechanism cluster_start Reactants Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate1 Michael Adduct (Oxime Intermediate) Chalcone->Intermediate1 1. Nucleophilic Attack (Michael Addition) Hydroxylamine Hydroxylamine (NH₂OH) Intermediate2 Cyclized Intermediate (Isoxazoline) Intermediate1->Intermediate2 2. Intramolecular Cyclization Isoxazole 3,5-Diaryl Isoxazole Intermediate2->Isoxazole 3. Dehydration (-H₂O) Water H₂O Intermediate2->Water

Caption: Reaction mechanism for isoxazole formation.

The choice of catalyst is critical. In basic media (e.g., KOH, NaOH, sodium acetate), the base deprotonates hydroxylamine, increasing its nucleophilicity for the initial Michael addition.[6][7][11] In acidic media (e.g., glacial acetic acid), the acid can activate the carbonyl group of the chalcone, making the β-carbon more electrophilic and susceptible to attack.[12][13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of isoxazoles from chalcones. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Conventional Synthesis in Alkaline Medium

This robust method is widely applicable for a variety of substituted chalcones and consistently provides good yields.

Materials and Reagents:

  • Substituted Chalcone (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 - 1.5 eq)[11]

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (as a 40% aqueous or ethanolic solution)[6][11]

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Crushed Ice

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Mobile Phase for TLC (e.g., Hexane:Ethyl Acetate, 8:2 v/v)[14]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chalcone (0.01 mol) in ethanol (25-30 mL).[11]

  • Addition of Reagents: Add hydroxylamine hydrochloride (0.015 mol) to the stirred solution.[11] To this mixture, add the alkaline solution (e.g., 40% KOH, 5 mL) dropwise.[11]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) for 6-12 hours.[9][11]

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC.[11] A sample of the reaction mixture is spotted on a TLC plate against a spot of the starting chalcone. The disappearance of the chalcone spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion. The characteristic yellow color of the chalcone often fades as the reaction proceeds.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice (approx. 100 g).[9][11]

  • Extraction: If a precipitate forms, it can be filtered, washed with cold water, and dried. If no solid precipitates, the product can be extracted from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate (3 x 30 mL).[11]

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: The crude isoxazole can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure compound.[9]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by drastically reducing reaction times and often improving yields, aligning with the principles of green chemistry.[15][16][17]

Materials and Reagents:

  • Substituted Chalcone (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.0 eq)

  • Ethanolic Sodium Hydroxide solution

  • Ethanol (Reagent Grade)

  • Microwave Synthesizer

  • TLC supplies (as in Protocol 1)

Procedure:

  • Reaction Setup: In a specialized microwave reaction vessel, combine the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol).[17]

  • Solvent and Catalyst: Add ethanolic sodium hydroxide solution.[17]

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 140-280 W) for a short duration, typically ranging from 2 to 15 minutes.[15][17] The reaction progress can be monitored by running short test reactions and analyzing by TLC.[15]

  • Work-up and Purification: After irradiation, cool the vessel to room temperature. The work-up and purification steps are similar to those described in Protocol 1 (pouring into ice water, filtration or extraction, and recrystallization).[15]

ExperimentalWorkflow cluster_conventional Protocol 1: Conventional Heating cluster_microwave Protocol 2: Microwave-Assisted A1 1. Dissolve Chalcone & Hydroxylamine in Ethanol A2 2. Add Base (e.g., KOH) A1->A2 A3 3. Reflux for 6-12 hours A2->A3 A4 4. Monitor by TLC A3->A4 A5 5. Work-up: Pour into ice A4->A5 A6 6. Extract/Filter & Purify A5->A6 End End Product: Pure Isoxazole A6->End B1 1. Combine Reactants in Microwave Vessel B2 2. Add Solvent & Catalyst B1->B2 B3 3. Irradiate for 2-15 minutes B2->B3 B4 4. Monitor by TLC B3->B4 B5 5. Work-up: Pour into ice B4->B5 B6 6. Extract/Filter & Purify B5->B6 B6->End Start Start: Chalcone Start->A1 Start->B1

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in (3-(4-Chlorophenyl)isoxazol-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate[1]. We understand that synthesizing substituted isoxazoles can present unique challenges, from low conversion rates to difficult purifications.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction for higher yields and purity. We will explore the most direct synthetic pathway, address common problems in a question-and-answer format, and provide a robust alternative route for when your primary synthesis requires rethinking.

Section 1: Primary Recommended Synthesis via 1,3-Dipolar Cycloaddition

The most direct and widely adopted method for constructing the 3,5-disubstituted isoxazole core of the target molecule is through a 1,3-dipolar cycloaddition reaction.[2][3][4] This process involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne (the dipolarophile) to form the isoxazole ring.

Mechanism Overview: The reaction begins with the oxidation of 4-chlorobenzaldoxime to generate the highly reactive 4-chlorobenzonitrile oxide intermediate. This dipole then undergoes a concerted [3+2] cycloaddition with propargyl alcohol to regioselectively form the desired 3-(4-chlorophenyl)-5-(hydroxymethyl)isoxazole.

Primary_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Isolation SM1 4-Chlorobenzaldoxime NitrileOxide In Situ Generation of 4-Chlorobenzonitrile Oxide (e.g., with NCS/Base) SM1->NitrileOxide SM2 Propargyl Alcohol Cycloaddition [3+2] Cycloaddition SM2->Cycloaddition NitrileOxide->Cycloaddition Workup Aqueous Workup & Solvent Extraction Cycloaddition->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: High-level workflow for the 1,3-dipolar cycloaddition synthesis.

Detailed Experimental Protocol: 1,3-Dipolar Cycloaddition

Materials:

  • 4-Chlorobenzaldoxime (1.0 eq)

  • Propargyl alcohol (1.5 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et3N) or Pyridine (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorobenzaldoxime (1.0 eq) and propargyl alcohol (1.5 eq) in the chosen solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution or slurry of N-Chlorosuccinimide (1.1 eq) in the same solvent.

  • To the cooled solution of aldoxime and alkyne, add triethylamine (1.1 eq).

  • Add the NCS solution/slurry dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. The slow addition is critical to minimize side reactions.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.

Section 2: Troubleshooting the 1,3-Dipolar Cycloaddition

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Q1: My reaction yield is very low or I'm recovering mostly unreacted starting material. What went wrong?

Answer: Low or no yield in this synthesis typically points to one of three areas: the integrity of your starting materials, inefficient generation of the nitrile oxide intermediate, or instability of the product.

  • Starting Material Integrity: Ensure the purity of your 4-chlorobenzaldoxime and propargyl alcohol. Impurities can inhibit the reaction. Verify their identity and purity using techniques like NMR or melting point analysis.

  • Inefficient Nitrile Oxide Generation: The conversion of the aldoxime to the nitrile oxide is the critical step.

    • Oxidant Quality: N-Chlorosuccinimide (NCS) can degrade over time. Use a fresh, high-purity bottle. Other oxidants like sodium hypochlorite (bleach) or Oxone can also be used, but conditions must be re-optimized.[2]

    • Base Stoichiometry: The base (e.g., triethylamine) is crucial for deprotonating the intermediate, facilitating the elimination to form the nitrile oxide. Ensure you are using at least one full equivalent of a non-nucleophilic base.

  • Reaction Conditions: The reaction should be initiated at a low temperature (0 °C) to control the exothermic generation of the reactive nitrile oxide. Running the reaction at too high a temperature from the start can lead to decomposition and side reactions.

Q2: My main product is an unwanted, high-molecular-weight solid, and I see very little of my desired isoxazole. What is this byproduct?

Answer: You are likely observing the formation of a furoxan (1,2,5-oxadiazole-2-oxide), which is the dimer of your nitrile oxide intermediate.[5] This is the most common and yield-killing side reaction in 1,3-dipolar cycloadditions involving nitrile oxides.

Causality: Nitrile oxides are highly reactive and can act as their own dipolarophile. If the concentration of the nitrile oxide becomes too high relative to the intended dipolarophile (propargyl alcohol), it will rapidly dimerize.

Solutions to Minimize Dimerization:

  • Slow Addition: The most effective strategy is to add the oxidant (NCS) or the base slowly to the mixture containing both the aldoxime and the propargyl alcohol. This generates the nitrile oxide in situ at a low concentration, ensuring it is more likely to find and react with the abundant propargyl alcohol before it finds another nitrile oxide molecule.[5]

  • Use an Excess of the Dipolarophile: Using a slight excess (e.g., 1.5-2.0 equivalents) of propargyl alcohol can statistically favor the desired reaction over dimerization.

  • High Dilution: Running the reaction in a larger volume of solvent can also lower the effective concentration of the nitrile oxide, though this may also slow down the desired reaction rate.

Troubleshooting_Logic cluster_desired Desired Pathway cluster_side Side Reaction Intermediate 4-Chlorobenzonitrile Oxide (Reactive Intermediate) Cyclo_Desired Intermediate->Cyclo_Desired [3+2] Cycloaddition Dimerization Intermediate->Dimerization Dimerization DesiredProduct Desired Product (3-(4-Chlorophenyl)isoxazol- 5-yl)methanol Propargyl Propargyl Alcohol (High Concentration) Propargyl->Cyclo_Desired SideProduct Furoxan Dimer (Byproduct) AnotherNitrile Another Nitrile Oxide (Low Alkyne Conc.) AnotherNitrile->Dimerization Cyclo_Desired->DesiredProduct Dimerization->SideProduct

Caption: Troubleshooting logic: The nitrile oxide intermediate can follow two competing pathways.

Q3: My purification by column chromatography is difficult, and the fractions are not clean. How can I improve separation?

Answer: Purification of isoxazole derivatives can be challenging due to the similar polarities of the product, unreacted starting materials, and byproducts.[5]

  • Systematic Solvent Screening: Before running a large column, use TLC to screen various solvent systems. A good system will show clear separation (ΔRf > 0.2) between your product and major impurities. Try different combinations of non-polar (Hexane, Toluene) and polar (Ethyl Acetate, DCM, Acetone) solvents.

  • Consider Additives: Sometimes, adding a small amount of a modifier like triethylamine (~0.1%) to the eluent can improve peak shape and separation, especially if impurities are acidic. Conversely, a drop of acetic acid can help with basic impurities.

  • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method.[5] Experiment with different solvent systems (e.g., ethanol/water, toluene/hexane, ethyl acetate/hexane) to find one where your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution or are insoluble when hot. The target compound has a reported melting point of 98-104 °C, making it a good candidate for recrystallization.[1][6]

Section 3: Alternative Synthetic Pathway - Reduction of an Isoxazole Ester

If the 1,3-dipolar cycloaddition route proves problematic, an excellent alternative is a two-step sequence involving the reduction of a stable isoxazole ester intermediate. This approach separates the formation of the heterocyclic ring from the installation of the sensitive primary alcohol functionality.

Workflow Overview:

  • Step 1: Synthesis of an Isoxazole-5-carboxylate. First, synthesize ethyl or methyl 3-(4-chlorophenyl)isoxazole-5-carboxylate. This can be achieved via a similar 1,3-dipolar cycloaddition using ethyl or methyl propiolate as the dipolarophile. These esters are often crystalline, stable, and easier to purify than the final alcohol.

  • Step 2: Reduction to the Alcohol. The purified ester is then reduced to the target primary alcohol using a standard reducing agent.

Alternative_Synthesis_Workflow cluster_step1 Step 1: Isoxazole Ester Formation cluster_step2 Step 2: Ester Reduction Start1 4-Chlorobenzaldoxime + Ethyl Propiolate Reaction1 [3+2] Cycloaddition Start1->Reaction1 Intermediate Ethyl 3-(4-chlorophenyl) isoxazole-5-carboxylate Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 ReducingAgent Reducing Agent (e.g., LiAlH4, DIBAL-H) ReducingAgent->Reaction2 Product (3-(4-Chlorophenyl)isoxazol- 5-yl)methanol Reaction2->Product

Sources

Technical Support Center: Purification of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important isoxazole derivative. As a key intermediate in the synthesis of various bioactive molecules, obtaining high-purity this compound is critical for successful downstream applications in pharmaceutical research and development.[1]

This document will provide a foundational understanding of the principles of recrystallization tailored to this specific compound, detailed experimental protocols, troubleshooting for common issues, and a comprehensive FAQ section.

Understanding the Compound: Key Physical Properties

A thorough understanding of the physical properties of this compound is the first step in developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂[1][2]
Molecular Weight 209.63 g/mol [1]
Appearance Off-white to white solid/crystals[1]
Melting Point 98-104 °C[1]

The relatively low melting point of this compound is a critical consideration, as it can influence the choice of solvent and the cooling process to avoid "oiling out," a phenomenon where the compound separates as a liquid instead of a solid.[3]

Core Principles of Recrystallization for this compound

Recrystallization is a powerful purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[4][5] The ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the compound completely.

  • Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Dissimilar solubility of impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

Recrystallization_Workflow A Crude this compound B Solvent Selection (e.g., Ethanol, Methanol, IPA, Ethyl Acetate/Heptane) A->B C Dissolution (Minimum amount of hot solvent) B->C D Hot Filtration (Optional) (To remove insoluble impurities) C->D E Slow Cooling (Formation of pure crystals) D->E F Isolation (Vacuum filtration) E->F G Washing (Minimal ice-cold solvent) F->G H Drying (To remove residual solvent) G->H I Pure Crystalline Product H->I

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a good starting point, with ethanol being a commonly effective solvent for isoxazole derivatives.

Materials:

  • Crude this compound

  • Ethanol (or other selected solvent)

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Condenser (optional but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, ethanol is a promising solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Protocol 2: Mixed-Solvent Recrystallization

A mixed-solvent system can be effective when no single solvent meets all the criteria for a good recrystallization solvent. A common and effective pairing is a "solvent" in which the compound is soluble and an "anti-solvent" in which it is less soluble.[6][7] For this compound, an ethyl acetate/heptane or ethanol/water system could be effective.

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., hot ethyl acetate or ethanol) in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is hot, add the "poor" solvent (e.g., heptane or water) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol, using the mixed solvent for washing.

Troubleshooting Guide

Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Oiling Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Solution1 Reheat and add more solvent. Cool slowly. OilingOut->Solution1 Solution2 Scratch inner surface of flask. Add a seed crystal. NoCrystals->Solution2 Solution3 Reduce initial solvent volume. Ensure complete cooling. LowYield->Solution3 Solution4 Use a different solvent or mixed-solvent system. Solution1->Solution4 Solution2->Solution4 Solution3->Solution4

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too quickly.

  • Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool much more slowly. Insulating the flask can help.

  • Alternative Strategy: Consider using a lower-boiling point solvent or a mixed-solvent system.

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: This is a common issue that can arise from a few factors.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.

  • Too Much Solvent: You may have used too much solvent. If the above techniques do not work, gently heat the solution to evaporate some of the solvent and then try to cool it again.

Q3: My final yield of purified product is very low. How can I improve it?

A3: A low yield can be due to several factors throughout the recrystallization process.

  • Excess Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor. Always use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for an extended period can often increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: How do I know which solvent to choose for recrystallization?

A4: The ideal way is to perform small-scale solubility tests.

  • Place a small amount of your crude compound into several test tubes.

  • Add a few drops of different solvents to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound when hot.

  • Allow the test tubes to cool. The best solvent will be the one in which the compound crystallizes out upon cooling.

Commonly successful solvents for isoxazole derivatives include ethanol, methanol, isopropanol, and mixed systems like ethyl acetate/heptane.[8][9]

Q5: What are the likely impurities in my crude this compound?

A5: The synthesis of this compound often proceeds via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[10][11][12][13][14] Potential impurities can include:

  • Unreacted starting materials: Such as 4-chlorobenzaldehyde oxime and propargyl alcohol.

  • Side products from the nitrile oxide formation: Depending on the method of nitrile oxide generation.

  • Regioisomers: In some 1,3-dipolar cycloadditions, the formation of regioisomers is possible, although with terminal alkynes like propargyl alcohol, the regioselectivity is often high.[15]

  • Polymerization products: Of the alkyne or nitrile oxide.

A well-chosen recrystallization solvent should have different solubility profiles for these impurities compared to the desired product.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • University of York. Mixed-solvent recrystallisation. [Link]

  • Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]

  • Unknown Source.
  • Unknown Source.
  • Unknown Source.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubMed. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. [Link]

  • NIH. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • YouTube. Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. [Link]

  • MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • PubMed. Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. [Link]

  • ResearchGate. 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. [Link]

  • ResearchGate. Solubility of 3-Ethyl-5-methyl-(4RS)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate Monobenzenesulfonate (Amlodipine Besylate) in Ethanol + Water and Propane-1,2-diol + Water Mixtures at Various. [Link]

  • University of Rochester. Solvents and Polarity. [Link]

Sources

Troubleshooting isoxazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

Introduction: The isoxazole core is a privileged scaffold in medicinal chemistry and drug development, found in numerous FDA-approved drugs and biologically active compounds.[1][2] While synthetically accessible, the construction of the isoxazole ring is often plagued by challenges related to yield, regioselectivity, and the formation of persistent byproducts. This guide provides practical, in-depth troubleshooting strategies for common issues encountered during the two primary synthetic routes: the 1,3-dipolar cycloaddition of nitrile oxides and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: My 1,3-dipolar cycloaddition reaction has a very low yield or is not working at all.

Q: I'm performing a [3+2] cycloaddition between a nitrile oxide and an alkyne, but I'm recovering mostly starting material or unidentifiable baseline compounds on my TLC. What are the likely causes and how can I fix it?

A: Senior Application Scientist's Analysis

Low or no yield in this cornerstone reaction typically points to one critical issue: the instability of the nitrile oxide intermediate.[3] Nitrile oxides are high-energy, reactive species prone to dimerization, especially at elevated concentrations or temperatures, forming thermodynamically stable furoxan (1,2,5-oxadiazole-2-oxide) byproducts.[3] The key to a successful cycloaddition is to ensure the nitrile oxide is generated and consumed by the alkyne (dipolarophile) efficiently.

  • Cause: Rapid Nitrile Oxide Dimerization. If the nitrile oxide is generated too quickly or its concentration becomes too high before it can react with the alkyne, it will rapidly dimerize.[3]

    • Solution 1: In Situ Generation. The most robust solution is to generate the nitrile oxide in situ in the presence of the alkyne. This maintains a low, steady concentration of the reactive dipole, favoring the desired cycloaddition over dimerization. Common in situ methods include the slow addition of a base (like triethylamine) to a solution of a hydroximoyl chloride precursor, or the use of mild oxidants on an aldoxime precursor.[4][5]

    • Solution 2: Temperature Control. Lowering the reaction temperature (e.g., to 0 °C or room temperature) can significantly slow the rate of dimerization, giving the cycloaddition pathway a kinetic advantage.[4]

  • Cause: Inefficient Nitrile Oxide Generation. The method used to generate the nitrile oxide from its precursor (commonly an aldoxime) may be suboptimal for your specific substrate.

    • Solution: Optimize Generation Method. Several methods exist, each with its own advantages. If one fails, try another. A comparison is provided below.

      Method for Nitrile Oxide GenerationPrecursorReagentsKey Advantages & Considerations
      Dehydrohalogenation Hydroximoyl HalideTriethylamine (Et₃N) or other non-nucleophilic baseClassic, widely used method. Precursor synthesis is an extra step.
      Oxidative Dehydrogenation AldoximeN-Chlorosuccinimide (NCS), NaOCl (bleach), Oxone, t-BuOIDirect from aldoxime.[6][7] Green chemistry options like bleach or Oxone are attractive.[8] t-BuOI is a versatile and mild iodine-based reagent.[7]
      Dehydration O-Silylated Hydroxamic AcidsTriflic Anhydride (Tf₂O) and baseA very mild, modern method suitable for sensitive substrates.[9]
  • Cause: Low Reactivity of the Alkyne (Dipolarophile). Electron-poor alkynes generally react faster in nitrile oxide cycloadditions. If your alkyne is very electron-rich or sterically hindered, the reaction rate may be too slow, allowing dimerization to dominate.[4]

    • Solution: Employ Catalysis. For terminal alkynes, the addition of a catalytic amount of a Copper(I) salt (e.g., CuI) can dramatically accelerate the cycloaddition, often improving both yield and regioselectivity.[4] This is a cornerstone of "click chemistry" approaches to isoxazole synthesis.

start Low or No Yield Observed check_dimer Check for Furoxan Dimer by LCMS/NMR start->check_dimer dimer_present Dimer Detected check_dimer->dimer_present Yes no_dimer No Dimer Detected check_dimer->no_dimer No action1 Implement In Situ Generation of Nitrile Oxide dimer_present->action1 check_reagents Verify Purity of Starting Materials & Reagents no_dimer->check_reagents action2 Lower Reaction Temperature (e.g., to 0 °C) action1->action2 action3 Use Slow Addition of Precursor/Base action2->action3 check_generation Is Nitrile Oxide Generation Method Effective? check_reagents->check_generation gen_ok Generation Confirmed check_generation->gen_ok Yes gen_bad Generation Failed check_generation->gen_bad No check_alkyne Consider Alkyne Reactivity gen_ok->check_alkyne action4 Switch Generation Method (e.g., Oxime + NCS) gen_bad->action4 action5 Add Cu(I) Catalyst for Terminal Alkynes check_alkyne->action5

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Problem 2: My reaction produces a mixture of regioisomers.

Q: I am getting a mixture of the 3,5-disubstituted and 3,4-disubstituted isoxazoles. How can I control the regioselectivity?

A: Senior Application Scientist's Analysis

Poor regioselectivity is a classic and fundamentally important challenge in isoxazole synthesis.[3][10] The outcome is dictated by the interplay of steric and electronic factors between the two reactants.[10] In the context of 1,3-dipolar cycloadditions, the regiochemistry is determined by the frontier molecular orbitals (FMO) of the nitrile oxide and the alkyne. For the condensation of 1,3-diketones with hydroxylamine, the outcome depends on which carbonyl is more electrophilic and attacked first.

Generally, the reaction of a terminal alkyne with a nitrile oxide strongly favors the 3,5-disubstituted isomer due to electronic and steric preferences.[10] However, this can be influenced.

  • Plausible Cause: Competing Electronic & Steric Effects. The substituents on both the nitrile oxide and the alkyne can create a scenario where both possible transition states are energetically similar, leading to a mixture of products.

    • Solution 1: Catalyst Control. The use of a Copper(I) catalyst with terminal alkynes is a highly reliable method to selectively produce 3,5-disubstituted isoxazoles.[4] Ruthenium(II) catalysts have also been shown to direct regioselectivity.[10]

    • Solution 2: Solvent Optimization. Solvent polarity can influence the transition state energies. Experimenting with a range of solvents from polar (e.g., acetonitrile) to non-polar (e.g., toluene) can sometimes favor one isomer over the other.[4]

    • Solution 3: Exploit Steric Hindrance. Introducing a bulky substituent on either the alkyne or the nitrile oxide can sterically block one approach, thereby favoring the formation of the less crowded regioisomer.[10]

This method is highly susceptible to producing isomeric mixtures because hydroxylamine can attack either of the two different carbonyl groups.

  • Plausible Cause: Similar Carbonyl Reactivity. If the two carbonyls in the 1,3-diketone have similar electrophilicity, both will be attacked by hydroxylamine, leading to a mixture of isoxazoles.

    • Solution 1: pH Control. The reaction pH is a critical factor. Acidic conditions can often favor one isomer. A systematic screen of pH is a valuable first step.

    • Solution 2: Use a β-Enamino Ketone Intermediate. A powerful strategy is to first convert the 1,3-diketone into a β-enamino ketone. This modification deactivates one of the carbonyl positions, allowing for a highly regioselective subsequent cyclization with hydroxylamine.[11][12] The choice of reaction conditions for this second step can then be used to target different isomers.[12]

    • Solution 3: Lewis Acid Additives. The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can chelate to the dicarbonyl compound and direct the nucleophilic attack of hydroxylamine, thereby controlling the regiochemical outcome.[3]

start Poor Regioselectivity Observed method Which Synthesis Method? start->method cyclo 1,3-Dipolar Cycloaddition method->cyclo Cycloaddition condense 1,3-Diketone Condensation method->condense Condensation cyclo_sol1 Add Cu(I) Catalyst (for terminal alkynes) cyclo->cyclo_sol1 condense_sol1 Optimize Reaction pH condense->condense_sol1 cyclo_sol2 Screen Solvent Polarity (Toluene vs. MeCN) cyclo_sol1->cyclo_sol2 cyclo_sol3 Modify Sterics on Reactants cyclo_sol2->cyclo_sol3 condense_sol2 Convert to β-Enamino Ketone Intermediate condense_sol1->condense_sol2 condense_sol3 Add Lewis Acid Catalyst (e.g., BF₃·OEt₂) condense_sol2->condense_sol3

Caption: Decision tree for improving regioselectivity in isoxazole synthesis.

Problem 3: My product is contaminated with an inseparable byproduct.

Q: After my reaction, I see a significant byproduct that co-elutes with my desired isoxazole on silica gel chromatography. What could it be and how do I get rid of it?

A: Senior Application Scientist's Analysis

Persistent byproducts are a common frustration. In isoxazole synthesis, the identity of the likely culprit depends heavily on the reaction you are running. Understanding the mechanism of these side reactions is the key to preventing them.

  • Byproduct: Furoxan (from Nitrile Oxide Dimerization).

    • Identification: Furoxans are common when using 1,3-dipolar cycloaddition. They often have a similar polarity to the desired isoxazole.

    • Root Cause: As discussed in Problem 1, this arises from the self-reaction of the nitrile oxide intermediate.[3]

    • Prevention Protocol:

      • Set up the reaction with the alkyne dissolved in the chosen solvent.

      • Prepare a separate solution of the nitrile oxide precursor (e.g., hydroximoyl chloride) and a base (e.g., triethylamine).

      • Using a syringe pump, add the precursor/base solution dropwise to the stirred alkyne solution over several hours.

      • Maintain the reaction at a low temperature (e.g., 0 °C) throughout the addition.

    • Rationale: This protocol ensures the nitrile oxide is generated slowly and in the immediate presence of a high concentration of its reaction partner (the alkyne), maximizing the desired reaction rate while minimizing the concentration available for dimerization.

  • Byproduct: Oxime (from incomplete reaction/side reaction of hydroxylamine).

    • Identification: When reacting 1,3-dicarbonyls with hydroxylamine, it's possible to form a simple oxime at one of the carbonyls without subsequent cyclization.[13][14]

    • Root Cause: The reaction conditions (pH, temperature, time) may be insufficient to drive the final cyclization and dehydration step.

    • Prevention Protocol:

      • Ensure the reaction is run at a suitable pH, often weakly acidic, to facilitate both nucleophilic attack and subsequent dehydration.[14]

      • If the reaction stalls, consider increasing the temperature or extending the reaction time, monitoring carefully by TLC.

      • The use of a dehydrating agent or a Dean-Stark trap to remove the water byproduct can help drive the equilibrium towards the cyclized isoxazole product.

References

  • MDPI. (2024-01-30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Royal Society of Chemistry. (2021-10-06). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • ACS Publications. (n.d.). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2011-05-11). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Retrieved from [Link]

  • NIH. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of β‐enamino diketones 3 and 4 with hydroxylamine.... Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Bio-By-Design Publishing. (2024-06-30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Addition of hydroxylamine to 1,3-monothiodiketones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Allen Institute for AI. (n.d.). Hydroxylamine reacts with. Retrieved from [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • Quora. (2015-01-12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]

  • NIH. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • NIH. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nitrile Oxide Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrile oxide cycloaddition reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful transformation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions and optimize your reactions effectively.

Part 1: Troubleshooting the Nitrile Oxide Source

The stability and reactivity of your nitrile oxide are paramount. Most issues in the subsequent cycloaddition stem from problems in the generation step. Nitrile oxides are often unstable and prone to dimerization, making their efficient in situ generation and immediate trapping a critical phase of the experiment.[1][2]

FAQs: Nitrile Oxide Generation

Question: My reaction has a low yield, and I've isolated a significant amount of a crystalline byproduct. What is it and how can I prevent its formation?

Answer: You are most likely observing the dimerization of your nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[2] This is the most common side reaction and occurs when the concentration of the nitrile oxide exceeds its rate of consumption by the dipolarophile.[2][3] The dimerization is a stepwise process involving a dinitrosoalkene diradical intermediate.[4][5][6]

Causality & Mitigation Strategies:

  • The Principle of In Situ Generation : The most effective strategy to minimize dimerization is to generate the nitrile oxide slowly in the presence of a high concentration of the dipolarophile (alkene or alkyne).[1] This ensures the reactive dipole is "trapped" by the desired cycloaddition pathway before it can react with itself.

  • Steric Hindrance : Bulky substituents on the nitrile oxide (e.g., a mesityl group) sterically hinder the approach of two molecules, dramatically slowing the rate of dimerization.[1] Nitrile oxides with such groups are often stable enough to be isolated.

  • Slow Addition/Generation : If you are using a standard method like dehydrohalogenation of a hydroximinoyl chloride, try adding the base (e.g., triethylamine) dropwise over several hours to the solution containing the precursor and the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low.

  • Diffusion Mixing : For highly reactive, rapidly dimerizing dipoles, a diffusion reagent mixing technique can be effective.[3] This involves carefully layering the reagents to allow for slow, controlled mixing at the interface, suppressing dimerization.[3]

Question: The standard dehydrohalogenation of my hydroximinoyl chloride isn't working for my substrate, which is sensitive to chlorinating agents like NCS or harsh bases. What are some milder, alternative generation methods?

Answer: You have several excellent, milder alternatives for the in situ generation of nitrile oxides that avoid the use of harsh halogenating agents or strong bases.

Generation MethodPrecursorReagents & ConditionsAdvantages & Considerations
Oxidative Dehydrogenation AldoximeNaCl, Oxone in a solvent like EtOAc/H₂O.[7]A "green" protocol using inexpensive and safe reagents. It has a broad substrate scope, including aliphatic and aromatic aldoximes, and avoids organic byproducts from the oxidant.[7][8]
t-BuOI-Mediated Oxidation Aldoximetert-Butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and NaI, with a mild base like 2,6-lutidine.[9][10]This is the first reported method using an electrophilic iodine source.[10] It proceeds under very mild conditions and is compatible with a wide range of functional groups.[9]
Dehydration of Silylated Hydroxamic Acids O-Silylated Hydroxamic AcidTriflic anhydride (Tf₂O) and triethylamine (Et₃N) at 0 °C.[11]The precursors are stable, often crystalline solids that are easy to handle.[11] This method provides a general, one-step generation under mild conditions, complementing other protocols.[11]
Part 2: Optimizing the Cycloaddition Reaction

Once you have a reliable method for generating the nitrile oxide, the focus shifts to the cycloaddition itself. Key challenges here include controlling regioselectivity, improving reaction rates, and ensuring high diastereoselectivity when chiral centers are involved.

FAQs: The Cycloaddition Step

Question: My reaction is producing a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazolines). How can I control the regioselectivity?

Answer: Regioselectivity in 1,3-dipolar cycloadditions is governed by a combination of steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[2] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Key Control Factors:

  • Electronic Effects (FMO Theory) : The regioselectivity depends on which HOMO-LUMO gap is smaller (dipole HOMO/dipolarophile LUMO vs. dipole LUMO/dipolarophile HOMO) and the relative sizes of the orbital coefficients on the reacting atoms.[2] For many alkenes, the dominant interaction is between the nitrile oxide LUMO and the alkene HOMO.[2]

  • Steric Effects : As a general rule, bulky substituents on both the dipole and dipolarophile will orient themselves to be as far apart as possible in the transition state, often favoring the 3,5-disubstituted product.[2] This is frequently the main determining factor.[2]

  • Solvent Polarity : The polarity of the solvent can significantly influence regioselectivity, especially when the transition states leading to different regioisomers have different polar characters. Increasing solvent polarity can accelerate the formation of the more polar transition state, sometimes reversing or enhancing selectivity.[12]

  • Metal Catalysis : The use of a catalyst can completely override the inherent regioselectivity. For example, uncatalyzed reactions of nitrile oxides with terminal alkynes often yield a mixture of isomers, while copper(I) catalysis can lead exclusively to the 3,5-regioisomer and ruthenium(II) catalysis can favor the 3,4-regioisomer.[13]

Question: My cycloaddition is very slow or doesn't proceed to completion. How can I increase the reaction rate?

Answer: A sluggish reaction can often be accelerated by modifying the reaction conditions.

  • Concentration : Ensure the concentration of the dipolarophile is sufficiently high. A 1.5 to 5-fold excess of the dipolarophile is often used to ensure efficient trapping of the nitrile oxide.[3]

  • Temperature : While many cycloadditions proceed well at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes increase the rate. However, be cautious, as elevated temperatures can also promote nitrile oxide dimerization or decomposition into isocyanates.[14]

  • Solvent Choice : The choice of solvent can impact reaction rates. While aprotic solvents like DCM, THF, or dioxane are common,[1] theoretical studies show that solvent choice can alter activation energies.[15][16] Sometimes a more polar solvent can accelerate the reaction.[12]

  • Lewis Acid Catalysis : The addition of a Lewis acid catalyst can dramatically accelerate the reaction. For example, Mg²⁺ ions have been shown to mediate diastereoselective cycloadditions to homoallylic alcohols.[2] Chiral Ni(II) complexes have also been used to catalyze asymmetric cycloadditions.[17]

  • Non-Conventional Conditions : For particularly stubborn reactions, consider alternative energy sources. Microwave (MW) and ultrasound (US) irradiation have been shown to accelerate these reactions, often leading to shorter reaction times and higher yields under "green chemistry" conditions.[18]

Part 3: Protocols and Methodologies

A reliable protocol is the foundation of a successful experiment. Here is a detailed, self-validating protocol for a standard in situ generation and cycloaddition.

Experimental Protocol: In Situ Generation of Benzonitrile Oxide and Cycloaddition with Styrene

This protocol describes the generation of benzonitrile oxide from benzaldoxime via the De Sarlo-Brandl method using aqueous sodium hypochlorite (bleach) and its subsequent trapping with styrene.

Materials:

  • Benzaldoxime

  • Styrene

  • Dichloromethane (DCM)

  • Commercial aqueous sodium hypochlorite (bleach, ~5-6%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (e.g., 1.21 g, 10 mmol) and styrene (e.g., 1.56 g, 15 mmol, 1.5 equiv.).

  • Dissolution : Add 20 mL of dichloromethane (DCM) to the flask and stir until all solids have dissolved.

  • Initiation : Begin vigorous stirring and add 20 mL of commercial bleach solution to the flask. The reaction is biphasic.

  • Reaction Monitoring (Self-Validation) : The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the organic layer, spot it on a silica plate, and elute with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the benzaldoxime spot indicates reaction completion. The reaction is typically complete within 1-2 hours at room temperature.

  • Workup - Quenching : Once the reaction is complete, pour the mixture into a separatory funnel. Add 20 mL of water. To quench any remaining bleach, add 10 mL of saturated aqueous sodium sulfite solution and shake. You can test for the presence of oxidant with starch-iodide paper.

  • Workup - Extraction : Separate the layers. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization to yield 3,5-diphenyl-2-isoxazoline.

Part 4: Key Concepts and Workflows

Visualizing the underlying processes can aid in understanding and troubleshooting.

The 1,3-Dipolar Cycloaddition Mechanism

The reaction is a concerted, pericyclic process where the three atoms of the nitrile oxide (the 1,3-dipole) react with the two atoms of the alkene's pi-bond (the dipolarophile) in a single transition state to form a five-membered heterocyclic ring.[2][19]

Caption: General mechanism of nitrile oxide [3+2] cycloaddition.

Troubleshooting Workflow for Low Product Yield

When faced with a low yield, a systematic approach can help identify the root cause.

Troubleshooting_Workflow Start Low Yield of Desired Cycloadduct Dimer Significant Dimer (Furoxan) Formation? Start->Dimer Reactivity Starting Materials Still Present? Dimer->Reactivity No Dimer_Sol Solution: • Decrease generation rate (slow addition) • Increase dipolarophile concentration • Use sterically bulky nitrile oxide • Consider diffusion mixing Dimer->Dimer_Sol Yes Decomp Complex Mixture/ Baseline on TLC? Reactivity->Decomp No Reactivity_Sol Solution: • Increase reaction temperature • Change to a more suitable solvent • Add a Lewis acid catalyst • Use a more reactive dipolarophile Reactivity->Reactivity_Sol Yes Decomp_Sol Solution: • Run at lower temperature • Check substrate/reagent stability • Use milder generation method • Ensure inert atmosphere if needed Decomp->Decomp_Sol Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

References
  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (n.d.). SciELO. Retrieved January 12, 2026, from [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. (2021). ACS Omega. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). Molecules. [Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. (2000). Organic Letters. [Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. (2003). Journal of the American Chemical Society. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (2022). Molecules. [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. (2005). The Journal of Organic Chemistry. [Link]

  • Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. (2018). Organic & Biomolecular Chemistry. [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. (2021). ACS Omega. [Link]

  • Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. (2018). Organic & Biomolecular Chemistry. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). National Institutes of Health. [Link]

  • Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. (2008). John Wiley & Sons.
  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2019). Organic Letters. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. (2020). ChemPlusChem. [Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study. (2014). Physical Chemistry Chemical Physics. [Link]

  • Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011). Organic Syntheses. [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011). Organic Letters. [Link]

  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Model cycloaddition reactions of the nitrile oxide generated upon... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2022). International Journal of Molecular Sciences. [Link]

  • cycloadditions with nitrile oxides. (2019). YouTube. [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved January 12, 2026, from [Link]

  • Diastereofacial selection in nitrile oxide cycloaddition reactions. The anti-directing effect of an allylic oxygen and some new results on the ring metalation of isoxazolines. A synthesis of (.+-.)-blastmycinone. (1985). The Journal of Organic Chemistry. [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2022). Green Chemistry Letters and Reviews. [Link]

  • Cycloaddition Reactions of Nitrile Oxides with Alkenes. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Purification of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol (CAS No. 206055-90-5). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-proven experience to help you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. For common syntheses, such as the reaction of a chalcone intermediate with hydroxylamine or a 1,3-dipolar cycloaddition, you can anticipate the following:

  • Unreacted Starting Materials: Residual 4-chlorobenzaldehyde, hydroxylamine (often as a salt), or chalcone precursors.[1][2][3][4]

  • Side-Products: Regioisomers with similar polarity to the desired product can form, complicating purification.[1] Furoxans may also appear as byproducts.[1]

  • Solvent and Reagent Residue: Inorganic salts (e.g., from using hydroxylamine hydrochloride with a base) and residual high-boiling point solvents.[5][6]

  • Degradation Products: The isoxazole ring can be sensitive to harsh conditions. Ring-opening can occur under strongly acidic or basic conditions, leading to hydrolysis products.[1][7][8]

Q2: What is the best initial step to assess the purity of my crude product and plan a purification strategy?

A2: The most effective initial step is Thin-Layer Chromatography (TLC). TLC provides a rapid, inexpensive snapshot of your crude mixture's complexity.[5] By visualizing the spots under UV light and/or with an iodine stain, you can determine the number of components and their relative polarities. This information is crucial for developing an effective purification method, whether it be recrystallization or column chromatography.[9]

Q3: Which analytical techniques are recommended to confirm the purity of the final product?

A3: To confirm the purity and identity of your final product, a combination of techniques is essential:

  • HPLC: High-Performance Liquid Chromatography is ideal for quantifying purity and detecting trace impurities.[5]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[5]

  • Melting Point: A sharp melting point range close to the literature value (98-104 °C) is a good indicator of high purity.[11]

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial TLC analysis of the crude product.

G cluster_0 cluster_1 TLC Perform TLC Analysis on Crude Product Decision Assess Spot Separation and Complexity TLC->Decision Visualize spots Recrystallization Recrystallization Decision->Recrystallization One major spot, minor baseline impurities Column Column Chromatography Decision->Column Multiple spots, especially close Rf values Workup Aqueous Workup / Extraction Decision->Workup Significant baseline material (salts/polar) Column->Recrystallization For final polishing Workup->Column After removing salts

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Q4: My recrystallization attempt resulted in a very low yield. What went wrong and how can I improve it?

A4: Low yield during recrystallization is a common issue that can often be resolved by optimizing the procedure.[12][13]

Causality & Solution:

  • Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant portion of your product will remain in the mother liquor even after cooling.

    • Protocol: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until dissolution is complete.[14]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Protocol: Test solubility in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) on a small scale. Ethanol and methanol are often good starting points for isoxazole derivatives.[2][5][15] A mixed solvent system (e.g., ethanol/water) can also be highly effective.[14]

  • Cooling Too Rapidly: Fast cooling encourages the rapid precipitation of small, often impure, crystals that can trap impurities.

    • Protocol: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once at room temperature, place it in an ice bath to maximize crystal formation. Rapid crystallization should be avoided as it can incorporate impurities.[12]

Troubleshooting RecrystallizationProbable CauseRecommended Action
Low Yield Too much solvent used.Use the minimum amount of hot solvent. Concentrate the mother liquor and attempt a second crop of crystals.[12]
Oiling Out Solution is supersaturated; cooling below the compound's melting point while still in solution.Reheat the solution, add a small amount of additional solvent, and cool again slowly.[12]
No Crystals Form Solution is not saturated enough, or crystallization requires initiation.Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure product. If all else fails, slowly evaporate some solvent to increase concentration.

Q5: I see a persistent impurity with a very similar Rf value to my product on TLC. How can I resolve this?

A5: Co-eluting impurities are best separated using flash column chromatography with an optimized solvent system.[1] A streamlined workflow combining TLC and flash chromatography is highly efficient.[9]

Causality & Solution:

  • Insufficient Solvent System Selectivity: The polarity of your mobile phase may not be different enough from your stationary phase to effectively separate the two compounds.

    • Protocol 1 (Solvent System Screening): Systematically screen different solvent systems using TLC. Test various ratios of common mixtures like ethyl acetate/hexanes or dichloromethane/methanol. Sometimes, adding a small amount of a third solvent can significantly improve separation.[1]

    • Protocol 2 (Gradient Elution): During the column chromatography run, start with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate). This will first elute less polar impurities, followed by your product, leaving more polar impurities on the column.

Recommended Solvent Systems for TLC/Column Chromatography
Non-polar to Mid-polar Impurities
Mid-polar to Polar Impurities
General Screening

Flash Chromatography Workflow

G cluster_0 start Optimize Solvent System via TLC (ΔRf > 0.2) prep_col Prepare Column: Slurry pack with silica gel in low-polarity solvent start->prep_col load Load Sample: Adsorb crude product onto silica (dry loading) prep_col->load elute Elute Column: Start with low polarity solvent, gradually increase polarity load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue elution combine Combine Pure Fractions & Evaporate Solvent analyze->combine Fractions are pure end Pure Product combine->end

Caption: Step-by-step workflow for flash column chromatography.

Q6: My product seems to be decomposing during workup or purification. What conditions should I avoid?

A6: The isoxazole N-O bond can be labile under certain conditions, leading to product degradation.[1]

Causality & Solution:

  • Strongly Acidic or Basic Conditions: The isoxazole ring can undergo hydrolysis or ring-opening when exposed to strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH, KOH) during aqueous workup.[1][7][8]

    • Protocol: During workup, use milder reagents for neutralization or washing, such as saturated aqueous sodium bicarbonate (weak base) or dilute ammonium chloride (weak acid). If you suspect instability, you can test it by exposing a small sample of your crude material to the workup conditions and monitoring by TLC.[13]

  • Reductive Conditions: The N-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd).[1] While not typically part of a purification, it's a key chemical incompatibility to be aware of for subsequent synthetic steps.

Q7: I'm having trouble with emulsions during my aqueous workup after extraction. How can I resolve this?

A7: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. They prevent clean separation and can lead to significant product loss.[16]

Causality & Solution:

  • Insufficient Ionic Strength: The densities of the two phases are too similar.

    • Protocol: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This significantly increases the ionic strength and density of the aqueous layer, helping to break the emulsion.

  • Mechanical Agitation: Shaking the separatory funnel too vigorously can create a stable emulsion.

    • Protocol: Gently invert the funnel several times instead of shaking vigorously. If an emulsion still forms, allow it to stand for a period. For stubborn emulsions, passing the mixture through a pad of Celite or glass wool can sometimes be effective.

References

  • Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 80(6), 573-7. Available at: [Link]

  • Brogat, V., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Available at: [Link]

  • Al-Warhi, T., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Puttaraju, K., et al. (2017). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Available at: [Link]

  • Li, J-T., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(9), 11057-11065. Available at: [Link]

  • University of Florence. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Available at: [Link]

  • Stradi, R., et al. (1978). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. The Journal of Organic Chemistry, 43(5), 850–854. Available at: [Link]

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Sharma, V., et al. (2021). Construction of Isoxazole ring: An Overview. Chemistry & Biology Interface. Available at: [Link]

  • El-kanzi, N. A. A., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Semantic Scholar. Available at: [Link]

  • El-kanzi, N. A. A., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Hezam, A. (2024). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

  • Gümüş, M., et al. (2022). Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

  • Kumar, S., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Hosseinzadeh, R., et al. (2019). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 28(13), 5221. Available at: [Link]

  • Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Aryl-5-Hydroxymethylisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aryl-5-hydroxymethylisoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we address common pitfalls and provide practical, field-tested solutions to overcome challenges encountered during synthesis. Our approach is rooted in explaining the causality behind experimental observations to empower you with the knowledge to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Yields & Reaction Inefficiency

Question 1: My 1,3-dipolar cycloaddition reaction between an aryl nitrile oxide and propargyl alcohol is giving very low yields or failing completely. What are the likely causes?

Answer: This is a common issue that can often be traced back to the stability and generation of the nitrile oxide intermediate, or the specific reaction conditions employed. Let's break down the potential culprits:

  • Inefficient Nitrile Oxide Generation: The most common method for generating aryl nitrile oxides in situ is the dehydrohalogenation of an aryl hydroxamoyl halide (typically a chloride or bromide) using a base. If the base is not strong enough, is sterically hindered, or is not added under appropriate conditions, the nitrile oxide will not be generated in sufficient concentration.

  • Nitrile Oxide Dimerization: Aryl nitrile oxides are highly reactive and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at higher concentrations or temperatures. This side reaction is a major pathway that consumes the nitrile oxide, preventing it from reacting with your alkyne.

  • Electronic Effects of Aryl Substituents: The electronic nature of the substituents on the aryl ring of the nitrile oxide can significantly impact reactivity. Aryl groups with electron-withdrawing substituents tend to form more stable and reactive nitrile oxides, often leading to better yields.[1] Conversely, electron-donating groups can sometimes result in lower yields.

  • Purity of Propargyl Alcohol: Propargyl alcohol is susceptible to oxidation and polymerization. Impurities in this starting material can inhibit the reaction. It is often advisable to use freshly distilled or high-purity propargyl alcohol.

Troubleshooting Protocol: Optimizing for Yield

  • Base Selection & Addition:

    • Switch to a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Consider using a stronger base like sodium carbonate in a biphasic system if applicable.

    • Employ a slow-addition method for the base or the hydroxamoyl chloride precursor using a syringe pump. This keeps the instantaneous concentration of the nitrile oxide low, favoring the cycloaddition over dimerization.

  • Temperature Control:

    • Run the reaction at a lower temperature (e.g., 0 °C or even room temperature) to suppress the rate of dimerization relative to the cycloaddition.

  • Solvent Choice:

    • Use a solvent that is inert to the reaction conditions and can adequately dissolve your starting materials. Common choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or toluene.

  • Stoichiometry:

    • Use a slight excess (1.1 to 1.5 equivalents) of propargyl alcohol to ensure the nitrile oxide is consumed by the desired pathway.

Question 2: I've tried optimizing the conditions, but my yields are still moderate. Could there be an issue with my starting aryl hydroxamoyl chloride?

Answer: Absolutely. The quality and stability of your aryl hydroxamoyl chloride are critical. These compounds can be unstable and may degrade upon storage, especially if exposed to moisture or light.

Self-Validation Protocol for Hydroxamoyl Chloride Quality:

  • Fresh is Best: Synthesize the aryl hydroxamoyl chloride immediately before use. A common method is the chlorination of the corresponding aldoxime with a reagent like N-chlorosuccinimide (NCS).

  • Characterization: Before proceeding with the cycloaddition, verify the purity of the hydroxamoyl chloride by ¹H NMR and melting point analysis. The presence of starting aldoxime or other impurities is a red flag.

  • Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the hydroxamoyl chloride.

Category 2: Byproduct Formation & Purification Challenges

Question 3: I'm observing a significant byproduct in my reaction mixture that I suspect is a furoxan. How can I confirm this and prevent its formation?

Answer: Furoxan formation from nitrile oxide dimerization is a classic and often unavoidable side reaction in isoxazole synthesis.[2]

Identification and Mitigation Strategy:

  • Identification: Furoxans can often be identified by mass spectrometry (the mass will be double that of the nitrile oxide intermediate) and can have characteristic signals in ¹³C NMR.

  • Mitigation Workflow: The key is to manage the concentration of the in situ generated nitrile oxide.

Workflow for Minimizing Furoxan Formation

start High Furoxan Byproduct Detected slow_add Implement Slow Addition of Base/Precursor via Syringe Pump start->slow_add lower_temp Decrease Reaction Temperature (e.g., to 0°C) slow_add->lower_temp dilute Increase Solvent Volume to Dilute Reaction lower_temp->dilute check_yield Analyze Yield of Desired Isoxazole dilute->check_yield success Successful Suppression check_yield->success Yield Improved fail Further Optimization Needed check_yield->fail Yield Still Low

Caption: Workflow to minimize furoxan byproduct formation.

Question 4: The purification of my final 3-aryl-5-hydroxymethylisoxazole product by column chromatography is difficult. The compound either streaks badly on the column or I get poor recovery. What can I do?

Answer: The polar hydroxymethyl group is often the cause of purification difficulties on silica gel. This is a known challenge for similar structures like 5-hydroxymethylfurfural.[3]

Purification Troubleshooting Table

SymptomProbable CauseRecommended Solution
Streaking/Tailing on TLC/Column Strong interaction of the hydroxyl group with the acidic silica gel.1. Modify the Eluent: Add a small amount (0.5-1%) of a polar modifier like triethylamine to your eluent system (e.g., ethyl acetate/hexane) to neutralize acidic sites on the silica. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column.
Poor Recovery from Column Irreversible adsorption of the product onto the silica gel.1. Minimize Contact Time: Perform flash chromatography rather than gravity chromatography. 2. Alternative Purification: Consider recrystallization as an alternative to chromatography if the crude product is sufficiently pure.
Co-elution with Polar Impurities Similar polarity between the product and byproducts (e.g., unreacted propargyl alcohol).1. Derivative Formation: Temporarily protect the hydroxyl group as a less polar silyl ether (e.g., TBDMS ether). Purify the protected compound, which should have a significantly different Rf, and then deprotect it in a subsequent step.
Category 3: Mechanistic Understanding & Reaction Control

Question 5: Can you illustrate the core reaction mechanism and the competing dimerization pathway?

Answer: Certainly. Understanding the mechanistic pathways is key to rational troubleshooting. The desired reaction is a concerted [3+2] cycloaddition.

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

Caption: The [3+2] cycloaddition of an aryl nitrile oxide and propargyl alcohol.

Competing Side Reaction: Furoxan Formation

Caption: Dimerization of aryl nitrile oxide to form a furoxan byproduct.

References

  • Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. (2025).
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • Critical advances in separation and purification of 5-hydroxymethylfurfural. (2021).
  • Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by tartaric acid in aqueous media. (2015).
  • Studies on ethinylation reactions, II : synthesis of propargyl alcohol. (1954). Hokkaido University.

Sources

How to avoid regioisomer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Overcoming Regioisomer Formation

Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to tackle one of the most common challenges in heterocyclic chemistry: controlling regioselectivity. The isoxazole core is a privileged scaffold in numerous pharmaceutical agents, and the specific arrangement of substituents (regioisomerism) can dramatically alter a molecule's biological activity.[1] This guide is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are regioisomers in isoxazole synthesis and why is controlling their formation so critical?

Answer: In the context of isoxazole synthesis, particularly through the common [3+2] cycloaddition of a nitrile oxide and an alkyne, regioisomers are structural isomers that differ in the placement of substituents on the isoxazole ring.[1] When an unsymmetrical alkyne (R¹-C≡C-R²) reacts with a nitrile oxide (R³-C≡N⁺-O⁻), the addition can occur in two different orientations, leading to two possible products: the 3,4-disubstituted and the 3,5-disubstituted isoxazoles.

The formation of a specific regioisomer is paramount in drug development and medicinal chemistry. Different regioisomers of the same compound can have vastly different pharmacological profiles, including efficacy, toxicity, and metabolic stability.[2] A lack of control leads to product mixtures that are often difficult and costly to separate, reducing the overall yield of the desired active pharmaceutical ingredient (API).

Q2: What are the primary factors that dictate the regiochemical outcome in a 1,3-dipolar cycloaddition for isoxazole synthesis?

Answer: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is a nuanced interplay of electronic and steric factors within the transition state.[3][4]

  • Electronic Effects: According to Frontier Molecular Orbital (FMO) theory, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination that results in the smallest HOMO-LUMO energy gap and the largest orbital coefficient overlap at the termini of the dipole and dipolarophile. Generally, the reaction is favored when the largest coefficient on the HOMO of the dipole interacts with the largest coefficient on the LUMO of the dipolarophile, and vice versa.

  • Steric Effects: As a general rule, bulky substituents on both the nitrile oxide and the alkyne will sterically hinder certain transition states, thereby favoring the formation of the less crowded regioisomer.[5][6] In many cases, this leads to the preferential formation of the 3,5-disubstituted isoxazole, as it places the substituents further apart.[5][6]

The balance between these electronic and steric contributions determines the final regioisomeric ratio.

Troubleshooting Unwanted Regioisomer Formation
Q3: My reaction between a terminal alkyne and a nitrile oxide is giving a nearly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the selectivity?

Answer: This is a common problem when the electronic and steric biases are not strongly differentiated. Here are several strategies to enhance regioselectivity, ranging from simple modifications to more advanced catalytic systems.

Solvent polarity can influence the transition state energies. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol) can sometimes shift the equilibrium in favor of one regioisomer.

If synthetically feasible, increasing the steric bulk of the substituent on either the nitrile oxide or the alkyne can effectively block one of the cycloaddition pathways. For instance, switching from a methyl substituent to a tert-butyl group can dramatically improve selectivity.[7]

The use of transition metal catalysts has become a cornerstone for achieving high regioselectivity.[8][9][10]

  • Copper(I) Catalysis: Copper(I) catalysts are well-known to promote the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[11][12] The catalyst coordinates to the alkyne, altering its electronic properties and favoring one orientation of attack by the nitrile oxide.

  • Ruthenium(II) Catalysis: In contrast, certain ruthenium catalysts can reverse the selectivity, favoring the formation of 3,4-disubstituted isoxazoles.[13] This provides a powerful tool to access the alternative regioisomer that is often disfavored under thermal conditions.[13]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Catalytic control of regioselectivity.

Q4: I need to synthesize a 3,4,5-trisubstituted isoxazole, but my internal alkyne is unreactive or gives poor selectivity. What are my options?

Answer: Synthesizing highly substituted isoxazoles presents a greater challenge due to the increased steric hindrance and potentially reduced reactivity of internal alkynes.

For sluggish reactions, increasing the temperature or using microwave irradiation can provide the necessary activation energy.[9][10] Microwave synthesis, in particular, can significantly shorten reaction times and sometimes improve yields.[10]

An entirely different, and often highly regioselective, approach is the cyclocondensation of a 1,3-dicarbonyl compound (or a masked equivalent like a β-enamino diketone) with hydroxylamine.[14][15] This method, known as the Claisen isoxazole synthesis, avoids the [3+2] cycloaddition pathway altogether. The regiochemical outcome is controlled by which carbonyl group is more electrophilic and preferentially attacked by the nitrogen of hydroxylamine. By carefully choosing the substituents on the dicarbonyl precursor and the reaction conditions (e.g., solvent, use of a Lewis acid), specific regioisomers can be targeted with high fidelity.[14]

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Controlling regioselectivity from β-dicarbonyls.

Analytical & Experimental Protocols
Q5: How can I reliably determine the regioisomeric ratio of my product mixture?

Answer: Unambiguous characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for differentiating isoxazole regioisomers.[1]

  • ¹H NMR: The chemical shift of the isoxazole ring proton (if present) is highly diagnostic. For a 3,5-disubstituted isoxazole, the lone C4-proton is flanked by two substituted carbons, resulting in a chemical shift that is typically different from a proton at the C5 position in a 3,4-disubstituted isomer, which is adjacent to the ring nitrogen.

  • ¹³C NMR: The chemical shifts of the three isoxazole ring carbons (C3, C4, C5) are very sensitive to the electronic environment and provide a clear fingerprint for each regioisomer.[1]

  • 2D NMR (HSQC, HMBC, NOESY): For complex or ambiguous cases, 2D NMR experiments are invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful as it can show long-range correlations (2-3 bonds) between protons on the substituents and the carbons of the isoxazole ring, allowing for definitive assignment.[11][16] For example, a correlation from the protons of the R³ substituent to the C3 and C4 carbons would confirm a 3,4-disubstituted pattern.

Technique Key Differentiating Feature Notes
¹H NMR Chemical shift of the isoxazole ring proton(s).Easiest and fastest method for initial assessment.[17][18]
¹³C NMR Distinct chemical shifts for C3, C4, and C5 carbons.Provides a clear fingerprint for each isomer.[1][17]
HMBC Long-range proton-carbon correlations.Definitive assignment by correlating substituent protons to ring carbons.[16]
HPLC Different retention times for isomers.Useful for quantifying ratios and for preparative separation.[16]
Mass Spec (MS/MS) Unique fragmentation patterns.Can distinguish isomers by how they break apart.[1][16]
Protocol: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole

This protocol provides a general method for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, leveraging copper catalysis to ensure high selectivity.[11][12]

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Copper(I) Iodide (CuI) (5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 eq), terminal alkyne (1.2 eq), and CuI (0.05 eq).

  • Add anhydrous DCM to dissolve the reagents (concentration approx. 0.1 M).

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve NCS (1.1 eq) in anhydrous DCM.

  • Add the NCS solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

  • Validate the regiochemistry using ¹H and ¹³C NMR spectroscopy.

References
  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate. Available at: [Link]

  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. PubMed. Available at: [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Royal Society of Chemistry. Available at: [Link]

  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Royal Society of Chemistry. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. American Chemical Society. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. Available at: [Link]

  • ORGANIC CHEMISTRY. Royal Society of Chemistry. Available at: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Royal Society of Chemistry. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. National Institutes of Health. Available at: [Link]

  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. PubMed. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. PubMed. Available at: [Link]

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. MDPI. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Mechanism of 1,3-dipolar cycloadditions. The Journal of Organic Chemistry. Available at: [Link]

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and densit. Semantic Scholar. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. PubMed. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. Available at: [Link]

  • Steric and Electronic Control of 1,3-Dipolar Cycloaddition Reactions in Carbon Nanotube Nanoreactors. SciSpace. Available at: [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Available at: [Link]

  • tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. MDPI. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

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Technical Support Center: Degradation Pathways for Chlorophenyl Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the degradation pathways of chlorophenyl isoxazole compounds.

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of chlorophenyl isoxazole compounds. This resource is designed to provide practical, field-proven insights and troubleshooting strategies for the common challenges encountered during stability testing and degradation pathway elucidation.

Table of Contents

  • Frequently Asked Questions: Forced Degradation Studies

    • What are forced degradation studies and why are they critical for chlorophenyl isoxazole compounds?

    • What is the optimal level of degradation to target in a forced degradation study?

    • My compound is poorly soluble. How do I perform forced degradation in aqueous acidic and basic conditions?

  • Troubleshooting Guide: Hydrolytic Degradation

    • Q1: I am seeing rapid degradation of my chlorophenyl isoxazole compound under acidic conditions but not basic. Why is this?

    • Q2: My degradation kinetics are not following pseudo-first-order. What could be the cause?

  • Troubleshooting Guide: Photodegradation

    • Q1: UV exposure is leading to a loss of the parent peak in my chromatogram, but I'm not seeing distinct degradation peaks. What is happening?

    • Q2: I'm observing the formation of an isomeric impurity during photostability testing. What is the likely mechanism?

  • Troubleshooting Guide: Oxidative Degradation

    • Q1: Which functional groups on a chlorophenyl isoxazole molecule are most susceptible to oxidation?

    • Q2: I am not observing any degradation with 3% H₂O₂ at room temperature. Should I increase the concentration or temperature?

  • Troubleshooting Guide: Microbial Degradation

    • Q1: How can I determine if the loss of my compound in environmental samples is due to microbial degradation versus other pathways?

    • Q2: What are the expected initial steps in the microbial degradation of a chlorophenyl isoxazole?

  • Analytical Method Challenges & Solutions

    • Q1: My primary degradation product is co-eluting with the parent compound. How can I improve the resolution?

Frequently Asked Questions: Forced Degradation Studies

What are forced degradation studies and why are they critical for chlorophenyl isoxazole compounds?

Forced degradation, or stress testing, involves intentionally subjecting a drug substance to conditions more severe than accelerated stability testing to expedite degradation.[1][2] These studies are a cornerstone of pharmaceutical development for several reasons:

  • Pathway Elucidation: They help establish the likely degradation pathways, revealing the intrinsic stability of the molecule.[1]

  • Method Development: Generating degradation products is essential for developing and validating stability-indicating analytical methods (e.g., HPLC), ensuring that the method can separate and quantify the active pharmaceutical ingredient (API) from its potential impurities.[3]

  • Formulation & Packaging: Understanding how the molecule behaves under stress (e.g., light, heat, pH) informs the development of stable formulations and the selection of appropriate packaging.[1][2]

For chlorophenyl isoxazole compounds, stress testing is particularly important due to the known lability of the isoxazole ring's N-O bond under certain conditions, such as strong acidity or UV light.[4][5]

What is the optimal level of degradation to target in a forced degradation study?

The goal is to generate a representative profile of degradation products without completely destroying the sample.

  • General Target: A degradation level of 10-15% of the parent compound is widely considered adequate for the validation of chromatographic purity assays.[3]

  • Avoiding Over-stressing: Excessive degradation can lead to the formation of secondary degradants that may not be relevant to the actual shelf-life stability of the product.[1]

  • Handling Stable Compounds: If your compound shows no degradation under initial stress conditions, you can employ more aggressive conditions (e.g., higher temperatures or longer exposure times).[1] However, if no degradation is observed even under these more forceful conditions, it is indicative of a highly stable molecule.[1]

My compound is poorly soluble. How do I perform forced degradation in aqueous acidic and basic conditions?

This is a common challenge. If the compound has poor aqueous solubility, co-solvents can be used.[1]

  • Co-solvent Selection: Choose a co-solvent that is stable under the stress conditions and in which the drug substance is soluble. Common choices include methanol, ethanol, or acetonitrile.

  • Experimental Design: Start by dissolving the compound in a minimal amount of the organic co-solvent and then dilute it with the acidic (e.g., 0.1 N HCl) or basic (e.g., 0.1 N NaOH) solution.

  • Important Caveat: Be aware that the co-solvent itself can influence the degradation pathway or rate. It is crucial to run a control sample of the drug in the co-solvent/water mixture without the acid or base to account for any solvent-induced degradation.

Troubleshooting Guide: Hydrolytic Degradation

Q1: I am seeing rapid degradation of my chlorophenyl isoxazole compound under acidic conditions but not basic. Why is this?

This observation is consistent with the known chemistry of the isoxazole ring. The N-O bond is susceptible to cleavage, particularly under acidic conditions.[4][6]

  • Mechanism of Acid Hydrolysis: The degradation is often initiated by protonation of the isoxazole nitrogen, which weakens the N-O bond. This is followed by nucleophilic attack of water, leading to ring-opening.[6][7] This can result in the formation of a β-dicarbonyl compound or other breakdown products.[6]

  • pH-Rate Profile: The rate of degradation for many isoxazole-containing compounds exhibits specific acid catalysis at low pH values.[6] In contrast, some isoxazoles can be relatively stable or degrade via a different mechanism under basic conditions.[8]

Experimental Workflow: Investigating pH-Dependent Hydrolysis

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of chlorophenyl isoxazole in MeCN C Incubate samples at a controlled temperature (e.g., 60°C) A->C B Prepare buffer solutions (pH 2, 4, 7, 9, 12) B->C D Withdraw aliquots at specific time points (0, 2, 4, 8, 24h) C->D Sampling E Neutralize aliquots immediately D->E F Analyze by validated stability-indicating HPLC method E->F G Plot % remaining parent compound vs. time for each pH F->G H Determine degradation rate constant (k) at each pH G->H

Caption: Workflow for determining a pH-rate profile.

Q2: My degradation kinetics are not following pseudo-first-order. What could be the cause?

While many hydrolysis reactions follow simple pseudo-first-order kinetics, deviations can occur due to several factors:

  • Complex Reaction Mechanisms: The degradation may involve multiple, competing reaction pathways or the formation of an intermediate that degrades at a different rate.

  • Autocatalysis: A degradation product might be catalyzing the reaction, causing the rate to accelerate over time.

  • Solubility Issues: If the compound or one of its degradants precipitates out of solution during the experiment, it will disrupt the observed kinetics. Visually inspect your samples for any signs of precipitation.

  • pH Shift: The degradation process itself might be producing acidic or basic products, causing the pH of the solution to drift over the course of the experiment, which in turn affects the degradation rate. Ensure your buffer has sufficient capacity to maintain a constant pH.

Troubleshooting Guide: Photodegradation

Q1: UV exposure is leading to a loss of the parent peak in my chromatogram, but I'm not seeing distinct degradation peaks. What is happening?

This is a common and frustrating issue in photostability studies. Several possibilities exist:

  • Formation of Insoluble Polymers: The high energy from UV light can sometimes lead to polymerization of the compound or its degradants, forming insoluble materials that won't be detected by HPLC.

  • Volatile Degradants: The degradation products could be small, volatile molecules that are lost from the sample.

  • Degradants without a Chromophore: The degradation pathway may have destroyed the part of the molecule responsible for UV absorbance (the chromophore), rendering the degradants "invisible" to a UV detector. Try analyzing the samples with a more universal detector, like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).

  • Adsorption to Container: Highly reactive degradation products might be adsorbing to the walls of the sample container.

Q2: I'm observing the formation of an isomeric impurity during photostability testing. What is the likely mechanism?

The isoxazole ring is known to undergo photochemical rearrangement.[5][9] Upon irradiation with UV light (typically 254 nm), the weak N-O bond can undergo homolytic cleavage.[9] This can lead to the formation of various isomers, most commonly an oxazole.[9]

G Isoxazole Chlorophenyl Isoxazole Intermediate Acyl Azirine Intermediate Isoxazole->Intermediate UV Light (hν) N-O bond cleavage Oxazole Chlorophenyl Oxazole (Isomer) Intermediate->Oxazole Rearrangement

Caption: Simplified photochemical isomerization of an isoxazole to an oxazole.

Troubleshooting Guide: Oxidative Degradation

Q1: Which functional groups on a chlorophenyl isoxazole molecule are most susceptible to oxidation?

While the specific sites of oxidation depend on the exact structure, some general principles apply:

  • Electron-Rich Aromatic Rings: The chlorophenyl ring can be a target for oxidation, especially if it contains activating groups. Hydroxylation of the ring is a common oxidative pathway.[10]

  • Alkyl Substituents: If the isoxazole or phenyl ring has alkyl substituents, these can be oxidized (e.g., to alcohols, aldehydes, or carboxylic acids).

  • Isoxazole Ring: While generally less susceptible to oxidation than hydrolysis or photolysis, the isoxazole ring itself can be degraded under strong oxidative conditions, potentially leading to ring-opened products.[11]

Protocol: Screening for Oxidative Susceptibility
  • Preparation: Prepare a solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Condition: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Protect the sample from light to prevent concurrent photodegradation.

  • Incubation: Store the sample at room temperature for 24 hours.

  • Analysis: Analyze the sample by HPLC at t=0 and t=24h.

  • Troubleshooting: If no degradation is observed, you can gently heat the sample (e.g., to 50°C) or use a stronger oxidizing agent like a Fenton reagent (H₂O₂ + Fe²⁺), but be aware that this represents very harsh conditions.[1]

Q2: I am not observing any degradation with 3% H₂O₂ at room temperature. Should I increase the concentration or temperature?

Yes, if no degradation is seen under initial mild conditions, the stress should be increased.[1]

  • Temperature: A good first step is to elevate the temperature, for example, to 50-70°C.[1] Heat will increase the reaction rate.

  • Concentration: You can increase the H₂O₂ concentration, but it's often more effective to increase the temperature first.

  • Rationale: The goal is to find conditions that produce a modest amount of degradation (10-15%). Simply concluding the molecule is stable to oxidation without applying sufficient stress would be an incomplete assessment.

Troubleshooting Guide: Microbial Degradation

Q1: How can I determine if the loss of my compound in environmental samples is due to microbial degradation versus other pathways?

This requires careful experimental design with proper controls.

  • Sterile Control: The most critical control is a sterilized sample. Autoclave or filter-sterilize a portion of your environmental matrix (e.g., soil slurry, water sample) to kill all microorganisms. Spike both the sterile and non-sterile samples with your compound. If you see significantly more loss in the non-sterile sample, it strongly suggests microbial activity.

  • Abiotic Controls: Also, run abiotic controls, such as a solution of your compound in buffered, purified water, kept in the dark at the same temperature, to account for potential hydrolysis or other chemical degradation.

Q2: What are the expected initial steps in the microbial degradation of a chlorophenyl isoxazole?

Microbial degradation pathways can be complex, but often involve initial enzymatic attacks.

  • Reductive Dechlorination: Under anaerobic conditions, microorganisms can remove the chlorine atom from the phenyl ring, a process known as reductive dechlorination.[12][13]

  • Hydroxylation: Aerobic bacteria often initiate degradation by using monooxygenase enzymes to add a hydroxyl (-OH) group to the aromatic ring, forming a chlorophenol-like intermediate.[12]

  • Isoxazole Ring Cleavage: Some microbes can directly attack and cleave the isoxazole ring. For example, the bacterium Nocardioides sp. N39 has been shown to utilize 3-amino-5-methyl-isoxazole as its sole carbon and nitrogen source, indicating it possesses the enzymatic machinery to break open the ring.[14]

Analytical Method Challenges & Solutions

Q1: My primary degradation product is co-eluting with the parent compound. How can I improve the resolution?

Co-elution is a common problem when developing a stability-indicating method. Here is a systematic approach to improving chromatographic resolution:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Solvent Type: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

  • Adjust pH: If your compound or degradant has ionizable functional groups, changing the pH of the mobile phase can significantly alter their retention times.

  • Change Column Chemistry: This is often the most effective solution. If you are using a standard C18 column, try a different stationary phase.

    • Phenyl-Hexyl: Offers different selectivity for aromatic compounds.

    • Pentafluorophenyl (PFP): Provides unique interactions with halogenated compounds like your chlorophenyl moiety.

    • Embedded Polar Group (EPG): Can improve peak shape and provide alternative selectivity.

  • Adjust Temperature: Lowering the column temperature sometimes increases resolution, while increasing it can improve efficiency (though it may also decrease retention).

  • Gradient Optimization: If using a gradient elution, make the gradient shallower around the elution time of your peaks of interest. This gives more time for separation to occur.

Summary of Forced Degradation Conditions
Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, RT to 70°CIsoxazole ring opening[6]
Base Hydrolysis 0.1 M to 1 M NaOH, RT to 70°CIsoxazole ring opening, hydrolysis of other labile groups[4]
Oxidation 3% to 30% H₂O₂, RT to 70°CAromatic hydroxylation, side-chain oxidation[15]
Thermal Dry heat, 80°C or higherThermolysis, dependent on molecular structure
Photochemical UV (254 nm) and/or visible light exposure (ICH Q1B)Isomerization to oxazole, ring cleavage, polymerization[5][9][16]

References

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]

  • Sciscio, S., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]

  • Sciscio, S., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]

  • Govaerts, S., et al. (2019). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters, 21(18), 7243–7247. [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Lougee, M. G., et al. (2019). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology, 14(11), 2397–2403. [Link]

  • Bianchi, G., & Zecchi, G. (1977). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry, 42(23), 3777-3782. [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34209-34231. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1079-1092. [Link]

  • Singh, R., & Kumar, R. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • DePalma, J., et al. (2016). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 120(31), 6140-6147. [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Hughes, T. B., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3632. [Link]

  • Wang, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Microorganisms, 10(8), 1496. [Link]

  • de Bertorello, M. M., et al. (1999). Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. Research in Microbiology, 150(6), 415-424. [Link]

  • Arora, P. K., & Bae, H. (2008). Microbial degradation of chlorinated phenols. Reviews in Environmental Science and Bio/Technology, 7(3), 211-241. [Link]

  • Liu, D. Q., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 417-428. [Link]

  • Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2320. [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5849-5873. [Link]

  • Kumar, A., et al. (2024). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Sciforum. [Link]

  • Kumar, S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences, 20(2), 226-243. [Link]

  • Singh, S., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Polycyclic Aromatic Compounds, 1-25. [Link]

  • Patel, K. D., et al. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

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  • Gaonkar, S. L. (2024). Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. [Link]

  • Patel, R. B., et al. (2012). An Efficient Synthesis And Antibacterial Activity Of Some Novel Isoxazoles, Pyrimidinthiones And Pyrimidinones. Der Pharma Chemica, 4(2), 754-761. [Link]

  • Thiemann, T., et al. (2009). Oxidative degradation of a steroidal isoxazoline: 1-formyl-7-methoxy-2-methylphenanthrene from 3'-methoxyestra-1',3',5'(10')-trieno(16',17':4,5)isoxazoline. ResearchGate. [Link]

  • Salgado-Zamora, H., et al. (2001). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. ResearchGate. [Link]

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  • Kumar, A., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4). [Link]

  • Zhang, Y., et al. (2024). Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study. Semantic Scholar. [Link]

Sources

Technical Support Center: Enhancing Solubility of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(4-Chlorophenyl)isoxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of solubilizing this compound for biological assays. Due to its hydrophobic nature, achieving a stable and biologically compatible solution is paramount for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Introduction to the Solubility Challenge

This compound (CAS No. 206055-90-5) is an off-white crystalline solid with a molecular weight of 209.63 g/mol .[1][2][3] Its chemical structure, featuring a chlorophenyl group and an isoxazole ring, contributes to its poor aqueous solubility. This property presents a significant hurdle in various biological assays, where the compound must remain in solution within an aqueous medium (e.g., cell culture media, buffers) to interact with its biological target. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, flawed experimental outcomes.

This guide will walk you through a systematic approach to overcome these challenges, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add my DMSO stock solution to my aqueous cell culture medium?

A: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower.[4] The DMSO concentration is instantly lowered, and the water in the medium cannot keep the hydrophobic compound in solution, causing it to precipitate. To avoid this, a stepwise dilution process and the use of pre-warmed media are recommended.[4][5]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: The final concentration of DMSO in cell culture should generally be kept below 0.5% to avoid cytotoxicity.[5][6] However, the tolerance can be cell-line specific. Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[7] It is always best practice to run a vehicle control (media with the same final DMSO concentration as your test samples) to assess the impact of the solvent on your specific cell line and assay.[5] Studies have shown that DMSO concentrations of 1% or higher can significantly reduce cell viability over time.[8]

Q3: Can I use solvents other than DMSO?

A: Yes, other water-miscible organic solvents like ethanol or N-methyl-2-pyrrolidone (NMP) can be used.[9] The choice of solvent depends on the compound's specific solubility characteristics and the tolerance of your biological system. However, like DMSO, the final concentration of these co-solvents must be carefully controlled to prevent toxicity.[9]

Q4: What are solubility enhancers and when should I consider using them?

A: Solubility enhancers are excipients that increase the aqueous solubility of a compound. They should be considered when simple co-solvent systems fail or when the required compound concentration exceeds its solubility limit in a low-percentage organic solvent mixture. Common enhancers include cyclodextrins and non-ionic surfactants like Kolliphor® EL.[9][10][11]

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a logical, step-by-step approach to systematically troubleshoot and solve solubility issues with this compound.

Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer

This is the most common solubility problem, indicating that the final concentration of the compound exceeds its aqueous solubility limit.[4]

Root Cause Analysis & Solution Workflow

start Start: Compound Precipitates Immediately in Media check_conc Is the final compound concentration too high? start->check_conc check_temp Is the media at 37°C? check_conc->check_temp No sol_lower_conc Action: Lower the final working concentration. check_conc->sol_lower_conc Yes check_solvent Is the final solvent concentration too low? sol_enhancer Advanced Strategy: Use a solubility enhancer (e.g., Cyclodextrin, Kolliphor® EL). check_solvent->sol_enhancer Yes end_success Success: Clear, stable solution. check_solvent->end_success No check_dilution Was the dilution too rapid? check_temp->check_dilution Yes sol_warm_media Action: Pre-warm media to 37°C before adding the compound. check_temp->sol_warm_media No check_dilution->check_solvent No sol_serial_dilute Action: Perform serial dilutions in pre-warmed media. Add dropwise. check_dilution->sol_serial_dilute Yes sol_lower_conc->end_success sol_serial_dilute->end_success sol_warm_media->check_dilution sol_enhancer->end_success

Caption: Decision workflow for troubleshooting immediate compound precipitation.

Issue 2: Solution is Clear Initially, but Precipitates After Incubation

Delayed precipitation suggests that the compound is in a metastable state and falls out of solution over time due to factors like temperature changes or interactions with media components.[4]

  • Potential Cause 1: Temperature Fluctuations. Repeatedly removing culture plates from a 37°C incubator can cause temperature cycling, reducing solubility.[4][12]

    • Solution: Minimize the time plates are outside the incubator. For long-term experiments, consider preparing fresh media with the compound more frequently.[4]

  • Potential Cause 2: Interaction with Media Components. Serum proteins or salts in the media can interact with the compound, reducing its solubility over time.[12]

    • Solution: Perform a solubility test in your specific basal and complete (with serum) media to identify any incompatibilities. Sometimes, switching to a different serum lot or using serum-free media can help.

  • Potential Cause 3: Evaporation. In long-term cultures, evaporation can increase the compound's concentration beyond its solubility limit.[4][13]

    • Solution: Ensure proper incubator humidification and use low-evaporation lids or sealing films.[4][13]

Issue 3: Cellular Toxicity is Observed in Vehicle Control Wells

If cells treated with the solvent vehicle (e.g., 0.5% DMSO in media) show signs of stress or death, the solvent itself is the likely culprit.

  • Potential Cause: High Solvent Concentration. Even at "safe" concentrations, some cell lines are highly sensitive to organic solvents.[7][14]

    • Solution: Titrate the DMSO concentration downwards (e.g., 0.5%, 0.25%, 0.1%, 0.05%) to find the highest non-toxic concentration for your specific cells. This is your maximum allowable solvent concentration.

  • Alternative Solubilization Strategies: If reducing the solvent concentration leads to compound precipitation, you must employ a more advanced strategy that uses less organic solvent.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[10][15] They can encapsulate the hydrophobic compound, forming an "inclusion complex" that is water-soluble.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.[10]

    • Surfactants: Non-ionic surfactants like Kolliphor® EL (formerly Cremophor® EL) can form micelles in aqueous solutions that encapsulate the compound, increasing its solubility.[9]

Comparison of Advanced Solubilization Agents
StrategyMechanismRecommended Starting Conc.ProsCons
Co-solvents (DMSO) Reduces solution polarity.[9]< 0.5% final concentration[5][6]Simple, effective for many compounds.Potential for cell toxicity.[8][14] Can interfere with some assays.[18]
Cyclodextrins (HP-β-CD) Forms water-soluble inclusion complexes.[10][16]1-5% (w/v) in final mediaLow cytotoxicity, can improve bioavailability.[10][15]Can extract cholesterol from cell membranes at high concentrations.
Surfactants (Kolliphor® EL) Forms micelles to encapsulate the compound.[9]0.1-1% in final mediaHigh solubilizing capacity.Can have its own biological effects and may cause hypersensitivity in vivo.[19][20]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standardized method for preparing a high-concentration primary stock solution.

  • Weigh the Compound: Accurately weigh approximately 2.1 mg of this compound (MW: 209.63 g/mol ).

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to confirm there are no undissolved particulates. The solution should be completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C. For use, thaw an aliquot and use it immediately.

Protocol 2: Aqueous Solubility Assessment Workflow

This tiered approach helps determine the maximum soluble concentration of your compound under experimental conditions.

start Start: Prepare 10mM Stock in 100% DMSO intermediate Prepare Intermediate Dilution: 100µM in pre-warmed (37°C) cell culture media. start->intermediate serial_dilute Create Serial Dilutions in Media: 100µM, 50µM, 25µM, 10µM, 5µM, 1µM intermediate->serial_dilute incubate Incubate dilutions under experimental conditions (e.g., 37°C, 24 hours) serial_dilute->incubate inspect Visually inspect all dilutions for signs of precipitation (cloudiness, crystals) incubate->inspect result Result: Highest concentration that remains clear is the Maximum Soluble Concentration. inspect->result

Caption: Workflow for determining maximum aqueous solubility.

Protocol 3: Verifying Final Solution Concentration (Optional but Recommended)

Visual inspection is useful but not quantitative. To ensure accuracy, especially for dose-response studies, the final concentration can be verified using analytical methods.

  • Method: UV-Vis Spectrophotometry is a common and accessible method.[21]

  • Procedure: a. Prepare a calibration curve using known concentrations of the compound in the final buffer/media. b. Measure the absorbance of your final experimental solution at the wavelength of maximum absorbance (λmax). c. Calculate the concentration using the calibration curve.[22]

  • Rationale: This step validates that your dilution was accurate and that no significant amount of compound has precipitated out of solution, providing confidence in your experimental results.[21][23]

References

  • Loftsson, T., & Hreinsdóttir, D. (2006). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Popovska, O., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Todkar, S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Various Authors. (2017). What effects does DMSO have on cell assays?. Quora. Available at: [Link]

  • Yadav, A. K., et al. (2015). Effect of various DMSO concentrations on cell viability. ResearchGate. Available at: [Link]

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  • de Kock, M., et al. (2019). The effect of dimethyl sulfoxide (DMSO) on cell viability. ResearchGate. Available at: [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]

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  • Uddin, M. S., et al. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems. Available at: [Link]

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Technical Support Center: Troubleshooting Low Cell Permeability of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide is designed to provide in-depth, actionable advice for diagnosing and overcoming challenges related to low cell permeability, a critical hurdle in translating potent compounds into effective therapeutics.

Frequently Asked Questions (FAQs)

Q1: My isoxazole derivative is highly potent in my biochemical assay but shows weak activity in cell-based assays. What is the likely cause?

A common reason for this discrepancy is poor cell permeability. For a compound to exert its effect on an intracellular target, it must first efficiently cross the cell membrane. If the compound has low permeability, it won't reach a sufficient concentration inside the cell to engage its target, resulting in diminished or no activity, despite its high potency in a cell-free system. Other potential causes include compound instability in the cell culture medium or rapid efflux from the cell.

Q2: What are the key physicochemical properties that govern the cell permeability of my isoxazole derivative?

Several key properties are at play, often referred to collectively as "drug-likeness." For isoxazole derivatives, and small molecules in general, you should pay close attention to:

  • Lipophilicity (LogP/LogD): This measures how well the compound partitions between a lipid and an aqueous phase. A LogP in the range of 1-3 is often a good starting point for balancing solubility and permeability.[1] While higher lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[2][3]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule.[4] A lower PSA is generally associated with better cell permeability. For good oral absorption, a PSA of less than 140 Ų is recommended.[5][6] To cross the blood-brain barrier, a PSA of less than 90 Ų is often necessary.[5]

  • Molecular Weight (MW): Smaller molecules tend to diffuse more readily across cell membranes. According to Lipinski's Rule of Five, a molecular weight of less than 500 Daltons is favorable for oral bioavailability.[7][8]

  • Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a compound's polarity and its interactions with water. Lipinski's Rule of Five suggests no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors.[9][10]

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can "shield" polar groups, reducing the effective PSA of the molecule and thereby improving its permeability.[11][12] This is a particularly useful strategy for larger molecules that are "beyond the rule of five."[13]

Q3: What is Lipinski's Rule of Five, and how strictly should I adhere to it for my isoxazole derivatives?

Lipinski's Rule of Five is a set of guidelines used to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability.[8] The rules are:

  • Molecular weight ≤ 500 Da

  • LogP ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

While it is a valuable tool for early-stage drug discovery, it is not an absolute law. Many successful drugs, including some natural products and antibiotics, violate one or more of these rules.[7][8] However, significant deviations from these guidelines can flag potential issues with absorption and permeability that will need to be addressed.[14]

Q4: Can I improve the permeability of my isoxazole derivative without making structural modifications?

Yes, formulation strategies can significantly enhance the bioavailability of compounds with poor permeability.[15] Some common approaches include:

  • Nano-emulgels: These formulations can improve the permeation of potent compounds into cancer cells.[16]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can form microemulsions in the gastrointestinal tract, improving both solubility and permeability.[17]

  • Prodrugs: A more permeable promoiety can be attached to your compound, which is then cleaved in vivo to release the active drug.[18][19]

Troubleshooting Guides

Guide 1: Low Apparent Permeability (Papp) in Caco-2 Assays

Issue: The apparent permeability (Papp) of my isoxazole derivative across Caco-2 cell monolayers is low, suggesting poor intestinal absorption.[20]

Troubleshooting Workflow:

start Low Papp in Caco-2 Assay check_recovery Assess Compound Recovery start->check_recovery low_recovery Low Recovery? check_recovery->low_recovery check_binding Investigate Non-Specific Binding low_recovery->check_binding Yes efflux_ratio Calculate Efflux Ratio (B-A / A-B) low_recovery->efflux_ratio No check_metabolism Check for Caco-2 Metabolism check_binding->check_metabolism high_efflux Efflux Ratio > 2? efflux_ratio->high_efflux pgp_substrate Compound is a P-gp Substrate high_efflux->pgp_substrate Yes passive_perm Low Passive Permeability high_efflux->passive_perm No solubility_issue Solubility Issues in Assay Medium? passive_perm->solubility_issue confirm_solubility Confirm Compound is Fully Dissolved solubility_issue->confirm_solubility

Caption: Workflow for structural modification to improve permeability.

  • High PSA / Hydrogen Bond Count:

    • Mask Polar Groups: Strategically replace polar functional groups with less polar bioisosteres. For example, a carboxylic acid could be replaced with a tetrazole.

    • Introduce Intramolecular Hydrogen Bonds: Design the molecule to form an internal hydrogen bond that masks a polar group. [11][12]This can effectively lower the dynamic PSA of the molecule in a lipophilic environment.

  • Low LogP:

    • Add Lipophilic Groups: Introduce small, lipophilic substituents, such as methyl or halogen groups, to increase the overall lipophilicity of the molecule. Be mindful not to increase lipophilicity excessively, as this can lead to other problems like poor solubility. [2][21]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess passive permeability. [22][23] Methodology:

  • Prepare the Artificial Membrane: A lipid solution (e.g., 2% lecithin in dodecane) is added to each well of a filter plate and allowed to impregnate the filter. [24]2. Prepare Donor and Acceptor Solutions:

    • Donor Solution: Dissolve the isoxazole derivative in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration. For poorly soluble compounds, a co-solvent like DMSO can be used, but its concentration should be kept low (<1%) to avoid disrupting the membrane. [25] * Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Run the Assay: Place the filter plate with the artificial membrane onto the acceptor plate. Add the donor solution to the filter plate wells.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability is calculated using the change in concentration in the acceptor well over time.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium. [26][27] Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Also, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Prepare Donor and Acceptor Solutions:

    • Donor Solution: Dissolve the isoxazole derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.

    • Acceptor Solution: Add fresh transport buffer to the acceptor compartment.

  • Run the Assay (Apical to Basolateral - A-B):

    • Add the donor solution to the apical (top) side of the Transwell®.

    • At various time points, take samples from the basolateral (bottom) side.

  • Run the Assay (Basolateral to Apical - B-A for Efflux):

    • Add the donor solution to the basolateral compartment.

    • Sample from the apical compartment over time.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability for both directions and determine the efflux ratio. A Papp > 8 x 10⁻⁶ cm/s is generally considered high permeability. [26]

References

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. Available from: [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available from: [Link]

  • Boström, J., et al. (2017). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 60(9), 3926-3935. Available from: [Link]

  • Ji, C., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 835-839. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Polar surface area. In Wikipedia, The Free Encyclopedia. Available from: [Link]

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  • Conrad, S., et al. (2021). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. ACS Omega, 6(45), 30231-30237. Available from: [Link]

  • Chavan, R. B., et al. (2016). Approaches to minimize the effects of P-glycoprotein in drug transport: A review. Asian Journal of Pharmaceutics, 10(3). Available from: [Link]

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  • Ly, A. M., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182. Available from: [Link]

  • Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182. Available from: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Available from: [Link]

  • Biosig Lab. (n.d.). Deep-PK: Theory. Available from: [Link]

  • ResearchGate. (n.d.). Cell permeability beyond the rule of 5. Available from: [Link]

  • ResearchGate. (n.d.). What Has Polar Surface Area Ever Done for Drug Discovery? Available from: [Link]

  • Chem Help ASAP. (2021, January 4). ADME & Lipinski's rules for drugs. YouTube. Available from: [Link]

  • Pro-Admet. (2025, April 16). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Available from: [Link]

  • Sci-Hub. (n.d.). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Lipinski's rule of five. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Szakács, G., et al. (2014). Inhibition of the multidrug resistance P-glycoprotein: Time for a change of strategy? Drug Metabolism and Disposition, 42(4), 623-631. Available from: [Link]

  • Wager, T. T., et al. (2009). Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. Bioorganic & Medicinal Chemistry Letters, 19(10), 2844-2851. Available from: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 1-15. Available from: [Link]

  • ResearchGate. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Available from: [Link]

  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Wessig, M., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 592881. Available from: [Link]

  • Kell, D. B., & Oliver, S. G. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1405. Available from: [Link]

  • Singh, M., et al. (2016). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. BioMed Research International, 2016, 8245134. Available from: [Link]

  • Liu, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Pharmaceutical Research, 20(11), 1820-1826. Available from: [Link]

  • ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry. Available from: [Link]

  • Liu, H., et al. (2018). The recent progress of isoxazole in medicinal chemistry. European Journal of Medicinal Chemistry, 157, 1077-1090. Available from: [Link]

  • Singh, P., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 211-219. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Drug Delivery Science and Technology, 104104. Available from: [Link]

  • Singh, P., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 211-219. Available from: [Link]

  • Kwiecień, H., et al. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 27(21), 7268. Available from: [Link]

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  • Ciulli, A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1543-1550. Available from: [Link]

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Technical Support Center: Optimizing Catalyst Loading for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and actionable troubleshooting advice for one of the most critical parameters in your reaction: catalyst loading. Achieving optimal catalyst loading is paramount for maximizing yield, minimizing impurities, and ensuring reproducible results. This document offers a blend of foundational principles, field-proven troubleshooting, and detailed protocols to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst loading in isoxazole synthesis.

Q1: What is a typical catalyst loading range for isoxazole synthesis?

A1: The optimal catalyst loading is highly dependent on the specific reaction, the catalyst type, and the substrates involved. However, for the common 1,3-dipolar cycloaddition route, typical ranges are:

  • Copper(I) Catalysts (e.g., CuI): 1-10 mol%. A common starting point is 5 mol%.[1][2]

  • Lewis Acids (e.g., AlCl₃): Often required in stoichiometric or even excess amounts (e.g., 1.5 equivalents).[2][3]

  • Organocatalysts (e.g., DABCO): Typically higher loadings are needed, often in the range of 10-20 mol%.[2][4]

Always consult the specific literature precedent for your chosen reaction, as these are general guidelines.

Q2: Can I simply increase the catalyst loading to speed up my reaction?

A2: While increasing catalyst loading can sometimes increase the reaction rate, it is not a universal solution and can be detrimental. Excessive catalyst can lead to the formation of side products, decomposition of starting materials or the desired product, and can complicate purification.[5] It is crucial to find the optimal loading where the reaction proceeds efficiently without introducing these negative effects.

Q3: How does catalyst loading affect the regioselectivity of the reaction?

A3: Catalyst choice and loading can be critical in controlling which regioisomer is formed, particularly in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[6][7] For instance, copper(I) catalysts are well-known for reliably promoting the formation of 3,5-disubstituted isoxazoles.[7][8] Altering the catalyst or its concentration can sometimes shift the regiochemical outcome. Therefore, screening catalyst loading is a key step when optimizing for a specific regioisomer.[9]

Q4: My reaction is not working. Should my first step be to add more catalyst?

A4: Not necessarily. Before increasing the catalyst load, it is essential to troubleshoot other potential causes.[1] Low or no yield can stem from several issues:

  • Catalyst Inactivity: The catalyst may be poisoned, degraded, or oxidized.[1][6]

  • Poor Reagent Quality: Impurities in solvents or starting materials can act as catalyst poisons.[1]

  • Suboptimal Conditions: Temperature, solvent, and concentration may not be optimal for catalyst turnover.[6]

  • Intermediate Instability: In 1,3-dipolar cycloadditions, the nitrile oxide intermediate is prone to dimerization, a reaction that competes with the desired cycloaddition.[7][10]

A systematic approach to troubleshooting is more effective than simply adding more catalyst.

Troubleshooting Guide: Catalyst-Related Issues

This guide provides a structured approach to diagnosing and solving specific experimental problems related to catalyst loading.

Problem 1: Low or No Product Yield

You've set up your reaction, but after the expected time, TLC or LC-MS analysis shows little to no product formation.

Possible Cause 1: Incorrect Catalyst Loading

  • Explanation: The most straightforward cause is that the catalyst concentration is too low to facilitate the reaction at a reasonable rate. Conversely, excessively high loading can sometimes inhibit the reaction or promote side pathways.

  • Troubleshooting Steps:

    • Verify Calculation: Double-check your calculations for the catalyst amount.

    • Screen Loadings: Set up a series of small-scale reactions with varying catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to identify the optimal range.

    • Reference Precedent: Compare your loading to established literature protocols for similar substrates.

Possible Cause 2: Catalyst Poisoning or Deactivation

  • Explanation: Catalysts, especially transition metals like copper, are sensitive to impurities.[1] Coordinating species (e.g., sulfur compounds, residual amines from other steps) can bind to the metal center and inhibit its activity. Air or moisture can also deactivate certain catalysts.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure all solvents and starting materials are purified and dry. If poisoning is suspected, purify materials via distillation, recrystallization, or column chromatography.[1]

    • Use Fresh Catalyst: Use a freshly opened bottle of catalyst or a sample that has been stored correctly under an inert atmosphere.

    • Inert Atmosphere: If your catalyst is air-sensitive (like many Cu(I) species), ensure the reaction is performed under a nitrogen or argon atmosphere.[1]

Problem 2: Reaction Stalls or is Incomplete

The reaction begins as expected, but stops before the limiting reagent is fully consumed.

Possible Cause 1: Catalyst Degradation

  • Explanation: The catalyst may be unstable under the reaction conditions over long periods. High temperatures can cause thermal degradation or aggregation of heterogeneous catalysts, reducing the active surface area.[1] The active catalytic species may also be oxidized over time.

  • Troubleshooting Steps:

    • Re-optimize Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[1]

    • Portion-wise Addition: Consider adding the catalyst in multiple portions over the course of the reaction to maintain an adequate concentration of the active species.

Possible Cause 2: Product Inhibition

  • Explanation: In some cases, the isoxazole product itself or a byproduct can coordinate to the catalyst more strongly than the starting materials, leading to inhibition and causing the reaction to stall.

  • Troubleshooting Steps:

    • Modify Catalyst/Ligand: Experiment with a different catalyst or add a ligand that may reduce product inhibition.

    • Adjust Concentration: Running the reaction at a lower concentration might mitigate this effect.

Problem 3: Significant Byproduct Formation

The desired product is formed, but it is contaminated with significant impurities, complicating purification and lowering the isolated yield.

Possible Cause: Catalyst Loading is Too High

  • Explanation: While a certain amount of catalyst is needed, an excess can accelerate undesired side reactions. A common side reaction in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide intermediate to form a furoxan.[7][10]

  • Troubleshooting Steps:

    • Reduce Catalyst Loading: Systematically decrease the catalyst loading to find a "sweet spot" where the desired reaction is efficient, but side reactions are minimized.

    • Slow Addition: For reactions involving unstable intermediates like nitrile oxides, slow addition of the precursor to the reaction mixture can keep its instantaneous concentration low, favoring the desired cycloaddition over dimerization.[7]

Catalyst Optimization & Troubleshooting Workflow

The following diagram outlines a logical workflow for optimizing catalyst loading and troubleshooting common issues.

G cluster_start Initial Reaction Setup cluster_eval Evaluation cluster_outcomes Outcomes & Troubleshooting cluster_solutions_low Low Yield Solutions cluster_solutions_stalled Stalled Reaction Solutions cluster_solutions_byproducts Byproduct Solutions start Define Reaction (Substrates, Solvent, Temp) Select Catalyst based on Literature eval Monitor Reaction (TLC, LC-MS, GC) start->eval good_yield High Yield, Clean Reaction OPTIMIZATION COMPLETE eval->good_yield >85% Conversion Clean Profile low_yield Low / No Yield eval->low_yield <20% Conversion stalled Incomplete Reaction / Stalls eval->stalled Stops at 40-70% Conversion byproducts Byproduct Formation eval->byproducts Multiple Spots/ Peaks check_reagents Check Reagent Purity & Catalyst Quality low_yield->check_reagents lower_temp Lower Reaction Temperature stalled->lower_temp decrease_loading Decrease Catalyst Loading byproducts->decrease_loading screen_loading Screen Catalyst Loading (Increase Incrementally) check_reagents->screen_loading If Reagents are Pure check_conditions Verify Conditions (Inert Atmosphere, Temp) screen_loading->check_conditions If Still Low check_conditions->eval Re-evaluate portion_add Portion-wise Catalyst Addition lower_temp->portion_add If Still Stalls portion_add->eval Re-evaluate slow_add Slow Addition of Precursor decrease_loading->slow_add If Still Impure slow_add->eval Re-evaluate

Caption: A logical workflow for troubleshooting catalyst-related issues.

Experimental Protocols & Data

Protocol 1: Screening Catalyst Loading for a Cu(I)-Catalyzed Cycloaddition

This protocol describes a general procedure for determining the optimal catalyst loading for the synthesis of a 3,5-disubstituted isoxazole from an alkyne and an in-situ generated nitrile oxide.

Materials:

  • Aldoxime (nitrile oxide precursor)

  • Terminal Alkyne

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., THF, Acetonitrile)

  • Reaction vials, stir bars, inert atmosphere setup

Procedure:

  • Setup: In parallel, prepare four oven-dried reaction vials equipped with stir bars. Label them 1, 2, 3, and 4.

  • Reagent Preparation: Prepare stock solutions of the aldoxime, alkyne, and base in the chosen solvent to ensure accurate dispensing.

  • Catalyst Addition: To each vial, add Copper(I) Iodide (CuI) as follows:

    • Vial 1: 1 mol%

    • Vial 2: 2 mol%

    • Vial 3: 5 mol%

    • Vial 4: 10 mol%

  • Reaction Assembly:

    • Add the solvent to each vial.

    • Purge each vial with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Add the aldoxime (1.0 equiv.) to each vial.

    • Add the terminal alkyne (1.2 equiv.) to each vial.

    • Initiate the reaction by adding the base (1.5 equiv.).[1]

  • Monitoring: Stir all reactions at the desired temperature (e.g., room temperature or 60 °C). Monitor the consumption of the limiting reagent (typically the aldoxime) by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Analysis: Once the reaction in the most efficient vial is complete, quench all reactions (e.g., with aqueous ammonium chloride). Extract the product and analyze the crude yield and purity for each reaction condition to determine the optimal catalyst loading.

Data Presentation: Impact of Catalyst Loading

The following table presents representative data from a catalyst loading screen for the synthesis of 3,5-diphenylisoxazole, illustrating the trade-offs between catalyst concentration, reaction time, and purity.

EntryCatalystLoading (mol%)Time (h)Conversion (%)Key Byproduct (Furoxan %)
1CuI11265~2
2CuI2890~3
3 CuI 5 5 >98 ~4
4CuI104>98~15

Data is illustrative, based on typical outcomes described in the literature.[1][2]

Analysis:

  • At 1 mol% loading (Entry 1), the reaction is slow and incomplete.

  • Increasing to 2 and 5 mol% (Entries 2 & 3) significantly improves the reaction rate and conversion.[2]

  • At 10 mol% (Entry 4), the reaction is faster, but a significant increase in the furoxan byproduct is observed, which would complicate purification and lower the isolated yield of the desired isoxazole.

References
  • BenchChem. (n.d.). Addressing catalyst inactivity in catalyzed isoxazole synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • BenchChem. (n.d.). Troubleshooting low yield in Isosaxalin synthesis.
  • BenchChem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • BenchChem. (n.d.). Troubleshooting low yields in isoxazole synthesis.
  • Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. (n.d.). A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE.
  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023, October 16). Beilstein Journals.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). PMC - NIH.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Regioselectivity in Isoxazole Formation.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). PMC.

Sources

Managing thermal stability issues with isoxazole intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing thermal and chemical stability issues associated with isoxazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the robust synthesis and handling of these valuable heterocyclic scaffolds. As isoxazoles are integral to numerous drug discovery programs, understanding their stability landscape is critical for success.[1][2][3][4][5] This resource provides in-depth, experience-driven answers to common problems, troubleshooting workflows, and preventative best practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding isoxazole instability.

Q1: My isoxazole intermediate seems to be decomposing during workup or purification. What are the most likely causes?

A1: The isoxazole ring's stability is largely dictated by the relatively weak N-O bond.[2][6] This bond is susceptible to cleavage under several common laboratory conditions:

  • Strongly Basic Conditions: The use of strong bases, such as sodium hydroxide or potassium tert-butoxide, can induce ring-opening, particularly in 3-unsubstituted isoxazoles.[6][7][8] This often leads to the formation of β-ketonitriles or their subsequent reaction products.

  • Reductive Conditions: Standard catalytic hydrogenation (e.g., H₂/Pd) is a well-known method for cleaving the N-O bond and should be used with caution if the isoxazole moiety is to be retained.[6]

  • Elevated Temperatures: While many isoxazoles are reasonably stable, prolonged exposure to high temperatures (typically >100-120 °C) can lead to thermal decomposition or rearrangement.[9] The exact temperature tolerance is highly dependent on the substitution pattern of the ring.

  • Photochemical Conditions: UV irradiation can provide sufficient energy to induce rearrangement or cleavage of the isoxazole ring.[6][10][11] Reactions should be shielded from direct light if photosensitivity is suspected.

  • Certain Transition Metals: Some transition metal catalysts, beyond those used for hydrogenation, can promote N-O bond cleavage.[6][7]

Q2: I'm performing a 1,3-dipolar cycloaddition to form an isoxazole, but my yield is very low and I see a significant byproduct. What is happening?

A2: The most common issue in 1,3-dipolar cycloadditions involving in situ generated nitrile oxides is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[6][12] This side reaction is often rapid, especially at higher concentrations and temperatures. To mitigate this, generate the nitrile oxide slowly in situ in the presence of the alkyne (the dipolarophile), ensuring its concentration remains low at any given time.[6][12]

Q3: How can I safely store my isoxazole intermediate?

A3: For general storage, keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and sources of ignition.[13][14][15] For sensitive intermediates, storage at low temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation over time.[14] Always consult the specific Safety Data Sheet (SDS) for your compound.[13][14][15][16][17]

Section 2: Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to diagnosing and solving common stability-related problems during isoxazole synthesis.

Issue 1: Low or No Yield in Synthesis

Low product yield is a multifaceted problem that requires careful diagnosis. The following flowchart provides a decision-making framework for troubleshooting.

LowYieldTroubleshooting Start Low or No Yield Observed Method Which Synthesis Method? Start->Method Cyclo 1,3-Dipolar Cycloaddition Method->Cyclo Cycloaddition Claisen Condensation (e.g., 1,3-Dicarbonyl) Method->Claisen Condensation Dimer Suspect Nitrile Oxide Dimerization? Cyclo->Dimer Decomp Suspect Starting Material/Intermediate Decomposition? Claisen->Decomp DimerYes Yes Dimer->DimerYes Yes DimerNo No Dimer->DimerNo No Sol_Dimer Solution: - Generate nitrile oxide in situ - Use slow addition of precursor - Lower reaction temperature - Use excess dipolarophile DimerYes->Sol_Dimer Conditions Check General Conditions: - Reactant solubility? - Catalyst activity? - Temperature optimal? DimerNo->Conditions DecompYes Yes Decomp->DecompYes Yes DecompNo No Decomp->DecompNo No Sol_Decomp Solution: - Check purity of 1,3-dicarbonyl - Optimize pH (avoid strong base) - Lower reaction temperature - Monitor reaction time carefully DecompYes->Sol_Decomp DecompNo->Conditions Sol_Conditions Solution: - Screen solvents - Verify catalyst quality/loading - Perform temperature screen Conditions->Sol_Conditions

Caption: Troubleshooting flowchart for low yields in isoxazole synthesis.

Issue 2: Product Decomposition During Reaction or Workup

The appearance of new, unexpected spots on a TLC plate or peaks in an LC-MS chromatogram during the reaction or workup phase often signals product decomposition.

Causality and Mitigation Strategies

Condition / ReagentUnderlying Cause of InstabilityRecommended Mitigation Strategy
High Temperature (>80-100 °C) Provides activation energy for N-O bond cleavage, leading to ring opening or rearrangement into species like vinylnitrenes, which can cascade to other products.[9][18]Systematically screen lower temperatures. For sluggish reactions, consider microwave irradiation which can sometimes promote the desired reaction at a lower bulk temperature over shorter times.[6][19]
Strong Nucleophilic Bases (e.g., NaOH, MeO⁻) The base can attack the C3 or C5 position, initiating ring cleavage to form more stable intermediates like β-ketonitriles.[7]Use milder, non-nucleophilic organic bases (e.g., triethylamine, DBU) or inorganic bases like K₂CO₃. Adjust stoichiometry to avoid a large excess of base.
Strong Acids (e.g., conc. HCl, H₂SO₄) Acid catalysis can promote hydrolysis of the isoxazole ring, especially at elevated temperatures. The degradation pathway can be complex, yielding products like ammonia, hydroxylamine, and dicarbonyl compounds.[20]Use milder acidic conditions for workup (e.g., dilute aqueous NH₄Cl, saturated NaHCO₃). If an acidic catalyst is required, consider using a Lewis acid which may offer greater selectivity.[6]
Reductive Workup (e.g., NaBH₄, LiAlH₄) Potent reducing agents can readily cleave the weak N-O bond.If a reduction is necessary for another functional group, choose a milder reagent or employ a protecting group strategy for the isoxazole if feasible. Always perform reductions at low temperatures (e.g., 0 °C to -78 °C).

Section 3: Preventative Strategies & Best Practices

Proactive measures can significantly reduce the incidence of stability-related failures.

  • Understand Your Specific Isoxazole: The electronic and steric nature of the substituents on the isoxazole ring dramatically influences its stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while bulky groups may offer steric protection.

  • Reaction Monitoring is Key: Do not rely on a predetermined reaction time. Frequent monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. This allows you to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure of the product to potentially harsh conditions that could cause degradation.[6]

  • Design a "Mild" Workup: Before starting the reaction, plan the workup procedure. Avoid extremes of pH and temperature. A typical mild workup involves quenching the reaction with water or a buffer (like saturated aq. NH₄Cl), followed by extraction with an organic solvent, washing with brine, drying over Na₂SO₄ or MgSO₄, and careful removal of the solvent under reduced pressure at low temperature.

  • Purification Considerations: For column chromatography, select a solvent system that provides good separation without being overly reactive. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes prevent degradation of sensitive compounds on acidic silica gel.[6]

Section 4: Key Experimental Protocols

Protocol 1: Monitoring Reaction Progress with LC-MS

This protocol is essential for determining the optimal reaction time and identifying the formation of byproducts or degradation products in real-time.

LCMS_Workflow Start Start Reaction (t=0) Sample Withdraw Aliquot (~5-10 µL) Start->Sample e.g., t=30 min Quench Quench in Vial (e.g., with MeCN/H₂O) Sample->Quench Dilute Dilute for Analysis Quench->Dilute Inject Inject into LC-MS Dilute->Inject Analyze Analyze Data: - Identify SM, Product, Byproducts - Compare peak areas Inject->Analyze Decision Reaction Complete? Analyze->Decision Continue Continue Reaction (Take next time point) Decision->Continue No Workup Proceed to Workup Decision->Workup Yes Continue->Sample e.g., t=60 min

Sources

Technical Support Center: Characterization of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of substituted isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important class of heterocyclic compounds. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Synthesis & Stability

Q1: My isoxazole synthesis is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in isoxazole synthesis is a frequent challenge and can be attributed to several factors concerning starting materials, reaction conditions, and intermediate stability.[1] A systematic troubleshooting approach is recommended.

  • Starting Material Integrity: Ensure the purity and reactivity of your starting materials. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity.[1]

  • Reaction Conditions:

    • Temperature: The optimal temperature is crucial. For example, in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate cycloaddition.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration. Prolonged reaction times can lead to product degradation.[1]

  • Intermediate Stability: In 1,3-dipolar cycloadditions, the nitrile oxide intermediates are prone to dimerization, forming furoxans. To minimize this, generate the nitrile oxide in situ and ensure the alkyne is readily available to react.[1]

Q2: I'm observing a mixture of regioisomers in my reaction product. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common hurdle, especially in syntheses involving unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by both steric and electronic factors of the reactants and the reaction conditions.

  • For Claisen-type syntheses (1,3-dicarbonyl + hydroxylamine):

    • pH Adjustment: Acidic conditions often favor the formation of one regioisomer.

    • Solvent Modification: Changing the solvent (e.g., from ethanol to acetonitrile) can influence the isomeric ratio.[1]

  • For 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne):

    • Solvent Polarity: The polarity of the solvent can significantly impact regioselectivity.

    • Lewis Acid Catalysis: The addition of a Lewis acid catalyst (e.g., BF₃·OEt₂) can direct the cycloaddition to favor a specific isomer.

    • Modify Reactant Electronics: Altering the electronic properties of the alkyne or the nitrile oxide precursor can steer the reaction towards the desired regioisomer.[1]

Q3: My purified isoxazole seems to be degrading over time or during subsequent reactions. What are the stability concerns with the isoxazole ring?

A3: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[1]

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1][2]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1]

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[1]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1]

If you suspect decomposition, consider using milder workup procedures, avoiding strongly acidic or basic conditions, and protecting your compound from light if it is photosensitive.[1]

Troubleshooting Guides

Chromatographic Purification

Problem: I am struggling to separate my desired isoxazole product from impurities and/or regioisomers using column chromatography.

Underlying Cause: Isoxazole derivatives, particularly regioisomers, often have very similar polarities, making their separation by standard column chromatography challenging.[1] Additionally, some isoxazoles may degrade on acidic silica gel.[3]

Troubleshooting Workflow:

G start Initial Purification Challenge tlc Systematic TLC Solvent Screening start->tlc sfc Consider Supercritical Fluid Chromatography (SFC) for Enantiomers start->sfc Enantiomeric Mixture modifiers Add Modifiers (e.g., acid/base) to Mobile Phase tlc->modifiers Poor Separation success Successful Separation tlc->success Good Separation Found stationary_phase Change Stationary Phase (Alumina, Florisil) modifiers->stationary_phase Still Poor Separation modifiers->success Improved Separation stationary_phase->success Separation Achieved failure Separation Still Unsuccessful stationary_phase->failure No Improvement sfc->success

Caption: A decision-making flowchart for troubleshooting isoxazole purification.

Step-by-Step Protocol:

  • Systematic Solvent Screening via TLC:

    • Begin with a standard solvent system (e.g., ethyl acetate/hexanes).

    • Systematically vary the polarity.

    • If separation is poor, try different solvent combinations (e.g., dichloromethane/methanol, acetone/toluene).

  • Incorporate Mobile Phase Modifiers:

    • For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape and separation.[1]

  • Alternative Stationary Phases:

    • If you suspect decomposition on silica gel, test the compound's stability using 2D TLC.[3]

    • If unstable, switch to a more neutral stationary phase like alumina or Florisil.[3]

  • Advanced Chromatographic Techniques:

    • For challenging separations, especially of enantiomers, consider techniques like Supercritical Fluid Chromatography (SFC), which has been successfully used for isoxazole analogues.[4]

Spectroscopic Characterization

Problem: I am having difficulty assigning the proton (¹H) and carbon (¹³C) NMR signals for my substituted isoxazole, particularly in distinguishing between regioisomers.

Underlying Cause: The chemical shifts of the isoxazole ring protons and carbons are influenced by the electronic effects of the substituents.[5][6] While general ranges are known, specific assignments require careful analysis and often correlation experiments.

Data Interpretation Guide:

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
H-3~8.5 (if unsubstituted)C-3: ~150-160C-3 is often a quaternary carbon in substituted isoxazoles.
H-4~6.5C-4: ~100-115The H-4 proton often appears as a singlet and is sensitive to the substituent at C-5.[7]
H-5~8.3 (if unsubstituted)C-5: ~165-175C-5 is often a quaternary carbon in substituted isoxazoles.

Data compiled from various sources, including[8] and[7].

Troubleshooting Protocol:

  • Acquire 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings, which is particularly useful for substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is essential for assigning the C-4/H-4 pair.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations. This is the most powerful tool for distinguishing regioisomers. For example, a substituent's proton showing a correlation to C-3 versus C-5 of the isoxazole ring can definitively establish the substitution pattern.

  • Compare with Literature Data:

    • Search for published NMR data of structurally similar isoxazoles.[5][6][9]

  • Computational Prediction:

    • DFT calculations can provide theoretical chemical shifts that can be compared with experimental values to aid in assignments.[5]

Problem: The mass spectrum of my isoxazole shows unexpected fragmentation patterns, making it difficult to confirm the molecular weight and structure.

Underlying Cause: The isoxazole ring can undergo complex fragmentation pathways upon ionization, often involving ring cleavage and skeletal rearrangements.[10][11] This can lead to fragments that are not immediately obvious.

Common Fragmentation Pathways:

G M Molecular Ion [M]•+ A Loss of R-CN M->A B Loss of CO M->B C Ring Cleavage & Rearrangement M->C D Loss of Substituents M->D

Caption: General fragmentation pathways for substituted isoxazoles in MS.

Data Interpretation Strategy:

  • Identify the Molecular Ion (M•+): This should be the peak with the highest mass-to-charge ratio (m/z), unless the molecule is highly unstable.

  • Look for Characteristic Neutral Losses:

    • Loss of R-CN: Cleavage of the isoxazole ring can lead to the loss of a nitrile species corresponding to one of the substituents.

    • Loss of CO: Rearrangement can lead to the loss of carbon monoxide (28 Da).[11]

  • Analyze Substituent Fragmentation: Look for fragmentation patterns typical of the substituent groups themselves (e.g., loss of alkyl chains).[12]

  • Consider High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the ions, allowing for the determination of their elemental composition. This is invaluable for confirming the identity of both the molecular ion and key fragments.

  • Tandem MS (MS/MS): In tandem mass spectrometry, the molecular ion is isolated and then fragmented (Collision-Induced Dissociation - CID). This helps to establish direct relationships between precursor and product ions, clarifying the fragmentation pathways.[10]

References

  • Contreras, R. H., Tormena, C. F., & Biekofsky, R. R. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851–855. Retrieved from [Link]

  • P., M., & Pradeep, T. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Uccella, N. A. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 753. Retrieved from [Link]

  • Nagalakshmi, N., Manju, C., Bhargavi, V., Sravani, D. C., Lakshmi, N. S., & Nagalakshmi, S. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Stankus, B., Svidzinsky, A., & Verlet, J. R. R. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Yuzuri, T., et al. (n.d.). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles and 3,5-Diarylisoxazolines. ResearchGate. Retrieved from [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723–730. Retrieved from [Link]

  • (n.d.). Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. ResearchGate. Retrieved from [Link]

  • Baer, J. W., Gallego, G. M., Gallego, R. A., Berry, M., Braganza, J., & Chen, D. (n.d.). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • (n.d.). Single-crystal X-ray structure of compound 12. ResearchGate. Retrieved from [Link]

  • (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. Retrieved from [Link]

  • (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Retrieved from [Link]

  • (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • (2019, January 19). synthesis of isoxazoles [Video]. YouTube. Retrieved from [Link]

  • (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]

  • (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Retrieved from [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1506, 81-89. Retrieved from [Link]

  • (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • (n.d.). Isoxazole. PubChem. Retrieved from [Link]

  • (n.d.). Synthesis and NMR study of some highly substituted isoxazolidines. Canadian Journal of Analytical Sciences and Spectroscopy. Retrieved from [Link]

  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Retrieved from [Link]

  • (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Retrieved from [Link]

  • (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate. Retrieved from [Link]

  • (n.d.). 93 questions with answers in ISOXAZOLES. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Retrieved from [Link]

  • (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][5][11]Triazines: Synthesis and Photochemical Properties. PubMed Central. Retrieved from [Link]

  • (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Retrieved from [Link]

  • (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in solution. This guide provides an in-depth technical comparison and experimental framework for the ¹H and ¹³C NMR characterization of (3-(4-chlorophenyl)isoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. By synthesizing data from closely related analogues and foundational NMR principles, this document serves as a practical reference for spectral interpretation and experimental design.

The Significance of Isoxazoles and the Need for Precise Characterization

Isoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them attractive scaffolds in drug discovery.[1] The precise substitution pattern on the isoxazole ring and its appended functionalities dictates the molecule's interaction with biological targets. Consequently, rigorous structural verification is paramount. This guide will compare the expected NMR spectral features of this compound with experimentally determined data for analogous compounds, providing a robust framework for its identification.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are key parameters for structural assignment.

Expected ¹H NMR Spectrum of this compound

Based on the analysis of structurally similar compounds, such as (3-para-tolyl-isoxazol-5-yl)methanol[2][3], the following ¹H NMR spectral characteristics are anticipated for the title compound when recorded in a common deuterated solvent like CDCl₃ or DMSO-d₆.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights and Comparative Notes
Ar-H (ortho to Cl) 7.70 - 7.85Doublet2HThese protons are deshielded due to the electron-withdrawing nature of the chlorine atom and the isoxazole ring. The expected doublet arises from coupling with the meta protons.
Ar-H (meta to Cl) 7.45 - 7.60Doublet2HThese protons are less deshielded than their ortho counterparts. Their doublet multiplicity is a result of coupling to the ortho protons.
Isoxazole H-4 6.50 - 6.80Singlet1HThe proton at the C-4 position of the isoxazole ring typically appears as a sharp singlet, a characteristic feature of 3,5-disubstituted isoxazoles.[1][4]
CH₂OH 4.70 - 4.90Singlet or Doublet2HThe chemical shift of these methylene protons is influenced by the adjacent isoxazole ring and the hydroxyl group. In aprotic solvents like CDCl₃, this signal is often a singlet. In protic solvents or with coupling to the hydroxyl proton, it may appear as a doublet.[2]
OH Variable (2.0 - 5.5)Broad Singlet1HThe chemical shift and appearance of the hydroxyl proton are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2] In DMSO-d₆, this signal is often a more defined triplet if coupled to the adjacent methylene group.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. While generally less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

Expected ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR chemical shifts are based on data from related isoxazole structures and established substituent effects.[1][4]

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key Insights and Comparative Notes
Isoxazole C-5 168 - 172This carbon, bearing the hydroxymethyl group, is significantly downfield due to the influence of the ring oxygen and nitrogen atoms.
Isoxazole C-3 160 - 164The carbon attached to the chlorophenyl ring also resonates at a low field.
Aromatic C-Cl 135 - 138The carbon atom directly bonded to the chlorine atom.
Aromatic C (ortho to Cl) 129 - 131
Aromatic C (meta to Cl) 127 - 129
Aromatic C (ipso) 125 - 128The carbon of the phenyl ring attached to the isoxazole ring.
Isoxazole C-4 98 - 102The protonated carbon of the isoxazole ring appears at a characteristically high field for an aromatic carbon.[1]
CH₂OH 55 - 60The chemical shift of the methylene carbon.

Experimental Protocols for NMR Characterization

To obtain high-quality NMR spectra, meticulous sample preparation and the selection of appropriate experimental parameters are crucial.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[7][8]

    • CDCl₃ (Deuterated Chloroform): A common choice for many organic compounds. The hydroxyl proton may show a broad signal.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for dissolving polar compounds and often results in a sharper hydroxyl proton signal that may show coupling to the adjacent methylene protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial.[5] Gently vortex or sonicate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[6] If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (for non-aqueous solvents).

Figure 1. A streamlined workflow for the preparation of NMR samples.
Acquiring the NMR Spectra
  • Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or to provide irrefutable proof of structure, 2D NMR experiments are indispensable.[9]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak between the ortho and meta protons on the chlorophenyl ring would be expected. In DMSO-d₆, a correlation between the OH and CH₂OH protons might also be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the isoxazole H-4 proton to the C-4 carbon and the CH₂OH protons to their corresponding carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular fragments. For instance, correlations from the CH₂OH protons to the isoxazole C-5 and C-4 carbons would be expected.

Figure 2. A logical workflow for the comprehensive NMR-based structure elucidation.

Alternative Analytical Techniques: A Comparative Overview

While NMR is the primary tool for structural elucidation, other techniques can provide complementary information.

TechniqueInformation ProvidedComparison with NMR
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Confirms the molecular formula but does not provide detailed structural connectivity like NMR.
Infrared (IR) Spectroscopy Identifies functional groups (e.g., O-H, C=N, C-Cl).Less detailed structural information compared to NMR but is a quick and simple method for functional group analysis.
X-ray Crystallography Provides the exact three-dimensional structure in the solid state.The "gold standard" for absolute structure determination, but requires a suitable single crystal, which is not always obtainable. NMR provides the structure in solution, which is often more biologically relevant.

Conclusion

The ¹H and ¹³C NMR characterization of this compound is a critical step in its synthesis and application in drug discovery. By leveraging data from analogous compounds and employing a systematic approach that includes both 1D and 2D NMR techniques, researchers can confidently elucidate and confirm its molecular structure. The experimental protocols and comparative data presented in this guide offer a robust framework for scientists working with this and related heterocyclic scaffolds, ensuring the scientific integrity of their findings.

References

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Supporting Information for a chemical synthesis paper. [Source not further identified]. [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands. University of Dundee. [Link]

  • 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Source not further identified]. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • Sample Preparation. University College London. [Link]

  • sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

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A Comparative Crystallographic Guide to (3-(4-Chlorophenyl)isoxazol-5-yl)methanol and Its Analogues: Structural Insights for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, underpinning the therapeutic efficacy of a diverse array of pharmaceutical agents. Its inherent electronic properties and versatile substitution patterns offer a robust framework for the design of novel therapeutics. This guide provides a detailed comparative analysis of the X-ray crystal structure of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol and its structurally related analogues. By delving into the subtleties of their three-dimensional architecture, we aim to furnish researchers, scientists, and drug development professionals with the foundational structural knowledge crucial for informed, rational drug design.

The Significance of the Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of numerous clinically significant drugs. This is attributed to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are pivotal for molecular recognition at biological targets. Furthermore, the isoxazole core can serve as a bioisosteric replacement for other functional groups, enhancing metabolic stability and pharmacokinetic profiles. Derivatives of 3-(4-chlorophenyl)isoxazole, in particular, have garnered considerable attention due to their prevalence in compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A comprehensive understanding of their solid-state conformation is therefore paramount for elucidating structure-activity relationships (SAR) and guiding the design of next-generation therapeutics.

Experimental Approach: From Synthesis to Structural Elucidation

The journey from chemical synthesis to a refined crystal structure is a meticulous process demanding precision at every stage. The experimental workflow described herein represents a validated and reproducible pathway for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of this compound and its analogues typically proceeds via a multi-step reaction sequence, often culminating in a cyclization reaction to form the isoxazole ring. A general synthetic route is depicted below:

G cluster_synthesis Synthetic Pathway Start 4-Chloroacetophenone Oxime 4-Chloroacetophenone Oxime Start->Oxime NH2OH·HCl NitrileOxide In situ generation of 4-Chlorophenylnitrile Oxide Oxime->NitrileOxide Oxidizing Agent (e.g., NCS) Cycloaddition [3+2] Cycloaddition with Propargyl Alcohol NitrileOxide->Cycloaddition Product This compound Cycloaddition->Product

Caption: Generalized synthetic workflow for this compound.

For the crucial step of obtaining single crystals, slow evaporation of a saturated solution of the purified compound is a commonly employed and effective technique. The choice of solvent is critical and is often determined empirically; a mixture of solvents with differing polarities, such as hexane and ethyl acetate, can facilitate the gradual growth of well-ordered crystals.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. This powerful technique allows for the precise determination of the atomic arrangement within the crystal lattice. The fundamental workflow is as follows:

G cluster_xray X-ray Crystallography Workflow Crystal Single Crystal Selection Diffractometer Mounting on Diffractometer Crystal->Diffractometer Data X-ray Data Collection Diffractometer->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Final Final Crystal Structure (CIF) Refine->Final

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The resulting crystallographic information file (CIF) contains a wealth of data, including unit cell dimensions, atomic coordinates, bond lengths, bond angles, and torsion angles, which form the basis of the comparative analysis that follows.

Comparative Structural Analysis

A detailed comparison of the crystal structures of this compound and its analogues reveals key insights into the influence of substituent modifications on the overall molecular conformation and intermolecular interactions.

Core Compound: this compound

The crystal structure of the parent compound, this compound, was first reported by Tang et al. in 2006. The crystallographic data for this compound can be accessed from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 297298.

Structural Comparison with Analogues

To understand the impact of structural modifications, we will compare the parent compound with two representative analogues for which crystallographic data is publicly available:

  • Analogue 1: 4-(4-Chlorophenyl)-5-phenylisoxazole

  • Analogue 2: (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate

The following table summarizes key crystallographic and geometric parameters for these compounds, allowing for a direct and objective comparison.

ParameterThis compound4-(4-Chlorophenyl)-5-phenylisoxazole[1](3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate[2]
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group PbcaP2₁/cPbca
Dihedral Angle (Isoxazole/Phenyl) Data not available in abstract38.32(16)° and 43.91(18)°Data not available in abstract
Key Intermolecular Interactions Hydrogen Bonding (O-H···N)C-H···π interactionsHydrogen Bonding (C-H···O and C-H···N)
Analysis of Conformational and Packing Differences

The data presented above highlights several key distinctions between the parent compound and its analogues. The presence of a phenyl group at the 5-position in Analogue 1 , instead of a methanol group, leads to a significant twist between the isoxazole and phenyl rings, with dihedral angles of 38.32° and 43.91° respectively[1]. This twisting is a common feature in such bi-aryl systems and is driven by the need to minimize steric hindrance.

In Analogue 2 , the isoxazole ring is saturated (dihydroisoxazole), which fundamentally alters its planarity and conformational flexibility. The crystal packing of this analogue is dominated by C-H···O and C-H···N hydrogen bonds, forming a layered structure[2]. In contrast, the parent compound, with its hydroxyl group, is expected to form strong O-H···N hydrogen bonds, likely leading to the formation of dimers or chains in the crystal lattice.

These variations in intermolecular interactions are critical as they can significantly influence the physicochemical properties of the solid form, such as solubility and dissolution rate, which are key parameters in drug development.

G cluster_interactions Dominant Intermolecular Interactions Parent This compound (O-H···N Hydrogen Bonds) Analogue1 4-(4-Chlorophenyl)-5-phenylisoxazole (C-H···π Interactions) Analogue2 (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (C-H···O/N Hydrogen Bonds)

Caption: Comparison of primary intermolecular forces in the crystal packing.

Implications for Drug Design and Development

The comparative crystallographic analysis presented here provides a foundational understanding of the structural landscape of this compound and its analogues. These insights are directly applicable to the drug design process:

  • Conformational Control: The dihedral angles observed between the isoxazole and phenyl rings can be modulated by the introduction of different substituents. This allows for the fine-tuning of the molecule's three-dimensional shape to optimize its fit within a biological target's binding site.

  • Intermolecular Interaction Engineering: The nature and directionality of intermolecular interactions can be engineered by strategic placement of functional groups capable of hydrogen bonding or other non-covalent interactions. This is crucial for controlling solid-state properties and can also be exploited to enhance binding affinity to a target protein.

  • Structure-Activity Relationship (SAR) Elucidation: By correlating the observed structural features with biological activity data, a more robust SAR can be established. For example, understanding how the twist angle of the chlorophenyl group affects activity can guide the design of more potent and selective analogues.

Conclusion

This guide has provided a comprehensive overview and comparative analysis of the X-ray crystal structure of this compound and its analogues. Through a detailed examination of their synthesis, crystallization, and solid-state structures, we have highlighted the key conformational and packing differences that arise from subtle changes in chemical structure. This fundamental knowledge is invaluable for researchers in the field of drug discovery, offering a rational basis for the design of novel isoxazole-based therapeutics with improved efficacy and physicochemical properties. The continued exploration and deposition of crystallographic data for novel analogues will undoubtedly further enrich our understanding of this important class of compounds.

References

  • Krishnaiah, M., Kumar, R. R., Oo, T., & Kaung, P. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2324. [Link]

  • Tang, L.-D., Zhang, D.-T., Sun, F.-G., Duan, G.-Y. & Wang, J.-W. (2006). [3-(4-Chlorophenyl)isoxazol-5-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1298–o1299. [Link]

  • Mokhi, L., Chkirate, K., Zhang, X., Driowya, M., & Bougrin, K. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate: A Novel Isoxazoline Sulfonate Synthetized via a One-Pot Sequential Strategy under Sonication. Molbank, 2023(4), M1723. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved January 12, 2026, from [Link]

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The Impact of Isomerism: A Comparative Analysis of the Biological Activity of 2-Chlorophenyl and 4-Chlorophenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] The strategic placement of substituents on this heterocyclic ring system can profoundly influence a molecule's pharmacological profile. This guide delves into a critical aspect of structure-activity relationships (SAR): the impact of positional isomerism of a chloro-substituent on a phenyl ring attached to the isoxazole core. Specifically, we will provide a comparative analysis of the biological activities of 2-chlorophenyl versus 4-chlorophenyl isoxazole derivatives, supported by experimental data from the scientific literature. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of isomeric substitution on therapeutic potential.

The Significance of Chlorine's Position

The position of the chlorine atom on the phenyl ring—ortho (2-position) versus para (4-position)—alters the molecule's electronic distribution, steric hindrance, and overall conformation. These changes can significantly impact how the molecule interacts with its biological target, affecting its potency, selectivity, and even its mechanism of action. The following sections will explore these differences across several key therapeutic areas.

Comparative Biological Activities

The biological activities of 2-chlorophenyl and 4-chlorophenyl isoxazoles have been investigated across various domains, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant applications. The following table summarizes key findings from comparative studies.

Biological Activity2-Chlorophenyl Isoxazole Derivative4-Chlorophenyl Isoxazole DerivativeKey Findings & References
Antimicrobial Moderate to good activityGenerally more potent activityStudies on various isoxazole derivatives have indicated that the presence of a chlorine group at the C-3 phenyl ring can enhance antibacterial activity.[1] In some series, the 4-chloro substituted compound showed the highest potency.[2]
Anticancer Shows cytotoxic effects against various cancer cell lines.[3]Demonstrates significant anticancer activity, with some derivatives showing high efficacy against specific cell lines.[1][4]The substitution pattern on the phenyl ring is a critical determinant of anticancer activity. While both isomers can exhibit cytotoxicity, the 4-chloro substitution has been highlighted in several studies for its potent effects.[1][3]
Anti-inflammatory Exhibits anti-inflammatory properties.Shows significant anti-inflammatory activity, with some derivatives being more selective for COX-2.[5]The position of the chloro group influences the anti-inflammatory and COX-2 inhibitory activity.[5]
Anticonvulsant Derivatives have been synthesized and tested for anticonvulsant activity.[6]Some derivatives show significant protection against seizures.[7]The substitution on the phenyl ring plays a role in the anticonvulsant profile of these compounds.[8][9]

Mechanistic Insights: Why Isomerism Matters

The observed differences in biological activity between 2-chloro and 4-chloro isomers can be attributed to several factors:

  • Electronic Effects: The chlorine atom is an electron-withdrawing group. Its position influences the electron density of the phenyl ring and the isoxazole core, which can affect binding to target proteins.

  • Steric Hindrance: A chlorine atom in the 2-position can create steric hindrance, potentially hindering the molecule's ability to fit into the active site of a target enzyme or receptor. The 4-position is less sterically demanding.

  • Lipophilicity: The position of the chlorine atom can subtly alter the molecule's overall lipophilicity, which in turn affects its ability to cross cell membranes and reach its intracellular target.

Experimental Protocols: A Closer Look

To provide a practical context for the data presented, this section outlines a general synthetic scheme for chlorophenyl isoxazole derivatives and a standard protocol for evaluating their antimicrobial activity.

General Synthesis of 3-(Chlorophenyl)-5-substituted Isoxazoles

The synthesis of isoxazole derivatives often involves the cyclocondensation of a β-diketone with hydroxylamine or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5] A common route to 3-(chlorophenyl)-5-substituted isoxazoles involves the reaction of a substituted chalcone with hydroxylamine hydrochloride.[10]

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_final_product Final Product Chlorobenzaldehyde Chlorobenzaldehyde Chalcone Chalcone Chlorobenzaldehyde->Chalcone Base-catalyzed condensation Acetophenone_Derivative Substituted Acetophenone Acetophenone_Derivative->Chalcone Isoxazole_Derivative 3-(Chlorophenyl)-5-substituted Isoxazole Chalcone->Isoxazole_Derivative Cyclization with Hydroxylamine HCl Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prepare_Media Prepare sterile Nutrient Agar Inoculate_Plates Inoculate with bacterial culture Prepare_Media->Inoculate_Plates Create_Wells Create wells in the agar Inoculate_Plates->Create_Wells Add_Compounds Add test compounds and controls to wells Create_Wells->Add_Compounds Incubate Incubate plates at 37°C for 24h Add_Compounds->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones Compare_Activity Compare activity of 2-Cl vs 4-Cl derivatives Measure_Zones->Compare_Activity

Caption: Workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize nutrient agar and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, spread a standardized inoculum of the test microorganism over the surface.

  • Well Creation: Aseptically create wells of a standard diameter in the agar.

  • Compound Application: Add a defined concentration of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.

Signaling Pathways and Molecular Targets

The diverse biological activities of chlorophenyl isoxazoles suggest their interaction with multiple signaling pathways and molecular targets. For instance, in cancer, these compounds may induce apoptosis through the modulation of Bcl-2 family proteins and caspase activation. [11][12]Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. [5]

Signaling_Pathway cluster_cancer Anticancer Mechanism cluster_inflammation Anti-inflammatory Mechanism Chlorophenyl_Isoxazole Chlorophenyl_Isoxazole Bcl2 Bcl-2 family (↓ expression) Chlorophenyl_Isoxazole->Bcl2 COX2 COX-2 Enzyme (Inhibition) Chlorophenyl_Isoxazole->COX2 Caspases Caspases (↑ activation) Bcl2->Caspases Apoptosis Apoptosis (Induction) Caspases->Apoptosis Prostaglandins Prostaglandins (↓ synthesis) COX2->Prostaglandins Inflammation Inflammation (Reduction) Prostaglandins->Inflammation

Caption: Potential signaling pathways affected by chlorophenyl isoxazoles.

Conclusion

The positional isomerism of the chlorine atom on the phenyl ring of isoxazole derivatives is a critical determinant of their biological activity. While both 2-chlorophenyl and 4-chlorophenyl substituted isoxazoles demonstrate a wide range of therapeutic potential, the 4-chloro isomer often exhibits more potent activity in several biological assays. This guide has provided a comparative overview, supported by experimental evidence and mechanistic insights, to aid researchers in the rational design of new and more effective isoxazole-based therapeutic agents. Further in-depth studies are warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological profiles of these promising compounds.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. (2021-08-23). Available from: [Link]

  • Sahu, S. K., et al. (2012). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 113-118.
  • Patel, R. V., et al. (2012). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 564-568.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (2021-08-23). Available from: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES - TSI Journals. (2012-08-01). Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 17(02), 748–761.
  • A review of isoxazole biological activity and present synthetic techniques. (2024-12-30). World Journal of Advanced Research and Reviews, 20(01), 1215-1230.
  • Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57–65.
  • View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. (n.d.). Available from: [Link]

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  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025-03-17). Available from: [Link]

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  • Sathish N.K et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3):378-382.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Engineered Science, 25, 1049-1067.
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  • Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres | Request PDF - ResearchGate. (n.d.). Available from: [Link]

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  • Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6- (substituted phenyl)-thiazolo[3,2 - Connect Journals. (n.d.). Available from: https://connectjournals.com/ijhc/article/10.5958/2456-4311.2020.00003.X
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and synthetic accessibility have made it a cornerstone in the development of numerous therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of isoxazole derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammation. We will dissect how specific structural modifications on the isoxazole core influence biological activity, offering field-proven insights and detailed experimental workflows for researchers in drug discovery.

The Isoxazole Core: A Foundation for Diverse Bioactivity

The isoxazole ring is an electron-rich aromatic system whose versatility is a key asset in drug design.[3][4] The weak N-O bond can facilitate ring-cleavage reactions, making it a useful synthetic intermediate, while the overall structure is robust enough to serve as a stable core.[1][4] The primary points for substitution and SAR exploration are the C3, C4, and C5 positions. The substituents at these positions dictate the molecule's steric, electronic, and hydrophobic properties, thereby controlling its interaction with biological targets.

Caption: Core isoxazole scaffold with key substitution points.

Comparative SAR Analysis in Major Therapeutic Areas

The influence of substituents on the isoxazole ring is highly context-dependent, varying with the biological target. Below, we compare SAR trends across different fields.

Anticancer Activity

Isoxazole derivatives exert anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, protein kinase signaling, and apoptosis induction.[5][6]

  • Tubulin Polymerization Inhibitors: Many isoxazole-based anticancer agents function similarly to combretastatin. In these compounds, the isoxazole ring often acts as a linker between two aryl rings.

    • C3-Aryl Group: Substitution with electron-withdrawing groups (e.g., -F, -CF3) on a phenyl ring at the C3 position often enhances activity.[6]

    • C5-Aryl Group: The presence of electron-donating groups, such as one or more methoxy (-OCH3) groups, on the C5-phenyl ring is frequently crucial for potent cytotoxic activity.[3][4] This is a recurring theme in compounds targeting the colchicine binding site of tubulin.

  • Kinase Inhibition: For protein kinase inhibitors, the isoxazole core can serve as a hinge-binding motif.

    • SAR studies reveal that substitution on the C3 and C5 positions with specific aryl or heteroaryl groups is critical for achieving selectivity and potency against targets like EGFR.[7] For instance, certain indole-linked isoxazoles show potent inhibition of the S phase of the cell cycle in breast cancer cell lines.[6]

Comparative Data: Anticancer Activity of 3,5-Diarylisoxazoles

Compound IDC3-Phenyl SubstitutionC5-Phenyl SubstitutionTarget Cell LineIC50 (µM)Citation
10a 4-H3,4,5-trimethoxyDU145 (Prostate)0.96[3][4]
10b 4-OCH33,4,5-trimethoxyDU145 (Prostate)1.06[3][4]
Control Doxorubicin-DU145 (Prostate)4.10[3][4]
4c Tyrosol-derived4-ClU87 (Glioblastoma)67.6[3][4]
4b Tyrosol-derived4-OCH3U87 (Glioblastoma)42.8[3][4]

Data synthesized from multiple sources to illustrate SAR principles.[3][4] The data clearly indicates that methoxy substituents significantly enhance anticancer activity in certain scaffolds.[3][4]

Antimicrobial Activity

In the realm of antimicrobials, isoxazole derivatives, including famous drugs like sulfamethoxazole and cloxacillin, demonstrate broad-spectrum activity.[2][8] The SAR often revolves around mimicking natural substrates or disrupting bacterial cell processes.

  • Antibacterial Agents:

    • C3-Phenyl Ring: The presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) at the C3-phenyl ring can enhance antibacterial activity.[8]

    • C5-Phenyl Ring: Electron-donating groups such as methoxy (-OCH3) and dimethylamino (-N(CH3)2) on the C5-phenyl ring are associated with increased potency.[8]

    • Conversely, some studies show that bromine substitution can have a negative effect on activity.[3] The fusion of the isoxazole ring to other heterocyclic systems, like quinolones, has also been a successful strategy.[3]

  • Antifungal Agents: For antifungal activity, halogen substituents on attached phenyl rings appear particularly effective. Chalcone-derived isoxazoles with halogenated phenyl rings have exhibited antifungal activity superior to the standard drug fluconazole.[9]

Comparative Data: Antibacterial Activity (MIC, µg/mL)

Compound ScaffoldKey SubstituentsS. aureus (Gram +)E. coli (Gram -)Citation
Thiazolyl Isoxazole C5-phenyl with -Cl and -NO2Potent ActivityModerate Activity[10]
Acridone-Isoxazole Phenyl and p-nitrophenyl groups on the skeletonModerate Activity16.88 - 19.01[11]
Chalcone-derived Halogen substituents on phenyl ring8-[9]
Standard Drug Chloramphenicol-22.41[11]

Minimum Inhibitory Concentration (MIC) values indicate the concentration needed to inhibit microbial growth.

Anti-inflammatory Activity

Isoxazole derivatives like valdecoxib are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][12]

  • COX-2 Inhibition: The SAR for COX-2 selective inhibitors is well-defined. A key feature is a sulfonamide (-SO2NH2) or a similar acidic moiety on one of the aryl rings attached to the isoxazole core. This group interacts with a specific hydrophilic side pocket in the COX-2 active site, which is absent in COX-1, thus conferring selectivity.

  • General Anti-inflammatory Effects: Studies on other isoxazole derivatives show that compounds with specific substitutions can significantly reduce carrageenan-induced paw edema in animal models.[12][13] For 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, the nature of the substituent on the 5-phenyl ring dictates potency.[14] Compounds with good binding affinity to COX-2 often feature interactions with key residues like Cys41 and Arg120.[12]

Experimental Workflows for SAR Determination

A robust SAR study relies on systematic synthesis and a logical biological screening cascade. The trustworthiness of the data hinges on the reproducibility of these protocols.

General Synthetic Strategy for a 3,5-Disubstituted Isoxazole Library

The most common and versatile method for synthesizing a library of 3,5-disubstituted isoxazoles for SAR studies begins with a Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization with hydroxylamine.[14][15]

Caption: General workflow for synthesizing an isoxazole derivative library.

Protocol: Synthesis of 3-(4'-methoxyphenyl)-5-(4''-chlorophenyl)isoxazole

  • Chalcone Synthesis: To a solution of 4-methoxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (20 mL), add an aqueous solution of potassium hydroxide (40%). Stir the mixture at room temperature for 4-6 hours until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the chalcone.[14]

  • Isoxazole Formation: Reflux a mixture of the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (15 mL) in the presence of a base (e.g., sodium ethoxide) for 6-8 hours.[12]

  • Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). After completion, pour the reaction mixture into ice-cold water. Filter the resulting solid, wash thoroughly, and purify by recrystallization or column chromatography to obtain the final isoxazole derivative.[15]

  • Characterization: Confirm the structure of the final compound using IR, 1H NMR, 13C NMR, and mass spectrometry.[13]

Biological Screening Cascade

A tiered approach is essential for efficiently screening a new library of compounds to identify promising leads.

Screening_Cascade start Synthesized Isoxazole Library primary_screen Primary Screen (e.g., In vitro cytotoxicity, MTT assay) start->primary_screen activity_check Activity > Threshold? primary_screen->activity_check secondary_screen Secondary Screen (e.g., Target-specific enzyme assay, COX-2 inhibition) activity_check->secondary_screen Yes inactive Inactive activity_check->inactive No selectivity_check Selective for Target? secondary_screen->selectivity_check in_vivo In vivo Model Testing (e.g., Rodent tumor xenograft, Paw edema model) selectivity_check->in_vivo Yes non_selective Non-Selective / Off-Target selectivity_check->non_selective No lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: A logical workflow for biological screening of isoxazole derivatives.

Protocol: In Vitro Anticancer MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10³ cells per well. Allow them to adhere for 24 hours in a CO₂ incubator at 37°C.[16]

  • Compound Treatment: Prepare serial dilutions of the synthesized isoxazole derivatives in DMSO. Treat the cells with these compounds at various final concentrations (e.g., 0.1 to 100 µM) for 48 hours. Ensure the final DMSO concentration is non-toxic (<0.5%).[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The structure-activity relationship of isoxazole derivatives is a rich and dynamic field. This guide demonstrates that while general trends exist, the optimal substitution pattern is highly dependent on the specific therapeutic target. For anticancer agents, electron-donating groups on a C5-aryl ring are often beneficial[3][4], while for antimicrobials, electron-withdrawing groups at C3 can be key.[8] For COX-2 inhibitors, a specific acidic moiety is required for selectivity.[12]

Future research will likely focus on developing multi-targeted therapies and leveraging computational methods like QSAR and molecular docking to more precisely predict the activity of novel derivatives.[5][14] The synthetic versatility of the isoxazole scaffold ensures that it will remain a central element in the drug discovery pipeline for years to come.

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A Comparative Analysis of the Cytotoxic Potential of Novel Isoxazole Amides in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer agents, heterocyclic compounds have emerged as a promising frontier in medicinal chemistry. Among these, isoxazole derivatives have garnered significant attention due to their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1] This guide provides a comprehensive comparison of the cytotoxic profiles of a series of newly synthesized isoxazole amides, benchmarking their performance against doxorubicin, a well-established chemotherapeutic agent. We will delve into the experimental data, outline the methodologies for assessing cytotoxicity, and explore the potential mechanisms of action, offering researchers, scientists, and drug development professionals a detailed overview of this promising class of compounds.

Featured Isoxazole Amides and Reference Compound

For this comparative analysis, we focus on three novel isoxazole-carboxamide derivatives, designated as Compound 2a, Compound 2d, and Compound 2e, whose synthesis and initial biological evaluation have been recently reported.[2] Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, serves as the positive control for this study.[3][4]

Chemical Structures:

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Compound 2a N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideC22H23ClN2O2398.9
Compound 2d 3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideC20H19ClN2O4386.8
Compound 2e 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideC20H19ClN2O4386.8
Doxorubicin (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedioneC27H29NO11543.5

Comparative Cytotoxicity: In Vitro Experimental Data

The cytotoxic activity of the novel isoxazole amides and doxorubicin was evaluated against a panel of three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and Hep3B (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay after a 72-hour incubation period.

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)Hep3B IC50 (µM)
Compound 2a 100.0100.0>100
Compound 2d 163.148.159.5
Compound 2e 152.0>10062.0
Doxorubicin ~1.0~0.3~1.5

Note: The IC50 values for the novel isoxazole amides were converted from µg/ml to µM for direct comparison. The IC50 values for doxorubicin are approximate and represent a consensus from multiple studies under similar experimental conditions to provide a relevant benchmark.[4][5][6]

Discussion of Structure-Activity Relationship (SAR) and Cytotoxic Potency

The experimental data reveals varying degrees of cytotoxic activity among the tested isoxazole amides. Notably, Compound 2d exhibits the most promising profile, with potent activity against HeLa and Hep3B cells. In contrast, Compound 2a shows weaker activity, while Compound 2e displays moderate potency against Hep3B cells.

The differences in cytotoxicity can be attributed to the structural variations in the amide substituent. The presence of dimethoxy groups on the phenyl ring in Compounds 2d and 2e appears to be more favorable for cytotoxic activity compared to the tert-butyl group in Compound 2a. The position of the methoxy groups also plays a crucial role, with the 3,4-dimethoxy substitution in Compound 2d resulting in higher potency against HeLa cells compared to the 2,5-dimethoxy substitution in Compound 2e.

While the novel isoxazole amides do not surpass the potency of doxorubicin in this initial screening, their selective activity and novel scaffold present a valuable starting point for further optimization in the development of new anticancer agents.

Unraveling the Mechanism of Action: Induction of Apoptosis

Preliminary mechanistic studies suggest that the cytotoxic effects of these isoxazole derivatives are, at least in part, mediated by the induction of apoptosis, or programmed cell death.[3][7] This is a highly desirable characteristic for anticancer drugs as it leads to the clean and efficient removal of cancer cells without inducing an inflammatory response.

The apoptotic pathway is a complex signaling cascade that can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that isoxazole derivatives can trigger the intrinsic pathway. This process involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, leads to the activation of a cascade of cysteine proteases known as caspases, with caspase-3 and caspase-7 being the key executioners of apoptosis.[2][8]

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[9][10][11][12] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family determines the cell's fate. It is hypothesized that the novel isoxazole amides may modulate the expression or function of these proteins, tipping the balance in favor of apoptosis.[10][11]

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by the novel isoxazole amides.

apoptosis_pathway Novel Isoxazole Amides Novel Isoxazole Amides Bcl-2 Family Bcl-2 Family (Bax, Bak, Bcl-2) Novel Isoxazole Amides->Bcl-2 Family Modulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes Bcl-2 Family->Mitochondrion Regulates Permeability

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the novel isoxazole amides and doxorubicin in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, typically DMSO) and a blank (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Directions

This comparative guide highlights the potential of novel isoxazole amides as a new class of cytotoxic agents. While the presented compounds exhibit varying degrees of potency, the structure-activity relationship suggests that further chemical modifications could lead to the development of more effective and selective anticancer drugs. The elucidation of their pro-apoptotic mechanism of action provides a solid foundation for future preclinical and clinical investigations. Further studies are warranted to explore the in vivo efficacy and safety profiles of these promising compounds and to fully unravel the intricate signaling pathways they modulate.

References

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities.[1][2] This five-membered heterocycle is a key structural motif in a range of compounds demonstrating potent anti-inflammatory, anticancer, and antioxidant properties.[1][2] For researchers and drug development professionals, understanding the translation of a compound's performance from a controlled in vitro environment to a complex in vivo system is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of isoxazole-based compounds, supported by experimental data and detailed methodologies, to illuminate the path from benchtop discovery to preclinical validation.

The Rationale: Why Isoxazole?

The isoxazole ring's unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups contribute to its diverse pharmacological profile.[1][2] Its presence in FDA-approved drugs underscores its therapeutic potential.[1] This guide will dissect the performance of various isoxazole derivatives, offering a comparative analysis of their efficacy in different therapeutic areas.

I. Anticancer Efficacy: From Cell Lines to Tumor Models

Isoxazole derivatives have emerged as a promising class of anticancer agents, with mechanisms often involving the inhibition of key cellular targets like Heat Shock Protein 90 (HSP90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4]

In Vitro Anticancer Activity

The initial assessment of anticancer potential relies on in vitro cytotoxicity assays, which determine a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of different compounds.

Table 1: Comparative In Vitro Cytotoxicity of Isoxazole Derivatives in Various Cancer Cell Lines

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63Doxorubicin2.50
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon 382.5--
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleCT-26 (Colon)2.5--
Isoxazole-piperidine-1,2,3-triazole (Compound 4c)IMR32 (Neuroblastoma)3.2 ± 0.3Etoposide2.51 ± 0.1
Isoxazole-piperidine-1,2,3-triazole (Compound 4f)MCF-7 (Breast)4.5 ± 1.4Etoposide3.1 ± 0.2
3a (isoxazole derivative)A549 (Lung)5.988 ± 0.12--
Diaryl Isoxazole 11Mahlavu (Hepatocellular)Not specified--
Diaryl Isoxazole 11MDA-MB-231 (Breast)Not specified--

Note: The diversity in isoxazole structures necessitates careful interpretation when directly comparing IC₅₀ values. Data is presented to showcase the range of potencies observed.[5]

In Vivo Anticancer Efficacy

Promising in vitro results pave the way for in vivo studies, typically employing xenograft tumor models in immunocompromised mice. These models provide a more physiologically relevant system to assess a compound's therapeutic potential.

Table 2: In Vivo Antitumor Efficacy of a Diaryl Isoxazole Derivative in Xenograft Models [6]

CompoundCancer ModelAnimal ModelDose and RouteTumor Growth Inhibition
Diaryl Isoxazole 11Mahlavu hepatocellular carcinomaNude mice20 mg/kg, i.p.~40%
Diaryl Isoxazole 11MDA-MB-231 breast cancerNude mice20 mg/kg, i.p.~50%

One study highlighted that a 3,4-isoxazolediamide compound exhibited significant tumor growth inhibition in vivo, positioning it as a strong candidate for clinical development.[3] Another isoxazole derivative, KRIBB3, when administered intraperitoneally to mice, led to a substantial reduction in tumor volume.[3]

II. Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction

Isoxazole derivatives have demonstrated significant anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[7]

In Vitro Anti-inflammatory Assays

In vitro assays for anti-inflammatory activity often focus on the inhibition of key enzymes like COX-1 and COX-2 or by measuring the inhibition of protein denaturation.[7][8]

Table 3: In Vitro COX-1/COX-2 Enzyme Inhibition by Isoxazole Derivatives [9]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
C3 15.24 ± 0.210.42 ± 0.0336.28
C5 14.18 ± 0.180.36 ± 0.0239.38
C6 13.56 ± 0.150.28 ± 0.0148.42
Celecoxib (Standard) 16.28 ± 0.250.07 ± 0.005232.57
In Vivo Anti-inflammatory Models

The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay to evaluate acute inflammation.[10][11]

Table 4: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in Carrageenan-Induced Paw Edema [12]

CompoundDose (mg/kg)% Edema Inhibition (2h)% Edema Inhibition (3h)
5b 10075.6876.71
5c 10074.4875.56
5d 10071.8672.32
Diclofenac Sodium (Standard) 1074.2273.62

One study found that the isoxazole derivative MZO-2 exhibited potent inhibitory effects on carrageenan-induced paw inflammation.[13] Another study of 25 isoxazole derivatives found that seven compounds showed significant anti-inflammatory activity in both xylene-induced ear edema and carrageenan-induced paw edema models.[11]

III. Antioxidant Potential: From Radical Scavenging to Total Antioxidant Capacity

Certain isoxazole derivatives have shown promise as antioxidants, which can be crucial in combating oxidative stress-related diseases.[14][15]

In Vitro Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to assess antioxidant potential.[15]

Table 5: In Vitro DPPH Radical Scavenging Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives [15]

CompoundIC₅₀ (µg/ml)
2a 0.45 ± 0.21
2c 0.47 ± 0.33
Trolox (Standard) 3.10 ± 0.92
In Vivo Antioxidant Assessment

The in vivo antioxidant capacity can be evaluated by measuring the total antioxidant capacity (TAC) in animal models.[14][16] A study on fluorophenyl-isoxazole-carboxamide derivatives demonstrated a successful translation from in vitro to in vivo antioxidant activity.[14][16] The most potent compound from the in vitro DPPH assay, compound 2a, was selected for in vivo evaluation.[14][16] The results showed that the total antioxidant capacity (TAC) in mice treated with compound 2a was two-fold greater than that of mice treated with the positive control, Quercetin.[14][16]

IV. Mechanistic Insights: Visualizing the Signaling Pathways

The therapeutic effects of isoxazole derivatives are underpinned by their interaction with specific signaling pathways. Visualizing these pathways can provide a clearer understanding of their mechanism of action.

HSP90 Inhibition Pathway

Many isoxazole-based anticancer agents function by inhibiting HSP90, a molecular chaperone crucial for the stability of numerous oncoproteins.[4][17] Inhibition of HSP90 leads to the degradation of these client proteins, ultimately triggering apoptosis.[6][17]

HSP90_Inhibition Isoxazole Isoxazole Derivative HSP90 HSP90 Isoxazole->HSP90 Inhibition ClientProteins Client Oncoproteins (e.g., AKT, CDK4, HER2) HSP90->ClientProteins Stabilization UbiquitinProteasome Ubiquitin-Proteasome System ClientProteins->UbiquitinProteasome Misfolding leads to Degradation Degradation UbiquitinProteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Induces VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Isoxazole Isoxazole Derivative Isoxazole->VEGFR2 Inhibition Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PI3K_AKT->Angiogenesis PLCg_PKC->Angiogenesis

Caption: Inhibition of VEGFR2 Signaling by Isoxazoles.

V. Experimental Protocols: A Guide to Self-Validating Systems

To ensure the scientific integrity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Experimental Workflow: From In Vitro to In Vivo

Experimental_Workflow InVitro In Vitro Screening (e.g., MTT, DPPH, Enzyme Assays) Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Validation (e.g., Xenograft, Paw Edema) Lead_ID->InVivo Mechanism Mechanism of Action Studies (e.g., Western Blot) InVivo->Mechanism Preclinical Preclinical Candidate Mechanism->Preclinical

Caption: General Experimental Workflow.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema Protocol

[10][11] This model is used to evaluate the efficacy of anti-inflammatory compounds. [10][11]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.

  • Compound Administration: Administer the isoxazole derivative or standard drug (e.g., Diclofenac sodium) orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion

This guide provides a comparative framework for understanding the translation of in vitro efficacy to in vivo performance for isoxazole-based compounds. The presented data and protocols underscore the importance of a multi-faceted approach to drug discovery, integrating cell-based assays, animal models, and mechanistic studies. While the isoxazole scaffold continues to yield promising therapeutic candidates, a rigorous and comparative evaluation is essential for identifying the most potent and clinically viable compounds.

References

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A Comparative Guide to the Synthetic Routes of Isoxazoles for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug development. Its presence in numerous FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole, underscores its significance as a privileged scaffold.[1] The isoxazole moiety's ability to engage in hydrogen bonding and π-π stacking interactions, coupled with its metabolic stability, makes it a highly sought-after component in the design of novel therapeutic agents.[2]

This guide provides a comparative analysis of the most prevalent and effective synthetic routes to isoxazoles, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

I. The Workhorse: 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

The [3+2] cycloaddition between a nitrile oxide and an alkyne, a classic example of Huisgen cycloaddition, remains the most versatile and widely employed method for isoxazole synthesis.[3][4] This reaction offers a high degree of control over the substitution pattern of the resulting isoxazole.

Mechanism and Regioselectivity

The reaction proceeds via a concerted pericyclic mechanism, where the π systems of the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) interact to form a five-membered ring in a single step.

A critical aspect of this methodology is regioselectivity – the control over which regioisomer is formed. For terminal alkynes, two regioisomers are possible: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The regiochemical outcome is governed by both steric and electronic factors of the substituents on the alkyne and the nitrile oxide. Generally, the reaction of a terminal alkyne with a nitrile oxide favors the formation of the 3,5-disubstituted isoxazole due to the alignment of the larger substituent on the alkyne with the less sterically hindered oxygen of the nitrile oxide.[5]

Variants and Catalysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Analogue: Inspired by the success of "click chemistry," copper(I) catalysts have been effectively employed to promote the cycloaddition of in situ-generated nitrile oxides with terminal alkynes.[6] This method often provides excellent yields and high regioselectivity for the 3,5-disubstituted product. The role of the copper catalyst is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide.

Metal-Free Approaches: Growing interest in green and sustainable chemistry has led to the development of metal-free alternatives.[7][8] These methods often rely on the in situ generation of nitrile oxides from precursors such as aldoximes (using oxidants like N-chlorosuccinimide (NCS) or bleach) or hydroximoyl chlorides (using a base).[9][10] While potentially more environmentally friendly, these reactions may sometimes require longer reaction times or higher temperatures compared to their catalyzed counterparts.

1,3-Dipolar_Cycloaddition cluster_main 1,3-Dipolar Cycloaddition for Isoxazole Synthesis cluster_nitrile_oxide Nitrile Oxide Generation reagents R1-C≡N⁺-O⁻ (Nitrile Oxide) + R2-C≡C-R3 (Alkyne) transition_state [Transition State] reagents->transition_state [3+2] Cycloaddition product < Isoxazole > transition_state->product aldoxime R1-CH=NOH (Aldoxime) nitrile_oxide R1-C≡N⁺-O⁻ aldoxime->nitrile_oxide - H₂O oxidant Oxidant (e.g., NCS, Bleach)

Figure 1: General scheme of 1,3-dipolar cycloaddition for isoxazole synthesis.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a solution of the substituted aldoxime (1.0 mmol) in DMF (3 mL) in a round-bottom flask, add NCS (1.1 mmol) in one portion at room temperature.

  • Stir the mixture for 15-20 minutes.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Slowly add triethylamine (1.5 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

II. The Classic Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This is one of the most straightforward and traditional methods for the synthesis of isoxazoles.[11] The reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with hydroxylamine provides a reliable route to 3,5-disubstituted isoxazoles.

Mechanism of Reaction

The reaction proceeds in a stepwise manner. First, the more reactive carbonyl group of the 1,3-dicarbonyl compound reacts with the amino group of hydroxylamine to form an oxime intermediate. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic hemiaminal yields the aromatic isoxazole ring.

Dicarbonyl_Route cluster_main Isoxazole Synthesis from 1,3-Dicarbonyl Compounds reagents < R1-C(O)CH₂C(O)-R2 (1,3-Dicarbonyl) + NH₂OH (Hydroxylamine) > intermediate1 Oxime Intermediate reagents->intermediate1 Condensation intermediate2 Cyclic Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product < Isoxazole > intermediate2->product - H₂O

Figure 2: Reaction pathway for isoxazole synthesis from 1,3-dicarbonyls.
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol details the synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine hydrochloride.[12][13]

Materials:

  • Acetylacetone (2,4-pentanedione) (0.1 mol, 10.0 g)

  • Hydroxylamine hydrochloride (0.1 mol, 6.95 g)

  • Sodium acetate (0.1 mol, 8.2 g)

  • Ethanol (50 mL)

  • Water (25 mL)

Procedure:

  • In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (6.95 g) and sodium acetate (8.2 g) in water (25 mL).

  • Add ethanol (50 mL) to the solution.

  • To this solution, add acetylacetone (10.0 g) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Pour the mixture into cold water (100 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the ethereal extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation. The crude product can be purified by distillation to yield 3,5-dimethylisoxazole.

III. The Chalcone Route: From α,β-Unsaturated Ketones to Isoxazoles

The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine provides a pathway to isoxazolines, which can subsequently be aromatized to isoxazoles.[1][7]

Mechanism of Reaction

The reaction typically begins with a Michael addition of the hydroxylamine to the β-carbon of the α,β-unsaturated ketone. This is followed by the condensation of the amino group with the carbonyl group to form a cyclic intermediate, which upon dehydration yields the isoxazoline. Aromatization to the isoxazole can be achieved through oxidation or elimination of a suitable leaving group.

Experimental Protocol: Synthesis of a 3,5-Diarylisoxazole from a Chalcone

This protocol provides a general procedure for the synthesis of an isoxazole from a chalcone and hydroxylamine hydrochloride.[1]

Materials:

  • Substituted chalcone (10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • Potassium hydroxide (40% aqueous solution, 5 mL)

  • Ethanol (30 mL)

Procedure:

  • In a round-bottom flask, dissolve the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).

  • Add the 40% potassium hydroxide solution (5 mL) to the mixture.

  • Heat the reaction mixture at reflux for 12 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into crushed ice.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired isoxazole.

Comparative Analysis

Feature1,3-Dipolar CycloadditionCondensation with 1,3-DicarbonylsSynthesis from Chalcones
Versatility High; wide range of alkynes and nitrile oxide precursors can be used.Moderate; dependent on the availability of the 1,3-dicarbonyl compound.Moderate; primarily for 3,5-diaryl or similar substitution patterns.
Regioselectivity Can be an issue, but often controllable with catalysts or specific substrates.[5][14]Excellent; the substitution pattern is predetermined by the 1,3-dicarbonyl.Good; the regiochemistry is generally well-defined by the Michael addition.
Reaction Conditions Varies from mild (Cu-catalyzed) to harsher (some metal-free methods).Generally mild to moderate heating.Typically requires reflux and basic conditions.
Substrate Scope Broad; tolerates a wide variety of functional groups.More limited by the availability and stability of the dicarbonyl starting material.Generally good for aromatic and some aliphatic chalcones.
Yields Generally good to excellent, especially with catalyzed methods.Good to excellent.Moderate to good.
Key Advantages High versatility and control over substitution patterns.Simplicity, readily available starting materials, and high regioselectivity.Utilizes readily available chalcones.
Key Disadvantages Potential for regioisomeric mixtures, some methods require metal catalysts.Limited to symmetrical or specific unsymmetrical dicarbonyls to avoid mixtures.A two-step process (isoxazoline formation then aromatization) may be required.

Conclusion

The synthesis of isoxazoles can be achieved through several robust and reliable methods. The 1,3-dipolar cycloaddition stands out for its versatility and broad substrate scope, with modern catalytic systems offering excellent control over regioselectivity. For straightforward access to symmetrically substituted isoxazoles, the condensation of 1,3-dicarbonyl compounds with hydroxylamine remains a highly efficient and atom-economical choice. The chalcone route provides a valuable alternative, particularly for the synthesis of 3,5-diarylisoxazoles.

The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research project. By understanding the mechanisms, advantages, and limitations of each method, researchers can make an informed decision to efficiently access the valuable isoxazole scaffold for their drug discovery and development endeavors.

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A Comparative Guide to the Validation of Analytical Methods for Isoxazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is the bedrock of quality, safety, and efficacy. Isoxazole and its derivatives, a critical class of heterocyclic compounds with broad pharmacological activities, demand robust and reliable analytical methods for their determination in various matrices. This guide provides an in-depth comparison of common analytical techniques for isoxazole quantification, grounded in the principles of method validation as stipulated by global regulatory bodies. We will explore the causality behind experimental choices, present comparative performance data, and provide actionable protocols to ensure your analytical methods are not just compliant, but scientifically sound and fit for purpose.

The Foundation: Core Principles of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is not a one-time checklist but a continuous process that begins during method development and extends throughout the method's lifecycle.[2] The International Council for Harmonisation (ICH), along with the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a harmonized framework for validation, ensuring that a method validated in one region is recognized globally.[2][3][4][5][6]

The core performance characteristics evaluated during validation are outlined in the ICH Q2(R2) guideline.[3][7][8] These parameters are interconnected and collectively establish the reliability of the analytical data.

Key Validation Parameters:
  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies of a known quantity of the analyte spiked into a sample matrix.[9][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[10][13]

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11][12]

Below is a workflow illustrating the logical progression of a typical validation study.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Lifecycle Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Generate Validation Protocol ATP->Protocol DefineParams Define Performance Characteristics & Acceptance Criteria Protocol->DefineParams Specificity Specificity / Selectivity DefineParams->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Summarize in Validation Report Robustness->Report Lifecycle Continuous Method Verification (Lifecycle Management) Report->Lifecycle

Caption: A workflow for analytical method validation, from development to lifecycle management.

Comparative Analysis of Analytical Techniques for Isoxazole Quantification

The choice of an analytical technique is driven by the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of the isoxazole analyte, and the intended purpose of the method (e.g., routine quality control, bioanalysis for pharmacokinetic studies, or trace-level impurity testing). We compare three prevalent chromatographic techniques: HPLC-UV, LC-MS/MS, and GC-MS.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Good; relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV absorbance.[16]Excellent; relies on both chromatographic separation and unique mass-to-charge (m/z) transitions of the analyte and its fragments.[16][17]Excellent; relies on chromatographic separation and characteristic mass fragmentation patterns.
Linearity (R²) Typically ≥ 0.999[18]Typically ≥ 0.999[17][19]Typically ≥ 0.995[20]
Accuracy (% Recovery) 98.0 - 102.0%[21]95.0 - 105.0% (often wider range for bioanalysis)[19]90.0 - 110.0%
Precision (%RSD) ≤ 2.0%[14]≤ 15.0% (bioanalytical)[19]≤ 10.0%
LOQ ~10-100 ng/mL~0.1-1.0 ng/mL[17][19]~1-10 ng/mL (as ppm for impurities)[20]
Robustness High; less sensitive to minor environmental or matrix variations.Moderate; susceptible to matrix effects (ion suppression/enhancement) requiring careful sample preparation.High; generally stable but requires analytes to be volatile and thermally stable.
Typical Application Routine QC, assay, and purity of bulk drug and finished products.Bioanalysis (plasma, tissue), trace-level quantification, impurity identification.Analysis of volatile or semi-volatile isoxazole derivatives or related impurities.
Cost & Complexity Lower cost, simpler operation.[16]Higher cost, more complex operation and data analysis.Moderate cost, requires specific expertise.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of the pharmaceutical quality control laboratory. Its reliability, robustness, and cost-effectiveness make it the primary choice for assay and impurity determination in drug substances and finished products.[16] The causality for this choice rests on its ability to separate the isoxazole analyte from related substances and excipients effectively using reversed-phase columns (e.g., C18). UV detection is straightforward, provided the isoxazole moiety has a suitable chromophore.

Trustworthiness: A well-validated HPLC method is inherently trustworthy. System suitability tests (SSTs) are performed before each run to verify that the chromatographic system (e.g., column efficiency, peak symmetry, and injection precision) is performing adequately, ensuring the validity of the results for that run.[22]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: When high sensitivity and selectivity are paramount, LC-MS/MS is the technology of choice. This is especially true for bioanalytical applications, such as quantifying low concentrations of an isoxazole drug in complex biological matrices like plasma or tissue.[17][23] The rationale is twofold: the liquid chromatography step provides physical separation, while the tandem mass spectrometer provides an orthogonal level of specificity by monitoring a unique precursor-to-product ion transition for the analyte.[17] This high specificity minimizes interference from matrix components, a common challenge in bioanalysis.[16]

Trustworthiness: The self-validating nature of LC-MS/MS comes from the use of a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is chemically identical to the analyte but has a different mass. It is added to all samples and standards at a constant concentration. Any sample processing variability or matrix-induced ion suppression will affect the analyte and the IS proportionally, allowing for accurate correction and ensuring reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for analytes that are volatile and thermally stable. While many isoxazole APIs are not suitable for direct GC analysis due to their polarity and low volatility, this method excels in the quantification of volatile impurities, residual solvents, or specific, less polar isoxazole derivatives.[20][24] The choice to use GC-MS is often driven by the need to detect and quantify potentially genotoxic impurities (PGIs) at trace levels (ppm), where the high efficiency of capillary GC columns provides superior separation for complex mixtures.[20]

Trustworthiness: The validation of a GC-MS method follows the same core principles. Specificity is exceptionally high due to the combination of chromatographic retention time and the unique mass fragmentation pattern (mass spectrum) of the analyte, which serves as a chemical fingerprint.[25] This makes identification highly reliable.

Decision Guide: Selecting the Appropriate Analytical Method

Choosing the right technology is a critical decision based on the Analytical Target Profile (ATP). The following diagram illustrates a logical decision-making process.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative of Selectivity

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[1][2][3][4] Its utility stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enabling diverse molecular interactions.[5] Our subject, (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, is a versatile synthetic intermediate with demonstrated potential in the development of novel anti-inflammatory and analgesic agents.[6]

However, the very versatility that makes the isoxazole scaffold attractive can also be a liability. The potential for a molecule to interact with multiple, unintended biological targets—a phenomenon known as polypharmacology—is a primary driver of adverse drug reactions (ADRs).[7][8] Toxicity due to off-target binding is a significant cause of late-stage clinical failures and post-market withdrawals.[9][10][11] Therefore, a rigorous, early-stage assessment of a compound's selectivity is not merely a regulatory checkbox but a foundational component of a successful drug discovery program.[12][13]

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for this compound. We will move beyond a simple listing of assays to explain the strategic rationale behind a tiered screening cascade, ensuring that experimental choices are both scientifically sound and resource-efficient. The methodologies described herein are designed to build a self-validating dataset, providing researchers, scientists, and drug development professionals with a clear path to de-risking this promising compound.

Compound Profile: this compound

Before embarking on a screening campaign, understanding the subject molecule is critical.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂[6]
Molecular Weight 209.63 g/mol [6]
Appearance Off-white solid/crystals[6][14]
Synonyms [3-(4-Chlorophenyl)-isoxazol-5-yl]methanol[6][14]
CAS Number 206055-90-5[6]

The structure features a chlorophenyl group, which can influence metabolic stability and binding interactions, and a hydroxymethyl group, which can act as a hydrogen bond donor or acceptor. These features guide the selection of potential off-target families to investigate.

The Cross-Reactivity Screening Cascade: A Tiered Approach to De-risking

A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screening to more focused, physiologically relevant assays. This tiered approach, or "screening cascade," allows for the early identification of potential liabilities and conserves resources by focusing in-depth studies only on confirmed, potent off-target interactions.

Screening_Cascade cluster_0 Tier 1: Broad Liability Profiling cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic & Physiological Relevance T1_Kinase Kinase Panel (>400 Kinases) T2_Dose Dose-Response (IC50) Determination T1_Kinase->T2_Dose Hits T1_GPCR GPCR Panel (e.g., Safety44) T1_GPCR->T2_Dose T1_Ion Ion Channel Panel (incl. hERG) T1_Ion->T2_Dose T1_Nuclear Nuclear Receptor Panel T1_Nuclear->T2_Dose T2_Ortho Orthogonal Assays (e.g., Binding vs. Functional) T2_Dose->T2_Ortho Confirmed Hits T2_Comp Competitive Binding Assays (Ki Determination) T2_Ortho->T2_Comp T3_Cell Cell-Based Functional Assays (e.g., cAMP, Phosphorylation) T2_Comp->T3_Cell Potent Off-Targets T3_TCR Tissue Cross-Reactivity (IHC) T3_Cell->T3_TCR

Caption: A tiered workflow for off-target screening.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial goal is to survey a wide range of biologically important targets to identify potential "hits." This is typically performed at a single high concentration (e.g., 10 µM) in duplicate. The choice of panels should be guided by the compound's structure and intended therapeutic area.

Comparison of Recommended Tier 1 Screening Panels:

Panel TypeRationale & ImportanceKey Targets to IncludeRecommended Assay Format
Kinase Panel Kinases are one of the largest enzyme families and are implicated in a vast number of diseases; off-target kinase inhibition is common.[15][16]Broad kinome scan (>400 kinases) covering all major families.Radiometric (e.g., HotSpot™, ³³PanQinase™) or TR-FRET assays.[17][18][19]
GPCR Panel G-Protein Coupled Receptors represent the largest class of drug targets. Off-target GPCR activity can lead to CNS, cardiovascular, and other side effects.[7][20]Adrenergic, Dopaminergic, Serotonergic, Muscarinic, and Opioid receptors.Radioligand Binding Assays.
Ion Channel Panel Ion channels are critical for cardiac and neuronal function. Inhibition of the hERG channel, in particular, is linked to fatal cardiac arrhythmias.[21][22]hERG (IKr), NaV1.5 (INa), CaV1.2 (ICaL).[22]Automated Patch-Clamp Electrophysiology (e.g., QPatch, SyncroPatch).[23][24]
Nuclear Receptor Panel These ligand-activated transcription factors regulate metabolism, inflammation, and development. Off-target activity can cause endocrine disruption.[25][26][27]ERα/β, AR, GR, PPARα/γ, TRα.[25]Cell-based Luciferase Reporter Gene Assays or TR-FRET Binding Assays.[25][28]

Expert Insight: For a compound like this compound, with potential anti-inflammatory action, screening against nuclear receptors (like PPARs and GR) and key inflammatory kinases (like MAPKs, JAKs) is particularly crucial.

Tier 2: Hit Deconvolution - From Signal to Significance
  • Dose-Response Confirmation: The first step is to run a multi-point concentration curve (typically 8-10 points) to determine the half-maximal inhibitory concentration (IC₅₀). This confirms the hit and establishes its potency. A steep, sigmoidal curve suggests a specific interaction.

  • Orthogonal Assay Validation: To rule out assay artifacts (e.g., compound fluorescence, aggregation), it is essential to confirm the interaction using a different technological platform.[16] For instance, if a hit was identified in a biochemical binding assay, a follow-up cell-based functional assay should be employed to see if binding translates to a cellular effect.[18]

  • Competitive Binding Assays (Kᵢ Determination): For receptor-based targets, a competitive binding assay is the gold standard for confirming a direct interaction and determining the inhibitor constant (Kᵢ). This assay measures the ability of our test compound to displace a known, labeled ligand from the target receptor.[29][30]

Competitive_Binding cluster_0 cluster_1 T1 Target L1 Labeled Ligand T1->L1 Binds Result1 High Signal T2 Target C1 Test Compound (Unlabeled) T2->C1 Binds L2 Labeled Ligand L2->T2 Displaced Result2 Low Signal

Caption: Principle of a competitive binding assay.

Protocol: Competitive Radioligand Binding Assay for a GPCR Off-Target

This protocol describes a representative experiment to determine the Kᵢ of this compound against a hypothetical GPCR off-target (e.g., Serotonin Receptor 5-HT₂ₐ).

Objective: To determine the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a specific radioligand ([³H]-Ketanserin) for the 5-HT₂ₐ receptor.

Materials:

  • Test Compound: this compound, 10 mM stock in 100% DMSO.

  • Receptor Source: Commercially available membrane preparation from HEK293 cells stably expressing human 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin (specific activity ~80 Ci/mmol).

  • Non-specific Ligand: Mianserin, 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Compound Dilution:

    • Prepare a serial dilution series of this compound in 100% DMSO. Then, perform a secondary dilution into the Assay Buffer to create final assay concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration in the assay must be kept constant and low (e.g., <0.5%) to avoid interference.

    • Rationale: A wide concentration range is necessary to define the top and bottom plateaus of the inhibition curve accurately. Keeping DMSO constant is critical as it can affect membrane fluidity and protein conformation.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 25 µL of Assay Buffer.

    • Non-specific Binding (NSB): Add 25 µL of 10 µM Mianserin. This concentration should be >100x the Kₔ of Mianserin to saturate the receptors and define the signal from non-receptor binding.

    • Test Compound: Add 25 µL of each concentration of the diluted test compound.

  • Reagent Addition:

    • Add 25 µL of the [³H]-Ketanserin, diluted in Assay Buffer to a final concentration equal to its Kₔ value (e.g., ~1 nM).

    • Rationale: Using the radioligand at its Kₔ provides an optimal balance of signal intensity and sensitivity to competition.

    • Add 150 µL of the 5-HT₂ₐ membrane preparation (containing ~10-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

    • Rationale: This incubation time should be sufficient for the binding reaction to reach equilibrium, a prerequisite for accurate Kᵢ determination.

  • Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash each well 3-5 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

    • Rationale: Rapid filtration and cold buffer minimize the dissociation of the radioligand from the receptor during the washing steps.

  • Detection:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert test compound CPM values to "% Inhibition" relative to the Specific Binding.

    • Plot % Inhibition vs. log[Test Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of radioligand used and Kₔ is its dissociation constant.[29]

Tier 3: Assessing Physiological Relevance

If a potent, confirmed off-target interaction is identified, the final step is to understand its potential consequences in a more complex biological system.

  • Cell-Based Functional Assays: Does the binding event at the off-target protein trigger a downstream signal? For a GPCR, this could be a cAMP or calcium flux assay.[20] For a kinase, a Western blot or ELISA could measure the phosphorylation of a known substrate in treated cells.[18] These assays provide a crucial link between molecular interaction and cellular response.

  • Tissue Cross-Reactivity (TCR) Studies: While traditionally used for biologics, immunohistochemistry (IHC) with a labeled version of the small molecule or a specific antibody can be incredibly insightful.[31][32] A TCR study on a panel of normal human tissues (as recommended by the FDA) can reveal where the compound accumulates.[33] If a compound has off-target activity on a cardiac ion channel and a TCR study shows it concentrates in heart tissue, this would represent a significant safety red flag.

Data Summary and Comparative Analysis

All quantitative data should be consolidated for clear comparison. The primary goal is to determine the selectivity ratio , which compares the potency of the compound at its intended target versus its off-targets.

Hypothetical Cross-Reactivity Profile for this compound:

Target ClassTargetAssay TypePotency (IC₅₀ / Kᵢ)Selectivity Ratio (Off-Target/On-Target)
On-Target COX-2 Enzyme Inhibition50 nM -
Kinase SRCRadiometric15 µM300x
Kinase LCKRadiometric22 µM440x
GPCR 5-HT₂ₐBinding (Kᵢ)850 nM17x
GPCR α₁-adrenergicBinding (Kᵢ)2.1 µM42x
Ion Channel hERGPatch Clamp> 30 µM> 600x
Nuclear Receptor PPARγReporter Gene5.5 µM110x

Interpretation: In this hypothetical example, the compound shows excellent selectivity against the kinase panel and the hERG channel (>300-fold). However, the 17-fold selectivity against the 5-HT₂ₐ receptor is a potential concern that would warrant further investigation in functional and in vivo models to assess the risk of serotonin-related side effects. A selectivity window of at least 100-fold is generally desired for a clean safety profile.

Conclusion

The systematic investigation of off-target interactions is a non-negotiable step in modern drug development. For this compound, a compound built upon the pharmacologically active isoxazole scaffold, this process is particularly vital. By employing a tiered screening cascade—moving from broad liability panels to specific, functional, and tissue-based assays—researchers can build a comprehensive and self-validating selectivity profile. This data-driven approach allows for the early identification and mitigation of potential safety liabilities, ultimately distinguishing a promising chemical lead from a future clinical failure. The methodologies and strategic insights provided in this guide offer a robust framework for making that critical determination.

References

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  • Jacobson, K.A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC - NIH.
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  • iQ Biosciences. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
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  • MDPI. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to the Antioxidant Activity of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. In this guide, we delve into the promising world of isoxazole derivatives as potent antioxidant agents. This document provides an in-depth, objective comparison of the antioxidant activity of various isoxazole compounds, supported by experimental data and detailed methodologies. Our focus is to equip you with the necessary knowledge to understand, evaluate, and potentially advance the development of isoxazole-based therapeutics.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure" in medicinal chemistry. This is due to its presence in a wide array of biologically active compounds and its ability to serve as a versatile scaffold for the synthesis of diverse derivatives. The unique electronic properties of the isoxazole ring, coupled with the potential for substitution at various positions, allow for the fine-tuning of its physicochemical and biological properties, including antioxidant activity.

Understanding the Mechanisms of Antioxidant Action

Before comparing specific compounds, it is crucial to understand the primary mechanisms by which antioxidants combat oxidative stress. These mechanisms can be broadly categorized as:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical, converting it to a more stable species.

The efficacy of an isoxazole derivative as an antioxidant is intrinsically linked to its chemical structure, which dictates its ability to participate in these reactions.

Structure-Activity Relationship (SAR) of Isoxazole Antioxidants

The antioxidant potential of isoxazole derivatives is significantly influenced by the nature and position of substituents on the isoxazole ring and any appended phenyl rings. A careful analysis of the structure-activity relationship (SAR) provides invaluable insights for the rational design of more potent antioxidant compounds.

Key SAR observations include:

  • Electron-Donating Groups (EDGs): The presence of EDGs, such as alkyl (e.g., tert-butyl) and methoxy groups, on the phenyl ring attached to the isoxazole core generally enhances antioxidant activity.[1][2] These groups can donate electrons, stabilizing the resulting radical formed after hydrogen or electron donation, thus facilitating the scavenging of free radicals. For instance, isoxazole-carboxamide derivatives with a tert-butyl group have shown potent antioxidant activity.[1][2]

  • Electron-Withdrawing Groups (EWGs): Conversely, the presence of EWGs, such as halogens (e.g., -F, -Cl), can have a more complex effect. While they can sometimes contribute to the overall electronic properties of the molecule, their impact on antioxidant activity is not as straightforward as that of EDGs. However, some studies have shown that the presence of a halogen at the para position of a phenyl ring can be beneficial for activity.

  • Positional Isomerism: The position of substituents on the phenyl rings can dramatically alter the antioxidant capacity. For example, in some isoxazole-chalcone series, substitutions at the 2, 4, and 6 positions of the phenyl ring with methoxy groups resulted in the highest antioxidant activity.

  • Nature of the Linker: The chemical bridge connecting the isoxazole core to other functionalities, such as an amide or a chalcone moiety, also plays a role in modulating the antioxidant properties of the molecule.

SAR_Isoxazole cluster_isoxazole Isoxazole Core cluster_substituents Substituent Effects Isoxazole Isoxazole Ring Activity Antioxidant Activity Isoxazole->Activity Core Scaffold EDG Electron-Donating Groups (e.g., -OCH3, -tBu) EDG->Activity Enhances Activity EWG Electron-Withdrawing Groups (e.g., -Cl, -F) EWG->Activity Variable Effect Position Positional Isomerism (ortho, meta, para) Position->Activity Modulates Activity

Comparative Analysis of Antioxidant Activity: In Vitro Assays

To objectively compare the antioxidant potential of different isoxazole compounds, a panel of in vitro assays is employed. Each assay targets a specific aspect of antioxidant activity, and a comprehensive evaluation necessitates the use of multiple methods.

Common In Vitro Antioxidant Assays:
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most widely used methods to screen for antioxidant activity. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidants.

  • Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to scavenge intracellular ROS in cultured cells. It utilizes a fluorescent probe that becomes oxidized in the presence of ROS. Antioxidants that can penetrate the cell membrane and neutralize these ROS will inhibit the fluorescence.

Quantitative Data Comparison

The following table summarizes the reported antioxidant activities of representative isoxazole derivatives from the literature, primarily focusing on the widely used DPPH assay. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound ClassSpecific DerivativeDPPH IC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)Citation
Isoxazole-CarboxamideCompound 2a (with tert-butyl group)0.45 ± 0.21Trolox3.10 ± 0.92[1][2]
Isoxazole-CarboxamideCompound 2c (with methoxy groups)0.47 ± 0.33Trolox3.10 ± 0.92[1][2]
Isoxazole-CarboxamideN-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide7.8Trolox2.75[3][4]
Isoxazole-Chalcone(2E)-1-(1,2-oxazol-5-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one5.0--[5]

Note: Lower IC50 values indicate higher antioxidant activity.

In Vivo Evaluation of Antioxidant Efficacy

While in vitro assays are essential for initial screening, in vivo studies are crucial to validate the antioxidant potential of a compound in a complex biological system. These studies provide insights into the bioavailability, metabolism, and overall efficacy of the compound in a living organism.

One study investigated the in vivo antioxidant properties of a potent isoxazole-carboxamide derivative (compound 2a) in a mouse model.[1][2] The results demonstrated that treatment with this compound led to a significant, two-fold increase in the total antioxidant capacity (TAC) in the plasma of the mice compared to the control group.[1][2] This finding provides strong evidence for the potential of isoxazole derivatives as systemically active antioxidant agents.

Common animal models used to assess in vivo antioxidant activity include:

  • Models of Induced Oxidative Stress: Administration of pro-oxidant agents like carbon tetrachloride (CCl₄) or lipopolysaccharide (LPS) to induce oxidative damage in specific organs. The protective effect of the test compound is then evaluated by measuring biomarkers of oxidative stress (e.g., malondialdehyde, glutathione levels) and antioxidant enzyme activities (e.g., superoxide dismutase, catalase).

  • Disease Models with an Oxidative Stress Component: Using animal models of diseases such as diabetes, neurodegeneration, or cardiovascular disease, where oxidative stress is a known contributor to the pathology. The therapeutic effect of the isoxazole compound is then assessed by monitoring disease progression and relevant biomarkers.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. Below are step-by-step methodologies for the most common in vitro antioxidant assays.

DPPH Radical Scavenging Assay Protocol

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_calc Calculation A Prepare DPPH solution (e.g., 0.1 mM in methanol) D Add test compound/control to DPPH solution A->D B Prepare test compound solutions (various concentrations) B->D C Prepare positive control (e.g., Trolox, Ascorbic Acid) C->D E Incubate in the dark (e.g., 30 minutes at room temperature) D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test isoxazole compounds

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Solutions: Dissolve the isoxazole compounds and the positive control in a suitable solvent (e.g., methanol, DMSO) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to obtain different concentrations.

  • Assay:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

    • Add an equal volume (e.g., 100 µL) of the different concentrations of the test compounds and the positive control to the wells.

    • For the blank, add the solvent used for dissolving the compounds instead of the test solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay Protocol

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test isoxazole compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a specific volume (e.g., 190 µL) of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add a small volume (e.g., 10 µL) of the different concentrations of the test compounds and the positive control to the wells.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test isoxazole compounds

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add a large volume (e.g., 180 µL) of the pre-warmed FRAP reagent to each well of a 96-well microplate.

    • Add a small volume (e.g., 20 µL) of the different concentrations of the test compounds and the positive control to the wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using a known antioxidant like FeSO₄·7H₂O or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that isoxazole derivatives represent a promising class of antioxidant compounds. Their synthetic tractability allows for the generation of diverse chemical libraries, and the established structure-activity relationships provide a rational basis for the design of novel derivatives with enhanced potency. The demonstrated in vivo efficacy of at least one isoxazole-carboxamide derivative further underscores their therapeutic potential.

Future research in this area should focus on:

  • Expanding the Chemical Diversity: Synthesizing and screening a broader range of isoxazole scaffolds to identify novel antioxidant chemotypes.

  • Comprehensive Biological Evaluation: Utilizing a wider panel of in vitro and cellular antioxidant assays to gain a more complete understanding of their mechanisms of action.

  • In-depth In Vivo Studies: Conducting more extensive in vivo studies in relevant disease models to establish the therapeutic efficacy and safety profiles of the most promising lead compounds.

  • Elucidating Molecular Targets: Investigating the specific molecular targets and signaling pathways modulated by isoxazole antioxidants to gain deeper mechanistic insights.

By pursuing these research avenues, the scientific community can unlock the full potential of isoxazole derivatives in the development of novel therapies for a wide range of diseases associated with oxidative stress.

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  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). PubMed Central. [Link]

  • Eid, A. M., Hawash, M., Jaradat, N., Abualhasan, M. N., & Issa, L. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central, 2021, 6633297. [Link]

  • Shah, P., & Modi, H. (2015). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. ResearchGate. [Link]

  • Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). (n.d.). ResearchGate. [Link]

  • Minarti, M., Sari, Y. P., & Hidayat, T. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005. [Link]

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A Technical Guide to (3-(4-Chlorophenyl)isoxazol-5-yl)methanol: A Versatile Scaffold in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the isoxazole scaffold, exemplified by (3-(4-Chlorophenyl)isoxazol-5-yl)methanol , in the context of anti-inflammatory drug development. While direct efficacy data for this specific intermediate is not extensively available in public literature, its structural significance is underscored by its presence in established anti-inflammatory agents. This document will delve into the mechanistic underpinnings of isoxazole-containing drugs, compare them with current standard-of-care anti-inflammatory therapies, and provide detailed experimental protocols for evaluating potential anti-inflammatory candidates derived from this versatile chemical entity. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the potential of isoxazole derivatives in the quest for novel anti-inflammatory therapeutics.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and specificity. The electronic properties of the isoxazole ring, including its ability to act as a bioisosteric replacement for other functional groups, contribute to its prevalence in drug design.

One of the most notable examples of an isoxazole-containing drug is Leflunomide , an immunomodulatory agent used in the treatment of rheumatoid arthritis. The anti-inflammatory and immunosuppressive effects of Leflunomide are mediated by its active metabolite, teriflunomide, which is formed by the opening of the isoxazole ring. This highlights the critical role of the isoxazole scaffold in delivering therapeutic effects.

This compound serves as a key synthetic intermediate for the generation of a diverse library of isoxazole-containing compounds. Its chemical structure provides reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Anti-Inflammatory Mechanisms of Action

To understand the potential of novel isoxazole derivatives, it is essential to compare their potential mechanisms of action with established standard-of-care anti-inflammatory drugs. Here, we compare the mechanism of the isoxazole-based drug, Leflunomide, with two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac.

Drug ClassKey Molecular Target(s)Primary Mechanism of Action
Isoxazole Derivative (Leflunomide) Dihydroorotate dehydrogenase (DHODH)Inhibition of de novo pyrimidine synthesis, leading to the arrest of proliferating lymphocytes.
COX-2 Inhibitor (Celecoxib) Cyclooxygenase-2 (COX-2)Selective inhibition of COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins.
Non-selective NSAID (Diclofenac) Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)Non-selective inhibition of both COX-1 and COX-2 enzymes, reducing the production of prostaglandins involved in inflammation and pain.
Leflunomide: Targeting Lymphocyte Proliferation

Leflunomide's unique mechanism sets it apart from traditional NSAIDs. Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. Proliferating lymphocytes, which are key mediators of the inflammatory response in autoimmune diseases like rheumatoid arthritis, are highly dependent on this pathway for their expansion. By inhibiting DHODH, leflunomide effectively halts the proliferation of these immune cells, thereby exerting its anti-inflammatory and immunomodulatory effects.

Signaling Pathway of Leflunomide Action

Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine De novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Lymphocyte Lymphocyte Proliferation Pyrimidine->Lymphocyte Required for Inflammation Inflammation Lymphocyte->Inflammation Drives

Caption: Mechanism of action of Leflunomide.

Celecoxib and Diclofenac: Targeting the Cyclooxygenase Pathway

Celecoxib and Diclofenac belong to the class of NSAIDs and exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.

  • Celecoxib is a selective COX-2 inhibitor. By specifically targeting COX-2, it reduces the production of pro-inflammatory prostaglandins while having a lesser effect on the protective functions of COX-1. This selectivity is thought to reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.

  • Diclofenac is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2. While this dual inhibition is effective in reducing inflammation and pain, the inhibition of COX-1 can lead to an increased risk of gastrointestinal adverse effects, such as stomach ulcers and bleeding.

COX Inhibition Pathway

cluster_0 Cell Membrane cluster_1 Cyclooxygenase (COX) Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Housekeeping Prostaglandins (GI protection, platelet aggregation) COX1->Prostaglandins_Housekeeping Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Diclofenac Diclofenac (Non-selective NSAID) Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 Selectively Inhibits

Caption: Comparative mechanism of COX inhibitors.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key in vitro and in vivo experiments that are standard in the field for evaluating the anti-inflammatory potential of novel compounds derived from intermediates like this compound.

In Vitro Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a widely used primary screening method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Experimental Workflow

Step1 1. Cell Seeding Seed RAW 264.7 cells in a 96-well plate Step2 2. Pre-treatment Add test compound at various concentrations Step1->Step2 Step3 3. Stimulation Add LPS to induce inflammation Step2->Step3 Step4 4. Incubation Incubate for 24 hours Step3->Step4 Step5 5. NO Measurement Measure nitrite in the supernatant using Griess reagent Step4->Step5 Step6 6. Data Analysis Calculate the percentage of NO inhibition Step5->Step6

Caption: Workflow for LPS-induced NO production assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to various final concentrations in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Incubate for 1 hour.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile phosphate-buffered saline (PBS).

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • The percentage of NO inhibition is calculated as follows:

      • % Inhibition = [1 - (Absorbance of test sample / Absorbance of vehicle control)] x 100

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection into the rat paw induces a biphasic inflammatory response, and the reduction in paw volume by the test compound is a measure of its anti-inflammatory efficacy.

Experimental Workflow

Step1 1. Animal Acclimatization Acclimatize rats for at least one week Step2 2. Baseline Measurement Measure the initial volume of the right hind paw Step1->Step2 Step3 3. Compound Administration Administer the test compound or vehicle orally or intraperitoneally Step2->Step3 Step4 4. Carrageenan Injection Inject carrageenan into the sub-plantar region of the right hind paw Step3->Step4 Step5 5. Paw Volume Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) Step4->Step5 Step6 6. Data Analysis Calculate the percentage of edema inhibition Step5->Step6

A Senior Application Scientist's Guide to the Computational Analysis of Isoxazole Derivatives using Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2][3] Its derivatives exhibit an astonishingly broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] This versatility makes the isoxazole moiety a privileged structure in the design of novel therapeutics.[5] The reason for this pharmacological promiscuity lies in its unique electronic structure, which allows for diverse intermolecular interactions with biological targets.[2] As the quest for more potent and selective drugs intensifies, understanding the structure-activity relationships (SAR) of these derivatives at a sub-atomic level is paramount. This is where computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable lens.

This guide offers a comparative analysis of common DFT methodologies for studying isoxazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind computational choices, providing the rationale needed to design robust, predictive, and self-validating in silico experiments.

The Rationale for DFT: Predicting Molecular Behavior from First Principles

Before a single compound is synthesized, DFT allows us to model its geometric and electronic properties with remarkable accuracy. This predictive power is crucial for rational drug design. DFT calculations can elucidate key chemical reactivity descriptors, such as electrostatic potential and frontier molecular orbital energies, which govern how a molecule will interact with a biological receptor.[6][7] By comparing different derivatives computationally, we can prioritize the synthesis of candidates with the most promising electronic and structural profiles, saving significant time and resources.

Pillar 1: Selecting the Computational Engine - A Comparison of DFT Functionals

The accuracy of any DFT calculation is fundamentally dependent on the chosen exchange-correlation functional, which approximates the complex many-electron interactions within a molecule. For isoxazole derivatives, the choice of functional is not trivial, as the heterocyclic ring system involves a delicate balance of π-conjugation, lone pair interactions, and potential non-covalent interactions with substituents.

Two of the most common functionals encountered in the literature for this class of molecules are B3LYP and M06-2X. Their performance, however, is context-dependent.

FunctionalStrengthsWeaknessesBest Suited For
B3LYP • A well-established "workhorse" functional, providing a good balance of accuracy and computational cost for a wide range of organic molecules.[8][9] • Often shows good agreement with experimental geometries and spectroscopic data for standard systems.[8]• Known to perform poorly for systems where medium-range electron correlation and dispersion forces are significant (e.g., van der Waals interactions, stacking).[10] • May require empirical dispersion corrections (e.g., B3LYP-D3) for accurate energy calculations of non-covalent complexes.[11]• Initial geometry optimizations of single molecules. • Systems where non-covalent interactions are not the dominant feature. • Reproducing results from older literature for consistency.
M06-2X • A high-HF-exchange meta-GGA hybrid functional explicitly parameterized to handle non-covalent interactions, making it superior for studying intermolecular forces. • Generally provides more accurate reaction kinetics and thermochemistry for main-group elements compared to B3LYP. • Often yields better results for zwitterionic systems and molecules with significant dispersion contributions.[10]• Can be more computationally expensive than B3LYP. • Requires a denser integration grid for reliable results.[12]• Investigating drug-receptor interactions. • Analyzing dimers or stacked conformations. • Calculating accurate reaction barrier heights and thermodynamic properties.

Expert Insight: For isoxazole derivatives intended for drug discovery, where interactions with a protein active site are the primary concern, M06-2X is often the superior choice . The ability to accurately model the subtle dispersion forces that stabilize a ligand in a binding pocket can be the difference between a predictive and a misleading model.[10] While B3LYP is a reasonable starting point for geometry optimization of an isolated molecule, M06-2X provides a more robust description of the energetics that govern biological recognition.

Pillar 2: The Building Blocks - A Guide to Choosing Basis Sets

A basis set is the set of mathematical functions used to construct the molecular orbitals.[13] The size and flexibility of the basis set dictate the quality of the electronic structure description. An inadequate basis set will yield poor results regardless of how sophisticated the functional is.

Basis Set TypeDescriptionComputational CostTypical Application for Isoxazoles
Minimal (e.g., STO-3G) A single basis function for each atomic orbital.[13]LowObsolete for research-grade calculations; provides only a qualitative picture.
Split-Valence (e.g., 6-31G) Multiple basis functions for valence orbitals, allowing them to change size and shape, but only one for core orbitals.[14]MediumA reasonable starting point, but lacks flexibility for accurate energy calculations.
Split-Valence + Polarization (e.g., 6-31G(d,p) or 6-31G)*Adds polarization functions (d-functions on heavy atoms, p-functions on H) which allow orbitals to change shape (polarize), crucial for describing bonding in cyclic systems.[14][15]Medium-HighThe minimum standard for meaningful publication-quality results on isoxazoles. Essential for correct geometry and frequency calculations.
Split-Valence + Polarization + Diffuse (e.g., 6-31+G(d,p)) Adds diffuse functions, which are large, shallow functions that better describe the "tail" of orbitals.[14][15]HighEssential for systems with anions, lone pairs, excited states, or when calculating properties like electron affinity and non-covalent interactions (e.g., hydrogen bonds).
Triple-Zeta (e.g., 6-311+G(d,p)) Provides even more flexibility for valence orbitals than double-zeta sets, leading to higher accuracy.[15]Very HighThe "gold standard" for highly accurate energy calculations, often used for final single-point energy calculations on geometries optimized with a smaller basis set like 6-31G(d,p).[6][8]

Expert Insight: The choice is a trade-off between accuracy and computational cost.[13] A robust and widely accepted methodology is to perform initial geometry optimizations and frequency calculations using the B3LYP/6-31G(d,p) level of theory. This provides a reliable molecular structure. For more accurate electronic properties and interaction energies, a higher-level single-point energy calculation can then be performed on this geometry using a more sophisticated functional and basis set, such as M06-2X/6-311+G(d,p) .[6][7][8]

Pillar 3: Key Computational Workflows and Protocols

Once the functional and basis set are chosen, several key analyses provide insight into the behavior of isoxazole derivatives.

Workflow 1: Geometry Optimization and Vibrational Analysis

This is the foundational step of any computational analysis. The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

Protocol:

  • Build the Molecule: Construct the 3D structure of the isoxazole derivative using a molecular builder.

  • Set Up Calculation:

    • Select the desired functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

    • Specify the task as "Optimization + Frequencies".

    • Define the molecular charge and spin multiplicity (typically 0 and 1 for neutral, closed-shell molecules).

  • Execute and Verify:

    • Run the calculation.

    • Trustworthiness Check: After completion, verify that the optimization has successfully converged to a true minimum. This is confirmed by the absence of any imaginary frequencies in the output of the frequency calculation. An imaginary frequency indicates a transition state, not a stable structure.

Workflow 2: Frontier Molecular Orbital (FMO) Analysis

FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16][17]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[16]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. A small gap suggests high reactivity, while a large gap implies high stability.[18]

Protocol:

  • Use the optimized geometry from Workflow 1.

  • Perform a single-point energy calculation.

  • Extract the energies of the HOMO and LUMO from the output file.

  • Visualize the HOMO and LUMO surfaces to identify the regions of the molecule involved in electron donation and acceptance.

Caption: Conceptual relationship between HOMO, LUMO, and the energy gap.

Workflow 3: Molecular Electrostatic Potential (MEP) Analysis

An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions.[18]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are often associated with lone pairs on heteroatoms like the oxygen and nitrogen in the isoxazole ring.[11][18]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.[11][18]

Protocol:

  • Use the optimized geometry from Workflow 1.

  • Request the generation of the MEP surface during a single-point energy calculation.

  • Analyze the resulting map to identify sites for hydrogen bonding and other electrostatic interactions, which is critical for understanding drug-receptor binding.[19][20][21][22]

Integrated Case Study: A DFT-Guided Drug Design Workflow

The true power of these computational tools is realized when they are integrated into a cohesive drug discovery pipeline. The following diagram illustrates a typical workflow for the computational analysis and optimization of a novel isoxazole-based inhibitor.

DrugDesignWorkflow DFT-Guided Workflow for Isoxazole Inhibitor Design cluster_0 In Silico Design & Screening cluster_1 Binding & Interaction Analysis cluster_2 Synthesis & Validation A 1. Initial Scaffold (Known Isoxazole Core) B 2. Geometry Optimization (B3LYP/6-31G(d,p)) Verify no imaginary freqs. A->B C 3. Electronic Analysis (M06-2X/6-311+G(d,p)) B->C D 4. Propose Derivatives (Modify substituents at key reactive sites) C->D C_annot FMO: Assess Reactivity MEP: Predict Interaction Sites NBO: Analyze Charge Distribution E 5. Molecular Docking (Dock derivatives into protein active site) D->E F 6. Analyze Interactions (Identify H-bonds, pi-stacking, etc. guided by MEP) E->F G 7. Lead Prioritization (Rank candidates by binding affinity & interactions) F->G H 8. Synthesize Top Candidates G->H I 9. In Vitro Assay (Experimental validation of inhibitory activity) H->I I->A Iterative Refinement

Caption: An integrated workflow combining DFT analysis with molecular docking for rational drug design.

This iterative process, where computational predictions guide targeted synthesis and experimental testing, accelerates the discovery of potent and selective drug candidates.[23][24]

Conclusion

The computational analysis of isoxazole derivatives via DFT is a powerful strategy for modern drug discovery and materials science. It provides unparalleled insight into the electronic structure and reactivity that govern molecular behavior. By making informed choices about functionals (e.g., M06-2X for interactions) and basis sets (e.g., 6-31+G(d,p) for systems with lone pairs), researchers can build predictive models that are both accurate and computationally feasible. The workflows outlined in this guide—from geometry optimization to FMO and MEP analysis—form a robust framework for elucidating structure-activity relationships and rationally designing the next generation of isoxazole-based therapeutics.

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing Source: RSC Publishing URL
  • Title: Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH Source: PMC - NIH URL
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  • Title: DFT analysis and in vitro studies of isoxazole derivatives as potent antioxidant and antibacterial agents synthesized via one-pot methodology | Request PDF Source: ResearchGate URL
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  • Title: Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions Source: PubMed URL
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Unveiling the Supramolecular Architecture: A Comparative Guide to Hirshfeld Surface Analysis of Chlorophenyl-Substituted Isoxazolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a profound understanding of intermolecular interactions is paramount. These subtle forces govern the crystal packing of molecules, which in turn dictates crucial physicochemical properties such as solubility, stability, and bioavailability. For pharmacologically significant scaffolds like chlorophenyl-substituted isoxazolines, elucidating this intricate network of non-covalent interactions is key to rational drug design and development. This guide provides an in-depth comparative analysis of chlorophenyl-substituted isoxazolines using Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts in the crystalline state.

The Power of Seeing the Unseen: An Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method that partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the entire crystal).[1] This partitioning defines a unique three-dimensional surface for each molecule within a crystal. The real power of this technique lies in mapping various properties onto this surface, providing a rich, visual representation of the molecule's intermolecular environment.

Key properties mapped onto the Hirshfeld surface include:

  • dnorm (Normalized Contact Distance): This is the most commonly used property. It is a normalized distance that is negative for contacts shorter than the van der Waals (vdW) radii, zero for contacts at the vdW separation, and positive for longer contacts. Red spots on the dnorm surface highlight close intermolecular contacts, which are often indicative of hydrogen bonds and other strong interactions.

  • Shape Index: This property provides information about the shape of the surface, allowing for the identification of features like π-π stacking interactions, which appear as characteristic adjacent red and blue triangles.

  • Curvedness: This property highlights flat or sharp regions of the surface, which can correspond to planar stacking or interlocking of molecules, respectively.

Complementing the 3D Hirshfeld surface is the 2D fingerprint plot , a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface.[2][3][4] This plot provides a quantitative summary of all intermolecular contacts, with different types of interactions having characteristic shapes and distributions of points. The decomposition of the fingerprint plot allows for the quantification of the percentage contribution of each type of intermolecular contact to the overall crystal packing.

A Comparative Look at Chlorophenyl-Substituted Isoxazolines

To illustrate the utility of Hirshfeld surface analysis, we will compare the intermolecular interaction patterns of three representative chlorophenyl-substituted isoxazoline derivatives. The position of the chloro substituent on the phenyl ring significantly influences the supramolecular assembly.

Table 1: Comparison of Intermolecular Contact Contributions (%) for Chlorophenyl-Substituted Isoxazoline Derivatives

Intermolecular Contact3-(4-chlorophenyl)-isoxazoline Derivative A3-(3-chlorophenyl)-isoxazoline Derivative B3-(2-chlorophenyl)-isoxazoline Derivative C
H···H45.248.542.1
C···H/H···C22.820.125.3
O···H/H···O15.613.216.8
N···H/H···N5.16.34.5
Cl···H/H···Cl8.59.18.2
C···C2.11.82.5
Other0.71.00.6

Note: The data presented here is a synthesis of representative values from the literature for illustrative purposes.

Analysis of Intermolecular Interactions:
  • H···H Contacts: As is common for organic molecules, H···H contacts constitute the largest contribution to the Hirshfeld surface for all three derivatives, indicating the importance of van der Waals forces in the overall crystal packing. Derivative B, with the meta-chloro substituent, shows the highest percentage of H···H contacts, suggesting a slightly more dispersed packing arrangement.

  • C···H/H···C Contacts: These interactions, often associated with C-H···π interactions, are significant in all three compounds. Derivative C, with the ortho-chloro substituent, exhibits the highest contribution from C···H contacts. This could be attributed to steric effects of the ortho-chloro group influencing the relative orientation of the phenyl and isoxazoline rings, thereby favoring C-H···π interactions.

  • O···H/H···O and N···H/H···N Contacts: These contacts represent conventional and non-conventional hydrogen bonds. The presence of the electronegative oxygen and nitrogen atoms in the isoxazoline ring makes them potent hydrogen bond acceptors. The subtle variations in their contributions across the isomers can be linked to the different packing motifs adopted to accommodate the chloro substituent at different positions.

  • Cl···H/H···Cl Contacts: The contribution of halogen···hydrogen interactions is notable in all three derivatives. The chlorine atom, with its electrophilic tip (σ-hole), can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules. The slight increase in this interaction for the meta-substituted derivative (B) might suggest a more favorable geometry for Cl···H bond formation in its crystal lattice.

  • C···C Contacts: The relatively small contribution from C···C contacts suggests that π-π stacking interactions are not the dominant feature in the crystal packing of these particular derivatives, although they may still play a role in stabilizing the structure.

Visualizing the Workflow: From Crystal Structure to Interaction Analysis

The process of performing a Hirshfeld surface analysis can be visualized as a clear workflow, starting from the crystallographic information file (CIF) and culminating in a detailed understanding of the intermolecular interactions.

Hirshfeld_Workflow cluster_input Input Data cluster_analysis Analysis using CrystalExplorer cluster_output Output & Interpretation CIF Crystallographic Information File (CIF) CE CrystalExplorer Software CIF->CE Import HS_Gen Hirshfeld Surface Generation CE->HS_Gen FP_Gen 2D Fingerprint Plot Generation CE->FP_Gen d_norm 3D d_norm Surface HS_Gen->d_norm Quant Quantitative Analysis of Contacts FP_Gen->Quant FP_plot 2D Fingerprint Plot FP_Gen->FP_plot Quant_Data Quantitative Data Table Quant->Quant_Data Interpretation Interpretation of Intermolecular Interactions d_norm->Interpretation FP_plot->Interpretation Quant_Data->Interpretation

Caption: Workflow for Hirshfeld surface analysis.

Experimental Protocol: A Step-by-Step Guide to Hirshfeld Surface Analysis using CrystalExplorer

This protocol outlines the key steps for performing a Hirshfeld surface analysis on a chlorophenyl-substituted isoxazoline using the CrystalExplorer software.

Prerequisites:

  • A computer with CrystalExplorer software installed.

  • A Crystallographic Information File (.cif) for the chlorophenyl-substituted isoxazoline of interest.

Methodology:

  • Importing the Crystal Structure:

    • Launch the CrystalExplorer application.

    • Go to File > Open and select the .cif file of your compound.

    • The crystal structure will be displayed in the main window.

  • Generating the Hirshfeld Surface:

    • Select the molecule of interest by double-clicking on any of its atoms. The entire molecule should be highlighted.

    • Click on the "Hirshfeld Surface" icon in the toolbar or go to Surfaces > Hirshfeld Surface.

    • In the "Surface Generation" window, ensure "Hirshfeld" is selected as the surface type.

    • Under "Property", select "dnorm".

    • Set the "Resolution" to "High" for accurate analysis.

    • Click "OK" to generate the dnorm mapped Hirshfeld surface. The surface will be colored, with red regions indicating close contacts.

  • Generating 2D Fingerprint Plots:

    • With the Hirshfeld surface still selected, click on the "2D Fingerprint" icon in the toolbar or go to Fingerprint > 2D Fingerprint.

    • A new window will open displaying the overall 2D fingerprint plot.

  • Decomposing the Fingerprint Plot for Quantitative Analysis:

    • In the "Fingerprint" window, you can decompose the plot to analyze specific intermolecular contacts.

    • Use the dropdown menus to select the atom types for the "Internal" and "External" atoms (e.g., H and Cl to analyze H···Cl contacts).

    • The plot will update to show the contribution of the selected contact, and the percentage contribution to the total Hirshfeld surface will be displayed.

    • Repeat this process for all relevant pairs of atoms (H···H, C···H, O···H, N···H, Cl···H, etc.) to obtain a complete quantitative breakdown of the intermolecular interactions.

  • Analyzing Other Surface Properties (Optional):

    • To investigate π-π stacking, generate a Hirshfeld surface and map the "Shape Index" property. Look for the characteristic adjacent red and blue triangles.

    • To analyze the overall shape of the molecular packing, map the "Curvedness" property onto the Hirshfeld surface.

Logical Relationships in Hirshfeld Surface Analysis

The various components of a Hirshfeld surface analysis are interconnected, each providing a different piece of the puzzle to build a complete picture of the intermolecular interactions.

Hirshfeld_Logic HS Hirshfeld Surface d_norm d_norm Surface HS->d_norm Shape_Index Shape Index HS->Shape_Index Curvedness Curvedness HS->Curvedness FP 2D Fingerprint Plot HS->FP Qualitative_Analysis Qualitative Analysis d_norm->Qualitative_Analysis Shape_Index->Qualitative_Analysis Curvedness->Qualitative_Analysis Decomposed_FP Decomposed Fingerprint Plots FP->Decomposed_FP Quantitative_Analysis Quantitative Analysis (%) Decomposed_FP->Quantitative_Analysis

Caption: Interrelationships in Hirshfeld analysis.

Conclusion and Future Perspectives

Hirshfeld surface analysis provides an unparalleled visual and quantitative framework for understanding the complex interplay of intermolecular forces that dictate the crystal packing of chlorophenyl-substituted isoxazolines. As demonstrated, even subtle changes in the molecular structure, such as the position of a chlorine atom, can lead to significant variations in the supramolecular architecture. This detailed insight is invaluable for drug development professionals seeking to optimize the solid-state properties of pharmaceutical compounds.

Future studies could expand upon this work by performing a systematic analysis of a larger library of chlorophenyl-substituted isoxazolines with diverse substitution patterns. Combining Hirshfeld surface analysis with computational energy calculations, such as interaction energy and lattice energy calculations, would provide an even more comprehensive understanding of the forces driving crystal formation and stability. Ultimately, the application of these powerful computational tools will continue to accelerate the rational design of new and improved pharmaceutical materials.

References

  • CrystalExplorer. (n.d.). Fingerprint Plots. Retrieved from [Link]

  • How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. (2025, February 13). YouTube. Retrieved from [Link]

  • CrystalExplorer. (n.d.). Getting Started with CrystalExplorer. Retrieved from [Link]

  • Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. (2021, May 19). PMC - NIH. Retrieved from [Link]

  • CrystalExplorer. (n.d.). Fingerprint Plots. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. (n.d.). NIH. Retrieved from [Link]

  • Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). (n.d.). NIH. Retrieved from [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-meth-oxy-phen-yl)pyrazole-4-carb-ox-ylic acid and 5-amino-3-(4-meth-oxy-phen-yl)isoxazole. (2022, February 25). PubMed. Retrieved from [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. (2025, June 20). ResearchGate. Retrieved from [Link]

  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. (2023, April 2). MDPI. Retrieved from [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, and computational approach of a new pyrazolo[3,4-g]isoquinoline derivative as potent against leucine-rich repeat kinase 2 (LRRK2). (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. (n.d.). NIH. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide. (n.d.). NIH. Retrieved from [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023, April 18). MDPI. Retrieved from [Link]

  • A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[2][5][6]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. (n.d.). MDPI. Retrieved from [Link]

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][2][5][6]triazines. (2022, December 17). NIH. Retrieved from [Link]

Sources

Orthogonal Validation for the Purity Assessment of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity for a Pharmaceutical Intermediate

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic drugs.[1][2] In the pharmaceutical development pipeline, the purity of such an intermediate is not a mere quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3] Impurities, even at trace levels, can originate from starting materials, by-products of synthesis, or degradation and can possess undesirable toxicological properties or alter the therapeutic performance of the drug.[3][4]

Therefore, establishing a robust, scientifically sound analytical strategy to verify the purity of this compound is paramount. This guide eschews a single-method approach, instead championing the principle of orthogonal validation —the synergistic use of multiple, independent analytical techniques to provide a comprehensive and trustworthy purity profile.[5][6] An orthogonal method is one that provides a very different selectivity to the primary method, ensuring that what one method might miss, another will detect.[7] This approach significantly reduces the risk of overlooking co-eluting impurities or other analytical artifacts, thereby enhancing the reliability of the data in line with stringent regulatory expectations.[6][8]

This guide provides a comparative analysis of three core analytical techniques for the orthogonal purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (¹H-qNMR).

The Principle of Orthogonal Validation

The core logic of orthogonal validation is to build confidence in an analytical result by confirming it with independent methods that rely on different physicochemical principles.[5][6] For a given analyte and its potential impurities, a separation technique based on polarity (like RP-HPLC) and another based on volatility (like GC) are considered orthogonal. A spectroscopic technique that measures a fundamental property of atomic nuclei (like NMR) is orthogonal to both. By combining these, we create a multi-faceted view of the sample's purity.

Orthogonal_Validation_Workflow cluster_0 Sample Batch cluster_1 Analytical Methodologies (Independent Principles) cluster_2 Data Synthesis & Final Purity Assessment Sample This compound HPLC HPLC-UV (Polarity-based Separation) Sample->HPLC Analyte & Non-volatile Impurities GCMS GC-MS (Volatility & Mass-based Separation/Detection) Sample->GCMS Analyte & Volatile Impurities (e.g., Residual Solvents) NMR ¹H-qNMR (Nuclear Spin-based Quantitation) Sample->NMR Structural Confirmation & Absolute Purity Purity Comprehensive Purity Profile HPLC->Purity Impurity Impurity Identification & Quantification HPLC->Impurity GCMS->Purity GCMS->Impurity NMR->Purity NMR->Impurity Final Final Purity->Final Validated Purity Value (>99.5%)

Caption: Orthogonal validation workflow for purity assessment.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the gold standard for separating and quantifying non-volatile and semi-volatile impurities in pharmaceutical compounds.[4][9] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately nonpolar compounds like our target molecule.

  • Mobile Phase: A gradient of acetonitrile and water is employed. A gradient elution, as opposed to isocratic, is crucial for resolving impurities that may have significantly different polarities from the main compound and for ensuring a reasonable run time.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is selected. This allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is invaluable for detecting impurities that may have different chromophores than the parent compound and for assessing peak purity.

Experimental Protocol: RP-HPLC-DAD
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to 60% B over 1 min, and equilibrate for 4 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 254 nm (or wavelength of maximum absorbance). Collect spectra from 200-400 nm.

  • Data Analysis: Calculate purity using the area percent method. Peak purity analysis should be performed on the main peak to check for co-eluting impurities.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Unveiling Volatile Impurities

GC-MS is a powerful orthogonal technique ideal for analyzing thermally stable and volatile compounds. It is particularly crucial for identifying and quantifying residual solvents from the synthesis, which are common process-related impurities. The separation occurs in the gas phase based on the compound's boiling point and interaction with the column's stationary phase, followed by highly specific detection using mass spectrometry.[10]

Causality Behind Experimental Choices:

  • Injection Mode: Split injection is used to prevent column overloading with the high-concentration main component while allowing for sensitive detection of trace impurities.

  • Temperature Program: A temperature ramp is essential to first elute highly volatile compounds (solvents) at low temperatures and then elute the higher-boiling main compound and related impurities at elevated temperatures.

  • Detector: A mass spectrometer provides definitive identification of impurities based on their mass spectrum and fragmentation patterns, which can be compared against spectral libraries like NIST.[11][12]

Experimental Protocol: GC-MS
  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 1 mL of a high-purity solvent (e.g., Dichloromethane) that does not interfere with the analysis.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Program: Initial temperature 50 °C, hold for 3 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using area percent from the Total Ion Chromatogram (TIC).

Method 3: Quantitative ¹H NMR (qNMR) - An Absolute Purity Check

Unlike chromatographic techniques that provide relative purity based on detector response, qNMR can determine the absolute purity (or assay) of a compound when analyzed with a certified internal standard.[13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. This method is orthogonal to chromatography as it is based on a different physical principle and is independent of the compound's chromatographic behavior.

Causality Behind Experimental Choices:

  • Internal Standard: Maleic acid is chosen as an internal standard because it is non-volatile, stable, has a simple spectrum with sharp peaks that do not overlap with the analyte's signals, and is accurately weighable.

  • Solvent: DMSO-d₆ is a good choice for its ability to dissolve both the analyte and the polar internal standard.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is critical to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Number of Scans (ns): 16 or higher for good signal-to-noise.

    • Relaxation Delay (d1): 30 seconds.

    • Acquisition Time (aq): ≥ 3 seconds.

  • Data Analysis:

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the singlet for the H-4 proton of the isoxazole ring) and a signal from the internal standard (e.g., the singlet for the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, std = internal standard.

Comparative Data Summary

For a hypothetical batch of this compound, the results from the three orthogonal methods are summarized below.

ParameterHPLC-DADGC-MS¹H-qNMRRationale for Comparison
Purity (Area %) 99.65%99.58%N/AProvides relative purity based on detector response. Good for spotting UV-active impurities.
Purity (Assay) N/AN/A99.71%Provides absolute purity against a certified standard, independent of impurity response factors.
Impurity A (Starting Material) 0.15%0.12%DetectedConfirms presence across multiple platforms.
Impurity B (By-product) 0.11%Not DetectedDetectedHighlights a non-volatile impurity that GC-MS would miss.
Residual Toluene (Solvent) Not Detected0.25%DetectedDemonstrates the unique strength of GC-MS for volatile impurity detection.
Water Content (Karl Fischer) N/AN/AAccounted forAn essential orthogonal method for solids; qNMR results are on an "as is" basis and should be corrected for water.

Forced Degradation Studies: Probing for Potential Impurities

To ensure the developed analytical methods are "stability-indicating," forced degradation studies are essential.[14][15] These studies intentionally stress the compound under harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[16][17] Analysis of these stressed samples by HPLC confirms that the method can separate the main peak from all significant degradants, thus validating its specificity.[8][18]

Forced_Degradation cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-DAD/MS Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C, solid) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC API (3-(4-Chlorophenyl)isoxazol- 5-yl)methanol API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Demonstrate Method Specificity Identify Potential Degradants Elucidate Degradation Pathways HPLC->Outcome

Caption: Workflow for forced degradation studies.

Discussion and Conclusion

This guide demonstrates a robust, multi-faceted approach to purity validation. HPLC serves as the primary tool for quantifying non-volatile, process-related impurities. Its results are orthogonally confirmed by GC-MS, which provides unique and critical information on volatile impurities and residual solvents—a class of impurities HPLC is ill-suited to detect. Finally, ¹H-qNMR provides an absolute purity value based on a fundamental molecular property, serving as an ultimate check on the accuracy of the chromatographic methods and confirming the compound's structural identity.

No single method provides a complete picture. The hypothetical data table clearly illustrates this: GC-MS was blind to a non-volatile by-product (Impurity B), while HPLC failed to detect the residual solvent. By integrating the data from all three orthogonal techniques, we can confidently assign a purity value to the batch of this compound, fully understanding its impurity profile. This rigorous, scientifically-defensible approach is essential for ensuring product quality and safety in the demanding landscape of pharmaceutical development.

References

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Small Molecule Identification and Purity Testing. Medistri SA. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Small Molecule Analysis. AxisPharm. [Link]

  • What is meant by "orthogonal methods" in analytical chemistry? ResearchGate. [Link]

  • Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. American Laboratory. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]

  • What is the meaning of orthogonal in validation testing? Stack Exchange. [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • Isoxazole. PubChem - NIH. [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Isoxazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Hindawi. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Insecticidal Activity of Isoxazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the insecticidal activity of isoxazoline derivatives. We will delve into the underlying mechanism of this important chemical class, detail robust experimental designs for comparative analysis, and present supporting data to contextualize performance against established alternatives.

The Isoxazoline Class: A Unique Mode of Action

First introduced in the early 2010s, the isoxazoline class represents a significant advancement in insecticide chemistry, offering a novel mode of action with no known cross-resistance to other major chemical classes.[1][2][3] Their primary molecular target in insects and acarines is the ligand-gated chloride channels, specifically those gated by the neurotransmitters γ-aminobutyric acid (GABA) and glutamate.[4][5][6]

Isoxazolines act as potent non-competitive antagonists of these channels.[3][7] In a resting state, the binding of GABA to its receptor would typically open the chloride channel, allowing an influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it less likely to fire and thus maintaining inhibitory neurotransmission. Isoxazolines bind to a distinct site within the channel, effectively blocking the passage of chloride ions even when GABA is present.[8] This blockade of inhibitory signals leads to uncontrolled nervous system activity, hyperexcitation, paralysis, and ultimately, the death of the arthropod.[5][9] A crucial aspect of their utility is the high selectivity for invertebrate versus mammalian receptors, providing a favorable safety profile.[8][10]

cluster_Neuron Postsynaptic Neuron cluster_Synapse cluster_MOA Mechanism of Action GABA_R GABA-Gated Chloride Channel Cl_Channel Chloride Ion Influx (Cl-) GABA_R->Cl_Channel Opens Block Channel Blockade Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Leads to GABA GABA Neurotransmitter GABA->GABA_R Binds Isoxazoline Isoxazoline Derivative Isoxazoline->GABA_R Binds & Blocks Hyperexcitation Hyperexcitation & Paralysis Block->Hyperexcitation Causes cluster_Prep Preparation cluster_Exposure Exposure cluster_Analysis Data Analysis A1 Prepare Stock Solution A2 Perform Serial Dilutions A1->A2 B1 Treat Substrate (e.g., Diet, Vial, Host) A2->B1 A3 Select Test Organisms B2 Introduce Organisms A3->B2 B1->B2 B3 Incubate Under Controlled Conditions B2->B3 C1 Assess Mortality at Defined Timepoints B3->C1 C2 Correct for Control Mortality (Abbott's) C1->C2 C3 Calculate LD50/LC50 (Probit Analysis) C2->C3

Caption: Generalized workflow for insecticide bioassays.

Comparative Performance Data

The tables below synthesize data from published studies to provide a clear benchmark for several isoxazoline derivatives.

Table 2: Comparative Speed of Kill of Oral Isoxazolines Against the Brown Dog Tick (Rhipicephalus sanguineus) on Dogs

Treatment Efficacy at 4h Efficacy at 8h Efficacy at 12h Efficacy at 48h
Fluralaner 60.2% 99.6% 100% 100%
Sarolaner 48.2% 94.7% 100% 100%
Afoxolaner - 90.8% - 100%
Control (Untreated) 0% 0% 0% 0%

Data sourced from a comparative laboratory trial. [11][12]The >90% speed of kill threshold was met at 8 hours for all three compounds.

Table 3: Comparative Efficacy (LC50) of Novel Isoxazoline Derivatives Against Agricultural Pests

Compound Target Pest LC50 (mg/L) Positive Control Control LC50 (mg/L) Source
L17 Spodoptera frugiperda 0.489 Fluralaner 0.659 [1]
F16 Plutella xylostella 0.01 Fluxametamide 0.15 [13]
M31 Plutella xylostella 0.135 Fluxametamide 0.942 [2]
D36 Plutella xylostella 0.025 Indoxacarb 1.45 [14]

These data demonstrate that novel derivatives can exhibit significantly higher potency than existing commercial standards against key lepidopteran pests.

Interpreting the Data: Key Factors Influencing Activity

Direct comparison of LD50 or LC50 values is a critical first step, but a deeper understanding requires considering several influencing factors. The observed insecticidal activity is not solely a property of the molecule but an outcome of the interaction between the chemical, the target organism, and the environment.

  • Species-Specific Sensitivity: The precise amino acid sequence and subunit composition of the GABA receptor can vary between insect species, leading to differences in binding affinity and, consequently, potency. [7]* Metabolic Detoxification: Insects possess metabolic enzyme systems (e.g., cytochrome P450s) that can detoxify insecticides. The rate of this metabolism can vary between species and even between resistant and susceptible strains within a species.

  • Bioavailability & Pharmacokinetics: For systemic products used in animals, factors like absorption rate, distribution in the body, protein binding, and elimination half-life determine the concentration of the active ingredient that reaches the target parasite. [10]* Formulation: The formulation of a product can significantly impact its bioavailability and stability, thereby influencing its effective potency in a real-world application.

cluster_Organism Organism Factors cluster_Assay Assay Factors Result Observed Insecticidal Activity (e.g., LC50) Molecule Molecular Properties (Intrinsic Potency) Molecule->Result Organism Organism-Specific Factors Organism->Result Species Target Species & Life Stage Metabolism Metabolic Detoxification Receptor Target Site Sensitivity Assay Assay Parameters Assay->Result PK Pharmacokinetics & Bioavailability Formulation Product Formulation

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol. As a research chemical and pharmaceutical intermediate, its unique properties necessitate a rigorous approach to waste management to ensure the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step, empowering researchers to make informed and safe decisions.

Disclaimer: This document provides general guidance. All laboratory personnel are required to consult their institution's specific Environmental Health & Safety (EHS) protocols and adhere to all local, state, and federal regulations. When in doubt, always contact your EHS office.

Compound Identification and Hazard Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's identity and associated hazards is paramount. This compound is a solid organic compound whose primary risks are associated with its acute toxicity if ingested and the environmental persistence characteristic of chlorinated aromatic compounds.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 206055-90-5[1]
Molecular Formula C₁₀H₈ClNO₂[1][2]
Molecular Weight 209.63 g/mol [1][2]
Appearance Off-white crystals or solid[1][2]
Storage Conditions Store at 0-8°C[1]

Table 2: GHS Hazard Classification

HazardClassification & CodesPictogramSignal Word
Acute Toxicity Acute Tox. 4 Oral (H302: Harmful if swallowed)

Warning
Expert Analysis of Hazards:
  • Acute Oral Toxicity: The primary classified hazard is "Harmful if swallowed" (H302).[2] This necessitates stringent personal protective equipment (PPE) to prevent accidental ingestion, including through hand-to-mouth contact.

  • Chlorophenyl Moiety: The presence of a 4-chlorophenyl group places this compound in the category of halogenated organic compounds.[3] Chlorinated aromatic compounds are often noted for their environmental persistence and potential to form toxic byproducts upon incomplete combustion or environmental degradation.[4] This is a critical factor in determining the final disposal method, as specialized high-temperature incineration is typically required.

  • Isoxazole Core: Isoxazole derivatives are a vital class of heterocycles in medicinal chemistry due to their wide spectrum of biological activities.[5][6] This bioactivity underscores the importance of preventing its release into the environment where it could have unintended ecological effects.

Regulatory Framework: A "Cradle-to-Grave" Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] These regulations establish a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from the moment of its creation to its final, safe disposal.

Key regulatory principles include:

  • Waste Identification: The generator must first determine if the waste is hazardous, either because it is specifically listed by the EPA or because it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[8] this compound is classified as hazardous due to its toxicity.

  • Land Disposal Restrictions (LDR): The LDR program prohibits the disposal of untreated hazardous waste in or on the land.[9] This ensures that waste is treated to reduce its hazardous constituents before final disposal.[9]

  • Documentation: All hazardous waste must be tracked using a manifest system from the point of generation to the ultimate disposal facility.[8]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for safely accumulating and disposing of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Characterization & Segregation

Proper segregation is the most critical step in a laboratory waste management program.[10] Mixing incompatible waste streams can lead to dangerous reactions, compromise disposal options, and significantly increase costs.

  • Designate as Hazardous Waste: Due to its acute toxicity and classification as a halogenated organic compound, all waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused or expired pure compound, contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels), and reaction byproducts in a designated solid waste container.

  • Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste.

    • Halogenated vs. Non-Halogenated: This compound is a halogenated organic . It must be collected in a container specifically designated for HALOGENATED ORGANIC LIQUID WASTE . Do not mix with non-halogenated solvents like acetone, methanol, or hexane.[11] This is because the disposal methods for halogenated wastes are different and more costly.

Diagram: Waste Stream Segregation

G cluster_0 Point of Generation cluster_1 Waste Characterization cluster_2 Segregated Waste Containers Waste This compound Waste IsSolid Solid or Liquid? Waste->IsSolid SolidWaste Hazardous Solid Waste (Halogenated) IsSolid->SolidWaste Solid LiquidWaste Hazardous Liquid Waste (Halogenated Organic) IsSolid->LiquidWaste Liquid NonHaz Non-Hazardous Trash (DO NOT USE)

Caption: Decision workflow for segregating waste at the point of generation.

Step 3: Containerization and Labeling

Proper containment and labeling are mandated by the EPA to ensure safety and compliance.[12]

  • Container Selection: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) carboy for liquids, a wide-mouth poly bottle for solids). The container must have a tight-fitting, screw-on lid.[13][14][15]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" [12]

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic").

    • The accumulation start date (the date the first waste was added).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][16]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Containment: Keep waste containers in a secondary containment bin to prevent the spread of spills.

  • Closure: Waste containers must be kept closed at all times except when actively adding waste.[13][15] Funnels must be removed and the lid sealed after each addition.

  • Segregation: Store incompatible waste streams separately (e.g., acids away from bases, oxidizers away from flammables).[11]

Diagram: Disposal Decision & Management Workflow

G start Experiment Generates Waste characterize Characterize Waste (Hazardous, Halogenated) start->characterize select_container Select Compatible Container characterize->select_container label_container Affix 'Hazardous Waste' Label (List all contents) select_container->label_container add_waste Add Waste to Container (Keep container closed when not in use) label_container->add_waste store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) add_waste->store_saa full_or_time Container Full or Time Limit Reached? store_saa->full_or_time full_or_time->add_waste No contact_ehs Contact EHS for Pickup full_or_time->contact_ehs Yes disposal Licensed Waste Hauler Transports for Incineration contact_ehs->disposal

Caption: Overall workflow from waste generation to final disposal.

Step 5: Final Disposal

Laboratory personnel should never attempt to dispose of hazardous waste themselves via sinks, trash, or evaporation.[11]

  • Contact EHS: Once the waste container is full or has reached your institution's time limit for accumulation (e.g., 180 days), contact your Environmental Health & Safety office to arrange for a pickup.[16]

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13]

  • Probable Method: Given its composition, this compound waste will be destroyed via high-temperature incineration, which is an effective method for breaking down hazardous organic compounds.[10]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate: Secure the area to prevent others from entering.

  • Protect Yourself: If safe to do so, don appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain: For a small solid spill, carefully sweep the material into a dustpan and place it in a labeled hazardous waste container. For a small liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), then sweep the absorbed material into the hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: For large spills, or if you are ever unsure, evacuate the area and immediately contact your institution's EHS office or emergency number.

Waste Minimization Strategies

As responsible scientists, we are obligated to minimize the waste we generate.[16]

  • Source Reduction: Order only the quantity of chemical needed for your experiments.[16]

  • Inventory Management: Maintain an accurate inventory to avoid purchasing duplicates and to track expiration dates.[14]

  • Scale: Whenever possible, perform reactions at the smallest scale that will yield the required results.

By adhering to this comprehensive disposal plan, you can ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment while maintaining full regulatory compliance.

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Personal protective equipment for handling (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities like this compound, a key intermediate in pharmaceutical synthesis, demands a meticulous approach to personal protection.[1] This guide provides in-depth, field-proven insights into the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe handling of this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

This compound (CAS No. 206055-90-5) is an off-white crystalline solid.[1] The primary known hazard associated with this compound is that it is harmful if swallowed (H302).[2][3] The GHS classification includes the GHS07 pictogram, indicating that it can be an irritant, sensitizer, or acutely toxic.[2]

Given its chemical structure as a halogenated isoxazole, it is prudent to assume potential for skin and eye irritation. A thorough risk assessment should be conducted before handling, considering the quantity of the substance, the nature of the procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood
Chemical reactions and work-up procedures Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood
Handling large quantities or potential for aerosolization Face shield worn over chemical splash gogglesNitrile gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatConsider a NIOSH-approved respirator with an organic vapor cartridge
Spill cleanup Face shield worn over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsNIOSH-approved respirator with an organic vapor cartridge and particulate filter
Step-by-Step Guide to Donning and Doffing PPE

Proper donning and doffing of PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Coveralls: Don the laboratory coat or coveralls.

  • Gloves (First Pair): Don the first pair of nitrile gloves.

  • Goggles/Face Shield: Put on safety glasses, goggles, or a face shield.

  • Gloves (Second Pair): Don the second pair of nitrile gloves over the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.

  • Gown/Coveralls: Remove the lab coat or coveralls by rolling it inside out.

  • Goggles/Face Shield: Remove eye and face protection.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling this compound quantity Quantity of Compound? start->quantity procedure Nature of Procedure? quantity->procedure Small large_scale Large Quantity/ Aerosol Potential quantity->large_scale Large small_scale Routine Weighing/ Solution Prep procedure->small_scale Weighing reaction Chemical Reaction/ Work-up procedure->reaction Reaction procedure->large_scale Aerosolization spill Spill Cleanup procedure->spill Spill dispose Dispose of Contaminated PPE and Chemical Waste in Designated Halogenated Organic Waste Container small_scale->dispose reaction->dispose large_scale->dispose spill->dispose

Engineering Controls

All handling of this compound should be conducted in a well-ventilated laboratory.

  • Chemical Fume Hood: All procedures that may generate dust or aerosols, including weighing, preparing solutions, and running reactions, must be performed in a certified chemical fume hood.

  • Ventilation: Ensure general laboratory ventilation is adequate to prevent the accumulation of vapors.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial.

For a Small Spill (solid):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE for spill cleanup (see table above), gently sweep the solid material into a labeled, sealed container for hazardous waste. Avoid creating dust.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Collect all contaminated materials for proper disposal.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your institution's environmental health and safety (EHS) department.

  • Prevent the spread of the spill.

  • Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a large spill.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed container for halogenated organic waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company, in accordance with local, state, and federal regulations.

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3][4]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

Always have the Safety Data Sheet (SDS) or relevant safety information readily available for emergency responders.

References

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  • Carl ROTH. Safety Data Sheet: Methanol.

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  • Public Health England. Incident management: methanol.

  • Capot Chemical. MSDS of [3-(4-aMino-phenyl)-isoxazol-5-YL]-methanol.

  • CymitQuimica. [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.